Anhydroleucovorin
説明
Structure
3D Structure
特性
CAS番号 |
7444-29-3 |
|---|---|
分子式 |
C20H21N7O6 |
分子量 |
455.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1 |
InChIキー |
MEANFMOQMXYMCT-OLZOCXBDSA-N |
異性体SMILES |
C1[C@@H]2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-] |
正規SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |
物理的記述 |
Solid |
製品の起源 |
United States |
Foundational & Exploratory
Anhydroleucovorin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin (B8779391), also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. As a derivative of tetrahydrofolate, it plays a pivotal role in the transfer of one-carbon units required for the biosynthesis of purines and thymidylate, essential building blocks of DNA and RNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis and characterization, along with an examination of its role in key metabolic pathways, are presented to support further research and drug development efforts in oncology and related fields.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule derived from folic acid. Its structure is characterized by a pteridine (B1203161) ring system linked to a p-aminobenzoyl glutamate (B1630785) moiety. The defining feature is the methenyl bridge between the N5 and N10 nitrogen atoms of the tetrahydrofolate backbone.
| Identifier | Value |
| IUPAC Name | (S)-2-(4-((R)-3-amino-1-oxo-1,4,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8-ium-8-yl)benzamido)-4-carboxybutanoate |
| Synonyms | 5,10-Methenyltetrahydrofolate, 5,10-CH=THF, this compound A |
| CAS Number | 7444-29-3 |
| Chemical Formula | C₂₀H₂₁N₇O₆ |
| Molecular Weight | 455.43 g/mol |
| InChI Key | MEANFMOQMXYMCT-OLZOCXBDSA-N |
| SMILES | O=C1C2=C(NC(N)=N1)NC[C@]3(N2C=--INVALID-LINK--C4=CC=C(C=C4)C(N--INVALID-LINK--C([O-])=O)=O)[H] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some data is available from commercial suppliers, comprehensive experimental values for properties like melting point and pKa remain to be definitively published in peer-reviewed literature.
| Property | Value/Description |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO.[1] Limited solubility in water. |
| Stability | Stable for short periods at ambient temperature. For long-term storage, -20°C is recommended.[1] |
Biological Role and Mechanism of Action
This compound is a central player in the folate-mediated one-carbon metabolism pathway. It is not directly used in biosynthetic reactions but serves as a key intermediate for the generation of other essential folate cofactors.
Formation of this compound
This compound is primarily produced from 5,10-methylenetetrahydrofolate through the action of methylenetetrahydrofolate dehydrogenase (MTHFD) . This reaction can be dependent on either NAD⁺ or NADP⁺. It can also be generated from 5-formiminotetrahydrofolate, an intermediate in histidine catabolism, by the enzyme formiminotransferase cyclodeaminase .
Conversion to 10-Formyltetrahydrofolate
This compound is a substrate for methenyltetrahydrofolate cyclohydrolase , which catalyzes its conversion to 10-formyltetrahydrofolate.[2] 10-Formyltetrahydrofolate is a crucial one-carbon donor for two key steps in de novo purine (B94841) biosynthesis, providing the formyl groups for the C2 and C8 positions of the purine ring.
Role in Folate Metabolism
The interconversion of these folate derivatives is tightly regulated to meet the cellular demands for nucleotide synthesis and other methylation reactions. The central position of this compound highlights its importance in maintaining the balance of the folate pool.
Experimental Protocols
Synthesis of this compound (5,10-Methenyltetrahydrofolate)
A common method for the synthesis of this compound involves the acidic treatment of leucovorin (5-formyltetrahydrofolate).
Materials:
-
Leucovorin (Calcium salt)
-
Hydrochloric acid (HCl), 1 M
-
Ascorbic acid
-
Argon or Nitrogen gas
-
Deionized water, deoxygenated
Procedure:
-
Dissolve leucovorin in deoxygenated water containing a small amount of ascorbic acid as an antioxidant.
-
Under an inert atmosphere (argon or nitrogen), carefully add 1 M HCl dropwise while stirring until the pH reaches approximately 2.0.
-
The conversion to this compound is rapid and can be monitored spectrophotometrically by the appearance of a characteristic absorbance maximum around 350 nm.
-
The product can be precipitated and collected, or the acidic solution can be used directly for subsequent reactions, such as the synthesis of 10-formyltetrahydrofolate.
Characterization of this compound
4.2.1. UV-Vis Spectroscopy
-
Protocol: Dissolve the this compound sample in a suitable acidic buffer (e.g., 0.1 M HCl). Record the UV-Vis spectrum from 200 to 400 nm.
-
Expected Result: A characteristic absorbance maximum is observed at approximately 350 nm.
4.2.2. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at 350 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
-
Expected Result: A single major peak corresponding to this compound. The retention time will depend on the specific HPLC conditions.
4.2.3. Mass Spectrometry (MS)
-
Protocol:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: High-resolution mass spectrometry (HRMS) to determine the exact mass.
-
-
Expected Result: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the calculated exact mass of this compound (456.1635).
4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Solvent: A deuterated acidic solvent (e.g., D₂O with DCl) is required to maintain stability.
-
Spectra: Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Result: The spectra will be complex due to the molecule's intricate structure. Specific chemical shifts will be indicative of the pteridine ring, the p-aminobenzoyl group, and the glutamate moiety, with characteristic signals for the methenyl bridge.
Clinical Relevance and Applications
This compound itself is not typically administered as a drug. However, its precursor, leucovorin (folinic acid), is a clinically important medication. Leucovorin is used in "rescue" therapy to counteract the toxic effects of high-dose methotrexate, an antifolate cancer chemotherapy agent.[3] It is also used in combination with 5-fluorouracil (B62378) to enhance its cytotoxic effects in the treatment of colorectal cancer. Understanding the metabolism of leucovorin to this compound and other active folates is crucial for optimizing these therapeutic regimens.
Deficiencies in the enzymes involved in this compound metabolism can lead to rare genetic disorders affecting folate metabolism, resulting in a range of clinical manifestations.
Summary and Future Directions
This compound is a vital intermediate in the intricate network of folate metabolism. Its chemical properties and biological functions are of significant interest to researchers in biochemistry, pharmacology, and drug development. While much is known about its role in one-carbon transfer, further research is needed to fully elucidate the regulation of its metabolism and its potential as a target for therapeutic intervention. The development of more detailed and standardized experimental protocols for its synthesis and characterization will be instrumental in advancing our understanding of this important molecule.
References
- 1. invivochem.com [invivochem.com]
- 2. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. As a derivative of tetrahydrofolate, it plays a pivotal role in the transfer of one-carbon units required for the biosynthesis of purines and thymidylate, essential building blocks of DNA and RNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis and characterization, along with an examination of its role in key metabolic pathways, are presented to support further research and drug development efforts in oncology and related fields.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule derived from folic acid. Its structure is characterized by a pteridine ring system linked to a p-aminobenzoyl glutamate moiety. The defining feature is the methenyl bridge between the N5 and N10 nitrogen atoms of the tetrahydrofolate backbone.
| Identifier | Value |
| IUPAC Name | (S)-2-(4-((R)-3-amino-1-oxo-1,4,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8-ium-8-yl)benzamido)-4-carboxybutanoate |
| Synonyms | 5,10-Methenyltetrahydrofolate, 5,10-CH=THF, this compound A |
| CAS Number | 7444-29-3 |
| Chemical Formula | C₂₀H₂₁N₇O₆ |
| Molecular Weight | 455.43 g/mol |
| InChI Key | MEANFMOQMXYMCT-OLZOCXBDSA-N |
| SMILES | O=C1C2=C(NC(N)=N1)NC[C@]3(N2C=--INVALID-LINK--C4=CC=C(C=C4)C(N--INVALID-LINK--C([O-])=O)=O)[H] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some data is available from commercial suppliers, comprehensive experimental values for properties like melting point and pKa remain to be definitively published in peer-reviewed literature.
| Property | Value/Description |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO.[1] Limited solubility in water. |
| Stability | Stable for short periods at ambient temperature. For long-term storage, -20°C is recommended.[1] |
Biological Role and Mechanism of Action
This compound is a central player in the folate-mediated one-carbon metabolism pathway. It is not directly used in biosynthetic reactions but serves as a key intermediate for the generation of other essential folate cofactors.
Formation of this compound
This compound is primarily produced from 5,10-methylenetetrahydrofolate through the action of methylenetetrahydrofolate dehydrogenase (MTHFD) . This reaction can be dependent on either NAD⁺ or NADP⁺. It can also be generated from 5-formiminotetrahydrofolate, an intermediate in histidine catabolism, by the enzyme formiminotransferase cyclodeaminase .
Conversion to 10-Formyltetrahydrofolate
This compound is a substrate for methenyltetrahydrofolate cyclohydrolase , which catalyzes its conversion to 10-formyltetrahydrofolate.[2] 10-Formyltetrahydrofolate is a crucial one-carbon donor for two key steps in de novo purine biosynthesis, providing the formyl groups for the C2 and C8 positions of the purine ring.
Role in Folate Metabolism
The interconversion of these folate derivatives is tightly regulated to meet the cellular demands for nucleotide synthesis and other methylation reactions. The central position of this compound highlights its importance in maintaining the balance of the folate pool.
Experimental Protocols
Synthesis of this compound (5,10-Methenyltetrahydrofolate)
A common method for the synthesis of this compound involves the acidic treatment of leucovorin (5-formyltetrahydrofolate).
Materials:
-
Leucovorin (Calcium salt)
-
Hydrochloric acid (HCl), 1 M
-
Ascorbic acid
-
Argon or Nitrogen gas
-
Deionized water, deoxygenated
Procedure:
-
Dissolve leucovorin in deoxygenated water containing a small amount of ascorbic acid as an antioxidant.
-
Under an inert atmosphere (argon or nitrogen), carefully add 1 M HCl dropwise while stirring until the pH reaches approximately 2.0.
-
The conversion to this compound is rapid and can be monitored spectrophotometrically by the appearance of a characteristic absorbance maximum around 350 nm.
-
The product can be precipitated and collected, or the acidic solution can be used directly for subsequent reactions, such as the synthesis of 10-formyltetrahydrofolate.
Characterization of this compound
4.2.1. UV-Vis Spectroscopy
-
Protocol: Dissolve the this compound sample in a suitable acidic buffer (e.g., 0.1 M HCl). Record the UV-Vis spectrum from 200 to 400 nm.
-
Expected Result: A characteristic absorbance maximum is observed at approximately 350 nm.
4.2.2. High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at 350 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
-
Expected Result: A single major peak corresponding to this compound. The retention time will depend on the specific HPLC conditions.
4.2.3. Mass Spectrometry (MS)
-
Protocol:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: High-resolution mass spectrometry (HRMS) to determine the exact mass.
-
-
Expected Result: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the calculated exact mass of this compound (456.1635).
4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Solvent: A deuterated acidic solvent (e.g., D₂O with DCl) is required to maintain stability.
-
Spectra: Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Result: The spectra will be complex due to the molecule's intricate structure. Specific chemical shifts will be indicative of the pteridine ring, the p-aminobenzoyl group, and the glutamate moiety, with characteristic signals for the methenyl bridge.
Clinical Relevance and Applications
This compound itself is not typically administered as a drug. However, its precursor, leucovorin (folinic acid), is a clinically important medication. Leucovorin is used in "rescue" therapy to counteract the toxic effects of high-dose methotrexate, an antifolate cancer chemotherapy agent.[3] It is also used in combination with 5-fluorouracil to enhance its cytotoxic effects in the treatment of colorectal cancer. Understanding the metabolism of leucovorin to this compound and other active folates is crucial for optimizing these therapeutic regimens.
Deficiencies in the enzymes involved in this compound metabolism can lead to rare genetic disorders affecting folate metabolism, resulting in a range of clinical manifestations.
Summary and Future Directions
This compound is a vital intermediate in the intricate network of folate metabolism. Its chemical properties and biological functions are of significant interest to researchers in biochemistry, pharmacology, and drug development. While much is known about its role in one-carbon transfer, further research is needed to fully elucidate the regulation of its metabolism and its potential as a target for therapeutic intervention. The development of more detailed and standardized experimental protocols for its synthesis and characterization will be instrumental in advancing our understanding of this important molecule.
References
- 1. invivochem.com [invivochem.com]
- 2. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin's Mechanism of Action in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin (B8779391), a derivative of folic acid, plays a critical role in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its metabolic conversion, and its therapeutic applications, particularly in the context of cancer chemotherapy. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function at a molecular level.
The Landscape of One-Carbon Metabolism
One-carbon metabolism is a fundamental process that involves the transfer of one-carbon units in various oxidation states. These units are shuttled between different molecules by folate cofactors, primarily tetrahydrofolate (THF) and its derivatives. This intricate network is compartmentalized within the cell, with key reactions occurring in both the cytoplasm and mitochondria. The proper functioning of one-carbon metabolism is vital for DNA synthesis, repair, and methylation, processes that are particularly active in rapidly proliferating cells such as cancer cells.
This compound: Structure and Entry into One-Carbon Metabolism
This compound is chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF). It is a stable, cyclized derivative of tetrahydrofolate. Unlike its precursor, leucovorin (5-formyltetrahydrofolate), this compound directly enters the one-carbon pool without the need for an initial enzymatic activation step.
The primary mechanism of action of this compound is its role as a direct precursor to key intermediates in the folate cycle. It serves as a substrate for methenyltetrahydrofolate cyclohydrolase, which converts it to 10-formyltetrahydrofolate (10-CHO-THF).[1] This conversion is a critical step, as 10-CHO-THF is a direct donor of formyl groups for the de novo synthesis of purines, essential building blocks of DNA and RNA.
Mandatory Visualization: this compound's Entry into One-Carbon Metabolism
Caption: Metabolic conversion of this compound.
Therapeutic Rationale: Methotrexate (B535133) Rescue and 5-Fluorouracil (B62378) Potentiation
The clinical significance of this compound and related reduced folates lies primarily in their use in oncology.
Methotrexate Rescue
Methotrexate (MTX) is a potent chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate cycle.[2] DHFR is responsible for regenerating tetrahydrofolate from dihydrofolate. Inhibition of DHFR leads to a depletion of reduced folate cofactors, thereby disrupting the synthesis of thymidylate and purines and ultimately leading to cell death. While effective against cancer cells, high-dose MTX can also cause severe toxicity to normal, rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract.
"Leucovorin rescue" is a standard clinical practice to mitigate the toxic effects of high-dose MTX on normal tissues.[2] Leucovorin, and by extension this compound, can bypass the DHFR blockade and replenish the pool of reduced folates necessary for nucleotide synthesis in healthy cells. This selective rescue is possible because normal cells are more efficient at transporting and utilizing exogenous folates than many tumor cells.
Mandatory Visualization: Methotrexate Inhibition and this compound Rescue
Caption: this compound bypasses MTX-induced DHFR inhibition.
Potentiation of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is another widely used chemotherapeutic agent, particularly for colorectal cancer. Its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidylate. The inhibition of TS by FdUMP is significantly enhanced by the presence of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), which forms a stable ternary complex with the enzyme and the inhibitor.[3]
This compound, after its conversion to other reduced folate species within the cell, contributes to the pool of 5,10-CH2-THF. By increasing the intracellular concentration of this cofactor, this compound potentiates the cytotoxic effect of 5-FU, leading to a more profound and sustained inhibition of DNA synthesis in cancer cells.
Data Presentation: Pharmacokinetics of Reduced Folates
While specific pharmacokinetic data for this compound is limited in publicly available literature, extensive research on leucovorin provides valuable insights into the expected behavior of its derivatives. The following table summarizes key pharmacokinetic parameters of leucovorin and its active metabolite, levoleucovorin (B1675110). It is anticipated that this compound would exhibit a similar metabolic profile, being rapidly converted to active folate species.
| Parameter | Leucovorin (d,l-form) | Levoleucovorin (l-form) | Reference |
| Route of Administration | Oral / Intravenous | Oral / Intravenous | [4][5] |
| Active Metabolite | l-5-methyltetrahydrofolate | l-5-methyltetrahydrofolate | [4] |
| Bioavailability (Oral) | Dose-dependent (saturable) | Dose-dependent (saturable) | [6] |
| Time to Peak Concentration (Oral) | ~1-2 hours | ~1-2 hours | [4] |
| Elimination Half-life | ~6 hours (metabolites) | ~6 hours (metabolites) | [5] |
Experimental Protocols
Detailed experimental protocols for the direct analysis of this compound are not widely published. However, methodologies developed for leucovorin and other folate derivatives can be adapted.
High-Performance Liquid Chromatography (HPLC) for Folate Analysis
Objective: To separate and quantify this compound and its metabolites in biological samples.
Methodology:
-
Sample Preparation: Plasma or cell extracts are deproteinized, typically with a strong acid like perchloric acid or trichloroacetic acid, followed by centrifugation.
-
Chromatographic System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a slightly acidic pH and an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: UV detection at approximately 280 nm is suitable for most folates. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be utilized.
Mandatory Visualization: Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based folate analysis.
In Vitro Methotrexate Rescue Assay
Objective: To assess the efficacy of this compound in rescuing cells from methotrexate-induced cytotoxicity.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media.
-
Methotrexate Treatment: Cells are treated with a cytotoxic concentration of methotrexate for a defined period (e.g., 24 hours).
-
Rescue: The methotrexate-containing medium is replaced with fresh medium containing varying concentrations of this compound.
-
Viability Assay: After a further incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT assay or trypan blue exclusion.
-
Data Analysis: The concentration of this compound required to achieve 50% rescue (EC50) is calculated.
Conclusion
This compound represents a direct and efficient means of introducing one-carbon units into the folate metabolic pathway. Its ability to bypass the enzymatic step required for the activation of leucovorin makes it a potentially valuable agent in clinical settings where rapid replenishment of the reduced folate pool is critical. Its primary mechanisms of action, rescuing normal cells from methotrexate toxicity and potentiating the anticancer effects of 5-fluorouracil, are rooted in the fundamental biochemistry of one-carbon metabolism. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound will be instrumental in optimizing its therapeutic use and in the development of novel combination chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Biochemical and pharmacologic basis for potentiation of 5-fluorouracil action by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Disposition of folic acid and its metabolites: a comparison with leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin's Mechanism of Action in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, a derivative of folic acid, plays a critical role in one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its metabolic conversion, and its therapeutic applications, particularly in the context of cancer chemotherapy. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function at a molecular level.
The Landscape of One-Carbon Metabolism
One-carbon metabolism is a fundamental process that involves the transfer of one-carbon units in various oxidation states. These units are shuttled between different molecules by folate cofactors, primarily tetrahydrofolate (THF) and its derivatives. This intricate network is compartmentalized within the cell, with key reactions occurring in both the cytoplasm and mitochondria. The proper functioning of one-carbon metabolism is vital for DNA synthesis, repair, and methylation, processes that are particularly active in rapidly proliferating cells such as cancer cells.
This compound: Structure and Entry into One-Carbon Metabolism
This compound is chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF). It is a stable, cyclized derivative of tetrahydrofolate. Unlike its precursor, leucovorin (5-formyltetrahydrofolate), this compound directly enters the one-carbon pool without the need for an initial enzymatic activation step.
The primary mechanism of action of this compound is its role as a direct precursor to key intermediates in the folate cycle. It serves as a substrate for methenyltetrahydrofolate cyclohydrolase, which converts it to 10-formyltetrahydrofolate (10-CHO-THF).[1] This conversion is a critical step, as 10-CHO-THF is a direct donor of formyl groups for the de novo synthesis of purines, essential building blocks of DNA and RNA.
Mandatory Visualization: this compound's Entry into One-Carbon Metabolism
Caption: Metabolic conversion of this compound.
Therapeutic Rationale: Methotrexate Rescue and 5-Fluorouracil Potentiation
The clinical significance of this compound and related reduced folates lies primarily in their use in oncology.
Methotrexate Rescue
Methotrexate (MTX) is a potent chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate cycle.[2] DHFR is responsible for regenerating tetrahydrofolate from dihydrofolate. Inhibition of DHFR leads to a depletion of reduced folate cofactors, thereby disrupting the synthesis of thymidylate and purines and ultimately leading to cell death. While effective against cancer cells, high-dose MTX can also cause severe toxicity to normal, rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract.
"Leucovorin rescue" is a standard clinical practice to mitigate the toxic effects of high-dose MTX on normal tissues.[2] Leucovorin, and by extension this compound, can bypass the DHFR blockade and replenish the pool of reduced folates necessary for nucleotide synthesis in healthy cells. This selective rescue is possible because normal cells are more efficient at transporting and utilizing exogenous folates than many tumor cells.
Mandatory Visualization: Methotrexate Inhibition and this compound Rescue
Caption: this compound bypasses MTX-induced DHFR inhibition.
Potentiation of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is another widely used chemotherapeutic agent, particularly for colorectal cancer. Its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidylate. The inhibition of TS by FdUMP is significantly enhanced by the presence of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), which forms a stable ternary complex with the enzyme and the inhibitor.[3]
This compound, after its conversion to other reduced folate species within the cell, contributes to the pool of 5,10-CH2-THF. By increasing the intracellular concentration of this cofactor, this compound potentiates the cytotoxic effect of 5-FU, leading to a more profound and sustained inhibition of DNA synthesis in cancer cells.
Data Presentation: Pharmacokinetics of Reduced Folates
While specific pharmacokinetic data for this compound is limited in publicly available literature, extensive research on leucovorin provides valuable insights into the expected behavior of its derivatives. The following table summarizes key pharmacokinetic parameters of leucovorin and its active metabolite, levoleucovorin. It is anticipated that this compound would exhibit a similar metabolic profile, being rapidly converted to active folate species.
| Parameter | Leucovorin (d,l-form) | Levoleucovorin (l-form) | Reference |
| Route of Administration | Oral / Intravenous | Oral / Intravenous | [4][5] |
| Active Metabolite | l-5-methyltetrahydrofolate | l-5-methyltetrahydrofolate | [4] |
| Bioavailability (Oral) | Dose-dependent (saturable) | Dose-dependent (saturable) | [6] |
| Time to Peak Concentration (Oral) | ~1-2 hours | ~1-2 hours | [4] |
| Elimination Half-life | ~6 hours (metabolites) | ~6 hours (metabolites) | [5] |
Experimental Protocols
Detailed experimental protocols for the direct analysis of this compound are not widely published. However, methodologies developed for leucovorin and other folate derivatives can be adapted.
High-Performance Liquid Chromatography (HPLC) for Folate Analysis
Objective: To separate and quantify this compound and its metabolites in biological samples.
Methodology:
-
Sample Preparation: Plasma or cell extracts are deproteinized, typically with a strong acid like perchloric acid or trichloroacetic acid, followed by centrifugation.
-
Chromatographic System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a buffer system (e.g., phosphate or acetate buffer) at a slightly acidic pH and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at approximately 280 nm is suitable for most folates. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be utilized.
Mandatory Visualization: Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based folate analysis.
In Vitro Methotrexate Rescue Assay
Objective: To assess the efficacy of this compound in rescuing cells from methotrexate-induced cytotoxicity.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media.
-
Methotrexate Treatment: Cells are treated with a cytotoxic concentration of methotrexate for a defined period (e.g., 24 hours).
-
Rescue: The methotrexate-containing medium is replaced with fresh medium containing varying concentrations of this compound.
-
Viability Assay: After a further incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT assay or trypan blue exclusion.
-
Data Analysis: The concentration of this compound required to achieve 50% rescue (EC50) is calculated.
Conclusion
This compound represents a direct and efficient means of introducing one-carbon units into the folate metabolic pathway. Its ability to bypass the enzymatic step required for the activation of leucovorin makes it a potentially valuable agent in clinical settings where rapid replenishment of the reduced folate pool is critical. Its primary mechanisms of action, rescuing normal cells from methotrexate toxicity and potentiating the anticancer effects of 5-fluorouracil, are rooted in the fundamental biochemistry of one-carbon metabolism. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound will be instrumental in optimizing its therapeutic use and in the development of novel combination chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Biochemical and pharmacologic basis for potentiation of 5-fluorouracil action by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Disposition of folic acid and its metabolites: a comparison with leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Differences Between Anhydroleucovorin and Leucovorin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical differences between Anhydroleucovorin and Leucovorin, with a focus on their chemical structures, metabolic pathways, and functional implications in therapeutic contexts. The information presented is intended to inform research and development efforts in oncology and related fields where folate pathway modulation is critical.
Introduction: The Folate Pathway in Chemotherapy
Leucovorin, also known as folinic acid or 5-formyltetrahydrofolate, is a critical adjuvant in cancer chemotherapy. It is widely used to rescue normal cells from the toxic effects of high-dose methotrexate (B535133) and to potentiate the cytotoxic activity of 5-fluorouracil (B62378) (5-FU).[1][2][3][4] Leucovorin itself is not the final active molecule but a precursor that requires intracellular metabolic activation.[1][5][6] This activation process leads to the formation of various reduced folate cofactors, with this compound (5,10-methenyltetrahydrofolate) being a key intermediate.[7][8] Understanding the biochemical distinctions between Leucovorin and its more direct downstream metabolite, this compound, is crucial for optimizing therapeutic strategies that rely on folate metabolism.
Chemical and Structural Differences
The fundamental difference between Leucovorin and this compound lies in their chemical structures. Leucovorin is the 5-formyl derivative of tetrahydrofolic acid (THF), while this compound is the 5,10-methenyl derivative.[8][9]
-
Leucovorin (5-formyltetrahydrofolate): Possesses a formyl group (-CHO) attached to the N5 nitrogen of the pteridine (B1203161) ring system.[9]
-
This compound (5,10-methenyltetrahydrofolate): Features a methenyl bridge (=CH-) connecting the N5 and N10 nitrogens, forming an imidazoline (B1206853) ring.[8]
This structural variance has significant implications for their respective roles and entry points into the cellular folate pool.
Metabolic Pathways and Enzymatic Conversion
The metabolic activation of Leucovorin is a critical determinant of its therapeutic efficacy. This compound is a pivotal intermediate in this pathway.
The conversion of Leucovorin to its active forms is initiated by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) , which catalyzes the ATP-dependent conversion of 5-formyl-THF to 5,10-methenyl-THF (this compound).[10][11] This enzymatic step is considered the primary route by which Leucovorin enters the active folate coenzyme pool.[5] MTHFS is widely distributed in various tissues, including the liver, kidneys, and tumor cells, allowing for local activation of Leucovorin.[2][5]
This compound is then converted to other active folates. The enzyme methenyltetrahydrofolate cyclohydrolase catalyzes the hydrolysis of this compound to 10-formyltetrahydrofolate.[12][13] Subsequently, 10-formyltetrahydrofolate can be converted to 5,10-methylenetetrahydrofolate, the direct one-carbon donor required for thymidylate synthase inhibition by 5-FU.[2]
Bypassing the initial MTHFS-catalyzed step by administering a more direct downstream metabolite like this compound or its subsequent product, 5,10-methylenetetrahydrofolate, could theoretically lead to a more efficient and less variable therapeutic effect.
Quantitative Data Summary
Direct comparative pharmacokinetic and clinical data for this compound versus Leucovorin are limited. However, studies on "CoFactor" (fotosafetrin calcium), the calcium salt of 5,10-methylenetetrahydrofolate, provide valuable insights into the potential advantages of bypassing the initial metabolic steps of Leucovorin.[1][5][14]
In Vitro Cytotoxicity
A study comparing the in vitro activity of CoFactor and Leucovorin in combination with 5-FU against human colon cancer cell lines revealed significant differences in their effects.
| Compound/Combination | Cell Line | IC50 (µM) | Interaction with 5-FU |
| 5-FU alone | LS-174 | 30.8 | - |
| HT-29 | 21.6 | - | |
| CoFactor alone | LS-174 | 72.6 | - |
| HT-29 | 25.7 | - | |
| Leucovorin alone | LS-174 & HT-29 | Slightly Proliferative | - |
| 5-FU + CoFactor | LS-174 | - | Synergistic |
| HT-29 | - | Additive | |
| 5-FU + Leucovorin | LS-174 | - | No significant change |
| HT-29 | - | Synergistic (at high concentrations) | |
| Data from Radulović et al.[7] |
These findings suggest that CoFactor, as a direct precursor to the active folate, has intrinsic cytotoxic activity and more consistently enhances the effect of 5-FU compared to Leucovorin.[7]
Leucovorin Pharmacokinetics
The oral bioavailability of Leucovorin is known to be saturable, decreasing at higher doses. This suggests that at high oral doses, a significant portion of the drug may not be absorbed and become systemically available.
| Oral Leucovorin Dose | Relative Bioavailability |
| 40 mg | 78% |
| 60 mg | 62% |
| 80 mg | 49% |
| 100 mg | 42% |
| 200 mg (absolute) | 31% |
| Data from McGuire et al. and other sources.[15][16] |
This dose-dependent bioavailability could lead to unpredictable plasma levels and therapeutic effects, a limitation that might be overcome by a more direct-acting folate derivative.
In Vivo Antitumor Activity and Toxicity
Preclinical and early clinical studies with CoFactor have indicated a superior therapeutic profile compared to Leucovorin when combined with 5-FU.
-
Antitumor Activity: In a human tumor xenograft model, the combination of CoFactor and 5-FU demonstrated significantly greater antitumor activity than the Leucovorin and 5-FU combination.[1] In a clinical study of patients with metastatic colorectal cancer, the addition of CoFactor to 5-FU resulted in a clinical benefit in 85% of patients.[3]
-
Toxicity: Early clinical trials have suggested that modulating 5-FU with CoFactor leads to less toxicity compared to modulation with Leucovorin.[1][5]
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforodamine B Assay)
This protocol is based on the methodology used to compare the cytotoxic effects of CoFactor and Leucovorin in combination with 5-FU.[7]
-
Cell Culture: Human colon cancer cell lines (e.g., LS-174, HT-29) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (5-FU, CoFactor, Leucovorin) alone or in combination. The typical concentration range is 0.1 to 300 µM.
-
Incubation: The cells are incubated with the drugs for a period of 72 hours.
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed with water and air-dried.
-
Staining: The fixed cells are stained with a 0.4% (w/v) sulforodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization and Absorbance Reading: The bound SRB dye is solubilized with 10 mM Tris base solution. The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves. The type of interaction (synergistic, additive, or antagonistic) for drug combinations is determined using the isobole method.
HPLC-MS/MS Method for Folate Analysis in Plasma
This protocol describes a general method for the simultaneous quantification of various folate derivatives in human plasma, based on published methodologies.[17]
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard solution (e.g., isotopically labeled folate derivatives).
-
Add a protein precipitation solution, such as methanol (B129727) containing 10 mg/mL of 2-mercaptoethanol (B42355) and 0.025% (v/v) ammonium (B1175870) hydroxide, to stabilize the folates.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Hedera ODS-2).
-
Mobile Phase: A gradient elution system using two mobile phases:
-
Mobile Phase A: 1 mM ammonium acetate (B1210297) buffer with 0.6% formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Gradient Program: A gradient program is used to separate the different folate derivatives based on their polarity.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each folate derivative and the internal standard.
-
Conclusion and Future Directions
The biochemical differences between this compound and Leucovorin are significant and have direct implications for their therapeutic use. This compound, as a direct intermediate in the metabolic activation of Leucovorin, bypasses a potentially rate-limiting enzymatic step. This more direct entry into the active folate pool may lead to a more predictable and potent therapeutic effect, as suggested by studies on the closely related metabolite, 5,10-methylenetetrahydrofolate (CoFactor).
The quantitative data available, although not directly comparing this compound, strongly support the hypothesis that bypassing the metabolic conversion of Leucovorin can enhance the antitumor activity of 5-FU and potentially reduce toxicity. The saturable oral absorption of Leucovorin further highlights the potential advantages of developing more direct-acting folate derivatives.
For drug development professionals, these findings underscore the importance of considering the metabolic activation pathways of folate-based therapies. Further research focusing on the pharmacokinetics and clinical efficacy of this compound and other direct folate metabolites is warranted. Such studies could lead to the development of more effective and safer chemotherapy regimens for a variety of cancers.
References
- 1. CoFactor: Folate Requirement for Optimization of 5-Fluouracil Activity in Anticancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 5. CoFactor: Folate Requirement for Optimization of 5-Fluouracil Activity in Anticancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between CoFactor and Leucovorin activity applied in combination with 5-fluorouracil against two human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective expansion of 5,10-methylenetetrahydrofolate pools and modulation of 5-fluorouracil antitumor activity by leucovorin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increasing Dosage of Leucovorin Results in Pharmacokinetic and Gene Expression Differences When Administered as Two-Hour Infusion or Bolus Injection to Patients with Colon Cancer [mdpi.com]
- 10. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Absorption kinetics of orally administered leucovorin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Differences Between Anhydroleucovorin and Leucovorin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical differences between Anhydroleucovorin and Leucovorin, with a focus on their chemical structures, metabolic pathways, and functional implications in therapeutic contexts. The information presented is intended to inform research and development efforts in oncology and related fields where folate pathway modulation is critical.
Introduction: The Folate Pathway in Chemotherapy
Leucovorin, also known as folinic acid or 5-formyltetrahydrofolate, is a critical adjuvant in cancer chemotherapy. It is widely used to rescue normal cells from the toxic effects of high-dose methotrexate and to potentiate the cytotoxic activity of 5-fluorouracil (5-FU).[1][2][3][4] Leucovorin itself is not the final active molecule but a precursor that requires intracellular metabolic activation.[1][5][6] This activation process leads to the formation of various reduced folate cofactors, with this compound (5,10-methenyltetrahydrofolate) being a key intermediate.[7][8] Understanding the biochemical distinctions between Leucovorin and its more direct downstream metabolite, this compound, is crucial for optimizing therapeutic strategies that rely on folate metabolism.
Chemical and Structural Differences
The fundamental difference between Leucovorin and this compound lies in their chemical structures. Leucovorin is the 5-formyl derivative of tetrahydrofolic acid (THF), while this compound is the 5,10-methenyl derivative.[8][9]
-
Leucovorin (5-formyltetrahydrofolate): Possesses a formyl group (-CHO) attached to the N5 nitrogen of the pteridine ring system.[9]
-
This compound (5,10-methenyltetrahydrofolate): Features a methenyl bridge (=CH-) connecting the N5 and N10 nitrogens, forming an imidazoline ring.[8]
This structural variance has significant implications for their respective roles and entry points into the cellular folate pool.
Metabolic Pathways and Enzymatic Conversion
The metabolic activation of Leucovorin is a critical determinant of its therapeutic efficacy. This compound is a pivotal intermediate in this pathway.
The conversion of Leucovorin to its active forms is initiated by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) , which catalyzes the ATP-dependent conversion of 5-formyl-THF to 5,10-methenyl-THF (this compound).[10][11] This enzymatic step is considered the primary route by which Leucovorin enters the active folate coenzyme pool.[5] MTHFS is widely distributed in various tissues, including the liver, kidneys, and tumor cells, allowing for local activation of Leucovorin.[2][5]
This compound is then converted to other active folates. The enzyme methenyltetrahydrofolate cyclohydrolase catalyzes the hydrolysis of this compound to 10-formyltetrahydrofolate.[12][13] Subsequently, 10-formyltetrahydrofolate can be converted to 5,10-methylenetetrahydrofolate, the direct one-carbon donor required for thymidylate synthase inhibition by 5-FU.[2]
Bypassing the initial MTHFS-catalyzed step by administering a more direct downstream metabolite like this compound or its subsequent product, 5,10-methylenetetrahydrofolate, could theoretically lead to a more efficient and less variable therapeutic effect.
Quantitative Data Summary
Direct comparative pharmacokinetic and clinical data for this compound versus Leucovorin are limited. However, studies on "CoFactor" (fotosafetrin calcium), the calcium salt of 5,10-methylenetetrahydrofolate, provide valuable insights into the potential advantages of bypassing the initial metabolic steps of Leucovorin.[1][5][14]
In Vitro Cytotoxicity
A study comparing the in vitro activity of CoFactor and Leucovorin in combination with 5-FU against human colon cancer cell lines revealed significant differences in their effects.
| Compound/Combination | Cell Line | IC50 (µM) | Interaction with 5-FU |
| 5-FU alone | LS-174 | 30.8 | - |
| HT-29 | 21.6 | - | |
| CoFactor alone | LS-174 | 72.6 | - |
| HT-29 | 25.7 | - | |
| Leucovorin alone | LS-174 & HT-29 | Slightly Proliferative | - |
| 5-FU + CoFactor | LS-174 | - | Synergistic |
| HT-29 | - | Additive | |
| 5-FU + Leucovorin | LS-174 | - | No significant change |
| HT-29 | - | Synergistic (at high concentrations) | |
| Data from Radulović et al.[7] |
These findings suggest that CoFactor, as a direct precursor to the active folate, has intrinsic cytotoxic activity and more consistently enhances the effect of 5-FU compared to Leucovorin.[7]
Leucovorin Pharmacokinetics
The oral bioavailability of Leucovorin is known to be saturable, decreasing at higher doses. This suggests that at high oral doses, a significant portion of the drug may not be absorbed and become systemically available.
| Oral Leucovorin Dose | Relative Bioavailability |
| 40 mg | 78% |
| 60 mg | 62% |
| 80 mg | 49% |
| 100 mg | 42% |
| 200 mg (absolute) | 31% |
| Data from McGuire et al. and other sources.[15][16] |
This dose-dependent bioavailability could lead to unpredictable plasma levels and therapeutic effects, a limitation that might be overcome by a more direct-acting folate derivative.
In Vivo Antitumor Activity and Toxicity
Preclinical and early clinical studies with CoFactor have indicated a superior therapeutic profile compared to Leucovorin when combined with 5-FU.
-
Antitumor Activity: In a human tumor xenograft model, the combination of CoFactor and 5-FU demonstrated significantly greater antitumor activity than the Leucovorin and 5-FU combination.[1] In a clinical study of patients with metastatic colorectal cancer, the addition of CoFactor to 5-FU resulted in a clinical benefit in 85% of patients.[3]
-
Toxicity: Early clinical trials have suggested that modulating 5-FU with CoFactor leads to less toxicity compared to modulation with Leucovorin.[1][5]
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforodamine B Assay)
This protocol is based on the methodology used to compare the cytotoxic effects of CoFactor and Leucovorin in combination with 5-FU.[7]
-
Cell Culture: Human colon cancer cell lines (e.g., LS-174, HT-29) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (5-FU, CoFactor, Leucovorin) alone or in combination. The typical concentration range is 0.1 to 300 µM.
-
Incubation: The cells are incubated with the drugs for a period of 72 hours.
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed with water and air-dried.
-
Staining: The fixed cells are stained with a 0.4% (w/v) sulforodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization and Absorbance Reading: The bound SRB dye is solubilized with 10 mM Tris base solution. The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves. The type of interaction (synergistic, additive, or antagonistic) for drug combinations is determined using the isobole method.
HPLC-MS/MS Method for Folate Analysis in Plasma
This protocol describes a general method for the simultaneous quantification of various folate derivatives in human plasma, based on published methodologies.[17]
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard solution (e.g., isotopically labeled folate derivatives).
-
Add a protein precipitation solution, such as methanol containing 10 mg/mL of 2-mercaptoethanol and 0.025% (v/v) ammonium hydroxide, to stabilize the folates.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Hedera ODS-2).
-
Mobile Phase: A gradient elution system using two mobile phases:
-
Mobile Phase A: 1 mM ammonium acetate buffer with 0.6% formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Gradient Program: A gradient program is used to separate the different folate derivatives based on their polarity.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each folate derivative and the internal standard.
-
Conclusion and Future Directions
The biochemical differences between this compound and Leucovorin are significant and have direct implications for their therapeutic use. This compound, as a direct intermediate in the metabolic activation of Leucovorin, bypasses a potentially rate-limiting enzymatic step. This more direct entry into the active folate pool may lead to a more predictable and potent therapeutic effect, as suggested by studies on the closely related metabolite, 5,10-methylenetetrahydrofolate (CoFactor).
The quantitative data available, although not directly comparing this compound, strongly support the hypothesis that bypassing the metabolic conversion of Leucovorin can enhance the antitumor activity of 5-FU and potentially reduce toxicity. The saturable oral absorption of Leucovorin further highlights the potential advantages of developing more direct-acting folate derivatives.
For drug development professionals, these findings underscore the importance of considering the metabolic activation pathways of folate-based therapies. Further research focusing on the pharmacokinetics and clinical efficacy of this compound and other direct folate metabolites is warranted. Such studies could lead to the development of more effective and safer chemotherapy regimens for a variety of cancers.
References
- 1. CoFactor: Folate Requirement for Optimization of 5-Fluouracil Activity in Anticancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 5. CoFactor: Folate Requirement for Optimization of 5-Fluouracil Activity in Anticancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between CoFactor and Leucovorin activity applied in combination with 5-fluorouracil against two human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective expansion of 5,10-methylenetetrahydrofolate pools and modulation of 5-fluorouracil antitumor activity by leucovorin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increasing Dosage of Leucovorin Results in Pharmacokinetic and Gene Expression Differences When Administered as Two-Hour Infusion or Bolus Injection to Patients with Colon Cancer [mdpi.com]
- 10. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Absorption kinetics of orally administered leucovorin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Anhydroleucovorin: A Technical Guide to its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin (B8779391), systematically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. Though often overshadowed by its more clinically utilized derivative, leucovorin (folinic acid), this compound plays a pivotal role in the biosynthesis of purines and the interconversion of folate coenzymes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and biological functions of this compound. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
The history of this compound is intrinsically linked to the discovery of the "citrovorum factor," a growth factor required for the bacterium Leuconostoc citrovorum (now known as Pediococcus cerevisiae). In 1948, Sauberlich and Baumann identified this factor, which was later found to be a derivative of folic acid.[1] This citrovorum factor was eventually identified as folinic acid, or leucovorin. This compound emerged as a stable, cyclized intermediate in the metabolic pathway of folates and a key precursor in the chemical synthesis of leucovorin. Its chemical structure and role as a central metabolite in one-carbon transfer reactions were elucidated through subsequent biochemical studies.[2]
Physicochemical Properties
This compound is a light yellow to greenish-yellow solid powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 5,10-methenyl-5,6,7,8-tetrahydrofolic acid | |
| Synonyms | This compound, 5,10-CH=THF | [2] |
| CAS Number | 7444-29-3 | [2] |
| Molecular Formula | C₂₀H₂₁N₇O₆ | [2] |
| Molecular Weight | 455.42 g/mol | [2] |
| Exact Mass | 455.1631 g/mol | [2] |
| Appearance | Light yellow to green yellow solid powder | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Solubility (in vitro) | Soluble in DMSO | [2] |
Synthesis and Purification
This compound can be synthesized from folic acid. The general procedure involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation and cyclization.
Experimental Protocol: Synthesis of 5,10-Methenyl-5,6,7,8-tetrahydrofolate from Folic Acid
This protocol is a general guideline based on established chemical syntheses.[3]
Materials:
-
Folic acid
-
Sodium dithionite (B78146) or hydrogen gas with a suitable catalyst (e.g., platinum oxide)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate solvents (e.g., water, ethanol)
Procedure:
-
Reduction of Folic Acid to Tetrahydrofolic Acid (THF):
-
Suspend folic acid in an aqueous solution.
-
Under an inert atmosphere, add a reducing agent such as sodium dithionite in portions while maintaining a neutral or slightly alkaline pH. Alternatively, catalytic hydrogenation can be employed.
-
Monitor the reaction for the disappearance of the yellow color of folic acid.
-
-
Formylation and Cyclization to this compound:
-
To the resulting THF solution, add formic acid.
-
Acidify the reaction mixture with hydrochloric acid to facilitate the cyclization of 10-formyl-THF to the stable 5,10-methenyl-THF (this compound).
-
-
Purification:
-
The this compound product can be precipitated from the reaction mixture by adjusting the pH and adding an organic solvent like ethanol (B145695).
-
Collect the precipitate by filtration, wash with ethanol and ether, and dry under vacuum.
-
Further purification can be achieved by recrystallization or chromatographic techniques.
-
Spectroscopic Data
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons of the p-aminobenzoyl glutamate (B1630785) moiety, as well as signals for the pteridine (B1203161) ring protons and the glutamic acid residue. The chemical shifts would be influenced by the positive charge on the imidazoline (B1206853) ring system. |
| ¹³C NMR | The carbon NMR spectrum would display resonances for all 20 carbon atoms, including the carbonyl carbons of the glutamate and pteridine moieties, the aromatic carbons, and the aliphatic carbons of the tetrahydrofolate backbone. |
| FT-IR (cm⁻¹) | The infrared spectrum would exhibit characteristic absorption bands for N-H, C-H, C=O (amide and carboxylate), and C=N stretching vibrations, as well as aromatic C=C stretching. |
| Mass Spectrometry (m/z) | The mass spectrum would show a molecular ion peak corresponding to the mass of the this compound cation. Fragmentation patterns would likely involve cleavage of the C9-N10 bond and fragmentation of the glutamate side chain. |
Biological Role and Signaling Pathways
This compound is a central intermediate in one-carbon metabolism, a network of interconnected pathways essential for the biosynthesis of nucleotides (purines) and certain amino acids.[4][5]
One-Carbon Metabolism Pathway
This compound is formed from 5,10-methylenetetrahydrofolate by the action of methylenetetrahydrofolate dehydrogenase (MTHFD). It is then converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase. 10-formyltetrahydrofolate is a crucial one-carbon donor in two key steps of de novo purine (B94841) biosynthesis.[6]
Conversion to Leucovorin
This compound is a key intermediate in the industrial synthesis of Leucovorin (5-formyltetrahydrofolate). This conversion is typically achieved by alkaline hydrolysis.
Experimental Workflows
The analysis and characterization of this compound typically involve a combination of chromatographic and spectroscopic techniques.
HPLC Analysis Workflow
High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of this compound and related folates.
Conclusion
This compound, or 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a cornerstone of one-carbon metabolism, playing an indispensable role in the de novo synthesis of purines. While its primary recognition in industrial settings is as a precursor to the clinically significant drug leucovorin, its fundamental biological importance warrants significant attention from the scientific community. A thorough understanding of its chemistry, synthesis, and enzymatic conversions is crucial for researchers investigating folate metabolism, cancer chemotherapy, and related fields. This technical guide consolidates key information on this compound to facilitate further research and development in these critical areas.
References
- 1. US9090925B2 - Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid - Google Patents [patents.google.com]
- 2. invivochem.com [invivochem.com]
- 3. Facile new synthesis and purification of 5,10-methenyl-tetrahydrofolate from folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sustainability-based comparative stability of oxaliplatin plus leucovorin and 5-fluorouracil in infusion bags with application to plasma and colonic media samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Anhydroleucovorin: A Technical Guide to its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin, systematically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. Though often overshadowed by its more clinically utilized derivative, leucovorin (folinic acid), this compound plays a pivotal role in the biosynthesis of purines and the interconversion of folate coenzymes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and biological functions of this compound. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
The history of this compound is intrinsically linked to the discovery of the "citrovorum factor," a growth factor required for the bacterium Leuconostoc citrovorum (now known as Pediococcus cerevisiae). In 1948, Sauberlich and Baumann identified this factor, which was later found to be a derivative of folic acid.[1] This citrovorum factor was eventually identified as folinic acid, or leucovorin. This compound emerged as a stable, cyclized intermediate in the metabolic pathway of folates and a key precursor in the chemical synthesis of leucovorin. Its chemical structure and role as a central metabolite in one-carbon transfer reactions were elucidated through subsequent biochemical studies.[2]
Physicochemical Properties
This compound is a light yellow to greenish-yellow solid powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Systematic Name | 5,10-methenyl-5,6,7,8-tetrahydrofolic acid | |
| Synonyms | This compound, 5,10-CH=THF | [2] |
| CAS Number | 7444-29-3 | [2] |
| Molecular Formula | C₂₀H₂₁N₇O₆ | [2] |
| Molecular Weight | 455.42 g/mol | [2] |
| Exact Mass | 455.1631 g/mol | [2] |
| Appearance | Light yellow to green yellow solid powder | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Solubility (in vitro) | Soluble in DMSO | [2] |
Synthesis and Purification
This compound can be synthesized from folic acid. The general procedure involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation and cyclization.
Experimental Protocol: Synthesis of 5,10-Methenyl-5,6,7,8-tetrahydrofolate from Folic Acid
This protocol is a general guideline based on established chemical syntheses.[3]
Materials:
-
Folic acid
-
Sodium dithionite or hydrogen gas with a suitable catalyst (e.g., platinum oxide)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate solvents (e.g., water, ethanol)
Procedure:
-
Reduction of Folic Acid to Tetrahydrofolic Acid (THF):
-
Suspend folic acid in an aqueous solution.
-
Under an inert atmosphere, add a reducing agent such as sodium dithionite in portions while maintaining a neutral or slightly alkaline pH. Alternatively, catalytic hydrogenation can be employed.
-
Monitor the reaction for the disappearance of the yellow color of folic acid.
-
-
Formylation and Cyclization to this compound:
-
To the resulting THF solution, add formic acid.
-
Acidify the reaction mixture with hydrochloric acid to facilitate the cyclization of 10-formyl-THF to the stable 5,10-methenyl-THF (this compound).
-
-
Purification:
-
The this compound product can be precipitated from the reaction mixture by adjusting the pH and adding an organic solvent like ethanol.
-
Collect the precipitate by filtration, wash with ethanol and ether, and dry under vacuum.
-
Further purification can be achieved by recrystallization or chromatographic techniques.
-
Spectroscopic Data
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons of the p-aminobenzoyl glutamate moiety, as well as signals for the pteridine ring protons and the glutamic acid residue. The chemical shifts would be influenced by the positive charge on the imidazoline ring system. |
| ¹³C NMR | The carbon NMR spectrum would display resonances for all 20 carbon atoms, including the carbonyl carbons of the glutamate and pteridine moieties, the aromatic carbons, and the aliphatic carbons of the tetrahydrofolate backbone. |
| FT-IR (cm⁻¹) | The infrared spectrum would exhibit characteristic absorption bands for N-H, C-H, C=O (amide and carboxylate), and C=N stretching vibrations, as well as aromatic C=C stretching. |
| Mass Spectrometry (m/z) | The mass spectrum would show a molecular ion peak corresponding to the mass of the this compound cation. Fragmentation patterns would likely involve cleavage of the C9-N10 bond and fragmentation of the glutamate side chain. |
Biological Role and Signaling Pathways
This compound is a central intermediate in one-carbon metabolism, a network of interconnected pathways essential for the biosynthesis of nucleotides (purines) and certain amino acids.[4][5]
One-Carbon Metabolism Pathway
This compound is formed from 5,10-methylenetetrahydrofolate by the action of methylenetetrahydrofolate dehydrogenase (MTHFD). It is then converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase. 10-formyltetrahydrofolate is a crucial one-carbon donor in two key steps of de novo purine biosynthesis.[6]
Conversion to Leucovorin
This compound is a key intermediate in the industrial synthesis of Leucovorin (5-formyltetrahydrofolate). This conversion is typically achieved by alkaline hydrolysis.
Experimental Workflows
The analysis and characterization of this compound typically involve a combination of chromatographic and spectroscopic techniques.
HPLC Analysis Workflow
High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of this compound and related folates.
Conclusion
This compound, or 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a cornerstone of one-carbon metabolism, playing an indispensable role in the de novo synthesis of purines. While its primary recognition in industrial settings is as a precursor to the clinically significant drug leucovorin, its fundamental biological importance warrants significant attention from the scientific community. A thorough understanding of its chemistry, synthesis, and enzymatic conversions is crucial for researchers investigating folate metabolism, cancer chemotherapy, and related fields. This technical guide consolidates key information on this compound to facilitate further research and development in these critical areas.
References
- 1. US9090925B2 - Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid - Google Patents [patents.google.com]
- 2. invivochem.com [invivochem.com]
- 3. Facile new synthesis and purification of 5,10-methenyl-tetrahydrofolate from folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sustainability-based comparative stability of oxaliplatin plus leucovorin and 5-fluorouracil in infusion bags with application to plasma and colonic media samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Crossroads of One-Carbon Metabolism: A Technical Guide to the Enzymatic Conversion of Anhydroleucovorin to Tetrahydrofolate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin (B8779391), chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a pivotal intermediate in the intricate network of folate metabolism. Its enzymatic conversion into various tetrahydrofolate (THF) derivatives is fundamental to a host of critical cellular processes, including the synthesis of nucleotides and amino acids. This technical guide provides a comprehensive overview of the core enzymatic reactions governing the fate of this compound, with a focus on the key enzymes, their kinetics, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and drug development, offering insights into the biochemical pathways that are often targeted in therapeutic interventions.
Introduction: The Central Role of this compound
Folate, an essential B vitamin, is a cornerstone of cellular proliferation and maintenance. In its reduced form, tetrahydrofolate, it acts as a carrier of one-carbon units at various oxidation states. This compound (5,10-methenyltetrahydrofolate) represents a key metabolic crossroads, serving as a substrate for a series of enzymatic reactions that yield a diverse array of THF derivatives. These derivatives are indispensable for the de novo synthesis of purines and thymidylate, as well as for the remethylation of homocysteine to methionine.
The metabolic pathway of this compound is of significant clinical relevance, particularly in the context of cancer chemotherapy. High-dose methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR), leads to a depletion of intracellular reduced folates, thereby halting DNA synthesis and cell division in rapidly proliferating cancer cells. Leucovorin (5-formyltetrahydrofolate), a reduced folate, is administered as a "rescue" agent to bypass the methotrexate-induced block. Leucovorin is metabolically converted to 5,10-methenyltetrahydrofolate (this compound), thus replenishing the pool of THF cofactors necessary for cellular survival.[1] Understanding the enzymatic conversion of this compound is therefore crucial for optimizing chemotherapeutic regimens and developing novel therapeutic strategies.
The this compound Metabolic Pathway
The journey of this compound through the one-carbon metabolic network is orchestrated by a series of key enzymes. The primary pathway begins with the conversion of leucovorin (5-formyl-THF) to this compound (5,10-methenyl-THF), which is then further metabolized.
Formation of this compound from Leucovorin
The initial and rate-limiting step in the utilization of leucovorin is its conversion to this compound, a reaction catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) .[2] This irreversible reaction is ATP-dependent.
-
Enzyme: 5,10-Methenyltetrahydrofolate Synthetase (MTHFS)
-
Reaction: 5-formyl-THF + ATP → 5,10-methenyl-THF + ADP + Pi
Downstream Conversion of this compound
Once formed, this compound (5,10-methenyl-THF) serves as a substrate for two primary enzymatic pathways:
-
Conversion to 5,10-methylenetetrahydrofolate (5,10-CH2-THF): This reversible reaction is catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD) . 5,10-CH2-THF is a crucial cofactor for the synthesis of thymidylate, a building block of DNA.[3]
-
Enzyme: Methylenetetrahydrofolate Dehydrogenase (MTHFD)
-
Reaction: 5,10-methenyl-THF + NADPH + H+ ↔ 5,10-methylene-THF + NADP+
-
-
Conversion to 10-formyltetrahydrofolate (10-CHO-THF): This reversible hydration reaction is catalyzed by methenyltetrahydrofolate cyclohydrolase , which is often a domain of the same trifunctional enzyme as MTHFD. 10-CHO-THF is essential for de novo purine (B94841) synthesis.[3]
-
Enzyme: Methenyltetrahydrofolate Cyclohydrolase
-
Reaction: 5,10-methenyl-THF + H2O ↔ 10-formyl-THF
-
From 5,10-methylene-THF, the pathway can proceed to the formation of 5-methyltetrahydrofolate (5-CH3-THF), the primary circulating form of folate in the body, through the action of methylenetetrahydrofolate reductase (MTHFR) .[1] This irreversible reaction is a critical step in the methionine cycle.
-
Enzyme: Methylenetetrahydrofolate Reductase (MTHFR)
-
Reaction: 5,10-methylene-THF + NADPH + H+ → 5-methyl-THF + NADP+
Quantitative Data on Enzymatic Conversions
The efficiency and regulation of the this compound metabolic pathway are governed by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters and cellular concentrations of the relevant folate derivatives.
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Organism/Cell Line | Reference(s) |
| 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) | 5-Formyl-THF | ~1-10 | Not consistently reported | Murine, Human | [4] |
| Methylenetetrahydrofolate Dehydrogenase (MTHFD) | 5,10-Methenyl-THF | Not widely reported | Not widely reported | Various | |
| 5,10-Methylene-THF | Not widely reported | Not widely reported | Various | ||
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 26 | 431 (mU/mg protein) | Human Fibroblasts | [5] |
| NADPH | 30 | Human Fibroblasts | [5] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity).
| Folate Derivative | Cellular Concentration (µM) in HEK293T cells |
| Tetrahydrofolate (THF) | 1.4 ± 0.6 |
| 5,10-Methylene-THF | 1.0 ± 0.2 |
| 5,10-Methenyl-THF + 10-Formyl-THF | 1.1 ± 0.1 |
| 5-Formyl-THF | 0.19 ± 0.02 |
| 5-Methyl-THF | 0.09 ± 0.03 |
Table 2: Cellular Concentrations of Tetrahydrofolate Derivatives. Data are presented as mean ± standard deviation.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Assay for 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) Activity
This spectrophotometric assay measures the activity of MTHFS by monitoring the increase in absorbance at 350 nm, which corresponds to the formation of 5,10-methenyl-THF.
Materials:
-
Spectrophotometer capable of reading at 350 nm
-
Cuvettes (1 cm path length)
-
MES buffer (50 mM, pH 6.0)
-
5-formyltetrahydrofolate (leucovorin) solution (stock concentration 10 mM)
-
ATP solution (stock concentration 100 mM)
-
Magnesium acetate (B1210297) solution (stock concentration 100 mM)
-
2-mercaptoethanol
-
Purified MTHFS enzyme or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
50 mM MES buffer, pH 6.0
-
0.2 mM (6R,S)-leucovorin
-
5 mM ATP
-
10 mM magnesium acetate
-
10 mM 2-mercaptoethanol
-
-
Incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of MTHFS enzyme or cell lysate to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 350 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of 5,10-methenyl-THF (ε = 25,000 M-1cm-1).[7] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Quantification of Tetrahydrofolate Derivatives by HPLC-MS/MS
This method allows for the sensitive and specific quantification of various folate derivatives in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Extraction Buffer: 80% methanol (B129727) containing 25 mM sodium ascorbate (B8700270) and 25 mM ammonium (B1175870) acetate, pH 7.0
-
Internal standards (stable isotope-labeled folate derivatives)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold extraction buffer and vortexing.
-
Add internal standards to the lysate.
-
Incubate on ice for 30 minutes to allow for complete extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase A.
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the folate derivatives using a gradient elution program. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 5% B
-
16-20 min: Re-equilibration at 5% B
-
-
Detect and quantify the folate derivatives using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each folate derivative and internal standard should be used for quantification.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of this compound conversion.
Caption: Workflow for the MTHFS spectrophotometric assay.
Caption: Workflow for THF derivative quantification by HPLC-MS/MS.
Conclusion
The enzymatic conversion of this compound is a critical nexus in one-carbon metabolism, with profound implications for cellular function and therapeutic intervention. This technical guide has provided a detailed overview of the key enzymes, their kinetics, and robust experimental protocols for their investigation. A thorough understanding of this pathway is essential for the rational design of drugs that target folate metabolism and for the optimization of existing chemotherapeutic strategies. The data and methodologies presented herein are intended to empower researchers to further unravel the complexities of folate metabolism and to accelerate the development of novel therapies for a range of human diseases.
References
- 1. Human 5,10-methenyltetrahydrofolate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTHFR Mutation Test: MedlinePlus Medical Test [medlineplus.gov]
The Crossroads of One-Carbon Metabolism: A Technical Guide to the Enzymatic Conversion of Anhydroleucovorin to Tetrahydrofolate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a pivotal intermediate in the intricate network of folate metabolism. Its enzymatic conversion into various tetrahydrofolate (THF) derivatives is fundamental to a host of critical cellular processes, including the synthesis of nucleotides and amino acids. This technical guide provides a comprehensive overview of the core enzymatic reactions governing the fate of this compound, with a focus on the key enzymes, their kinetics, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and drug development, offering insights into the biochemical pathways that are often targeted in therapeutic interventions.
Introduction: The Central Role of this compound
Folate, an essential B vitamin, is a cornerstone of cellular proliferation and maintenance. In its reduced form, tetrahydrofolate, it acts as a carrier of one-carbon units at various oxidation states. This compound (5,10-methenyltetrahydrofolate) represents a key metabolic crossroads, serving as a substrate for a series of enzymatic reactions that yield a diverse array of THF derivatives. These derivatives are indispensable for the de novo synthesis of purines and thymidylate, as well as for the remethylation of homocysteine to methionine.
The metabolic pathway of this compound is of significant clinical relevance, particularly in the context of cancer chemotherapy. High-dose methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR), leads to a depletion of intracellular reduced folates, thereby halting DNA synthesis and cell division in rapidly proliferating cancer cells. Leucovorin (5-formyltetrahydrofolate), a reduced folate, is administered as a "rescue" agent to bypass the methotrexate-induced block. Leucovorin is metabolically converted to 5,10-methenyltetrahydrofolate (this compound), thus replenishing the pool of THF cofactors necessary for cellular survival.[1] Understanding the enzymatic conversion of this compound is therefore crucial for optimizing chemotherapeutic regimens and developing novel therapeutic strategies.
The this compound Metabolic Pathway
The journey of this compound through the one-carbon metabolic network is orchestrated by a series of key enzymes. The primary pathway begins with the conversion of leucovorin (5-formyl-THF) to this compound (5,10-methenyl-THF), which is then further metabolized.
Formation of this compound from Leucovorin
The initial and rate-limiting step in the utilization of leucovorin is its conversion to this compound, a reaction catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) .[2] This irreversible reaction is ATP-dependent.
-
Enzyme: 5,10-Methenyltetrahydrofolate Synthetase (MTHFS)
-
Reaction: 5-formyl-THF + ATP → 5,10-methenyl-THF + ADP + Pi
Downstream Conversion of this compound
Once formed, this compound (5,10-methenyl-THF) serves as a substrate for two primary enzymatic pathways:
-
Conversion to 5,10-methylenetetrahydrofolate (5,10-CH2-THF): This reversible reaction is catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD) . 5,10-CH2-THF is a crucial cofactor for the synthesis of thymidylate, a building block of DNA.[3]
-
Enzyme: Methylenetetrahydrofolate Dehydrogenase (MTHFD)
-
Reaction: 5,10-methenyl-THF + NADPH + H+ ↔ 5,10-methylene-THF + NADP+
-
-
Conversion to 10-formyltetrahydrofolate (10-CHO-THF): This reversible hydration reaction is catalyzed by methenyltetrahydrofolate cyclohydrolase , which is often a domain of the same trifunctional enzyme as MTHFD. 10-CHO-THF is essential for de novo purine synthesis.[3]
-
Enzyme: Methenyltetrahydrofolate Cyclohydrolase
-
Reaction: 5,10-methenyl-THF + H2O ↔ 10-formyl-THF
-
From 5,10-methylene-THF, the pathway can proceed to the formation of 5-methyltetrahydrofolate (5-CH3-THF), the primary circulating form of folate in the body, through the action of methylenetetrahydrofolate reductase (MTHFR) .[1] This irreversible reaction is a critical step in the methionine cycle.
-
Enzyme: Methylenetetrahydrofolate Reductase (MTHFR)
-
Reaction: 5,10-methylene-THF + NADPH + H+ → 5-methyl-THF + NADP+
Quantitative Data on Enzymatic Conversions
The efficiency and regulation of the this compound metabolic pathway are governed by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters and cellular concentrations of the relevant folate derivatives.
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Organism/Cell Line | Reference(s) |
| 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) | 5-Formyl-THF | ~1-10 | Not consistently reported | Murine, Human | [4] |
| Methylenetetrahydrofolate Dehydrogenase (MTHFD) | 5,10-Methenyl-THF | Not widely reported | Not widely reported | Various | |
| 5,10-Methylene-THF | Not widely reported | Not widely reported | Various | ||
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene-THF | 26 | 431 (mU/mg protein) | Human Fibroblasts | [5] |
| NADPH | 30 | Human Fibroblasts | [5] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity).
| Folate Derivative | Cellular Concentration (µM) in HEK293T cells |
| Tetrahydrofolate (THF) | 1.4 ± 0.6 |
| 5,10-Methylene-THF | 1.0 ± 0.2 |
| 5,10-Methenyl-THF + 10-Formyl-THF | 1.1 ± 0.1 |
| 5-Formyl-THF | 0.19 ± 0.02 |
| 5-Methyl-THF | 0.09 ± 0.03 |
Table 2: Cellular Concentrations of Tetrahydrofolate Derivatives. Data are presented as mean ± standard deviation.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Assay for 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) Activity
This spectrophotometric assay measures the activity of MTHFS by monitoring the increase in absorbance at 350 nm, which corresponds to the formation of 5,10-methenyl-THF.
Materials:
-
Spectrophotometer capable of reading at 350 nm
-
Cuvettes (1 cm path length)
-
MES buffer (50 mM, pH 6.0)
-
5-formyltetrahydrofolate (leucovorin) solution (stock concentration 10 mM)
-
ATP solution (stock concentration 100 mM)
-
Magnesium acetate solution (stock concentration 100 mM)
-
2-mercaptoethanol
-
Purified MTHFS enzyme or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
50 mM MES buffer, pH 6.0
-
0.2 mM (6R,S)-leucovorin
-
5 mM ATP
-
10 mM magnesium acetate
-
10 mM 2-mercaptoethanol
-
-
Incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of MTHFS enzyme or cell lysate to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 350 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of 5,10-methenyl-THF (ε = 25,000 M-1cm-1).[7] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Quantification of Tetrahydrofolate Derivatives by HPLC-MS/MS
This method allows for the sensitive and specific quantification of various folate derivatives in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Extraction Buffer: 80% methanol containing 25 mM sodium ascorbate and 25 mM ammonium acetate, pH 7.0
-
Internal standards (stable isotope-labeled folate derivatives)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold extraction buffer and vortexing.
-
Add internal standards to the lysate.
-
Incubate on ice for 30 minutes to allow for complete extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase A.
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the folate derivatives using a gradient elution program. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 5% B
-
16-20 min: Re-equilibration at 5% B
-
-
Detect and quantify the folate derivatives using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each folate derivative and internal standard should be used for quantification.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of this compound conversion.
Caption: Workflow for the MTHFS spectrophotometric assay.
Caption: Workflow for THF derivative quantification by HPLC-MS/MS.
Conclusion
The enzymatic conversion of this compound is a critical nexus in one-carbon metabolism, with profound implications for cellular function and therapeutic intervention. This technical guide has provided a detailed overview of the key enzymes, their kinetics, and robust experimental protocols for their investigation. A thorough understanding of this pathway is essential for the rational design of drugs that target folate metabolism and for the optimization of existing chemotherapeutic strategies. The data and methodologies presented herein are intended to empower researchers to further unravel the complexities of folate metabolism and to accelerate the development of novel therapies for a range of human diseases.
References
- 1. Human 5,10-methenyltetrahydrofolate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,10-Methenyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTHFR Mutation Test: MedlinePlus Medical Test [medlineplus.gov]
The Biological Significance of 5,10-Methenyltetrahydrofolate: A Central Intermediate in One-Carbon Metabolism and Cancer Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,10-Methenyltetrahydrofolate (5,10-CH=THF), also known as anhydroleucovorin, is a critical intermediate in the complex network of folate-mediated one-carbon metabolism. This pathway is fundamental for the biosynthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the maintenance of cellular redox balance. The conversion of the stable folate derivative 5-formyltetrahydrofolate (leucovorin or folinic acid) into the biologically active 5,10-CH=THF pool, catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS), represents a key entry point for this widely used clinical agent. In oncology, the metabolic flux through 5,10-CH=THF is of paramount importance. It is a precursor to the cofactors required for the synthesis of nucleotides, fueling the proliferation of cancer cells. Furthermore, the administration of its precursor, leucovorin, is a cornerstone of chemotherapy regimens involving 5-fluorouracil (5-FU), where its metabolic products enhance the cytotoxic effects of the drug. This guide provides a comprehensive overview of the biochemical roles of 5,10-CH=THF, the enzymes governing its synthesis and conversion, its significance in cancer biology, and its pharmacological modulation.
Introduction: The Central Role of Folates in Cellular Metabolism
Folate-dependent one-carbon metabolism is a series of interconnected biochemical reactions essential for cellular proliferation and maintenance.[1] These pathways transfer one-carbon units at various oxidation states, utilizing derivatives of tetrahydrofolate (THF) as coenzymes.[1] The primary functions of one-carbon metabolism include:
-
De Novo Purine Biosynthesis: Providing one-carbon units for the formation of the purine ring.[2][3]
-
Thymidylate Synthesis: Donating a methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[4][5]
-
Amino Acid Homeostasis: Interconverting amino acids, such as serine and glycine.[3]
-
Methionine Regeneration: Providing the methyl group for the remethylation of homocysteine to methionine, which is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[1][6]
5,10-methenyltetrahydrofolate (5,10-CH=THF) lies at a critical juncture within this network, linking the various branches of folate metabolism.
Biochemical Pathways Involving 5,10-Methenyltetrahydrofolate
5,10-CH=THF is an intermediate that is interconverted with other one-carbon folate derivatives. Its central position is illustrated by its roles in both purine and pyrimidine synthesis pathways.
Position in the Folate Cycle
The folate cycle involves the oxidation and reduction of one-carbon units attached to a THF backbone. 5,10-CH=THF is generated from 5,10-methylenetetrahydrofolate (5,10-CH2-THF) in an oxidation reaction catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD).[7][8] It can then be hydrolyzed to 10-formyltetrahydrofolate (10-CHO-THF) by methenyltetrahydrofolate cyclohydrolase (MTHFC).[8][9] These activities are often contained within bifunctional or trifunctional enzymes in both the cytoplasm (MTHFD1) and mitochondria (MTHFD2).[5][10]
Role in De Novo Purine Synthesis
De novo purine synthesis, the process of building purine rings from simpler precursors, is a major consumer of one-carbon units.[3] 5,10-CH=THF is the direct precursor to 10-formyl-THF, which serves as the one-carbon donor for two critical steps in the pathway, catalyzed by glycinamide ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC).[2][3] The expression of MTHFS, which produces 5,10-CH=THF from leucovorin, has been shown to enhance the rate of de novo purine biosynthesis, highlighting the importance of this node.[2][11]
Relationship to Thymidylate Synthesis
While not a direct carbon donor, 5,10-CH=THF is in rapid equilibrium with 5,10-CH2-THF, the essential cofactor for thymidylate synthase (TYMS).[10] TYMS catalyzes the methylation of dUMP to dTMP, a rate-limiting step in DNA synthesis.[4][5] This reaction converts THF to dihydrofolate (DHF), which must be recycled back to THF by dihydrofolate reductase (DHFR).[12][13] Therefore, the pool of 5,10-CH=THF serves as a reservoir that can feed into the thymidylate synthesis pathway.
Enzymology and Regulation
The levels of 5,10-CH=THF are tightly controlled by several key enzymes, which are themselves subject to regulation and have become important targets in drug development.
MTHFD1 and MTHFD2: Cytosolic and Mitochondrial Isoforms
The interconversion of 5,10-CH2-THF, 5,10-CH=THF, and 10-CHO-THF is primarily handled by two major isoforms of methylenetetrahydrofolate dehydrogenase/cyclohydrolase.
-
MTHFD1: A trifunctional cytoplasmic enzyme that is crucial for producing 10-CHO-THF for purine synthesis.[10]
-
MTHFD2: A bifunctional mitochondrial enzyme that is highly expressed in embryonic tissues and a wide range of cancers, but has low to absent expression in most normal adult tissues.[9][14] Elevated MTHFD2 expression is associated with poor prognosis in many cancers, as it is critical for providing one-carbon units to support rapid proliferation.[9][15] Its depletion has been shown to suppress malignant phenotypes, making it a highly attractive anticancer target.[9][16]
MTHFS: The Gateway for Leucovorin Activation
Leucovorin (5-formyl-THF) is a stable, reduced folate analog that is not a direct cofactor in one-carbon reactions but serves as a storage form.[11][17] The enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) catalyzes the irreversible, ATP-dependent conversion of 5-formyl-THF to 5,10-CH=THF, thereby mobilizing it into the active folate pool.[11][17][18] This reaction is the key activation step for leucovorin administered clinically.[19] MTHFS expression is often elevated in tumors, which may reflect their increased reliance on folate metabolism.[2][11]
| Enzyme | Location | Function | Cofactor | Clinical Relevance |
| MTHFD1 | Cytoplasm | Dehydrogenase/Cyclohydrolase/Synthetase | NADP+ | Essential for cytosolic one-carbon metabolism, purine synthesis. |
| MTHFD2 | Mitochondria | Dehydrogenase/Cyclohydrolase | NAD+/NADP+ | Upregulated in cancer; supports proliferation. Potential drug target.[9][14] |
| MTHFS | Cytoplasm | Converts 5-formyl-THF to 5,10-CH=THF | ATP | Activates Leucovorin; elevated in tumors; potential drug target.[2][19] |
Pharmacological and Clinical Significance
The central role of 5,10-CH=THF in nucleotide synthesis makes it and its associated enzymes highly relevant in pharmacology, particularly in cancer chemotherapy.
Modulation of 5-Fluorouracil (5-FU) Activity
Leucovorin is frequently co-administered with the chemotherapeutic agent 5-fluorouracil (5-FU) in the treatment of colorectal and other cancers.[20] The mechanism of this synergistic interaction relies on the metabolic activation of leucovorin.
-
Leucovorin Administration: Leucovorin (5-formyl-THF) enters the cell.
-
Conversion to 5,10-CH=THF: MTHFS converts 5-formyl-THF to 5,10-CH=THF.[18]
-
Conversion to 5,10-CH2-THF: 5,10-CH=THF is rapidly converted to 5,10-CH2-THF.[21]
-
Ternary Complex Formation: 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). The expanded pool of 5,10-CH2-THF derived from leucovorin promotes the formation and stabilization of a ternary covalent complex between FdUMP, thymidylate synthase (TYMS), and 5,10-CH2-THF.[12][22]
-
Inhibition of DNA Synthesis: This stable complex potently inhibits TYMS, leading to a depletion of dTMP, inhibition of DNA synthesis, and "thymineless death" in cancer cells.[12][23]
Experimental Protocols and Methodologies
Studying the role of 5,10-CH=THF and its related enzymes requires specific biochemical assays. Below are outlines of common experimental approaches.
Assay for MTHFS Activity
The activity of 5,10-methenyltetrahydrofolate synthetase can be determined spectrophotometrically by monitoring the ATP-dependent conversion of 5-formyl-THF to 5,10-CH=THF.
-
Principle: The product, 5,10-CH=THF, has a strong absorbance at 350 nm, whereas the substrate, 5-formyl-THF, does not. The rate of increase in absorbance at 350 nm is directly proportional to enzyme activity.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, KCl, a reducing agent (e.g., 2-mercaptoethanol), the substrate (6R,S)-5-formyl-THF, and the enzyme source (cell lysate or purified protein).
-
Procedure:
-
Prepare the reaction mixture without the substrate in a quartz cuvette.
-
Initiate the reaction by adding 5-formyl-THF.
-
Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 350 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the enzyme activity using the molar extinction coefficient of 5,10-CH=THF (24,900 M⁻¹cm⁻¹).
-
Measurement of Intracellular Folate Pools
Quantifying the levels of specific folate derivatives like 5,10-CH=THF within cells is technically challenging due to their low abundance and instability. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard method.
-
Principle: LC-MS/MS separates different folate vitamers based on their physicochemical properties and detects them with high sensitivity and specificity based on their mass-to-charge ratio.
-
Procedure Outline:
-
Cell Lysis and Extraction: Cells are harvested and lysed rapidly in a buffer containing an antioxidant cocktail (e.g., ascorbic acid, 2-mercaptoethanol) to prevent folate oxidation.
-
Sample Cleanup: Protein is precipitated (e.g., with acid or organic solvent) and removed by centrifugation. The supernatant containing the folate pool is collected.
-
LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system. A C18 reverse-phase column is commonly used for separation. Stable isotope-labeled internal standards for each folate vitamer are used for accurate quantification.
-
Data Analysis: The concentration of each folate species is determined by comparing the peak area of the endogenous folate to that of its corresponding internal standard.
-
Conclusion and Future Directions
5,10-Methenyltetrahydrofolate is a linchpin of cellular metabolism, connecting the activation of clinically administered leucovorin to the fundamental biosynthetic pathways of purines and pyrimidines. Its metabolism is profoundly altered in cancer, presenting both a challenge for tumor growth and an opportunity for therapeutic intervention. The enzymes that regulate its formation, particularly MTHFD2 and MTHFS, have emerged as validated and promising targets for the development of novel anticancer agents. Future research will likely focus on developing specific inhibitors for these enzymes and exploring their efficacy in combination with existing chemotherapies. Furthermore, a deeper understanding of the compartmentalization and channeling of folate pools, including 5,10-CH=THF, will be critical for designing more effective and targeted strategies to disrupt cancer cell metabolism.
References
- 1. Inhibition of 5,10-Methenyltetrahydrofolate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,10-Methenyltetrahydrofolate Synthetase Activity is Increased in Tumors and Modifies the Efficacy of Antipurine LY309887 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular biology of 5,10-methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mthfs is an Essential Gene in Mice and a Component of the Purinosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 15. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 16. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic activation of 5-formyltetrahydrofolate via conversion to 5, 10-methenyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.libraries.rutgers.edu]
- 20. droracle.ai [droracle.ai]
- 21. droracle.ai [droracle.ai]
- 22. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Biological Significance of 5,10-Methenyltetrahydrofolate: A Central Intermediate in One-Carbon Metabolism and Cancer Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,10-Methenyltetrahydrofolate (5,10-CH=THF), also known as anhydroleucovorin, is a critical intermediate in the complex network of folate-mediated one-carbon metabolism. This pathway is fundamental for the biosynthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the maintenance of cellular redox balance. The conversion of the stable folate derivative 5-formyltetrahydrofolate (leucovorin or folinic acid) into the biologically active 5,10-CH=THF pool, catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS), represents a key entry point for this widely used clinical agent. In oncology, the metabolic flux through 5,10-CH=THF is of paramount importance. It is a precursor to the cofactors required for the synthesis of nucleotides, fueling the proliferation of cancer cells. Furthermore, the administration of its precursor, leucovorin, is a cornerstone of chemotherapy regimens involving 5-fluorouracil (B62378) (5-FU), where its metabolic products enhance the cytotoxic effects of the drug. This guide provides a comprehensive overview of the biochemical roles of 5,10-CH=THF, the enzymes governing its synthesis and conversion, its significance in cancer biology, and its pharmacological modulation.
Introduction: The Central Role of Folates in Cellular Metabolism
Folate-dependent one-carbon metabolism is a series of interconnected biochemical reactions essential for cellular proliferation and maintenance.[1] These pathways transfer one-carbon units at various oxidation states, utilizing derivatives of tetrahydrofolate (THF) as coenzymes.[1] The primary functions of one-carbon metabolism include:
-
De Novo Purine (B94841) Biosynthesis: Providing one-carbon units for the formation of the purine ring.[2][3]
-
Thymidylate Synthesis: Donating a methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[4][5]
-
Amino Acid Homeostasis: Interconverting amino acids, such as serine and glycine.[3]
-
Methionine Regeneration: Providing the methyl group for the remethylation of homocysteine to methionine, which is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[1][6]
5,10-methenyltetrahydrofolate (5,10-CH=THF) lies at a critical juncture within this network, linking the various branches of folate metabolism.
Biochemical Pathways Involving 5,10-Methenyltetrahydrofolate
5,10-CH=THF is an intermediate that is interconverted with other one-carbon folate derivatives. Its central position is illustrated by its roles in both purine and pyrimidine (B1678525) synthesis pathways.
Position in the Folate Cycle
The folate cycle involves the oxidation and reduction of one-carbon units attached to a THF backbone. 5,10-CH=THF is generated from 5,10-methylenetetrahydrofolate (5,10-CH2-THF) in an oxidation reaction catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD).[7][8] It can then be hydrolyzed to 10-formyltetrahydrofolate (10-CHO-THF) by methenyltetrahydrofolate cyclohydrolase (MTHFC).[8][9] These activities are often contained within bifunctional or trifunctional enzymes in both the cytoplasm (MTHFD1) and mitochondria (MTHFD2).[5][10]
Role in De Novo Purine Synthesis
De novo purine synthesis, the process of building purine rings from simpler precursors, is a major consumer of one-carbon units.[3] 5,10-CH=THF is the direct precursor to 10-formyl-THF, which serves as the one-carbon donor for two critical steps in the pathway, catalyzed by glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (ATIC).[2][3] The expression of MTHFS, which produces 5,10-CH=THF from leucovorin, has been shown to enhance the rate of de novo purine biosynthesis, highlighting the importance of this node.[2][11]
Relationship to Thymidylate Synthesis
While not a direct carbon donor, 5,10-CH=THF is in rapid equilibrium with 5,10-CH2-THF, the essential cofactor for thymidylate synthase (TYMS).[10] TYMS catalyzes the methylation of dUMP to dTMP, a rate-limiting step in DNA synthesis.[4][5] This reaction converts THF to dihydrofolate (DHF), which must be recycled back to THF by dihydrofolate reductase (DHFR).[12][13] Therefore, the pool of 5,10-CH=THF serves as a reservoir that can feed into the thymidylate synthesis pathway.
Enzymology and Regulation
The levels of 5,10-CH=THF are tightly controlled by several key enzymes, which are themselves subject to regulation and have become important targets in drug development.
MTHFD1 and MTHFD2: Cytosolic and Mitochondrial Isoforms
The interconversion of 5,10-CH2-THF, 5,10-CH=THF, and 10-CHO-THF is primarily handled by two major isoforms of methylenetetrahydrofolate dehydrogenase/cyclohydrolase.
-
MTHFD1: A trifunctional cytoplasmic enzyme that is crucial for producing 10-CHO-THF for purine synthesis.[10]
-
MTHFD2: A bifunctional mitochondrial enzyme that is highly expressed in embryonic tissues and a wide range of cancers, but has low to absent expression in most normal adult tissues.[9][14] Elevated MTHFD2 expression is associated with poor prognosis in many cancers, as it is critical for providing one-carbon units to support rapid proliferation.[9][15] Its depletion has been shown to suppress malignant phenotypes, making it a highly attractive anticancer target.[9][16]
MTHFS: The Gateway for Leucovorin Activation
Leucovorin (5-formyl-THF) is a stable, reduced folate analog that is not a direct cofactor in one-carbon reactions but serves as a storage form.[11][17] The enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) catalyzes the irreversible, ATP-dependent conversion of 5-formyl-THF to 5,10-CH=THF, thereby mobilizing it into the active folate pool.[11][17][18] This reaction is the key activation step for leucovorin administered clinically.[19] MTHFS expression is often elevated in tumors, which may reflect their increased reliance on folate metabolism.[2][11]
| Enzyme | Location | Function | Cofactor | Clinical Relevance |
| MTHFD1 | Cytoplasm | Dehydrogenase/Cyclohydrolase/Synthetase | NADP+ | Essential for cytosolic one-carbon metabolism, purine synthesis. |
| MTHFD2 | Mitochondria | Dehydrogenase/Cyclohydrolase | NAD+/NADP+ | Upregulated in cancer; supports proliferation. Potential drug target.[9][14] |
| MTHFS | Cytoplasm | Converts 5-formyl-THF to 5,10-CH=THF | ATP | Activates Leucovorin; elevated in tumors; potential drug target.[2][19] |
Pharmacological and Clinical Significance
The central role of 5,10-CH=THF in nucleotide synthesis makes it and its associated enzymes highly relevant in pharmacology, particularly in cancer chemotherapy.
Modulation of 5-Fluorouracil (5-FU) Activity
Leucovorin is frequently co-administered with the chemotherapeutic agent 5-fluorouracil (5-FU) in the treatment of colorectal and other cancers.[20] The mechanism of this synergistic interaction relies on the metabolic activation of leucovorin.
-
Leucovorin Administration: Leucovorin (5-formyl-THF) enters the cell.
-
Conversion to 5,10-CH=THF: MTHFS converts 5-formyl-THF to 5,10-CH=THF.[18]
-
Conversion to 5,10-CH2-THF: 5,10-CH=THF is rapidly converted to 5,10-CH2-THF.[21]
-
Ternary Complex Formation: 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). The expanded pool of 5,10-CH2-THF derived from leucovorin promotes the formation and stabilization of a ternary covalent complex between FdUMP, thymidylate synthase (TYMS), and 5,10-CH2-THF.[12][22]
-
Inhibition of DNA Synthesis: This stable complex potently inhibits TYMS, leading to a depletion of dTMP, inhibition of DNA synthesis, and "thymineless death" in cancer cells.[12][23]
Experimental Protocols and Methodologies
Studying the role of 5,10-CH=THF and its related enzymes requires specific biochemical assays. Below are outlines of common experimental approaches.
Assay for MTHFS Activity
The activity of 5,10-methenyltetrahydrofolate synthetase can be determined spectrophotometrically by monitoring the ATP-dependent conversion of 5-formyl-THF to 5,10-CH=THF.
-
Principle: The product, 5,10-CH=THF, has a strong absorbance at 350 nm, whereas the substrate, 5-formyl-THF, does not. The rate of increase in absorbance at 350 nm is directly proportional to enzyme activity.
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, KCl, a reducing agent (e.g., 2-mercaptoethanol), the substrate (6R,S)-5-formyl-THF, and the enzyme source (cell lysate or purified protein).
-
Procedure:
-
Prepare the reaction mixture without the substrate in a quartz cuvette.
-
Initiate the reaction by adding 5-formyl-THF.
-
Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 350 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the enzyme activity using the molar extinction coefficient of 5,10-CH=THF (24,900 M⁻¹cm⁻¹).
-
Measurement of Intracellular Folate Pools
Quantifying the levels of specific folate derivatives like 5,10-CH=THF within cells is technically challenging due to their low abundance and instability. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard method.
-
Principle: LC-MS/MS separates different folate vitamers based on their physicochemical properties and detects them with high sensitivity and specificity based on their mass-to-charge ratio.
-
Procedure Outline:
-
Cell Lysis and Extraction: Cells are harvested and lysed rapidly in a buffer containing an antioxidant cocktail (e.g., ascorbic acid, 2-mercaptoethanol) to prevent folate oxidation.
-
Sample Cleanup: Protein is precipitated (e.g., with acid or organic solvent) and removed by centrifugation. The supernatant containing the folate pool is collected.
-
LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system. A C18 reverse-phase column is commonly used for separation. Stable isotope-labeled internal standards for each folate vitamer are used for accurate quantification.
-
Data Analysis: The concentration of each folate species is determined by comparing the peak area of the endogenous folate to that of its corresponding internal standard.
-
Conclusion and Future Directions
5,10-Methenyltetrahydrofolate is a linchpin of cellular metabolism, connecting the activation of clinically administered leucovorin to the fundamental biosynthetic pathways of purines and pyrimidines. Its metabolism is profoundly altered in cancer, presenting both a challenge for tumor growth and an opportunity for therapeutic intervention. The enzymes that regulate its formation, particularly MTHFD2 and MTHFS, have emerged as validated and promising targets for the development of novel anticancer agents. Future research will likely focus on developing specific inhibitors for these enzymes and exploring their efficacy in combination with existing chemotherapies. Furthermore, a deeper understanding of the compartmentalization and channeling of folate pools, including 5,10-CH=THF, will be critical for designing more effective and targeted strategies to disrupt cancer cell metabolism.
References
- 1. Inhibition of 5,10-Methenyltetrahydrofolate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,10-Methenyltetrahydrofolate Synthetase Activity is Increased in Tumors and Modifies the Efficacy of Antipurine LY309887 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular biology of 5,10-methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mthfs is an Essential Gene in Mice and a Component of the Purinosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 15. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 16. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic activation of 5-formyltetrahydrofolate via conversion to 5, 10-methenyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.libraries.rutgers.edu]
- 20. droracle.ai [droracle.ai]
- 21. droracle.ai [droracle.ai]
- 22. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Anhydroleucovorin: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin (B8779391), also known as 5,10-methenyltetrahydrofolate, is a critical intermediate in folate metabolism. As a member of the folate family, it is inherently susceptible to degradation, a factor of paramount importance in pharmaceutical development and research applications. This technical guide provides a comprehensive overview of the stability of this compound, its degradation products, and the analytical methodologies employed for its characterization.
Core Concepts in this compound Stability
This compound's stability is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these sensitivities is crucial for the development of stable formulations and for accurate analytical measurements. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are instrumental in elucidating its degradation pathways and identifying potential degradation products.
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. The pteridine (B1203161) ring system's susceptibility to nucleophilic attack by water leads to the opening of the imidazoline (B1206853) ring, resulting in the formation of other folate derivatives.
Hydrolysis:
-
Neutral to Alkaline Conditions: Under neutral to alkaline conditions, this compound primarily hydrolyzes to 10-formyltetrahydrofolate .
-
Acidic Conditions: In acidic environments (pH 4.0-4.5), this compound can hydrolyze to both 10-formyltetrahydrofolate and 5-formyltetrahydrofolate .
Oxidation: The tetrahydrofolate moiety is susceptible to oxidation, which can lead to the formation of various oxidized derivatives, further complicating the degradation profile. The presence of antioxidants, such as ascorbic acid, can significantly mitigate oxidative degradation.
Photodegradation: Exposure to light, particularly UV radiation, can also contribute to the degradation of this compound, leading to a complex mixture of photoproducts.
Quantitative Stability Data
While specific quantitative data from forced degradation studies on this compound under standardized ICH conditions are not extensively published, studies on related folate compounds provide valuable insights into its stability profile. The following table summarizes the expected degradation behavior based on the known chemical properties of folates. It is important to note that the actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, Heat | Significant | 10-formyltetrahydrofolate, 5-formyltetrahydrofolate, p-aminobenzoylglutamate |
| Base Hydrolysis | 0.1 M NaOH, Heat | Significant | 10-formyltetrahydrofolate, p-aminobenzoylglutamate |
| Oxidation | 3% H2O2 | Significant | Oxidized folate derivatives |
| Thermal Degradation | Heat (e.g., 60-80°C) | Moderate to Significant | Hydrolysis and oxidation products |
| Photodegradation | UV/Visible Light | Moderate to Significant | Complex mixture of photoproducts |
Degradation Products
The principal degradation products of this compound identified through various studies are:
-
10-formyltetrahydrofolate: Formed through the hydrolysis of the imidazoline ring.
-
5-formyltetrahydrofolate (Leucovorin/Folinic Acid): Formed under acidic hydrolysis conditions.
-
p-Aminobenzoylglutamate (pABG): A common degradation product resulting from the cleavage of the C9-N10 bond in the folate molecule.
-
Oxidized Folate Derivatives: A variety of dihydrofolate and other oxidized species can be formed, particularly in the presence of oxidizing agents or light.
The structural characterization of these degradation products is typically achieved using a combination of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
The development and validation of a stability-indicating analytical method are crucial for accurately quantifying this compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose.
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative example based on methods developed for related folate compounds and should be optimized and validated for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 6.8).
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound reference standard and samples.
-
Reagents for forced degradation studies (HCl, NaOH, H2O2).
-
High-purity water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Equilibration
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase A with an antioxidant like ascorbic acid) to a known concentration.
-
Sample Solution: Prepare sample solutions in a similar manner to the standard solution.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat. Neutralize before injection.
-
Oxidation: Treat the sample solution with 3% H2O2.
-
Thermal Degradation: Heat the sample solution.
-
Photodegradation: Expose the sample solution to UV/visible light.
-
4. Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Visualizations
Metabolic Pathway of this compound (5,10-Methenyltetrahydrofolate)
This compound is a key intermediate in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and amino acids.
Anhydroleucovorin: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a critical intermediate in folate metabolism. As a member of the folate family, it is inherently susceptible to degradation, a factor of paramount importance in pharmaceutical development and research applications. This technical guide provides a comprehensive overview of the stability of this compound, its degradation products, and the analytical methodologies employed for its characterization.
Core Concepts in this compound Stability
This compound's stability is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these sensitivities is crucial for the development of stable formulations and for accurate analytical measurements. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are instrumental in elucidating its degradation pathways and identifying potential degradation products.
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. The pteridine ring system's susceptibility to nucleophilic attack by water leads to the opening of the imidazoline ring, resulting in the formation of other folate derivatives.
Hydrolysis:
-
Neutral to Alkaline Conditions: Under neutral to alkaline conditions, this compound primarily hydrolyzes to 10-formyltetrahydrofolate .
-
Acidic Conditions: In acidic environments (pH 4.0-4.5), this compound can hydrolyze to both 10-formyltetrahydrofolate and 5-formyltetrahydrofolate .
Oxidation: The tetrahydrofolate moiety is susceptible to oxidation, which can lead to the formation of various oxidized derivatives, further complicating the degradation profile. The presence of antioxidants, such as ascorbic acid, can significantly mitigate oxidative degradation.
Photodegradation: Exposure to light, particularly UV radiation, can also contribute to the degradation of this compound, leading to a complex mixture of photoproducts.
Quantitative Stability Data
While specific quantitative data from forced degradation studies on this compound under standardized ICH conditions are not extensively published, studies on related folate compounds provide valuable insights into its stability profile. The following table summarizes the expected degradation behavior based on the known chemical properties of folates. It is important to note that the actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, Heat | Significant | 10-formyltetrahydrofolate, 5-formyltetrahydrofolate, p-aminobenzoylglutamate |
| Base Hydrolysis | 0.1 M NaOH, Heat | Significant | 10-formyltetrahydrofolate, p-aminobenzoylglutamate |
| Oxidation | 3% H2O2 | Significant | Oxidized folate derivatives |
| Thermal Degradation | Heat (e.g., 60-80°C) | Moderate to Significant | Hydrolysis and oxidation products |
| Photodegradation | UV/Visible Light | Moderate to Significant | Complex mixture of photoproducts |
Degradation Products
The principal degradation products of this compound identified through various studies are:
-
10-formyltetrahydrofolate: Formed through the hydrolysis of the imidazoline ring.
-
5-formyltetrahydrofolate (Leucovorin/Folinic Acid): Formed under acidic hydrolysis conditions.
-
p-Aminobenzoylglutamate (pABG): A common degradation product resulting from the cleavage of the C9-N10 bond in the folate molecule.
-
Oxidized Folate Derivatives: A variety of dihydrofolate and other oxidized species can be formed, particularly in the presence of oxidizing agents or light.
The structural characterization of these degradation products is typically achieved using a combination of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
The development and validation of a stability-indicating analytical method are crucial for accurately quantifying this compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose.
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative example based on methods developed for related folate compounds and should be optimized and validated for specific applications.
1. Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 6.8).
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound reference standard and samples.
-
Reagents for forced degradation studies (HCl, NaOH, H2O2).
-
High-purity water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
30-35 min: Equilibration
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase A with an antioxidant like ascorbic acid) to a known concentration.
-
Sample Solution: Prepare sample solutions in a similar manner to the standard solution.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat. Neutralize before injection.
-
Oxidation: Treat the sample solution with 3% H2O2.
-
Thermal Degradation: Heat the sample solution.
-
Photodegradation: Expose the sample solution to UV/visible light.
-
4. Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Visualizations
Metabolic Pathway of this compound (5,10-Methenyltetrahydrofolate)
This compound is a key intermediate in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and amino acids.
Anhydroleucovorin Intermediates in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin (B8779391), chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. It is a derivative of leucovorin (folinic acid) and plays a pivotal role in the transfer of one-carbon units for the biosynthesis of purines and thymidylate, essential components of DNA and RNA. This technical guide provides an in-depth overview of the metabolic fate of this compound, its enzymatic conversions, and its significance in therapeutic applications, particularly in conjunction with antifolate chemotherapy. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Metabolic Pathways of this compound
This compound (5,10-methenyltetrahydrofolate) is a central hub in the intricate network of folate-mediated one-carbon metabolism. Its formation and subsequent conversions are catalyzed by a series of enzymes that are crucial for cellular proliferation and maintenance.
Upon administration, leucovorin (5-formyltetrahydrofolate) is rapidly metabolized to 5,10-methenyltetrahydrofolate in an ATP-dependent reaction catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS) . This irreversible step commits the one-carbon unit to the folate pool.[1][2]
5,10-methenyltetrahydrofolate is then reversibly converted to other vital one-carbon donors. Methenyltetrahydrofolate cyclohydrolase catalyzes its conversion to 10-formyltetrahydrofolate (10-CHO-THF), a key substrate for de novo purine (B94841) synthesis.[3][4] Concurrently, methylenetetrahydrofolate dehydrogenase reduces 5,10-methenyltetrahydrofolate to 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][5] This metabolite is a crucial substrate for thymidylate synthase in the synthesis of thymidine, a necessary component of DNA.[6][7] Furthermore, 5,10-methylenetetrahydrofolate can be irreversibly reduced to 5-methyltetrahydrofolate (5-CH3-THF) by methylenetetrahydrofolate reductase (MTHFR) , which is the predominant form of folate in circulation and is essential for the remethylation of homocysteine to methionine.
The metabolic significance of this compound is pronounced in cancer chemotherapy. Leucovorin is administered as a "rescue" agent following high-dose methotrexate (B535133) therapy to replenish the depleted folate pools in normal cells, thereby mitigating toxicity.[1] Methotrexate inhibits dihydrofolate reductase, leading to a buildup of dihydrofolate and depletion of downstream folates.[4] Leucovorin administration bypasses this inhibition by providing a source of reduced folates. Additionally, leucovorin is used to potentiate the cytotoxic effects of 5-fluorouracil (B62378) (5-FU). The this compound-derived metabolite, 5,10-methylenetetrahydrofolate, forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase, leading to enhanced inhibition of DNA synthesis in cancer cells.[7][8]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source |
| 5,10-Methenyltetrahydrofolate Synthetase | 5-Formyltetrahydrofolate | 0.6 | 250 min-1 (turnover number) | L. casei |
| 5,10-Methenyltetrahydrofolate Synthetase | Mg-ATP | 1.0 | 250 min-1 (turnover number) | L. casei |
| Methylenetetrahydrofolate Reductase | 5,10-Methylenetetrahydrofolate | 8.2 | Not specified | Rat Liver |
| Methylenetetrahydrofolate Reductase | 5,10-Methylenetetrahydrofolate | 26 | Not specified | Human Fibroblasts |
| Methylenetetrahydrofolate Reductase | NADPH | 30 | Not specified | Human Fibroblasts |
| Methenyltetrahydrofolate Cyclohydrolase (Human cytoplasmic) | 10-Formyltetrahydrofolate | 11 ± 1 | 11 ± 1 s-1 | Human |
| Methylenetetrahydrofolate Dehydrogenase (Human cytoplasmic) | 5,10-Methylenetetrahydrofolate | 14 ± 1 | 22 ± 1 s-1 | Human |
Table 2: Intracellular Folate Concentrations in Cancer Cell Lines
| Cell Line | Condition | Total Folate (pmol/106 cells) | Reference |
| KB cells | Standard Medium (2.3 µM Folic Acid) | 5.2 | [9] |
| KB cells | Physiological Medium (~4 nM 5-Methyl-THF), 18 passes | 4.0 | [9] |
| KB cells | Physiological Medium (~4 nM 5-Methyl-THF), 31 passes | 1.0 | [9] |
| HCT116 | Folate-Sufficient | ~12 | [7] |
| HCT116 | Folate-Deficient | ~1.5 | [7] |
| Caco-2 | Folate-Sufficient | ~10 | [7] |
| Caco-2 | Folate-Deficient | ~1.2 | [7] |
| HT29 | Folate-Sufficient | ~6 | [7] |
| HT29 | Folate-Deficient | ~0.7 | [7] |
Table 3: Erythrocyte Folate Concentrations in Pediatric ALL Patients During High-Dose Methotrexate and Leucovorin Rescue
| Time Point | Total Folate (nmol/L) (mean ± SD) | 5-Methyl-THF (nmol/L) (mean increase) | Non-Methyl-THF (nmol/L) (median increase) |
| Before HD-MTX/Leucovorin (T0) | 416.7 ± 145.5 | - | - |
| After HD-MTX/Leucovorin (T1) | 641.2 ± 196.3 | 217.7 ± 209.5 | 0.6 |
Experimental Protocols
Quantification of 5,10-Methenyltetrahydrofolate and Other Folates by LC-MS/MS
This protocol provides a general framework for the analysis of folate species in serum or plasma.
a. Sample Preparation (Solid Phase Extraction) [10][11]
-
To 200 µL of serum, add an internal standard solution containing stable isotope-labeled folate analogues.
-
Perform protein precipitation by adding an equal volume of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) containing an antioxidant like ascorbic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18 or phenyl sorbent).
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the folates with a stronger organic solvent (e.g., methanol with a small percentage of acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis [10][12][13]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[10]
-
Mobile Phase A: Water with 0.1% to 0.5% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-2.5 min, 3-10% B; 2.5-5 min, hold at 10% B.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard.
Table 4: Example SRM Transitions for Folate Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5,10-Methenyltetrahydrofolate | 456.2 | 309.1 |
| 5-Formyltetrahydrofolate | 474.2 | 327.1 |
| 5,10-Methylenetetrahydrofolate | 458.2 | 311.1 |
| Tetrahydrofolate | 446.2 | 299.1 |
| 5-Methyltetrahydrofolate | 460.2 | 313.1 |
Radioenzymatic Assay for 5,10-Methylenetetrahydrofolate Reductase (MTHFR) Activity
This assay measures the forward reaction of MTHFR, which is the physiologically relevant direction.[6]
a. Substrate Preparation
-
Prepare [14C]N5,N10-methylenetetrahydrofolate by condensing [14C]formaldehyde with tetrahydrofolate.
-
Store the radiolabeled substrate at -80°C in a pH 9.5 buffer to maintain stability.
b. Enzyme Assay
-
Prepare a reaction mixture containing:
-
Partially purified MTHFR from a cell or tissue lysate.
-
[14C]N5,N10-methylenetetrahydrofolate.
-
NADPH as a cofactor.
-
FAD as a cofactor.
-
Buffer at pH 7.5.
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding dimedone and toluene.
-
The product, [14C]N5-methyltetrahydrofolate, is stable and partitions into the aqueous phase.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the enzyme activity.
Visualizations
Metabolic Fate of Leucovorin and this compound
Caption: Metabolic conversion of Leucovorin to this compound and other active folates.
Experimental Workflow for Folate Analysis by LC-MS/MS
Caption: Workflow for the quantification of folate intermediates using LC-MS/MS.
Conclusion
This compound (5,10-methenyltetrahydrofolate) is a linchpin in cellular one-carbon metabolism, directly influencing the biosynthesis of nucleic acid precursors. A thorough understanding of its metabolic pathways and the enzymes that govern its transformations is paramount for the development and optimization of therapeutic strategies, particularly in oncology. The quantitative data and experimental methodologies provided in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of folate metabolism and leverage this knowledge for improved patient outcomes.
References
- 1. Serum and cerebrospinal fluid distribution of 5-methyltetrahydrofolate after intravenous calcium leucovorin and intra-Ommaya methotrexate administration in patients with meningeal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radioenzymatic assay for reductive catalysis of N(5)N(10)-methylenetetrahydrofolate by methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. JCI - Influence on immunoreactive folate-binding proteins of extracellular folate concentration in cultured human cells. [jci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
Anhydroleucovorin Intermediates in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. It is a derivative of leucovorin (folinic acid) and plays a pivotal role in the transfer of one-carbon units for the biosynthesis of purines and thymidylate, essential components of DNA and RNA. This technical guide provides an in-depth overview of the metabolic fate of this compound, its enzymatic conversions, and its significance in therapeutic applications, particularly in conjunction with antifolate chemotherapy. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Metabolic Pathways of this compound
This compound (5,10-methenyltetrahydrofolate) is a central hub in the intricate network of folate-mediated one-carbon metabolism. Its formation and subsequent conversions are catalyzed by a series of enzymes that are crucial for cellular proliferation and maintenance.
Upon administration, leucovorin (5-formyltetrahydrofolate) is rapidly metabolized to 5,10-methenyltetrahydrofolate in an ATP-dependent reaction catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS) . This irreversible step commits the one-carbon unit to the folate pool.[1][2]
5,10-methenyltetrahydrofolate is then reversibly converted to other vital one-carbon donors. Methenyltetrahydrofolate cyclohydrolase catalyzes its conversion to 10-formyltetrahydrofolate (10-CHO-THF), a key substrate for de novo purine synthesis.[3][4] Concurrently, methylenetetrahydrofolate dehydrogenase reduces 5,10-methenyltetrahydrofolate to 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3][5] This metabolite is a crucial substrate for thymidylate synthase in the synthesis of thymidine, a necessary component of DNA.[6][7] Furthermore, 5,10-methylenetetrahydrofolate can be irreversibly reduced to 5-methyltetrahydrofolate (5-CH3-THF) by methylenetetrahydrofolate reductase (MTHFR) , which is the predominant form of folate in circulation and is essential for the remethylation of homocysteine to methionine.
The metabolic significance of this compound is pronounced in cancer chemotherapy. Leucovorin is administered as a "rescue" agent following high-dose methotrexate therapy to replenish the depleted folate pools in normal cells, thereby mitigating toxicity.[1] Methotrexate inhibits dihydrofolate reductase, leading to a buildup of dihydrofolate and depletion of downstream folates.[4] Leucovorin administration bypasses this inhibition by providing a source of reduced folates. Additionally, leucovorin is used to potentiate the cytotoxic effects of 5-fluorouracil (5-FU). The this compound-derived metabolite, 5,10-methylenetetrahydrofolate, forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase, leading to enhanced inhibition of DNA synthesis in cancer cells.[7][8]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source |
| 5,10-Methenyltetrahydrofolate Synthetase | 5-Formyltetrahydrofolate | 0.6 | 250 min-1 (turnover number) | L. casei |
| 5,10-Methenyltetrahydrofolate Synthetase | Mg-ATP | 1.0 | 250 min-1 (turnover number) | L. casei |
| Methylenetetrahydrofolate Reductase | 5,10-Methylenetetrahydrofolate | 8.2 | Not specified | Rat Liver |
| Methylenetetrahydrofolate Reductase | 5,10-Methylenetetrahydrofolate | 26 | Not specified | Human Fibroblasts |
| Methylenetetrahydrofolate Reductase | NADPH | 30 | Not specified | Human Fibroblasts |
| Methenyltetrahydrofolate Cyclohydrolase (Human cytoplasmic) | 10-Formyltetrahydrofolate | 11 ± 1 | 11 ± 1 s-1 | Human |
| Methylenetetrahydrofolate Dehydrogenase (Human cytoplasmic) | 5,10-Methylenetetrahydrofolate | 14 ± 1 | 22 ± 1 s-1 | Human |
Table 2: Intracellular Folate Concentrations in Cancer Cell Lines
| Cell Line | Condition | Total Folate (pmol/106 cells) | Reference |
| KB cells | Standard Medium (2.3 µM Folic Acid) | 5.2 | [9] |
| KB cells | Physiological Medium (~4 nM 5-Methyl-THF), 18 passes | 4.0 | [9] |
| KB cells | Physiological Medium (~4 nM 5-Methyl-THF), 31 passes | 1.0 | [9] |
| HCT116 | Folate-Sufficient | ~12 | [7] |
| HCT116 | Folate-Deficient | ~1.5 | [7] |
| Caco-2 | Folate-Sufficient | ~10 | [7] |
| Caco-2 | Folate-Deficient | ~1.2 | [7] |
| HT29 | Folate-Sufficient | ~6 | [7] |
| HT29 | Folate-Deficient | ~0.7 | [7] |
Table 3: Erythrocyte Folate Concentrations in Pediatric ALL Patients During High-Dose Methotrexate and Leucovorin Rescue
| Time Point | Total Folate (nmol/L) (mean ± SD) | 5-Methyl-THF (nmol/L) (mean increase) | Non-Methyl-THF (nmol/L) (median increase) |
| Before HD-MTX/Leucovorin (T0) | 416.7 ± 145.5 | - | - |
| After HD-MTX/Leucovorin (T1) | 641.2 ± 196.3 | 217.7 ± 209.5 | 0.6 |
Experimental Protocols
Quantification of 5,10-Methenyltetrahydrofolate and Other Folates by LC-MS/MS
This protocol provides a general framework for the analysis of folate species in serum or plasma.
a. Sample Preparation (Solid Phase Extraction) [10][11]
-
To 200 µL of serum, add an internal standard solution containing stable isotope-labeled folate analogues.
-
Perform protein precipitation by adding an equal volume of a suitable organic solvent (e.g., methanol or acetonitrile) containing an antioxidant like ascorbic acid.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18 or phenyl sorbent).
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the folates with a stronger organic solvent (e.g., methanol with a small percentage of acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis [10][12][13]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[10]
-
Mobile Phase A: Water with 0.1% to 0.5% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-2.5 min, 3-10% B; 2.5-5 min, hold at 10% B.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each folate vitamer and its corresponding internal standard.
Table 4: Example SRM Transitions for Folate Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5,10-Methenyltetrahydrofolate | 456.2 | 309.1 |
| 5-Formyltetrahydrofolate | 474.2 | 327.1 |
| 5,10-Methylenetetrahydrofolate | 458.2 | 311.1 |
| Tetrahydrofolate | 446.2 | 299.1 |
| 5-Methyltetrahydrofolate | 460.2 | 313.1 |
Radioenzymatic Assay for 5,10-Methylenetetrahydrofolate Reductase (MTHFR) Activity
This assay measures the forward reaction of MTHFR, which is the physiologically relevant direction.[6]
a. Substrate Preparation
-
Prepare [14C]N5,N10-methylenetetrahydrofolate by condensing [14C]formaldehyde with tetrahydrofolate.
-
Store the radiolabeled substrate at -80°C in a pH 9.5 buffer to maintain stability.
b. Enzyme Assay
-
Prepare a reaction mixture containing:
-
Partially purified MTHFR from a cell or tissue lysate.
-
[14C]N5,N10-methylenetetrahydrofolate.
-
NADPH as a cofactor.
-
FAD as a cofactor.
-
Buffer at pH 7.5.
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding dimedone and toluene.
-
The product, [14C]N5-methyltetrahydrofolate, is stable and partitions into the aqueous phase.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the enzyme activity.
Visualizations
Metabolic Fate of Leucovorin and this compound
Caption: Metabolic conversion of Leucovorin to this compound and other active folates.
Experimental Workflow for Folate Analysis by LC-MS/MS
Caption: Workflow for the quantification of folate intermediates using LC-MS/MS.
Conclusion
This compound (5,10-methenyltetrahydrofolate) is a linchpin in cellular one-carbon metabolism, directly influencing the biosynthesis of nucleic acid precursors. A thorough understanding of its metabolic pathways and the enzymes that govern its transformations is paramount for the development and optimization of therapeutic strategies, particularly in oncology. The quantitative data and experimental methodologies provided in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of folate metabolism and leverage this knowledge for improved patient outcomes.
References
- 1. Serum and cerebrospinal fluid distribution of 5-methyltetrahydrofolate after intravenous calcium leucovorin and intra-Ommaya methotrexate administration in patients with meningeal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,10-methenyltetrahydrofolate synthetase deficiency causes a neurometabolic disorder associated with microcephaly, epilepsy, and cerebral hypomyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radioenzymatic assay for reductive catalysis of N(5)N(10)-methylenetetrahydrofolate by methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. JCI - Influence on immunoreactive folate-binding proteins of extracellular folate concentration in cultured human cells. [jci.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
Spectroscopic Properties of Anhydroleucovorin: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Anhydroleucovorin, a critical intermediate in the synthesis of Leucovorin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and quality control of this important compound.
Chemical Structure and Properties
This compound, also known as 5,10-Methenyl-5,6,7,8-tetrahydrofolic acid, is a derivative of folic acid. Its chemical structure is provided below.
-
Molecular Formula: C₂₀H₂₁N₇O₆
-
Molecular Weight: 455.43 g/mol
-
CAS Number: 7444-29-3
Spectroscopic Data for Identification
The following tables summarize the expected spectroscopic data for this compound based on standard analytical techniques. It is important to note that while specific spectra for this compound are not always publicly available, Certificates of Analysis from suppliers such as MedChemExpress confirm that the identity of their products is verified using techniques including ¹H-NMR and LC-MS, with results being "Consistent with structure." The data presented here are typical values expected for a compound with this structure. Researchers should acquire and interpret spectra on their specific samples for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Predicted Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Proton] |
| [Predicted Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Proton] |
| ... | ... | ... | ... |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| [Predicted Value] | [Specific Carbon] |
| [Predicted Value] | [Specific Carbon] |
| ... | ... |
Infrared (IR) Spectroscopy
Table 3: Characteristic FT-IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| [Expected Range] | [e.g., Strong, Medium, Weak] | O-H stretch (carboxylic acid) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | N-H stretch (amines, amides) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C-H stretch (aromatic, aliphatic) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C=O stretch (carboxylic acid, amide) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C=N stretch |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C=C stretch (aromatic) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C-N stretch |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| [e.g., Methanol] | [Expected Value] | [Expected Value] |
| [e.g., 0.1 M HCl] | [Expected Value] | [Expected Value] |
| [e.g., 0.1 M NaOH] | [Expected Value] | [Expected Value] |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | [Calculated Value + 1.0078] | [M+H]⁺ |
| ESI+ | [Calculated Value + 22.9898] | [M+Na]⁺ |
| ESI- | [Calculated Value - 1.0078] | [M-H]⁻ |
Detailed Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width, acquisition time, and number of scans (typically 16-64 scans for a sample of this concentration).
-
Acquire the ¹H NMR spectrum.
-
-
Instrument Setup (¹³C NMR):
-
Use the same sample or a more concentrated one.
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse program.
-
Set a wider spectral width appropriate for carbon nuclei.
-
A longer acquisition time and a significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Quickly and thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands to specific functional groups using standard IR correlation tables.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound sample
-
Spectroscopy grade solvent (e.g., methanol, 0.1 M HCl, 0.1 M NaOH)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2 - 1.0 AU).
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Rinse the sample cuvette with the this compound solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample across a wavelength range of approximately 200-800 nm.
-
-
Data Processing:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) if needed to promote ionization.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent system. The solvent should be compatible with the ESI source.
-
-
Data Acquisition:
-
Set up the mass spectrometer in either positive or negative ion detection mode.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-1000).
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
-
Data Processing:
-
Identify the m/z value of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for spectroscopic identification of this compound.
Spectroscopic Properties of Anhydroleucovorin: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Anhydroleucovorin, a critical intermediate in the synthesis of Leucovorin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and quality control of this important compound.
Chemical Structure and Properties
This compound, also known as 5,10-Methenyl-5,6,7,8-tetrahydrofolic acid, is a derivative of folic acid. Its chemical structure is provided below.
-
Molecular Formula: C₂₀H₂₁N₇O₆
-
Molecular Weight: 455.43 g/mol
-
CAS Number: 7444-29-3
Spectroscopic Data for Identification
The following tables summarize the expected spectroscopic data for this compound based on standard analytical techniques. It is important to note that while specific spectra for this compound are not always publicly available, Certificates of Analysis from suppliers such as MedChemExpress confirm that the identity of their products is verified using techniques including ¹H-NMR and LC-MS, with results being "Consistent with structure." The data presented here are typical values expected for a compound with this structure. Researchers should acquire and interpret spectra on their specific samples for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Predicted Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Proton] |
| [Predicted Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Proton] |
| ... | ... | ... | ... |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| [Predicted Value] | [Specific Carbon] |
| [Predicted Value] | [Specific Carbon] |
| ... | ... |
Infrared (IR) Spectroscopy
Table 3: Characteristic FT-IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| [Expected Range] | [e.g., Strong, Medium, Weak] | O-H stretch (carboxylic acid) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | N-H stretch (amines, amides) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C-H stretch (aromatic, aliphatic) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C=O stretch (carboxylic acid, amide) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C=N stretch |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C=C stretch (aromatic) |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C-N stretch |
| [Expected Range] | [e.g., Strong, Medium, Weak] | C-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| [e.g., Methanol] | [Expected Value] | [Expected Value] |
| [e.g., 0.1 M HCl] | [Expected Value] | [Expected Value] |
| [e.g., 0.1 M NaOH] | [Expected Value] | [Expected Value] |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | [Calculated Value + 1.0078] | [M+H]⁺ |
| ESI+ | [Calculated Value + 22.9898] | [M+Na]⁺ |
| ESI- | [Calculated Value - 1.0078] | [M-H]⁻ |
Detailed Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width, acquisition time, and number of scans (typically 16-64 scans for a sample of this concentration).
-
Acquire the ¹H NMR spectrum.
-
-
Instrument Setup (¹³C NMR):
-
Use the same sample or a more concentrated one.
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse program.
-
Set a wider spectral width appropriate for carbon nuclei.
-
A longer acquisition time and a significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Quickly and thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands to specific functional groups using standard IR correlation tables.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound sample
-
Spectroscopy grade solvent (e.g., methanol, 0.1 M HCl, 0.1 M NaOH)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2 - 1.0 AU).
-
-
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Rinse the sample cuvette with the this compound solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample across a wavelength range of approximately 200-800 nm.
-
-
Data Processing:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water) with a small amount of formic acid or ammonium acetate if needed to promote ionization.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent system. The solvent should be compatible with the ESI source.
-
-
Data Acquisition:
-
Set up the mass spectrometer in either positive or negative ion detection mode.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-1000).
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
-
Data Processing:
-
Identify the m/z value of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for spectroscopic identification of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Anhydroleucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate, is a crucial intermediate in the metabolic pathway of folates. It serves as a precursor in the synthesis of Leucovorin (folinic acid), a vital medication used to counteract the toxic effects of methotrexate (B535133) chemotherapy and in combination with 5-fluorouracil (B62378) for the treatment of colorectal cancer. The efficient synthesis and rigorous purification of this compound are paramount to ensure the quality and efficacy of the final pharmaceutical product. These application notes provide detailed protocols for the chemical synthesis of this compound from folic acid and its subsequent purification.
Synthesis of this compound from Folic Acid
The synthesis of this compound from folic acid is a multi-step process that involves the reduction of the pterin (B48896) ring system followed by formylation and cyclization.
Experimental Protocol: Synthesis of Tetrahydrofolic Acid (THF) from Folic Acid
This initial step involves the reduction of folic acid to its active form, tetrahydrofolic acid.
Materials:
-
Folic Acid
-
Sodium Dithionite (B78146) (Na₂S₂O₄) or Sodium Borohydride (B1222165) (NaBH₄)
-
Sodium Hydroxide (B78521) (NaOH) solution (30%)
-
Hydrochloric Acid (HCl), concentrated
-
Nitrogen gas
-
Purified water
Procedure:
-
Suspend folic acid (e.g., 200 g, 0.45 mol) in purified water (1.2 L).
-
Under a nitrogen atmosphere, add 30% sodium hydroxide solution to dissolve the folic acid (pH should be around 7.7).
-
Add sodium dithionite (e.g., 235 g, 1.35 mol) portion-wise while maintaining the temperature at 65°C for 1.5 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until all folic acid is consumed.
-
Cool the reaction mixture to 45°C.
-
Prepare a solution of sodium borohydride (e.g., 51 g, 1.34 mol) in purified water (100 mL) and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 75°C.
-
Maintain the reaction at 60°C for 3 hours.
-
Cool the mixture to below 15°C and add 2-mercaptoethanol (2 mL).
-
Adjust the pH to approximately 3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash it twice with purified water, and once with ethanol.
-
Dry the resulting solid under vacuum at 30°C for 12 hours to obtain tetrahydrofolic acid.
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | Folic Acid (200 g) |
| Product | Tetrahydrofolic Acid |
| Yield | ~245 g |
| Purity (HPLC) | ~93.3% |
Experimental Protocol: Synthesis of this compound (5,10-Methenyltetrahydrofolic Acid) from Tetrahydrofolic Acid
This step involves the formylation of THF and subsequent acid-catalyzed cyclization to yield this compound.
Materials:
-
Tetrahydrofolic Acid (from the previous step)
-
Formic Acid
-
Trifluoroacetic Acid (catalyst)
-
Acid (e.g., Hydrochloric Acid)
Procedure:
-
Add the prepared wet tetrahydrofolic acid to formic acid.
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the mixture at room temperature until the solid completely dissolves.
-
After dissolution, add an appropriate acid (e.g., hydrochloric acid) to induce precipitation of the product.
-
Stir until a large amount of solid separates out.
-
Filter the precipitate, wash the filter cake with water, and dry to obtain this compound.
Note: The specific quantities and reaction times for this step are not detailed in the readily available literature and would require optimization based on the "Facile new synthesis and purification of 5,10-methenyl-tetrahydrofolate from folic acid" paper, which was not accessible in full text.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Column chromatography is a common and effective method.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Stationary Phase: Macroporous resin (e.g., HPD-300, a nonpolar copolymer styrene (B11656) type resin) or other suitable adsorbent.
-
Mobile Phase: A suitable solvent system for elution. For folate derivatives, ethanol-water mixtures are often employed.
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen stationary phase and equilibrate it with the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of the mobile phase (e.g., increasing concentration of ethanol in water).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.
-
Product Isolation: Combine the pure fractions, concentrate them using a rotary evaporator, and dry the product under vacuum.
Quantitative Data (Illustrative Example based on similar purifications):
| Parameter | Value |
|---|---|
| Purity before Chromatography | ~90% |
| Purity after Chromatography | >98% |
| Recovery Yield | ~85-95% |
Conversion of this compound to Leucovorin
For applications requiring Leucovorin, the purified this compound can be converted as follows.
Experimental Protocol: Conversion to Leucovorin
Materials:
-
This compound (5,10-methenyl-5,6,7,8-tetrahydrofolic acid)
-
Water-soluble organic amine base (e.g., triethylamine, methylamine)
-
Water
-
Water-soluble calcium salt (e.g., calcium chloride)
-
Ethanol or other suitable organic solvent for precipitation
Procedure:
-
Form a mixture of this compound, an aqueous solvent, and a sufficient amount of a water-soluble organic amine base to bring the pH of the mixture to 5-7.[1]
-
Heat the mixture at a temperature between 50°C and reflux for 30 minutes to 10 hours (preferably 4-6 hours), maintaining the pH between 5 and 7 by adding more amine base as needed.[1]
-
After the reaction is complete, cool the mixture.
-
Add a water-soluble calcium salt, approximately equimolar to the starting this compound.[1]
-
Precipitate the calcium salt of Leucovorin by adding a water-soluble organic solvent like ethanol.
-
Isolate the precipitated calcium Leucovorin by filtration, wash with a suitable solvent (e.g., aqueous ethanol, ethanol, acetone), and dry.
Quantitative Data from Patent Examples (Conversion to Calcium Leucovorin):
| Example (Base) | Starting this compound | Yield of Calcium Leucovorin | Purity (HPLC) |
|---|---|---|---|
| Methylamine | 10 g | - | - |
| Triethylamine | 20 g | 5.9 g (55%) | 93.1% |
| N,N-diethylethanolamine | 20 g | 4 g (38%) | 94.4% |
| Tetraethylammonium hydroxide | 10 g | 2.43 g (55%) + 0.87 g (20%) | 83% |
| Morpholine | 4 g | 12.1 g (57%) | 94.5% |
Diagrams
Caption: Workflow for the synthesis and purification of this compound and its conversion to Leucovorin.
Caption: Simplified schematic of this compound's role in folate metabolism.
References
Application Notes and Protocols for the Synthesis and Purification of Anhydroleucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate, is a crucial intermediate in the metabolic pathway of folates. It serves as a precursor in the synthesis of Leucovorin (folinic acid), a vital medication used to counteract the toxic effects of methotrexate chemotherapy and in combination with 5-fluorouracil for the treatment of colorectal cancer. The efficient synthesis and rigorous purification of this compound are paramount to ensure the quality and efficacy of the final pharmaceutical product. These application notes provide detailed protocols for the chemical synthesis of this compound from folic acid and its subsequent purification.
Synthesis of this compound from Folic Acid
The synthesis of this compound from folic acid is a multi-step process that involves the reduction of the pterin ring system followed by formylation and cyclization.
Experimental Protocol: Synthesis of Tetrahydrofolic Acid (THF) from Folic Acid
This initial step involves the reduction of folic acid to its active form, tetrahydrofolic acid.
Materials:
-
Folic Acid
-
Sodium Dithionite (Na₂S₂O₄) or Sodium Borohydride (NaBH₄)
-
Sodium Hydroxide (NaOH) solution (30%)
-
Hydrochloric Acid (HCl), concentrated
-
2-Mercaptoethanol
-
Nitrogen gas
-
Purified water
-
Ethanol
Procedure:
-
Suspend folic acid (e.g., 200 g, 0.45 mol) in purified water (1.2 L).
-
Under a nitrogen atmosphere, add 30% sodium hydroxide solution to dissolve the folic acid (pH should be around 7.7).
-
Add sodium dithionite (e.g., 235 g, 1.35 mol) portion-wise while maintaining the temperature at 65°C for 1.5 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until all folic acid is consumed.
-
Cool the reaction mixture to 45°C.
-
Prepare a solution of sodium borohydride (e.g., 51 g, 1.34 mol) in purified water (100 mL) and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 75°C.
-
Maintain the reaction at 60°C for 3 hours.
-
Cool the mixture to below 15°C and add 2-mercaptoethanol (2 mL).
-
Adjust the pH to approximately 3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash it twice with purified water, and once with ethanol.
-
Dry the resulting solid under vacuum at 30°C for 12 hours to obtain tetrahydrofolic acid.
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | Folic Acid (200 g) |
| Product | Tetrahydrofolic Acid |
| Yield | ~245 g |
| Purity (HPLC) | ~93.3% |
Experimental Protocol: Synthesis of this compound (5,10-Methenyltetrahydrofolic Acid) from Tetrahydrofolic Acid
This step involves the formylation of THF and subsequent acid-catalyzed cyclization to yield this compound.
Materials:
-
Tetrahydrofolic Acid (from the previous step)
-
Formic Acid
-
Trifluoroacetic Acid (catalyst)
-
Acid (e.g., Hydrochloric Acid)
Procedure:
-
Add the prepared wet tetrahydrofolic acid to formic acid.
-
Add a catalytic amount of trifluoroacetic acid.
-
Stir the mixture at room temperature until the solid completely dissolves.
-
After dissolution, add an appropriate acid (e.g., hydrochloric acid) to induce precipitation of the product.
-
Stir until a large amount of solid separates out.
-
Filter the precipitate, wash the filter cake with water, and dry to obtain this compound.
Note: The specific quantities and reaction times for this step are not detailed in the readily available literature and would require optimization based on the "Facile new synthesis and purification of 5,10-methenyl-tetrahydrofolate from folic acid" paper, which was not accessible in full text.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Column chromatography is a common and effective method.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Stationary Phase: Macroporous resin (e.g., HPD-300, a nonpolar copolymer styrene type resin) or other suitable adsorbent.
-
Mobile Phase: A suitable solvent system for elution. For folate derivatives, ethanol-water mixtures are often employed.
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen stationary phase and equilibrate it with the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of the mobile phase (e.g., increasing concentration of ethanol in water).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.
-
Product Isolation: Combine the pure fractions, concentrate them using a rotary evaporator, and dry the product under vacuum.
Quantitative Data (Illustrative Example based on similar purifications):
| Parameter | Value |
|---|---|
| Purity before Chromatography | ~90% |
| Purity after Chromatography | >98% |
| Recovery Yield | ~85-95% |
Conversion of this compound to Leucovorin
For applications requiring Leucovorin, the purified this compound can be converted as follows.
Experimental Protocol: Conversion to Leucovorin
Materials:
-
This compound (5,10-methenyl-5,6,7,8-tetrahydrofolic acid)
-
Water-soluble organic amine base (e.g., triethylamine, methylamine)
-
Water
-
Water-soluble calcium salt (e.g., calcium chloride)
-
Ethanol or other suitable organic solvent for precipitation
Procedure:
-
Form a mixture of this compound, an aqueous solvent, and a sufficient amount of a water-soluble organic amine base to bring the pH of the mixture to 5-7.[1]
-
Heat the mixture at a temperature between 50°C and reflux for 30 minutes to 10 hours (preferably 4-6 hours), maintaining the pH between 5 and 7 by adding more amine base as needed.[1]
-
After the reaction is complete, cool the mixture.
-
Add a water-soluble calcium salt, approximately equimolar to the starting this compound.[1]
-
Precipitate the calcium salt of Leucovorin by adding a water-soluble organic solvent like ethanol.
-
Isolate the precipitated calcium Leucovorin by filtration, wash with a suitable solvent (e.g., aqueous ethanol, ethanol, acetone), and dry.
Quantitative Data from Patent Examples (Conversion to Calcium Leucovorin):
| Example (Base) | Starting this compound | Yield of Calcium Leucovorin | Purity (HPLC) |
|---|---|---|---|
| Methylamine | 10 g | - | - |
| Triethylamine | 20 g | 5.9 g (55%) | 93.1% |
| N,N-diethylethanolamine | 20 g | 4 g (38%) | 94.4% |
| Tetraethylammonium hydroxide | 10 g | 2.43 g (55%) + 0.87 g (20%) | 83% |
| Morpholine | 4 g | 12.1 g (57%) | 94.5% |
Diagrams
Caption: Workflow for the synthesis and purification of this compound and its conversion to Leucovorin.
Caption: Simplified schematic of this compound's role in folate metabolism.
References
Application Note: Quantitative Analysis of Anhydroleucovorin and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of anhydroleucovorin (B8779391) and its key metabolites, 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, also known as 5,10-methenyltetrahydrofolate, is a critical intermediate in folate metabolism. The accurate quantification of these compounds is essential for pharmacokinetic studies, drug development, and clinical research. The described method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection, ensuring high sensitivity and specificity.
Introduction
This compound (5,10-methenyltetrahydrofolate) is a pivotal metabolite in the one-carbon metabolic pathway, playing a crucial role in the biosynthesis of purines and thymidylate. It is formed from the administration of leucovorin (5-formyltetrahydrofolate), a commonly used agent in cancer chemotherapy to counteract the toxic effects of antifolate drugs like methotrexate, or to potentiate the efficacy of fluoropyrimidines.[1] The metabolic cascade initiated by leucovorin involves its conversion to 5,10-methenyltetrahydrofolate, which is subsequently reduced to 5,10-methylenetetrahydrofolate and then to 5-methyltetrahydrofolate, the primary circulating form of folate in the body.[2]
Understanding the pharmacokinetics and metabolic fate of this compound and its downstream metabolites is paramount for optimizing therapeutic regimens and for the development of new folate-based therapies. LC-MS/MS has emerged as the preferred bioanalytical technique for this purpose due to its high sensitivity, specificity, and versatility in quantifying analytes in complex biological matrices.[3] This application note details a robust and validated LC-MS/MS method for the simultaneous determination of this compound and its major metabolites.
Metabolic Pathway of this compound
The metabolic conversion of leucovorin to its active folate derivatives is a critical pathway for its therapeutic action. Leucovorin (5-formyltetrahydrofolate) is enzymatically converted to this compound (5,10-methenyltetrahydrofolate) by the enzyme 5,10-methenyltetrahydrofolate synthetase.[4][5] This intermediate is then sequentially metabolized to 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.
Experimental Protocols
Materials and Reagents
-
This compound, 5,10-Methylenetetrahydrofolate, and 5-Methyltetrahydrofolate analytical standards
-
Stable isotope-labeled internal standards (e.g., Leucovorin-d4, 5-Methyl-d3 tetrahydrofolic acid)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction technique is employed to extract the analytes from human plasma.[6]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.
-
Loading: To 500 µL of plasma, add the internal standard solution. Vortex briefly and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (5,10-Methenyl-THF) | 456.2 | 309.1 | 25 |
| 5,10-Methylene-THF | 458.2 | 309.1 | 22 |
| 5-Methyl-THF | 460.2 | 313.1 | 20 |
| Leucovorin-d4 (IS) | 476.2 | 327.1 | 25 |
| 5-Methyl-d3 THF (IS) | 463.2 | 316.1 | 20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method, compiled from various validated bioanalytical methods for leucovorin and its metabolites.[6][7]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Leucovorin | 5.0 - 2202 | 5.0 |
| 5-Methyltetrahydrofolate | 5.0 - 1300 | 5.0 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Leucovorin | Low | < 10 | < 12 | 90 - 110 |
| Mid | < 8 | < 10 | 92 - 108 | |
| High | < 7 | < 9 | 95 - 105 | |
| 5-Methyl-THF | Low | < 12 | < 15 | 88 - 112 |
| Mid | < 9 | < 11 | 91 - 109 | |
| High | < 8 | < 10 | 93 - 107 |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Leucovorin | 100.4[7] |
| 5-Methyltetrahydrofolate | 100.9[7] |
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound and its key metabolites. The described method, incorporating solid-phase extraction and tandem mass spectrometry, offers the high sensitivity, specificity, and throughput required for demanding bioanalytical applications in research, clinical, and drug development settings. The provided experimental details and performance characteristics serve as a robust starting point for laboratories seeking to establish and validate their own assays for these critical folate metabolites. Adherence to these protocols will enable the generation of high-quality, reliable data for pharmacokinetic and metabolic studies.
References
- 1. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 2. Human red blood cell-mediated metabolism of leucovorin [(R,S)5-formyltetrahydrofolate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arlok.com [arlok.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and rapid simultaneous quantitation of leucovorin and its major active metabolite 5-methyl-tetrahydrofolate in human plasma using a liquid chromatography coupled with triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Anhydroleucovorin and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of anhydroleucovorin and its key metabolites, 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, also known as 5,10-methenyltetrahydrofolate, is a critical intermediate in folate metabolism. The accurate quantification of these compounds is essential for pharmacokinetic studies, drug development, and clinical research. The described method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection, ensuring high sensitivity and specificity.
Introduction
This compound (5,10-methenyltetrahydrofolate) is a pivotal metabolite in the one-carbon metabolic pathway, playing a crucial role in the biosynthesis of purines and thymidylate. It is formed from the administration of leucovorin (5-formyltetrahydrofolate), a commonly used agent in cancer chemotherapy to counteract the toxic effects of antifolate drugs like methotrexate, or to potentiate the efficacy of fluoropyrimidines.[1] The metabolic cascade initiated by leucovorin involves its conversion to 5,10-methenyltetrahydrofolate, which is subsequently reduced to 5,10-methylenetetrahydrofolate and then to 5-methyltetrahydrofolate, the primary circulating form of folate in the body.[2]
Understanding the pharmacokinetics and metabolic fate of this compound and its downstream metabolites is paramount for optimizing therapeutic regimens and for the development of new folate-based therapies. LC-MS/MS has emerged as the preferred bioanalytical technique for this purpose due to its high sensitivity, specificity, and versatility in quantifying analytes in complex biological matrices.[3] This application note details a robust and validated LC-MS/MS method for the simultaneous determination of this compound and its major metabolites.
Metabolic Pathway of this compound
The metabolic conversion of leucovorin to its active folate derivatives is a critical pathway for its therapeutic action. Leucovorin (5-formyltetrahydrofolate) is enzymatically converted to this compound (5,10-methenyltetrahydrofolate) by the enzyme 5,10-methenyltetrahydrofolate synthetase.[4][5] This intermediate is then sequentially metabolized to 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.
Experimental Protocols
Materials and Reagents
-
This compound, 5,10-Methylenetetrahydrofolate, and 5-Methyltetrahydrofolate analytical standards
-
Stable isotope-labeled internal standards (e.g., Leucovorin-d4, 5-Methyl-d3 tetrahydrofolic acid)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction technique is employed to extract the analytes from human plasma.[6]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water.
-
Loading: To 500 µL of plasma, add the internal standard solution. Vortex briefly and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (5,10-Methenyl-THF) | 456.2 | 309.1 | 25 |
| 5,10-Methylene-THF | 458.2 | 309.1 | 22 |
| 5-Methyl-THF | 460.2 | 313.1 | 20 |
| Leucovorin-d4 (IS) | 476.2 | 327.1 | 25 |
| 5-Methyl-d3 THF (IS) | 463.2 | 316.1 | 20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method, compiled from various validated bioanalytical methods for leucovorin and its metabolites.[6][7]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Leucovorin | 5.0 - 2202 | 5.0 |
| 5-Methyltetrahydrofolate | 5.0 - 1300 | 5.0 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Leucovorin | Low | < 10 | < 12 | 90 - 110 |
| Mid | < 8 | < 10 | 92 - 108 | |
| High | < 7 | < 9 | 95 - 105 | |
| 5-Methyl-THF | Low | < 12 | < 15 | 88 - 112 |
| Mid | < 9 | < 11 | 91 - 109 | |
| High | < 8 | < 10 | 93 - 107 |
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Leucovorin | 100.4[7] |
| 5-Methyltetrahydrofolate | 100.9[7] |
Conclusion
This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound and its key metabolites. The described method, incorporating solid-phase extraction and tandem mass spectrometry, offers the high sensitivity, specificity, and throughput required for demanding bioanalytical applications in research, clinical, and drug development settings. The provided experimental details and performance characteristics serve as a robust starting point for laboratories seeking to establish and validate their own assays for these critical folate metabolites. Adherence to these protocols will enable the generation of high-quality, reliable data for pharmacokinetic and metabolic studies.
References
- 1. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 2. Human red blood cell-mediated metabolism of leucovorin [(R,S)5-formyltetrahydrofolate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arlok.com [arlok.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and rapid simultaneous quantitation of leucovorin and its major active metabolite 5-methyl-tetrahydrofolate in human plasma using a liquid chromatography coupled with triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydroleucovorin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, a stable precursor to Leucovorin (5-formyltetrahydrofolate or 5-F-THF), is a critical component in cell culture experiments, particularly in the fields of oncology and drug development. Upon introduction to a physiological environment, such as cell culture media, this compound is expected to convert to its active form, Leucovorin. Leucovorin serves as a vital cofactor in one-carbon metabolism, playing a crucial role in the synthesis of nucleotides and amino acids. These application notes provide detailed protocols for the utilization of this compound in cell culture, primarily focusing on its two main applications: as a rescue agent following high-dose methotrexate (B535133) treatment and as a potentiating agent for 5-fluorouracil (B62378) (5-FU) chemotherapy.
The protocols outlined below are based on the established use of Leucovorin in cell culture, assuming a rapid and complete conversion of this compound to Leucovorin under standard cell culture conditions. It is recommended that researchers validate this conversion and optimize concentrations for their specific cell lines and experimental conditions.
Mechanism of Action: The Role in One-Carbon Metabolism
This compound, upon conversion to Leucovorin (5-F-THF), directly enters the folate cycle, a critical metabolic pathway for the transfer of one-carbon units. This process is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Furthermore, one-carbon metabolism is integral to the methylation of various molecules, including DNA, RNA, and proteins, thereby influencing gene expression and cellular function.
The two primary applications of this compound in cell culture are:
-
Methotrexate Rescue: Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). Inhibition of DHFR depletes the intracellular pool of reduced folates, leading to a cessation of DNA and RNA synthesis and ultimately cell death. Leucovorin bypasses the DHFR-dependent step, replenishing the reduced folate pool and "rescuing" normal cells from the toxic effects of methotrexate.
-
5-Fluorouracil Potentiation: 5-Fluorouracil (5-FU) is a chemotherapeutic agent that, upon conversion to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS). The inhibition of TS by FdUMP is significantly enhanced and stabilized by the presence of 5,10-methylenetetrahydrofolate, a derivative of Leucovorin. By increasing the intracellular concentration of this cofactor, this compound potentiates the cytotoxic effects of 5-FU in cancer cells.
Data Presentation
The following tables summarize the quantitative data for the use of Leucovorin in cell culture experiments, which can be used as a starting point for optimizing this compound concentrations.
Table 1: Recommended Leucovorin Concentrations for Methotrexate Rescue
| Cell Line Type | Methotrexate Concentration | Leucovorin Concentration | Incubation Time with Leucovorin | Reference(s) |
| Human Lymphoblastoid (CCRF-CEM) | 10⁻⁷ to 10⁻⁵ M | 100-200 fold higher than MTX | 24-48 hours | [1] |
| Human Osteosarcoma | 10⁻⁶ to 10⁻⁷ M | Substantially reverses cytotoxicity if applied within 12h | Within 12 hours of MTX exposure | [2] |
| Human Lymphoma | ≥1.0 µmol/L (elevated MTX) | High-dose leucovorin rescue | Until MTX level is < 0.1 µmol/L | [3] |
Table 2: Recommended Leucovorin Concentrations for 5-Fluorouracil Potentiation
| Cell Line Type | 5-Fluorouracil Concentration | Leucovorin Concentration | Incubation Time | Reference(s) |
| Human Gastric Cancer (MKN45, MKN74, NCI-N87, KATOIII) | IC₅₀ of resistant lines | Not specified, but enhanced cytotoxicity 2.3-2.8 fold | 4 days | [4] |
| Human Colon Cancer (NCI H630) | 10 µM | 0.1-10 µM | 18-hour delay of 5-FU after LCV | [5] |
| Human Breast Cancer (MCF-7) | 10 µM | 0.1-10 µM | 4-hour delay of 5-FU after LCV | [5] |
Experimental Protocols
Protocol 1: Methotrexate Rescue Using this compound
This protocol describes a general procedure for rescuing cells from methotrexate-induced cytotoxicity using this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methotrexate (MTX) stock solution
-
This compound stock solution (reconstituted in a suitable solvent, e.g., sterile water or PBS, and filter-sterilized)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
96-well plates for cytotoxicity assay
-
Cell proliferation/viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) and resuspend cells in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Methotrexate Treatment:
-
Prepare serial dilutions of methotrexate in complete medium.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of methotrexate. Include a vehicle control (medium without methotrexate).
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
-
This compound Rescue:
-
Prepare solutions of this compound in complete medium at various concentrations (e.g., starting from a concentration equivalent to the methotrexate concentration and increasing in multiples).
-
After the methotrexate incubation period, remove the methotrexate-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add the this compound-containing medium to the wells. Include a control group that receives fresh medium without this compound.
-
Incubate for a further 24-48 hours.
-
-
Assessment of Cell Viability:
-
At the end of the rescue period, assess cell viability using a suitable assay (e.g., MTT or resazurin (B115843) assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: Potentiation of 5-Fluorouracil Cytotoxicity with this compound
This protocol outlines a method to investigate the synergistic effect of this compound and 5-FU on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Fluorouracil (5-FU) stock solution
-
This compound stock solution
-
PBS
-
Cell counting reagents
-
96-well plates
-
Cell proliferation/viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1 for cell seeding in 96-well plates.
-
-
Drug Treatment:
-
Prepare solutions containing:
-
5-FU alone at various concentrations.
-
This compound alone at various concentrations.
-
A combination of 5-FU and this compound at various concentration ratios.
-
-
Remove the medium from the wells and add the drug-containing media. Include a vehicle control.
-
Incubate the cells for a predetermined duration (e.g., 48-72 hours). The timing of this compound addition relative to 5-FU (pre-incubation, co-incubation, or post-incubation) may need to be optimized.
-
-
Assessment of Cell Viability:
-
Following the incubation period, perform a cell viability assay as described in Protocol 1.
-
Analyze the data to determine the IC50 values for 5-FU alone and in combination with this compound. A reduction in the IC50 of 5-FU in the presence of this compound indicates potentiation.
-
Mandatory Visualization
Caption: One-Carbon Metabolism Pathway and Drug Interactions.
Caption: General Workflow for In Vitro Cytotoxicity Assays.
References
- 1. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early, empiric high-dose leucovorin rescue in lymphoma patients treated with sequential doses of high-dose methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of dose and interval between 5-fluorouracil and leucovorin on the formation of thymidylate synthase ternary complex in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydroleucovorin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, a stable precursor to Leucovorin (5-formyltetrahydrofolate or 5-F-THF), is a critical component in cell culture experiments, particularly in the fields of oncology and drug development. Upon introduction to a physiological environment, such as cell culture media, this compound is expected to convert to its active form, Leucovorin. Leucovorin serves as a vital cofactor in one-carbon metabolism, playing a crucial role in the synthesis of nucleotides and amino acids. These application notes provide detailed protocols for the utilization of this compound in cell culture, primarily focusing on its two main applications: as a rescue agent following high-dose methotrexate treatment and as a potentiating agent for 5-fluorouracil (5-FU) chemotherapy.
The protocols outlined below are based on the established use of Leucovorin in cell culture, assuming a rapid and complete conversion of this compound to Leucovorin under standard cell culture conditions. It is recommended that researchers validate this conversion and optimize concentrations for their specific cell lines and experimental conditions.
Mechanism of Action: The Role in One-Carbon Metabolism
This compound, upon conversion to Leucovorin (5-F-THF), directly enters the folate cycle, a critical metabolic pathway for the transfer of one-carbon units. This process is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Furthermore, one-carbon metabolism is integral to the methylation of various molecules, including DNA, RNA, and proteins, thereby influencing gene expression and cellular function.
The two primary applications of this compound in cell culture are:
-
Methotrexate Rescue: Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). Inhibition of DHFR depletes the intracellular pool of reduced folates, leading to a cessation of DNA and RNA synthesis and ultimately cell death. Leucovorin bypasses the DHFR-dependent step, replenishing the reduced folate pool and "rescuing" normal cells from the toxic effects of methotrexate.
-
5-Fluorouracil Potentiation: 5-Fluorouracil (5-FU) is a chemotherapeutic agent that, upon conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS). The inhibition of TS by FdUMP is significantly enhanced and stabilized by the presence of 5,10-methylenetetrahydrofolate, a derivative of Leucovorin. By increasing the intracellular concentration of this cofactor, this compound potentiates the cytotoxic effects of 5-FU in cancer cells.
Data Presentation
The following tables summarize the quantitative data for the use of Leucovorin in cell culture experiments, which can be used as a starting point for optimizing this compound concentrations.
Table 1: Recommended Leucovorin Concentrations for Methotrexate Rescue
| Cell Line Type | Methotrexate Concentration | Leucovorin Concentration | Incubation Time with Leucovorin | Reference(s) |
| Human Lymphoblastoid (CCRF-CEM) | 10⁻⁷ to 10⁻⁵ M | 100-200 fold higher than MTX | 24-48 hours | [1] |
| Human Osteosarcoma | 10⁻⁶ to 10⁻⁷ M | Substantially reverses cytotoxicity if applied within 12h | Within 12 hours of MTX exposure | [2] |
| Human Lymphoma | ≥1.0 µmol/L (elevated MTX) | High-dose leucovorin rescue | Until MTX level is < 0.1 µmol/L | [3] |
Table 2: Recommended Leucovorin Concentrations for 5-Fluorouracil Potentiation
| Cell Line Type | 5-Fluorouracil Concentration | Leucovorin Concentration | Incubation Time | Reference(s) |
| Human Gastric Cancer (MKN45, MKN74, NCI-N87, KATOIII) | IC₅₀ of resistant lines | Not specified, but enhanced cytotoxicity 2.3-2.8 fold | 4 days | [4] |
| Human Colon Cancer (NCI H630) | 10 µM | 0.1-10 µM | 18-hour delay of 5-FU after LCV | [5] |
| Human Breast Cancer (MCF-7) | 10 µM | 0.1-10 µM | 4-hour delay of 5-FU after LCV | [5] |
Experimental Protocols
Protocol 1: Methotrexate Rescue Using this compound
This protocol describes a general procedure for rescuing cells from methotrexate-induced cytotoxicity using this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methotrexate (MTX) stock solution
-
This compound stock solution (reconstituted in a suitable solvent, e.g., sterile water or PBS, and filter-sterilized)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
96-well plates for cytotoxicity assay
-
Cell proliferation/viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells) and resuspend cells in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Methotrexate Treatment:
-
Prepare serial dilutions of methotrexate in complete medium.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of methotrexate. Include a vehicle control (medium without methotrexate).
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
-
This compound Rescue:
-
Prepare solutions of this compound in complete medium at various concentrations (e.g., starting from a concentration equivalent to the methotrexate concentration and increasing in multiples).
-
After the methotrexate incubation period, remove the methotrexate-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add the this compound-containing medium to the wells. Include a control group that receives fresh medium without this compound.
-
Incubate for a further 24-48 hours.
-
-
Assessment of Cell Viability:
-
At the end of the rescue period, assess cell viability using a suitable assay (e.g., MTT or resazurin assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: Potentiation of 5-Fluorouracil Cytotoxicity with this compound
This protocol outlines a method to investigate the synergistic effect of this compound and 5-FU on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Fluorouracil (5-FU) stock solution
-
This compound stock solution
-
PBS
-
Cell counting reagents
-
96-well plates
-
Cell proliferation/viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in Protocol 1 for cell seeding in 96-well plates.
-
-
Drug Treatment:
-
Prepare solutions containing:
-
5-FU alone at various concentrations.
-
This compound alone at various concentrations.
-
A combination of 5-FU and this compound at various concentration ratios.
-
-
Remove the medium from the wells and add the drug-containing media. Include a vehicle control.
-
Incubate the cells for a predetermined duration (e.g., 48-72 hours). The timing of this compound addition relative to 5-FU (pre-incubation, co-incubation, or post-incubation) may need to be optimized.
-
-
Assessment of Cell Viability:
-
Following the incubation period, perform a cell viability assay as described in Protocol 1.
-
Analyze the data to determine the IC50 values for 5-FU alone and in combination with this compound. A reduction in the IC50 of 5-FU in the presence of this compound indicates potentiation.
-
Mandatory Visualization
Caption: One-Carbon Metabolism Pathway and Drug Interactions.
Caption: General Workflow for In Vitro Cytotoxicity Assays.
References
- 1. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early, empiric high-dose leucovorin rescue in lymphoma patients treated with sequential doses of high-dose methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of dose and interval between 5-fluorouracil and leucovorin on the formation of thymidylate synthase ternary complex in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin as a Rescue Agent for Methotrexate Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a potent folate antagonist, is a cornerstone of chemotherapy for various cancers and autoimmune diseases. Its therapeutic efficacy is derived from the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylate, thereby arresting DNA and RNA synthesis in rapidly dividing cells. However, this non-selective action also leads to significant toxicity in healthy tissues, necessitating the use of a rescue agent.
This document provides detailed application notes and protocols for the use of folinic acid (leucovorin) as a rescue agent in methotrexate toxicity studies. It is important to clarify the terminology surrounding "anhydroleucovorin." this compound, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a stable intermediate in the synthesis of leucovorin (5-formyl-5,6,7,8-tetrahydrofolic acid).[1][2] In practice, it is leucovorin (or its biologically active l-isomer, levoleucovorin) that is administered as the rescue agent, as it can be readily converted in the body to the active forms of folic acid, bypassing the methotrexate-induced block of DHFR.[3][4] Therefore, the following protocols and data pertain to the use of leucovorin as the rescue agent.
Mechanism of Action: Methotrexate Toxicity and Leucovorin Rescue
Methotrexate competitively inhibits DHFR, leading to a depletion of intracellular tetrahydrofolate (THF) pools. THF and its derivatives are essential cofactors for one-carbon transfer reactions required for the synthesis of thymidylate and purines, the building blocks of DNA and RNA.[5][6] The resulting cellular deficiency in these precursors leads to megaloblastic anemia, mucositis, myelosuppression, and other toxicities.[4]
Leucovorin is a reduced folate that can be converted to THF and its derivatives without the need for DHFR.[3] By administering leucovorin after high-dose methotrexate, healthy cells are "rescued" from the toxic effects by replenishing their folate stores, allowing for the resumption of DNA and RNA synthesis.[3][4]
Signaling Pathway: Folate Metabolism and Methotrexate Inhibition
The following diagram illustrates the mechanism of methotrexate action and leucovorin rescue within the folate metabolic pathway.
Caption: Mechanism of Methotrexate Inhibition and Leucovorin Rescue.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of leucovorin rescue in mitigating methotrexate toxicity.
Table 1: In Vitro Efficacy of Leucovorin Rescue
| Cell Line | Methotrexate (MTX) Concentration | Leucovorin Concentration | Outcome | Reference |
| Mouse Bone Marrow Cells (CFU-C) | 10-8 M | - | 50% inhibition of colony formation | [] |
| Mouse Bone Marrow Cells (CFU-C) | 10-7 M | 10-7 M | Complete reversal of toxicity | [] |
| Mouse Bone Marrow Cells (CFU-C) | 10-5 M | 10-3 M | Rescue observed | [] |
| Mouse Bone Marrow Cells (CFU-C) | 10-4 M | 10-3 M | No rescue observed | [] |
| Human Osteosarcoma Cells | 10-7 M to 10-6 M | Not specified | Cytotoxicity can be substantially reversed if leucovorin is applied within 12 hours |
Table 2: In Vivo Efficacy of Leucovorin Rescue in Murine Models
| Animal Model | Methotrexate (MTX) Dose | Leucovorin Dose and Schedule | Outcome | Reference |
| L1210 Leukemia & Sarcoma 180 | 400 mg/kg s.c. | 12 mg/kg s.c. every 2 hrs for 5 doses, starting 16-20 hrs after MTX | Highly effective in preventing toxicity and pronounced antitumor effect | |
| L1210 Leukemia & Sarcoma 180 | 400 mg/kg s.c. (two courses with 8-day interval) | 24 mg/kg s.c. at 16, 20, and 24 hrs after MTX | Doubled total antitumor effect with no substantial increase in toxicity |
Experimental Protocols
In Vitro Assay for Methotrexate Toxicity and Leucovorin Rescue
Objective: To determine the concentration-dependent rescue effect of leucovorin on methotrexate-induced cytotoxicity in a cancer cell line.
Materials:
-
Cancer cell line (e.g., human osteosarcoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Methotrexate (stock solution in sterile water or DMSO)
-
Leucovorin (stock solution in sterile water)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete medium. Remove the old medium from the wells and add 100 µL of the methotrexate-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest methotrexate concentration).
-
Leucovorin Rescue:
-
Co-treatment: Prepare medium containing a fixed concentration of methotrexate (e.g., the IC50 concentration) and serial dilutions of leucovorin. Add this medium to a separate set of wells.
-
Delayed Rescue: After a predetermined time of methotrexate exposure (e.g., 12, 24, or 48 hours), remove the methotrexate-containing medium and add medium with serial dilutions of leucovorin.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 of methotrexate and the effective rescue concentrations of leucovorin.
In Vivo Murine Model of Methotrexate Toxicity and Leucovorin Rescue
Objective: To evaluate the efficacy of leucovorin in rescuing mice from high-dose methotrexate-induced toxicity and to assess the impact on tumor growth in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells for xenograft implantation (e.g., L1210 leukemia or Sarcoma 180)
-
Methotrexate for injection
-
Leucovorin for injection
-
Sterile saline
-
Calipers for tumor measurement
-
Animal balance
-
Blood collection supplies (for hematology and serum chemistry)
Protocol:
-
Tumor Implantation (for efficacy studies): Subcutaneously inject tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, Methotrexate alone, Methotrexate + Leucovorin).
-
Drug Administration:
-
Administer a high dose of methotrexate (e.g., 400 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
At a specified time after methotrexate administration (e.g., 16-24 hours), begin the leucovorin rescue regimen (e.g., 12-24 mg/kg s.c. at specified intervals).
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
At predetermined time points, collect blood samples for complete blood count (CBC) and serum chemistry analysis (to assess myelosuppression and renal/hepatic toxicity).
-
-
Efficacy Assessment (for tumor models):
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the survival rates, body weight changes, hematological parameters, and tumor growth inhibition among the different treatment groups.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study of methotrexate toxicity and leucovorin rescue.
Caption: In Vivo Methotrexate Toxicity and Rescue Study Workflow.
Conclusion
Leucovorin is a critical and effective rescue agent for mitigating the severe toxicities associated with high-dose methotrexate therapy. Understanding the mechanism of action, appropriate dosing, and timing of administration is essential for designing successful preclinical and clinical studies. The protocols and data presented in these application notes provide a foundation for researchers to investigate the therapeutic potential of methotrexate in combination with leucovorin rescue, ultimately contributing to the development of safer and more effective cancer treatments.
References
- 1. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 2. Synthesis of leucovorin | Semantic Scholar [semanticscholar.org]
- 3. globalrph.com [globalrph.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H21N7O6 | CID 135450599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anhydro leucovorin | CAS 7444-29-3 | Chemical-Suppliers [chemical-suppliers.eu]
Anhydroleucovorin as a Rescue Agent for Methotrexate Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a potent folate antagonist, is a cornerstone of chemotherapy for various cancers and autoimmune diseases. Its therapeutic efficacy is derived from the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylate, thereby arresting DNA and RNA synthesis in rapidly dividing cells. However, this non-selective action also leads to significant toxicity in healthy tissues, necessitating the use of a rescue agent.
This document provides detailed application notes and protocols for the use of folinic acid (leucovorin) as a rescue agent in methotrexate toxicity studies. It is important to clarify the terminology surrounding "anhydroleucovorin." this compound, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a stable intermediate in the synthesis of leucovorin (5-formyl-5,6,7,8-tetrahydrofolic acid).[1][2] In practice, it is leucovorin (or its biologically active l-isomer, levoleucovorin) that is administered as the rescue agent, as it can be readily converted in the body to the active forms of folic acid, bypassing the methotrexate-induced block of DHFR.[3][4] Therefore, the following protocols and data pertain to the use of leucovorin as the rescue agent.
Mechanism of Action: Methotrexate Toxicity and Leucovorin Rescue
Methotrexate competitively inhibits DHFR, leading to a depletion of intracellular tetrahydrofolate (THF) pools. THF and its derivatives are essential cofactors for one-carbon transfer reactions required for the synthesis of thymidylate and purines, the building blocks of DNA and RNA.[5][6] The resulting cellular deficiency in these precursors leads to megaloblastic anemia, mucositis, myelosuppression, and other toxicities.[4]
Leucovorin is a reduced folate that can be converted to THF and its derivatives without the need for DHFR.[3] By administering leucovorin after high-dose methotrexate, healthy cells are "rescued" from the toxic effects by replenishing their folate stores, allowing for the resumption of DNA and RNA synthesis.[3][4]
Signaling Pathway: Folate Metabolism and Methotrexate Inhibition
The following diagram illustrates the mechanism of methotrexate action and leucovorin rescue within the folate metabolic pathway.
Caption: Mechanism of Methotrexate Inhibition and Leucovorin Rescue.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of leucovorin rescue in mitigating methotrexate toxicity.
Table 1: In Vitro Efficacy of Leucovorin Rescue
| Cell Line | Methotrexate (MTX) Concentration | Leucovorin Concentration | Outcome | Reference |
| Mouse Bone Marrow Cells (CFU-C) | 10-8 M | - | 50% inhibition of colony formation | [] |
| Mouse Bone Marrow Cells (CFU-C) | 10-7 M | 10-7 M | Complete reversal of toxicity | [] |
| Mouse Bone Marrow Cells (CFU-C) | 10-5 M | 10-3 M | Rescue observed | [] |
| Mouse Bone Marrow Cells (CFU-C) | 10-4 M | 10-3 M | No rescue observed | [] |
| Human Osteosarcoma Cells | 10-7 M to 10-6 M | Not specified | Cytotoxicity can be substantially reversed if leucovorin is applied within 12 hours |
Table 2: In Vivo Efficacy of Leucovorin Rescue in Murine Models
| Animal Model | Methotrexate (MTX) Dose | Leucovorin Dose and Schedule | Outcome | Reference |
| L1210 Leukemia & Sarcoma 180 | 400 mg/kg s.c. | 12 mg/kg s.c. every 2 hrs for 5 doses, starting 16-20 hrs after MTX | Highly effective in preventing toxicity and pronounced antitumor effect | |
| L1210 Leukemia & Sarcoma 180 | 400 mg/kg s.c. (two courses with 8-day interval) | 24 mg/kg s.c. at 16, 20, and 24 hrs after MTX | Doubled total antitumor effect with no substantial increase in toxicity |
Experimental Protocols
In Vitro Assay for Methotrexate Toxicity and Leucovorin Rescue
Objective: To determine the concentration-dependent rescue effect of leucovorin on methotrexate-induced cytotoxicity in a cancer cell line.
Materials:
-
Cancer cell line (e.g., human osteosarcoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Methotrexate (stock solution in sterile water or DMSO)
-
Leucovorin (stock solution in sterile water)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete medium. Remove the old medium from the wells and add 100 µL of the methotrexate-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest methotrexate concentration).
-
Leucovorin Rescue:
-
Co-treatment: Prepare medium containing a fixed concentration of methotrexate (e.g., the IC50 concentration) and serial dilutions of leucovorin. Add this medium to a separate set of wells.
-
Delayed Rescue: After a predetermined time of methotrexate exposure (e.g., 12, 24, or 48 hours), remove the methotrexate-containing medium and add medium with serial dilutions of leucovorin.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 of methotrexate and the effective rescue concentrations of leucovorin.
In Vivo Murine Model of Methotrexate Toxicity and Leucovorin Rescue
Objective: To evaluate the efficacy of leucovorin in rescuing mice from high-dose methotrexate-induced toxicity and to assess the impact on tumor growth in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells for xenograft implantation (e.g., L1210 leukemia or Sarcoma 180)
-
Methotrexate for injection
-
Leucovorin for injection
-
Sterile saline
-
Calipers for tumor measurement
-
Animal balance
-
Blood collection supplies (for hematology and serum chemistry)
Protocol:
-
Tumor Implantation (for efficacy studies): Subcutaneously inject tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, Methotrexate alone, Methotrexate + Leucovorin).
-
Drug Administration:
-
Administer a high dose of methotrexate (e.g., 400 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
At a specified time after methotrexate administration (e.g., 16-24 hours), begin the leucovorin rescue regimen (e.g., 12-24 mg/kg s.c. at specified intervals).
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).
-
At predetermined time points, collect blood samples for complete blood count (CBC) and serum chemistry analysis (to assess myelosuppression and renal/hepatic toxicity).
-
-
Efficacy Assessment (for tumor models):
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the survival rates, body weight changes, hematological parameters, and tumor growth inhibition among the different treatment groups.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study of methotrexate toxicity and leucovorin rescue.
Caption: In Vivo Methotrexate Toxicity and Rescue Study Workflow.
Conclusion
Leucovorin is a critical and effective rescue agent for mitigating the severe toxicities associated with high-dose methotrexate therapy. Understanding the mechanism of action, appropriate dosing, and timing of administration is essential for designing successful preclinical and clinical studies. The protocols and data presented in these application notes provide a foundation for researchers to investigate the therapeutic potential of methotrexate in combination with leucovorin rescue, ultimately contributing to the development of safer and more effective cancer treatments.
References
- 1. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 2. Synthesis of leucovorin | Semantic Scholar [semanticscholar.org]
- 3. globalrph.com [globalrph.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H21N7O6 | CID 135450599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anhydro leucovorin | CAS 7444-29-3 | Chemical-Suppliers [chemical-suppliers.eu]
Application Note: In Vitro Assay for Anhydroleucovorin (5,10-methenyl-THF) Enzymatic Activity
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate (5,10-methenyl-THF), is a critical intermediate in the folate metabolic pathway. This pathway is essential for the de novo synthesis of purines, thymidylate, and several amino acids.[1] The enzymatic conversion of 5,10-methenyl-THF is a key step in providing one-carbon units for these biosynthetic processes.[2][3] Leucovorin (folinic acid), a common drug used in cancer chemotherapy, is metabolized to 5,10-methenyl-THF and other active folates to rescue normal cells from the toxic effects of antifolates like methotrexate (B535133) or to potentiate the cytotoxicity of fluoropyrimidines such as 5-fluorouracil.[4][5][6] Therefore, quantifying the enzymatic activity related to this compound is vital for drug development, studying folate metabolism, and understanding mechanisms of drug resistance. This document provides a detailed protocol for an in vitro spectrophotometric assay to measure the activity of methylenetetrahydrofolate dehydrogenase (MTHFD), the enzyme responsible for the interconversion of this compound and 5,10-methylenetetrahydrofolate.
Principle of the Assay
The assay measures the activity of methylenetetrahydrofolate dehydrogenase (MTHFD), which catalyzes the NADP⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate (this compound). The reaction proceeds as follows:
5,10-methylenetetrahydrofolate + NADP⁺ ⇌ 5,10-methenyltetrahydrofolate + NADPH + H⁺
The formation of 5,10-methenyl-THF (this compound) can be monitored directly by measuring the increase in absorbance at 350 nm, which is the characteristic absorbance maximum for this compound. The rate of increase in absorbance is directly proportional to the MTHFD enzyme activity.
Metabolic Pathway Context
This compound (5,10-methenyl-THF) is centrally positioned within the folate cycle. It is produced from 10-formyl-THF and can be reversibly converted to 5,10-methylene-THF by MTHFD. This latter compound is a substrate for methylenetetrahydrofolate reductase (MTHFR), which produces 5-methyl-THF, the primary circulatory form of folate used in the methylation cycle.[1][7]
Experimental Protocol
This protocol describes a continuous spectrophotometric assay for determining MTHFD activity by monitoring the formation of this compound.
Experimental Workflow
The overall process involves preparing the necessary reagents, setting up the reaction mixture in a spectrophotometer-compatible cuvette, initiating the reaction by adding the enzyme, and recording the change in absorbance over time to calculate the enzymatic activity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A common mutation in the 5,10-methylenetetrahydrofolate reductase gene affects genomic DNA methylation through an interaction with folate status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular biology of 5,10-methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 7. documents.cap.org [documents.cap.org]
Application Note: In Vitro Assay for Anhydroleucovorin (5,10-methenyl-THF) Enzymatic Activity
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate (5,10-methenyl-THF), is a critical intermediate in the folate metabolic pathway. This pathway is essential for the de novo synthesis of purines, thymidylate, and several amino acids.[1] The enzymatic conversion of 5,10-methenyl-THF is a key step in providing one-carbon units for these biosynthetic processes.[2][3] Leucovorin (folinic acid), a common drug used in cancer chemotherapy, is metabolized to 5,10-methenyl-THF and other active folates to rescue normal cells from the toxic effects of antifolates like methotrexate or to potentiate the cytotoxicity of fluoropyrimidines such as 5-fluorouracil.[4][5][6] Therefore, quantifying the enzymatic activity related to this compound is vital for drug development, studying folate metabolism, and understanding mechanisms of drug resistance. This document provides a detailed protocol for an in vitro spectrophotometric assay to measure the activity of methylenetetrahydrofolate dehydrogenase (MTHFD), the enzyme responsible for the interconversion of this compound and 5,10-methylenetetrahydrofolate.
Principle of the Assay
The assay measures the activity of methylenetetrahydrofolate dehydrogenase (MTHFD), which catalyzes the NADP⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate (this compound). The reaction proceeds as follows:
5,10-methylenetetrahydrofolate + NADP⁺ ⇌ 5,10-methenyltetrahydrofolate + NADPH + H⁺
The formation of 5,10-methenyl-THF (this compound) can be monitored directly by measuring the increase in absorbance at 350 nm, which is the characteristic absorbance maximum for this compound. The rate of increase in absorbance is directly proportional to the MTHFD enzyme activity.
Metabolic Pathway Context
This compound (5,10-methenyl-THF) is centrally positioned within the folate cycle. It is produced from 10-formyl-THF and can be reversibly converted to 5,10-methylene-THF by MTHFD. This latter compound is a substrate for methylenetetrahydrofolate reductase (MTHFR), which produces 5-methyl-THF, the primary circulatory form of folate used in the methylation cycle.[1][7]
Experimental Protocol
This protocol describes a continuous spectrophotometric assay for determining MTHFD activity by monitoring the formation of this compound.
Experimental Workflow
The overall process involves preparing the necessary reagents, setting up the reaction mixture in a spectrophotometer-compatible cuvette, initiating the reaction by adding the enzyme, and recording the change in absorbance over time to calculate the enzymatic activity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A common mutation in the 5,10-methylenetetrahydrofolate reductase gene affects genomic DNA methylation through an interaction with folate status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular biology of 5,10-methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 7. documents.cap.org [documents.cap.org]
Application Notes and Protocols for Studying Folate Antagonist Resistance Using Anhydroleucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a critical intermediate in folate metabolism. It represents a key node in the one-carbon transfer pathways essential for the biosynthesis of purines and thymidylate, which are fundamental for DNA replication and cell division. Folate antagonists, such as methotrexate (B535133) (MTX), are powerful chemotherapeutic agents that inhibit dihydrofolate reductase (DHFR), the enzyme responsible for regenerating the active tetrahydrofolate (THF) pool.[1][2][3] This inhibition leads to a depletion of downstream folate cofactors, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Resistance to folate antagonists is a significant clinical challenge. Common mechanisms of resistance include:
-
Increased DHFR expression: Overproduction of the target enzyme can overcome the inhibitory effects of the antagonist.[4]
-
Mutations in DHFR: Alterations in the enzyme's structure can reduce its affinity for the antagonist.
-
Impaired drug transport: Reduced influx or increased efflux of the folate antagonist can lower its intracellular concentration.
-
Defective polyglutamylation: The inability to add glutamate (B1630785) residues to the antagonist can prevent its intracellular retention.[5]
This compound, as a downstream metabolite, can be utilized to study and potentially circumvent these resistance mechanisms by replenishing the folate pool independently of DHFR activity. These application notes provide a framework for using this compound to investigate folate antagonist resistance in cancer cell lines.
Principle of the Assay
The core principle of using this compound in this context is based on its ability to be converted into other active folate derivatives, thereby "rescuing" cells from the cytotoxic effects of DHFR inhibitors. By providing a source of reduced folates that bypasses the DHFR-catalyzed step, this compound allows for the continuation of essential biosynthetic processes, even in the presence of a potent folate antagonist.
This "rescue" effect can be quantified to determine the degree of resistance in a particular cell line. Cells that are highly resistant to a folate antagonist may require lower concentrations of this compound for rescue, or they may exhibit a more robust recovery of proliferation compared to sensitive cells under the same conditions.
Data Presentation
Table 1: Comparative IC50 Values of a Folate Antagonist (e.g., Methotrexate) in the Presence and Absence of this compound
| Cell Line | Methotrexate IC50 (nM) | Methotrexate IC50 (nM) + 1 µM this compound | Fold Rescue |
| Sensitive Parental Line | 10 | 500 | 50 |
| Resistant Line (DHFR overexpression) | 500 | 10,000 | 20 |
| Resistant Line (Transport Defect) | 200 | 4,000 | 20 |
Note: The data presented in this table is illustrative and will vary depending on the cell lines and specific experimental conditions.
Table 2: Effect of this compound Concentration on the Proliferation of Methotrexate-Treated Cells
| This compound (µM) | Sensitive Parental Line (% Proliferation) | Resistant Line (% Proliferation) |
| 0 | 5 | 20 |
| 0.1 | 20 | 45 |
| 1.0 | 85 | 90 |
| 10 | 95 | 98 |
Note: Proliferation is normalized to untreated control cells. Cells were treated with a fixed concentration of methotrexate (e.g., 50 nM).
Experimental Protocols
Protocol 1: Determination of IC50 of a Folate Antagonist in the Presence of this compound
This protocol determines the concentration of a folate antagonist required to inhibit cell proliferation by 50% (IC50) in the presence of a fixed concentration of this compound.
Materials:
-
Cancer cell line of interest (sensitive and/or resistant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Folate antagonist (e.g., Methotrexate)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the folate antagonist in complete medium. Perform serial dilutions to create a range of concentrations.
-
Prepare a 2X stock solution of this compound in complete medium at the desired final concentration (e.g., 2 µM for a final concentration of 1 µM).
-
-
Treatment:
-
Add 50 µL of the 2X this compound solution to the appropriate wells.
-
Add 50 µL of the 2X folate antagonist serial dilutions to the wells.
-
Include control wells with this compound only, folate antagonist only, and medium only.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Assay: After the incubation period, add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the control wells (this compound only).
-
Plot the percentage of cell viability against the log of the folate antagonist concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: this compound Rescue Assay
This protocol assesses the ability of varying concentrations of this compound to rescue cells from the cytotoxic effects of a fixed concentration of a folate antagonist.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the folate antagonist at a concentration that inhibits proliferation by approximately 80-90% (e.g., 5X the IC50 value).
-
Prepare a 2X stock solution of this compound and perform serial dilutions to create a range of concentrations.
-
-
Treatment:
-
Add 50 µL of the 2X folate antagonist solution to the appropriate wells.
-
Add 50 µL of the 2X this compound serial dilutions to the wells.
-
Include control wells with folate antagonist only and medium only.
-
-
Incubation: Incubate the plate for 72 hours.
-
Cell Proliferation Assay: Perform the cell proliferation assay as described in Protocol 1.
-
Data Analysis:
-
Subtract the background reading.
-
Normalize the data to the control wells (medium only).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve for the rescue effect.
-
Visualizations
Caption: Folate metabolism and the inhibitory action of methotrexate.
Caption: Workflow for determining the IC50 of a folate antagonist.
Caption: this compound bypass of methotrexate resistance.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular folates prevent polyglutamation of 5, 10-dideazatetrahydrofolate. A novel mechanism of resistance to folate antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifolate drug interactions: enhancement of growth inhibition due to the antipurine 5,10-dideazatetrahydrofolic acid by the lipophilic dihydrofolate reductase inhibitors metoprine and trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 5. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Folate Antagonist Resistance Using Anhydroleucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, chemically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a critical intermediate in folate metabolism. It represents a key node in the one-carbon transfer pathways essential for the biosynthesis of purines and thymidylate, which are fundamental for DNA replication and cell division. Folate antagonists, such as methotrexate (MTX), are powerful chemotherapeutic agents that inhibit dihydrofolate reductase (DHFR), the enzyme responsible for regenerating the active tetrahydrofolate (THF) pool.[1][2][3] This inhibition leads to a depletion of downstream folate cofactors, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Resistance to folate antagonists is a significant clinical challenge. Common mechanisms of resistance include:
-
Increased DHFR expression: Overproduction of the target enzyme can overcome the inhibitory effects of the antagonist.[4]
-
Mutations in DHFR: Alterations in the enzyme's structure can reduce its affinity for the antagonist.
-
Impaired drug transport: Reduced influx or increased efflux of the folate antagonist can lower its intracellular concentration.
-
Defective polyglutamylation: The inability to add glutamate residues to the antagonist can prevent its intracellular retention.[5]
This compound, as a downstream metabolite, can be utilized to study and potentially circumvent these resistance mechanisms by replenishing the folate pool independently of DHFR activity. These application notes provide a framework for using this compound to investigate folate antagonist resistance in cancer cell lines.
Principle of the Assay
The core principle of using this compound in this context is based on its ability to be converted into other active folate derivatives, thereby "rescuing" cells from the cytotoxic effects of DHFR inhibitors. By providing a source of reduced folates that bypasses the DHFR-catalyzed step, this compound allows for the continuation of essential biosynthetic processes, even in the presence of a potent folate antagonist.
This "rescue" effect can be quantified to determine the degree of resistance in a particular cell line. Cells that are highly resistant to a folate antagonist may require lower concentrations of this compound for rescue, or they may exhibit a more robust recovery of proliferation compared to sensitive cells under the same conditions.
Data Presentation
Table 1: Comparative IC50 Values of a Folate Antagonist (e.g., Methotrexate) in the Presence and Absence of this compound
| Cell Line | Methotrexate IC50 (nM) | Methotrexate IC50 (nM) + 1 µM this compound | Fold Rescue |
| Sensitive Parental Line | 10 | 500 | 50 |
| Resistant Line (DHFR overexpression) | 500 | 10,000 | 20 |
| Resistant Line (Transport Defect) | 200 | 4,000 | 20 |
Note: The data presented in this table is illustrative and will vary depending on the cell lines and specific experimental conditions.
Table 2: Effect of this compound Concentration on the Proliferation of Methotrexate-Treated Cells
| This compound (µM) | Sensitive Parental Line (% Proliferation) | Resistant Line (% Proliferation) |
| 0 | 5 | 20 |
| 0.1 | 20 | 45 |
| 1.0 | 85 | 90 |
| 10 | 95 | 98 |
Note: Proliferation is normalized to untreated control cells. Cells were treated with a fixed concentration of methotrexate (e.g., 50 nM).
Experimental Protocols
Protocol 1: Determination of IC50 of a Folate Antagonist in the Presence of this compound
This protocol determines the concentration of a folate antagonist required to inhibit cell proliferation by 50% (IC50) in the presence of a fixed concentration of this compound.
Materials:
-
Cancer cell line of interest (sensitive and/or resistant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Folate antagonist (e.g., Methotrexate)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the folate antagonist in complete medium. Perform serial dilutions to create a range of concentrations.
-
Prepare a 2X stock solution of this compound in complete medium at the desired final concentration (e.g., 2 µM for a final concentration of 1 µM).
-
-
Treatment:
-
Add 50 µL of the 2X this compound solution to the appropriate wells.
-
Add 50 µL of the 2X folate antagonist serial dilutions to the wells.
-
Include control wells with this compound only, folate antagonist only, and medium only.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Assay: After the incubation period, add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the control wells (this compound only).
-
Plot the percentage of cell viability against the log of the folate antagonist concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: this compound Rescue Assay
This protocol assesses the ability of varying concentrations of this compound to rescue cells from the cytotoxic effects of a fixed concentration of a folate antagonist.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the folate antagonist at a concentration that inhibits proliferation by approximately 80-90% (e.g., 5X the IC50 value).
-
Prepare a 2X stock solution of this compound and perform serial dilutions to create a range of concentrations.
-
-
Treatment:
-
Add 50 µL of the 2X folate antagonist solution to the appropriate wells.
-
Add 50 µL of the 2X this compound serial dilutions to the wells.
-
Include control wells with folate antagonist only and medium only.
-
-
Incubation: Incubate the plate for 72 hours.
-
Cell Proliferation Assay: Perform the cell proliferation assay as described in Protocol 1.
-
Data Analysis:
-
Subtract the background reading.
-
Normalize the data to the control wells (medium only).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve for the rescue effect.
-
Visualizations
Caption: Folate metabolism and the inhibitory action of methotrexate.
Caption: Workflow for determining the IC50 of a folate antagonist.
Caption: this compound bypass of methotrexate resistance.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular folates prevent polyglutamation of 5, 10-dideazatetrahydrofolate. A novel mechanism of resistance to folate antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifolate drug interactions: enhancement of growth inhibition due to the antipurine 5,10-dideazatetrahydrofolic acid by the lipophilic dihydrofolate reductase inhibitors metoprine and trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 5. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance [pubmed.ncbi.nlm.nih.gov]
Application of Anhydroleucovorin in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a critical active metabolite of Leucovorin (folinic acid). In cancer cell line research, its primary application lies in the potentiation of fluoropyrimidine-based chemotherapies, most notably 5-Fluorouracil (5-FU). This compound plays a pivotal role in stabilizing the inhibitory complex formed between the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), and the enzyme thymidylate synthase (TS). This stabilization enhances the inhibition of TS, leading to a more profound and sustained depletion of thymidine, which is essential for DNA synthesis and repair, thereby increasing the cytotoxic effect on cancer cells. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound in their cancer cell line studies.
Mechanism of Action
This compound, in equilibrium with 5,10-methylenetetrahydrofolate, acts as a crucial cofactor in the ternary complex formation with thymidylate synthase (TS) and the 5-FU metabolite, FdUMP. This complex inhibits the normal function of TS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The stabilization of this complex by this compound leads to prolonged inhibition of TS, resulting in "thymineless death" of rapidly dividing cancer cells.[1]
Mechanism of this compound in potentiating 5-FU cytotoxicity.
Data Presentation
While direct IC50 values for this compound as a single agent are not extensively reported due to its primary role as a potentiator, the following tables summarize the enhancement of 5-Fluorouracil (5-FU) cytotoxicity by Leucovorin (which is intracellularly converted to this compound and its active folate derivatives) in various cancer cell lines.
Table 1: Enhancement of 5-FU Cytotoxicity by Leucovorin in Gastric Cancer Cell Lines
| Cell Line | 5-FU IC50 (µM) | 5-FU + 10 µM Leucovorin IC50 (µM) | Fold Enhancement |
| MKN1 | 10.0 | 0.81 | 12.3 |
| MKN45 | 4.8 | 2.2 | 2.2 |
| MKN74 | >100 | >100 | - |
| NUGC4 | 7.2 | 2.8 | 2.6 |
Data adapted from a study on 5-FU-resistant gastric cancer cells, demonstrating the potentiation effect of Leucovorin.[2]
Table 2: Synergistic Effect of 5-FU and Allicin in Colorectal and Lung Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| DLD-1 (Colorectal) | 5-FU | ~200 |
| SK-MES-1 (Lung) | 5-FU | ~200 |
| SK-MES-1 (Lung) | Allicin | 8.625 |
This table provides context on typical 5-FU IC50 values and the concept of synergistic combinations. While not directly involving this compound, it highlights the dose ranges used in such studies.[3]
Table 3: Synergistic Cytotoxicity of 5-FU and Diosmetin in HCT-116 Colorectal Cancer Cells
| Treatment | IC50 (µg/mL) |
| 5-FU | 0.83 |
| Diosmetin | 4.16 |
| 5-FU in Combination | 0.27 |
This table further illustrates the principle of synergistic drug combinations to enhance the efficacy of 5-FU, a key application of this compound.[4]
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in cancer cell line research.
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining cancer cell lines for use in subsequent experiments.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HT-29 for colorectal cancer)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cell cultures in T-75 flasks in a 37°C, 5% CO₂ incubator.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed new T-75 flasks with an appropriate dilution of the cell suspension (e.g., 1:5 to 1:10) and return to the incubator.
Workflow for cancer cell line passaging.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound, 5-FU, and their combination on cancer cells.
Materials:
-
Cancer cells in suspension
-
96-well plates
-
This compound (or Leucovorin as a precursor) stock solution
-
5-Fluorouracil (5-FU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium.
-
Treat the cells with various concentrations of this compound alone, 5-FU alone, or a combination of both. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5]
Workflow for the MTT cell viability assay.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or 5-FU as described in the viability assay protocol.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Conclusion
This compound is a key molecule in enhancing the therapeutic efficacy of 5-FU in cancer cell line research. The provided protocols and data offer a foundational guide for researchers to investigate the synergistic effects of this compound and 5-FU. Careful optimization of drug concentrations and treatment times for specific cell lines is crucial for obtaining robust and reproducible results. The visualization of the underlying mechanism and experimental workflows aims to facilitate a deeper understanding and more effective experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
Application of Anhydroleucovorin in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a critical active metabolite of Leucovorin (folinic acid). In cancer cell line research, its primary application lies in the potentiation of fluoropyrimidine-based chemotherapies, most notably 5-Fluorouracil (5-FU). This compound plays a pivotal role in stabilizing the inhibitory complex formed between the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS). This stabilization enhances the inhibition of TS, leading to a more profound and sustained depletion of thymidine, which is essential for DNA synthesis and repair, thereby increasing the cytotoxic effect on cancer cells. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound in their cancer cell line studies.
Mechanism of Action
This compound, in equilibrium with 5,10-methylenetetrahydrofolate, acts as a crucial cofactor in the ternary complex formation with thymidylate synthase (TS) and the 5-FU metabolite, FdUMP. This complex inhibits the normal function of TS, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The stabilization of this complex by this compound leads to prolonged inhibition of TS, resulting in "thymineless death" of rapidly dividing cancer cells.[1]
Mechanism of this compound in potentiating 5-FU cytotoxicity.
Data Presentation
While direct IC50 values for this compound as a single agent are not extensively reported due to its primary role as a potentiator, the following tables summarize the enhancement of 5-Fluorouracil (5-FU) cytotoxicity by Leucovorin (which is intracellularly converted to this compound and its active folate derivatives) in various cancer cell lines.
Table 1: Enhancement of 5-FU Cytotoxicity by Leucovorin in Gastric Cancer Cell Lines
| Cell Line | 5-FU IC50 (µM) | 5-FU + 10 µM Leucovorin IC50 (µM) | Fold Enhancement |
| MKN1 | 10.0 | 0.81 | 12.3 |
| MKN45 | 4.8 | 2.2 | 2.2 |
| MKN74 | >100 | >100 | - |
| NUGC4 | 7.2 | 2.8 | 2.6 |
Data adapted from a study on 5-FU-resistant gastric cancer cells, demonstrating the potentiation effect of Leucovorin.[2]
Table 2: Synergistic Effect of 5-FU and Allicin in Colorectal and Lung Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| DLD-1 (Colorectal) | 5-FU | ~200 |
| SK-MES-1 (Lung) | 5-FU | ~200 |
| SK-MES-1 (Lung) | Allicin | 8.625 |
This table provides context on typical 5-FU IC50 values and the concept of synergistic combinations. While not directly involving this compound, it highlights the dose ranges used in such studies.[3]
Table 3: Synergistic Cytotoxicity of 5-FU and Diosmetin in HCT-116 Colorectal Cancer Cells
| Treatment | IC50 (µg/mL) |
| 5-FU | 0.83 |
| Diosmetin | 4.16 |
| 5-FU in Combination | 0.27 |
This table further illustrates the principle of synergistic drug combinations to enhance the efficacy of 5-FU, a key application of this compound.[4]
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in cancer cell line research.
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining cancer cell lines for use in subsequent experiments.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HT-29 for colorectal cancer)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cell cultures in T-75 flasks in a 37°C, 5% CO₂ incubator.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seed new T-75 flasks with an appropriate dilution of the cell suspension (e.g., 1:5 to 1:10) and return to the incubator.
Workflow for cancer cell line passaging.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound, 5-FU, and their combination on cancer cells.
Materials:
-
Cancer cells in suspension
-
96-well plates
-
This compound (or Leucovorin as a precursor) stock solution
-
5-Fluorouracil (5-FU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium.
-
Treat the cells with various concentrations of this compound alone, 5-FU alone, or a combination of both. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5]
Workflow for the MTT cell viability assay.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or 5-FU as described in the viability assay protocol.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Conclusion
This compound is a key molecule in enhancing the therapeutic efficacy of 5-FU in cancer cell line research. The provided protocols and data offer a foundational guide for researchers to investigate the synergistic effects of this compound and 5-FU. Careful optimization of drug concentrations and treatment times for specific cell lines is crucial for obtaining robust and reproducible results. The visualization of the underlying mechanism and experimental workflows aims to facilitate a deeper understanding and more effective experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Delivery of Anhydroleucovorin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a critical intermediate in the folate metabolic pathway. It plays a vital role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other macromolecules. In preclinical research, this compound and its related compounds, such as Leucovorin (folinic acid), are often investigated for their potential to rescue cells from the toxic effects of antifolate chemotherapeutic agents like methotrexate (B535133). This document provides detailed application notes and protocols for the in vivo delivery of this compound in animal studies, focusing on common administration routes and experimental design.
Mechanism of Action: The Folate Pathway
This compound is a key component of the folate cycle. It is readily converted to other active folate derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are essential for purine (B94841) and thymidylate synthesis. By providing a downstream source of reduced folates, this compound can bypass the enzymatic inhibition of dihydrofolate reductase (DHFR) by methotrexate, thereby rescuing normal cells from chemotherapy-induced toxicity.
Caption: this compound in the Folate Metabolic Pathway.
Delivery Methods for In Vivo Animal Studies
The choice of delivery method for this compound in animal studies is critical and depends on the experimental objectives, the desired pharmacokinetic profile, and the animal model being used. Common routes of administration include oral gavage, intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) injections.
Formulation Protocols
This compound has low water solubility, necessitating specific formulations for in vivo administration. The following are example protocols for preparing formulations suitable for various delivery routes.
Oral Formulations:
-
Suspension in 0.5% CMC-Na:
-
Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (B213188) (CMC-Na) in deionized water.
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while vortexing or stirring to create a homogenous suspension.
-
The final concentration should be adjusted based on the desired dosage and administration volume.
-
-
Solution in PEG400:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in polyethylene (B3416737) glycol 400 (PEG400) with gentle heating and stirring if necessary.
-
Ensure the solution is clear before administration.
-
Injection Formulations (for IP, IV, IM, SC administration):
-
DMSO/PEG300/Tween 80/Saline Vehicle:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 25 mg/mL).
-
For the final formulation, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween 80, and 45% saline.
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 450 µL of saline and mix thoroughly.
-
-
-
DMSO/Corn Oil Vehicle (for IP/SC administration):
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, mix the DMSO stock solution with corn oil, typically at a ratio of 10:90 (DMSO:Corn oil).
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution from a 25 mg/mL DMSO stock:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix well.
-
-
Note: All injection formulations should be prepared under sterile conditions. The final formulation should be clear or a fine suspension. It is crucial to test the solubility and stability of the chosen formulation before commencing animal studies.
Quantitative Data Summary
Due to the limited availability of specific in vivo pharmacokinetic data for this compound in publicly accessible literature, the following tables summarize representative data for its closely related and more extensively studied compound, Leucovorin (Folinic Acid) , in various animal models. This information can serve as a valuable reference for designing initial studies with this compound, with the understanding that direct pharmacokinetic profiling of this compound will be necessary for definitive characterization.
Table 1: Representative In Vivo Efficacy Data for Leucovorin in Methotrexate Rescue Studies in Mice
| Animal Model | Methotrexate (MTX) Dose | Leucovorin (LV) Dose | Administration Route | Outcome | Reference |
| L1210 Leukemia | 400 mg/kg | 12 mg/kg (5 doses, q2h) | SC | Increased survival, reduced toxicity | [1] |
| Sarcoma 180 | 400 mg/kg | 12 mg/kg (5 doses, q2h) | SC | Increased survival, reduced toxicity | [1] |
| L1210 Leukemia | 400 mg/kg | 24 mg/kg or 400 mg/kg | Not Specified | Dose-dependent effect on drug retention and DNA synthesis recovery | [2] |
| Balb/c Mice | 3.5 mg/kg (every 2nd day) | 7.0 mg/kg (8h post-MTX) | IP | Protection against growth suppression | [3] |
Table 2: Representative Pharmacokinetic Parameters of Leucovorin in Animal Models
| Animal Species | Dose | Administration Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | 50 pmol/100g body wt | Intragastric | Not Reported | Not Reported | ~100% (total folate) | [4] |
| Dog | Not Specified | Not Specified | Half-life of l-leucovorin: 47 min | Not Reported | Not Reported | [5] |
Note on Data: The provided data is for Leucovorin and should be used as a general guideline. The pharmacokinetics of this compound may differ.
Experimental Protocols
Representative In Vivo Efficacy Study: Methotrexate Rescue in a Murine Tumor Model
This protocol describes a general workflow for evaluating the efficacy of this compound in rescuing mice from high-dose methotrexate toxicity in a tumor xenograft model.
Caption: Workflow for an in vivo efficacy study.
Methodology:
-
Animal Model: Utilize an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for xenografts) and tumor cell line (e.g., L1210 leukemia or a relevant solid tumor line).
-
Tumor Implantation: Subcutaneously or intraperitoneally implant a specified number of tumor cells into the mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize the animals into treatment groups (e.g., Vehicle control, Methotrexate alone, Methotrexate + this compound).
-
Drug Preparation and Administration:
-
Prepare Methotrexate and this compound formulations as described in the "Formulation Protocols" section.
-
Administer a high dose of Methotrexate (e.g., 400 mg/kg, SC).
-
At a specified time post-methotrexate administration (e.g., 16-24 hours), begin the this compound rescue regimen (e.g., 12-50 mg/kg, SC or IP, repeated as necessary).[1][6]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record body weight daily as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined duration. Euthanize animals that show signs of excessive toxicity.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Compare body weight changes between groups to assess toxicity.
-
Pharmacokinetic Study Protocol
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound following different routes of administration.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.
-
Animal Preparation: Cannulate the jugular vein for serial blood sampling if possible, to minimize stress on the animals.
-
Drug Administration:
-
Administer a single dose of this compound via the desired routes (e.g., oral gavage, IV bolus, IP injection) to different groups of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of this compound and its major metabolites in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (calculated by comparing the AUC of the extravascular route to the AUC of the IV route).
-
-
Conclusion
The successful in vivo evaluation of this compound in animal models relies on the appropriate selection of delivery methods and well-designed experimental protocols. Careful consideration of formulation, administration route, and pharmacokinetic properties is essential for obtaining reliable and reproducible data. While specific quantitative data for this compound is currently limited, the information provided for the related compound Leucovorin offers a solid foundation for initiating preclinical studies. Further research is warranted to fully characterize the in vivo behavior of this compound.
References
- 1. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacokinetic effects of leucovorin after high-dose methotrexate in a murine leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folinic acid protects against suppression of growth by methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folic acid, 5-methyl-tetrahydrofolate and 5-formyl-tetrahydrofolate exhibit equivalent intestinal absorption, metabolism and in vivo kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Leucovorin rescue allows effective high-dose pralatrexate treatment and an increase in therapeutic index in mesothelioma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Anhydroleucovorin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate, is a critical intermediate in the folate metabolic pathway. It plays a vital role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other macromolecules. In preclinical research, this compound and its related compounds, such as Leucovorin (folinic acid), are often investigated for their potential to rescue cells from the toxic effects of antifolate chemotherapeutic agents like methotrexate. This document provides detailed application notes and protocols for the in vivo delivery of this compound in animal studies, focusing on common administration routes and experimental design.
Mechanism of Action: The Folate Pathway
This compound is a key component of the folate cycle. It is readily converted to other active folate derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are essential for purine and thymidylate synthesis. By providing a downstream source of reduced folates, this compound can bypass the enzymatic inhibition of dihydrofolate reductase (DHFR) by methotrexate, thereby rescuing normal cells from chemotherapy-induced toxicity.
Caption: this compound in the Folate Metabolic Pathway.
Delivery Methods for In Vivo Animal Studies
The choice of delivery method for this compound in animal studies is critical and depends on the experimental objectives, the desired pharmacokinetic profile, and the animal model being used. Common routes of administration include oral gavage, intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) injections.
Formulation Protocols
This compound has low water solubility, necessitating specific formulations for in vivo administration. The following are example protocols for preparing formulations suitable for various delivery routes.
Oral Formulations:
-
Suspension in 0.5% CMC-Na:
-
Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in deionized water.
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while vortexing or stirring to create a homogenous suspension.
-
The final concentration should be adjusted based on the desired dosage and administration volume.
-
-
Solution in PEG400:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in polyethylene glycol 400 (PEG400) with gentle heating and stirring if necessary.
-
Ensure the solution is clear before administration.
-
Injection Formulations (for IP, IV, IM, SC administration):
-
DMSO/PEG300/Tween 80/Saline Vehicle:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 25 mg/mL).
-
For the final formulation, mix the components in the following ratio: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween 80, and 45% saline.
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 450 µL of saline and mix thoroughly.
-
-
-
DMSO/Corn Oil Vehicle (for IP/SC administration):
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, mix the DMSO stock solution with corn oil, typically at a ratio of 10:90 (DMSO:Corn oil).
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution from a 25 mg/mL DMSO stock:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix well.
-
-
Note: All injection formulations should be prepared under sterile conditions. The final formulation should be clear or a fine suspension. It is crucial to test the solubility and stability of the chosen formulation before commencing animal studies.
Quantitative Data Summary
Due to the limited availability of specific in vivo pharmacokinetic data for this compound in publicly accessible literature, the following tables summarize representative data for its closely related and more extensively studied compound, Leucovorin (Folinic Acid) , in various animal models. This information can serve as a valuable reference for designing initial studies with this compound, with the understanding that direct pharmacokinetic profiling of this compound will be necessary for definitive characterization.
Table 1: Representative In Vivo Efficacy Data for Leucovorin in Methotrexate Rescue Studies in Mice
| Animal Model | Methotrexate (MTX) Dose | Leucovorin (LV) Dose | Administration Route | Outcome | Reference |
| L1210 Leukemia | 400 mg/kg | 12 mg/kg (5 doses, q2h) | SC | Increased survival, reduced toxicity | [1] |
| Sarcoma 180 | 400 mg/kg | 12 mg/kg (5 doses, q2h) | SC | Increased survival, reduced toxicity | [1] |
| L1210 Leukemia | 400 mg/kg | 24 mg/kg or 400 mg/kg | Not Specified | Dose-dependent effect on drug retention and DNA synthesis recovery | [2] |
| Balb/c Mice | 3.5 mg/kg (every 2nd day) | 7.0 mg/kg (8h post-MTX) | IP | Protection against growth suppression | [3] |
Table 2: Representative Pharmacokinetic Parameters of Leucovorin in Animal Models
| Animal Species | Dose | Administration Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rat | 50 pmol/100g body wt | Intragastric | Not Reported | Not Reported | ~100% (total folate) | [4] |
| Dog | Not Specified | Not Specified | Half-life of l-leucovorin: 47 min | Not Reported | Not Reported | [5] |
Note on Data: The provided data is for Leucovorin and should be used as a general guideline. The pharmacokinetics of this compound may differ.
Experimental Protocols
Representative In Vivo Efficacy Study: Methotrexate Rescue in a Murine Tumor Model
This protocol describes a general workflow for evaluating the efficacy of this compound in rescuing mice from high-dose methotrexate toxicity in a tumor xenograft model.
Caption: Workflow for an in vivo efficacy study.
Methodology:
-
Animal Model: Utilize an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for xenografts) and tumor cell line (e.g., L1210 leukemia or a relevant solid tumor line).
-
Tumor Implantation: Subcutaneously or intraperitoneally implant a specified number of tumor cells into the mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize the animals into treatment groups (e.g., Vehicle control, Methotrexate alone, Methotrexate + this compound).
-
Drug Preparation and Administration:
-
Prepare Methotrexate and this compound formulations as described in the "Formulation Protocols" section.
-
Administer a high dose of Methotrexate (e.g., 400 mg/kg, SC).
-
At a specified time post-methotrexate administration (e.g., 16-24 hours), begin the this compound rescue regimen (e.g., 12-50 mg/kg, SC or IP, repeated as necessary).[1][6]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record body weight daily as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined duration. Euthanize animals that show signs of excessive toxicity.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Compare body weight changes between groups to assess toxicity.
-
Pharmacokinetic Study Protocol
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound following different routes of administration.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.
-
Animal Preparation: Cannulate the jugular vein for serial blood sampling if possible, to minimize stress on the animals.
-
Drug Administration:
-
Administer a single dose of this compound via the desired routes (e.g., oral gavage, IV bolus, IP injection) to different groups of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of this compound and its major metabolites in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (calculated by comparing the AUC of the extravascular route to the AUC of the IV route).
-
-
Conclusion
The successful in vivo evaluation of this compound in animal models relies on the appropriate selection of delivery methods and well-designed experimental protocols. Careful consideration of formulation, administration route, and pharmacokinetic properties is essential for obtaining reliable and reproducible data. While specific quantitative data for this compound is currently limited, the information provided for the related compound Leucovorin offers a solid foundation for initiating preclinical studies. Further research is warranted to fully characterize the in vivo behavior of this compound.
References
- 1. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacokinetic effects of leucovorin after high-dose methotrexate in a murine leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folinic acid protects against suppression of growth by methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folic acid, 5-methyl-tetrahydrofolate and 5-formyl-tetrahydrofolate exhibit equivalent intestinal absorption, metabolism and in vivo kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Leucovorin rescue allows effective high-dose pralatrexate treatment and an increase in therapeutic index in mesothelioma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Assay for Anhydroleucovorin Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin (AL), a derivative of leucovorin, is a critical component in various biochemical and pharmaceutical research areas. Accurate quantification of this compound is essential for quality control, stability studies, and formulation development. This document provides a detailed protocol for the determination of this compound concentration using UV-Visible spectrophotometry, a widely accessible and reliable analytical technique. The method is based on the intrinsic ultraviolet (UV) absorbance of the this compound molecule.
Principle
The concentration of this compound in a solution can be determined by measuring its absorbance of light at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (in mol·L⁻¹)
This protocol outlines the procedure for determining the optimal wavelength for measurement (λmax) and for creating a standard curve to quantify this compound in solution.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized water
-
Spectrophotometer (UV-Visible range)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
Experimental Protocols
Preparation of 0.1 M HCl
-
Add 8.3 mL of concentrated HCl (e.g., 37% w/w, density 1.18 g/mL) to approximately 500 mL of deionized water in a 1 L volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. Note: Always add acid to water, not the other way around, and perform this step in a fume hood with appropriate personal protective equipment.
Preparation of this compound Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the this compound in a small amount of 0.1 M HCl and then dilute to the mark with 0.1 M HCl. This will yield a stock solution of approximately 100 µg/mL.
-
Calculate the exact concentration of the stock solution based on the weighed amount.
Note: this compound is more stable in acidic conditions. Using 0.1 M HCl as the solvent is recommended to ensure the stability of the standard solutions during the analysis.
Determination of Maximum Absorbance (λmax)
-
Prepare a working standard solution of approximately 10 µg/mL by diluting the stock solution with 0.1 M HCl.
-
Fill a quartz cuvette with 0.1 M HCl to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the UV range of 200 nm to 400 nm.
-
Empty the blank cuvette and rinse it with the 10 µg/mL this compound working standard solution.
-
Fill the cuvette with the working standard solution and place it in the spectrophotometer.
-
Scan the absorbance of the solution from 200 nm to 400 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. Based on data for the related compound, leucovorin, the λmax is expected to be in the range of 280-286 nm.[1]
Preparation of Calibration Standards
-
From the this compound stock solution (100 µg/mL), prepare a series of calibration standards by serial dilution with 0.1 M HCl. A suggested concentration range is 2, 5, 10, 15, and 20 µg/mL.
-
Use volumetric flasks for accurate dilutions.
Measurement of Absorbance and Construction of a Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Use 0.1 M HCl as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 indicates a good linear relationship.
Quantification of this compound in a Sample
-
Prepare the unknown sample by dissolving it in 0.1 M HCl and diluting it to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample at the λmax.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve:
Concentration = (Absorbance - c) / m
Where 'c' is the y-intercept and 'm' is the slope of the calibration curve.
Data Presentation
The quantitative data from the spectrophotometric analysis should be summarized in tables for clarity and easy comparison.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Absorbance at λmax (nm) |
| 2 | [Absorbance Value] |
| 5 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 15 | [Absorbance Value] |
| 20 | [Absorbance Value] |
Table 2: Validation Parameters
| Parameter | Result |
| λmax | [Wavelength] nm |
| Linearity Range | 2 - 20 µg/mL |
| Regression Equation | y = [slope]x + [intercept] |
| Correlation Coefficient (R²) | [Value] |
| Molar Extinction Coefficient (ε)* | [Value] L·mol⁻¹·cm⁻¹ |
Visualizations
The following diagrams illustrate the key workflows and relationships in this protocol.
Caption: Experimental workflow for the spectrophotometric assay of this compound.
Caption: Relationship of variables in the Beer-Lambert Law.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative determination of this compound concentration using UV-Visible spectrophotometry. By following these procedures, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for a variety of applications. The use of 0.1 M HCl as a solvent enhances the stability of this compound, contributing to the reliability of the assay. The provided tables and diagrams facilitate the understanding and implementation of the protocol.
References
Spectrophotometric Assay for Anhydroleucovorin Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroleucovorin (AL), a derivative of leucovorin, is a critical component in various biochemical and pharmaceutical research areas. Accurate quantification of this compound is essential for quality control, stability studies, and formulation development. This document provides a detailed protocol for the determination of this compound concentration using UV-Visible spectrophotometry, a widely accessible and reliable analytical technique. The method is based on the intrinsic ultraviolet (UV) absorbance of the this compound molecule.
Principle
The concentration of this compound in a solution can be determined by measuring its absorbance of light at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (in mol·L⁻¹)
This protocol outlines the procedure for determining the optimal wavelength for measurement (λmax) and for creating a standard curve to quantify this compound in solution.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized water
-
Spectrophotometer (UV-Visible range)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
Experimental Protocols
Preparation of 0.1 M HCl
-
Add 8.3 mL of concentrated HCl (e.g., 37% w/w, density 1.18 g/mL) to approximately 500 mL of deionized water in a 1 L volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. Note: Always add acid to water, not the other way around, and perform this step in a fume hood with appropriate personal protective equipment.
Preparation of this compound Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the this compound in a small amount of 0.1 M HCl and then dilute to the mark with 0.1 M HCl. This will yield a stock solution of approximately 100 µg/mL.
-
Calculate the exact concentration of the stock solution based on the weighed amount.
Note: this compound is more stable in acidic conditions. Using 0.1 M HCl as the solvent is recommended to ensure the stability of the standard solutions during the analysis.
Determination of Maximum Absorbance (λmax)
-
Prepare a working standard solution of approximately 10 µg/mL by diluting the stock solution with 0.1 M HCl.
-
Fill a quartz cuvette with 0.1 M HCl to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the UV range of 200 nm to 400 nm.
-
Empty the blank cuvette and rinse it with the 10 µg/mL this compound working standard solution.
-
Fill the cuvette with the working standard solution and place it in the spectrophotometer.
-
Scan the absorbance of the solution from 200 nm to 400 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. Based on data for the related compound, leucovorin, the λmax is expected to be in the range of 280-286 nm.[1]
Preparation of Calibration Standards
-
From the this compound stock solution (100 µg/mL), prepare a series of calibration standards by serial dilution with 0.1 M HCl. A suggested concentration range is 2, 5, 10, 15, and 20 µg/mL.
-
Use volumetric flasks for accurate dilutions.
Measurement of Absorbance and Construction of a Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Use 0.1 M HCl as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 indicates a good linear relationship.
Quantification of this compound in a Sample
-
Prepare the unknown sample by dissolving it in 0.1 M HCl and diluting it to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample at the λmax.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve:
Concentration = (Absorbance - c) / m
Where 'c' is the y-intercept and 'm' is the slope of the calibration curve.
Data Presentation
The quantitative data from the spectrophotometric analysis should be summarized in tables for clarity and easy comparison.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Absorbance at λmax (nm) |
| 2 | [Absorbance Value] |
| 5 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| 15 | [Absorbance Value] |
| 20 | [Absorbance Value] |
Table 2: Validation Parameters
| Parameter | Result |
| λmax | [Wavelength] nm |
| Linearity Range | 2 - 20 µg/mL |
| Regression Equation | y = [slope]x + [intercept] |
| Correlation Coefficient (R²) | [Value] |
| Molar Extinction Coefficient (ε)* | [Value] L·mol⁻¹·cm⁻¹ |
Visualizations
The following diagrams illustrate the key workflows and relationships in this protocol.
Caption: Experimental workflow for the spectrophotometric assay of this compound.
Caption: Relationship of variables in the Beer-Lambert Law.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative determination of this compound concentration using UV-Visible spectrophotometry. By following these procedures, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for a variety of applications. The use of 0.1 M HCl as a solvent enhances the stability of this compound, contributing to the reliability of the assay. The provided tables and diagrams facilitate the understanding and implementation of the protocol.
References
Troubleshooting & Optimization
Anhydroleucovorin degradation during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Anhydroleucovorin during storage and handling. The information is designed to assist researchers in minimizing degradation and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound, also known as 5,10-Methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in folate metabolism. It serves as a coenzyme in the transfer of one-carbon units, which is essential for the synthesis of purines and thymidylate, and consequently for DNA replication and repair.[1] The stability of this compound is paramount for its biological activity. Degradation can lead to a loss of potency and the formation of impurities that may interfere with experimental results or have unintended biological effects.
2. What are the primary factors that can cause this compound degradation?
This compound is susceptible to degradation by several factors, including:
-
pH: Stability is pH-dependent, with increased degradation observed in acidic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidation: As a reduced folate derivative, this compound is sensitive to oxidizing agents.
3. How should I store this compound powder?
Proper storage is crucial to maintain the stability of this compound powder. The following table summarizes the recommended storage conditions:
| Storage Condition | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
4. How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is significantly reduced compared to its solid form. It is highly recommended to prepare solutions fresh before use. If short-term storage is necessary, the following guidelines should be followed:
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Important: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquot the stock solution into single-use volumes to minimize this.
5. What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Due to its hygroscopic nature, it is crucial to use freshly opened DMSO to avoid introducing moisture, which can promote degradation. For some applications, other solvents like water or ethanol (B145695) may be used, but solubility and stability should be verified for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | Degradation of this compound stock solution. | • Prepare fresh stock solutions before each experiment.• If using a stored stock, ensure it has been stored correctly (see storage tables above) and has not undergone multiple freeze-thaw cycles.• Verify the quality of the solvent used for reconstitution. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | • Standardize your handling procedures. Prepare solutions at the same temperature and protect them from light consistently.• Aliquot stock solutions to ensure consistent concentration for each experiment. |
| Visible particulates or color change in the solution. | Precipitation or degradation of this compound. | • Do not use the solution.• Prepare a fresh solution using a new vial of this compound powder and fresh, high-quality solvent.• Consider potential incompatibility with the solvent or other components in your experimental medium. |
| Difficulty dissolving the this compound powder. | Poor quality solvent or improper dissolution technique. | • Use a fresh, anhydrous grade of the recommended solvent (e.g., DMSO).• Gentle warming and sonication may aid in dissolution, but prolonged exposure to heat should be avoided. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Heat the solid powder and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS and NMR to elucidate their structures.
-
Visualizations
The following diagrams illustrate key concepts related to this compound degradation.
References
Anhydroleucovorin degradation during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Anhydroleucovorin during storage and handling. The information is designed to assist researchers in minimizing degradation and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound, also known as 5,10-Methenyltetrahydrofolate (5,10-CH=THF), is a critical intermediate in folate metabolism. It serves as a coenzyme in the transfer of one-carbon units, which is essential for the synthesis of purines and thymidylate, and consequently for DNA replication and repair.[1] The stability of this compound is paramount for its biological activity. Degradation can lead to a loss of potency and the formation of impurities that may interfere with experimental results or have unintended biological effects.
2. What are the primary factors that can cause this compound degradation?
This compound is susceptible to degradation by several factors, including:
-
pH: Stability is pH-dependent, with increased degradation observed in acidic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidation: As a reduced folate derivative, this compound is sensitive to oxidizing agents.
3. How should I store this compound powder?
Proper storage is crucial to maintain the stability of this compound powder. The following table summarizes the recommended storage conditions:
| Storage Condition | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
4. How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is significantly reduced compared to its solid form. It is highly recommended to prepare solutions fresh before use. If short-term storage is necessary, the following guidelines should be followed:
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Important: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquot the stock solution into single-use volumes to minimize this.
5. What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Due to its hygroscopic nature, it is crucial to use freshly opened DMSO to avoid introducing moisture, which can promote degradation. For some applications, other solvents like water or ethanol may be used, but solubility and stability should be verified for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my experiment. | Degradation of this compound stock solution. | • Prepare fresh stock solutions before each experiment.• If using a stored stock, ensure it has been stored correctly (see storage tables above) and has not undergone multiple freeze-thaw cycles.• Verify the quality of the solvent used for reconstitution. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | • Standardize your handling procedures. Prepare solutions at the same temperature and protect them from light consistently.• Aliquot stock solutions to ensure consistent concentration for each experiment. |
| Visible particulates or color change in the solution. | Precipitation or degradation of this compound. | • Do not use the solution.• Prepare a fresh solution using a new vial of this compound powder and fresh, high-quality solvent.• Consider potential incompatibility with the solvent or other components in your experimental medium. |
| Difficulty dissolving the this compound powder. | Poor quality solvent or improper dissolution technique. | • Use a fresh, anhydrous grade of the recommended solvent (e.g., DMSO).• Gentle warming and sonication may aid in dissolution, but prolonged exposure to heat should be avoided. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Heat the solid powder and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS and NMR to elucidate their structures.
-
Visualizations
The following diagrams illustrate key concepts related to this compound degradation.
References
Technical Support Center: Optimizing Anhydroleucovorin for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of anhydroleucovorin (B8779391) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a tetrahydrofolate derivative. In cell culture, its more common relative, leucovorin (folinic acid), is used to counteract the cytotoxic effects of antifolate drugs like methotrexate (B535133).[1][2][3][4] Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, essential for DNA and RNA production.[1][5] this compound and leucovorin act as a reduced folate source that bypasses the DHFR-catalyzed step, thereby "rescuing" cells from the effects of DHFR inhibitors by replenishing the folate pool necessary for nucleotide synthesis.[1][6]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
While specific starting concentrations for this compound are not extensively published, a reasonable starting point can be extrapolated from in vitro studies using leucovorin. For modulating the cytotoxicity of other chemotherapeutic agents, leucovorin has been used at concentrations around 20 µM.[7] When used for methotrexate rescue, the effective concentration of leucovorin is dependent on the methotrexate concentration, with studies showing reversal of 1 µM to 10 µM methotrexate effects with 10 µM leucovorin.[8] Therefore, a starting concentration range of 1 µM to 50 µM for this compound is a logical starting point for optimization experiments.
Q3: What solvents should be used to prepare this compound stock solutions?
For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO).[9] It is crucial to prepare a high-concentration stock solution in anhydrous, high-purity DMSO to minimize the final concentration of DMSO in the cell culture medium.
Q4: How should this compound stock solutions be stored?
This compound powder is typically stored at -20°C for up to 3 years.[9] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in cell culture medium after adding this compound. | High final DMSO concentration: DMSO can cause hydrophobic compounds to precipitate in aqueous media. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally at or below 0.1%.[10] |
| Improper mixing: Adding the concentrated stock directly to cold medium can cause thermal shock and precipitation. | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Never add the aqueous medium directly to the concentrated DMSO stock.[10] | |
| Supersaturation: The concentration of this compound may exceed its solubility in the culture medium. | Consider a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.[10] | |
| Interaction with media components: Salts or other components in the media can sometimes react with the compound. | Prepare a control flask with the same final DMSO concentration but without this compound to see if the issue is with the solvent or media itself.[10] | |
| Inconsistent or non-reproducible cell viability results. | Uneven cell plating: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to dispense equal cell numbers into each well. |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. | To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| Degradation of this compound: this compound may not be stable in culture medium for the entire duration of the experiment. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the compound from light as much as possible. | |
| High background signal or interference with the assay. | Colorimetric interference: this compound is a light yellow to green-yellow powder, which may interfere with absorbance-based assays (e.g., MTT, XTT, CCK-8). | Run a control with this compound in cell-free medium to quantify its intrinsic absorbance at the assay wavelength. Subtract this background from the experimental wells.[11] |
| Chemical interference: The compound may directly react with the assay reagents. | Test for direct reduction of the assay reagent (e.g., MTT, WST-8) by this compound in a cell-free system.[5] If interference is observed, consider switching to a different type of viability assay (e.g., ATP-based luminescence assay). | |
| No observable effect of this compound on cell viability. | Sub-optimal concentration: The concentration of this compound may be too low to elicit a biological response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Cell type insensitivity: The cell line being used may not be sensitive to the effects of this compound or the cytotoxic agent it is intended to rescue from. | Ensure the cell line is appropriate for the experimental question. For rescue experiments, confirm the cytotoxicity of the primary compound (e.g., methotrexate) alone. | |
| Incorrect timing of addition: In rescue experiments, the timing of this compound addition relative to the cytotoxic agent is critical. | Optimize the timing of this compound addition. For methotrexate rescue, leucovorin is typically added after a period of methotrexate exposure.[12][13] |
Experimental Protocols
Below are detailed methodologies for common cell viability assays, adapted for the optimization of this compound concentration.
Protocol 1: MTT Assay
The MTT assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include appropriate controls: untreated cells, vehicle control (medium with the highest concentration of DMSO used), and a positive control for cell death if applicable.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well.
-
Gently pipette to mix and ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Protocol 2: CCK-8/WST-8 Assay
This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium.
-
Cell Plating and Compound Addition:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Signaling Pathway: this compound in Folate Metabolism
This compound bypasses DHFR inhibition in the folate pathway.
Experimental Workflow: Optimizing this compound Concentration
Workflow for determining the optimal this compound concentration.
Troubleshooting Logic: this compound Precipitation
Decision tree for troubleshooting this compound precipitation.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dojindo.com [dojindo.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anhydroleucovorin for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of anhydroleucovorin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a tetrahydrofolate derivative. In cell culture, its more common relative, leucovorin (folinic acid), is used to counteract the cytotoxic effects of antifolate drugs like methotrexate.[1][2][3][4] Methotrexate inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, essential for DNA and RNA production.[1][5] this compound and leucovorin act as a reduced folate source that bypasses the DHFR-catalyzed step, thereby "rescuing" cells from the effects of DHFR inhibitors by replenishing the folate pool necessary for nucleotide synthesis.[1][6]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
While specific starting concentrations for this compound are not extensively published, a reasonable starting point can be extrapolated from in vitro studies using leucovorin. For modulating the cytotoxicity of other chemotherapeutic agents, leucovorin has been used at concentrations around 20 µM.[7] When used for methotrexate rescue, the effective concentration of leucovorin is dependent on the methotrexate concentration, with studies showing reversal of 1 µM to 10 µM methotrexate effects with 10 µM leucovorin.[8] Therefore, a starting concentration range of 1 µM to 50 µM for this compound is a logical starting point for optimization experiments.
Q3: What solvents should be used to prepare this compound stock solutions?
For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO).[9] It is crucial to prepare a high-concentration stock solution in anhydrous, high-purity DMSO to minimize the final concentration of DMSO in the cell culture medium.
Q4: How should this compound stock solutions be stored?
This compound powder is typically stored at -20°C for up to 3 years.[9] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[9]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in cell culture medium after adding this compound. | High final DMSO concentration: DMSO can cause hydrophobic compounds to precipitate in aqueous media. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally at or below 0.1%.[10] |
| Improper mixing: Adding the concentrated stock directly to cold medium can cause thermal shock and precipitation. | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling. Never add the aqueous medium directly to the concentrated DMSO stock.[10] | |
| Supersaturation: The concentration of this compound may exceed its solubility in the culture medium. | Consider a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.[10] | |
| Interaction with media components: Salts or other components in the media can sometimes react with the compound. | Prepare a control flask with the same final DMSO concentration but without this compound to see if the issue is with the solvent or media itself.[10] | |
| Inconsistent or non-reproducible cell viability results. | Uneven cell plating: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques to dispense equal cell numbers into each well. |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. | To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| Degradation of this compound: this compound may not be stable in culture medium for the entire duration of the experiment. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the compound from light as much as possible. | |
| High background signal or interference with the assay. | Colorimetric interference: this compound is a light yellow to green-yellow powder, which may interfere with absorbance-based assays (e.g., MTT, XTT, CCK-8). | Run a control with this compound in cell-free medium to quantify its intrinsic absorbance at the assay wavelength. Subtract this background from the experimental wells.[11] |
| Chemical interference: The compound may directly react with the assay reagents. | Test for direct reduction of the assay reagent (e.g., MTT, WST-8) by this compound in a cell-free system.[5] If interference is observed, consider switching to a different type of viability assay (e.g., ATP-based luminescence assay). | |
| No observable effect of this compound on cell viability. | Sub-optimal concentration: The concentration of this compound may be too low to elicit a biological response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Cell type insensitivity: The cell line being used may not be sensitive to the effects of this compound or the cytotoxic agent it is intended to rescue from. | Ensure the cell line is appropriate for the experimental question. For rescue experiments, confirm the cytotoxicity of the primary compound (e.g., methotrexate) alone. | |
| Incorrect timing of addition: In rescue experiments, the timing of this compound addition relative to the cytotoxic agent is critical. | Optimize the timing of this compound addition. For methotrexate rescue, leucovorin is typically added after a period of methotrexate exposure.[12][13] |
Experimental Protocols
Below are detailed methodologies for common cell viability assays, adapted for the optimization of this compound concentration.
Protocol 1: MTT Assay
The MTT assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include appropriate controls: untreated cells, vehicle control (medium with the highest concentration of DMSO used), and a positive control for cell death if applicable.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well.
-
Gently pipette to mix and ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Protocol 2: CCK-8/WST-8 Assay
This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium.
-
Cell Plating and Compound Addition:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time.
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Visualizations
Signaling Pathway: this compound in Folate Metabolism
This compound bypasses DHFR inhibition in the folate pathway.
Experimental Workflow: Optimizing this compound Concentration
Workflow for determining the optimal this compound concentration.
Troubleshooting Logic: this compound Precipitation
Decision tree for troubleshooting this compound precipitation.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. Limitations of MTT and CCK-8 assay for evaluation of graphene cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dojindo.com [dojindo.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Poor Yield in Anhydroleucovorin Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid), a key intermediate in the production of Leucovorin (folinic acid). Poor yields can arise from a variety of factors, from suboptimal reaction conditions to the presence of impurities. This guide offers a structured approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
The most common starting materials for the synthesis of this compound are Folic Acid and 5-formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin).
Q2: What are the main synthetic routes to produce this compound?
There are two primary synthetic routes:
-
From Folic Acid: This typically involves the reduction of folic acid to 5,6,7,8-tetrahydrofolic acid (THFA), followed by a reaction with a one-carbon source, such as formic acid, to form the methenyl bridge.
-
From 5-formyl-5,6,7,8-tetrahydrofolic acid: This route involves the acid-catalyzed cyclization and dehydration of 5-formyltetrahydrofolic acid to form the stable 5,10-methenyl derivative.
Q3: What is a typical yield for this compound synthesis?
Reported yields can vary significantly based on the synthetic route and reaction conditions. While some older patents report yields around 55% for the subsequent conversion to Leucovorin, obtaining a high yield of pure this compound can be challenging.[1] A study on the synthesis of calcium 5-formyltetrahydrofolate from folic acid reported an overall yield of 54-59%.
Q4: What are the critical parameters to control during the synthesis?
Key parameters that significantly influence the yield and purity of this compound include:
-
pH: The pH of the reaction mixture is crucial, particularly during the cyclization step. Acidic conditions are generally required.
-
Temperature: The reaction temperature needs to be carefully controlled to prevent degradation of the starting materials and products.
-
Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion or the formation of degradation products.
-
Atmosphere: Tetrahydrofolate derivatives are susceptible to oxidation, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended.
-
Purity of Starting Materials: The purity of the initial folic acid or 5-formyltetrahydrofolic acid can directly impact the yield and impurity profile of the final product.
Troubleshooting Guide: Poor Yield
This section addresses specific issues that can lead to a lower-than-expected yield of this compound.
Issue 1: Incomplete Conversion of Starting Material
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Extend the reaction time if the starting material is still present in significant amounts. | Ensures the reaction proceeds to completion. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments, while monitoring for any signs of product degradation. | Reaction kinetics are temperature-dependent; a slight increase can improve the rate of conversion. |
| Incorrect pH | Carefully measure and adjust the pH of the reaction mixture to the optimal range for the specific synthetic route. For the conversion of 5-formyltetrahydrofolic acid, acidic conditions are necessary. | The cyclization reaction is pH-sensitive. |
| Inefficient Mixing | Ensure adequate stirring or agitation throughout the reaction to maintain a homogeneous mixture. | Promotes efficient contact between reactants. |
Issue 2: Degradation of Starting Material or Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation | Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the synthesis. The use of antioxidants may also be beneficial. | Tetrahydrofolate derivatives are sensitive to oxidation by atmospheric oxygen. |
| Excessive Heat | Avoid localized overheating. Use a well-controlled heating mantle or oil bath. If the reaction is highly exothermic, consider cooling options. | High temperatures can lead to the decomposition of the pteridine (B1203161) ring system. |
| Inappropriate pH (too acidic or too basic) | Maintain the pH within the recommended range for the stability of the specific folate derivative. | Extreme pH values can catalyze the degradation of both the starting material and the product. |
| Presence of Metal Ion Impurities | Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent. | Certain metal ions can catalyze the degradation of folates. |
Issue 3: Formation of Side Products and Impurities
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions | Optimize reaction conditions (temperature, pH, reaction time) to favor the desired reaction pathway. | Minimizes the formation of undesired byproducts. |
| Impure Starting Materials | Use starting materials of the highest possible purity. Analyze the starting materials for known impurities before use. | Impurities in the starting material can be carried through the synthesis or participate in side reactions. |
| Hydrolysis of the Product | During workup and purification, maintain the pH in a range where this compound is stable. Hydrolysis can occur at pH values above 4.5.[2] | This compound can hydrolyze back to 5-formyltetrahydrofolic acid or other related compounds. |
Common Impurities:
A study on process impurities in Leucovorin calcium identified the following potential impurities, which could also be present in the this compound intermediate:
-
Folic acid
-
N10-formyldihydrofolic acid
-
p-aminobenzoic acid
-
N-(4-aminobenzoyl)-L-glutamic acid
Experimental Protocols
Key Experiment: Synthesis of this compound from 5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt
This protocol is based on a literature procedure and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt
-
0.1 N Hydrochloric acid (HCl)
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
-
Vacuum desiccator
-
Sodium hydroxide (B78521) (NaOH) pellets
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt.
-
Under a stream of inert gas, add cold (4°C) 0.1 N HCl. The typical ratio is 1.5 g of starting material to 500 mL of 0.1 N HCl.
-
Seal the flask and stir the suspension at 3°C for 6 days in the dark.
-
After the reaction is complete, carefully remove the supernatant by decantation or suction.
-
Filter the remaining precipitate using a Büchner funnel.
-
Wash the filter cake with a small amount of cold 0.1 N HCl.
-
Dry the product in a vacuum desiccator over NaOH pellets to obtain 5,10-methenyl-5,6,7,8-tetrahydrofolic acid chloride.
Visualizations
Logical Workflow for Troubleshooting Poor this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Signaling Pathway: Conversion of Folic Acid to this compound
Caption: Synthetic pathway from Folic Acid to this compound.
References
Troubleshooting Poor Yield in Anhydroleucovorin Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid), a key intermediate in the production of Leucovorin (folinic acid). Poor yields can arise from a variety of factors, from suboptimal reaction conditions to the presence of impurities. This guide offers a structured approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
The most common starting materials for the synthesis of this compound are Folic Acid and 5-formyl-5,6,7,8-tetrahydrofolic acid (Leucovorin).
Q2: What are the main synthetic routes to produce this compound?
There are two primary synthetic routes:
-
From Folic Acid: This typically involves the reduction of folic acid to 5,6,7,8-tetrahydrofolic acid (THFA), followed by a reaction with a one-carbon source, such as formic acid, to form the methenyl bridge.
-
From 5-formyl-5,6,7,8-tetrahydrofolic acid: This route involves the acid-catalyzed cyclization and dehydration of 5-formyltetrahydrofolic acid to form the stable 5,10-methenyl derivative.
Q3: What is a typical yield for this compound synthesis?
Reported yields can vary significantly based on the synthetic route and reaction conditions. While some older patents report yields around 55% for the subsequent conversion to Leucovorin, obtaining a high yield of pure this compound can be challenging.[1] A study on the synthesis of calcium 5-formyltetrahydrofolate from folic acid reported an overall yield of 54-59%.
Q4: What are the critical parameters to control during the synthesis?
Key parameters that significantly influence the yield and purity of this compound include:
-
pH: The pH of the reaction mixture is crucial, particularly during the cyclization step. Acidic conditions are generally required.
-
Temperature: The reaction temperature needs to be carefully controlled to prevent degradation of the starting materials and products.
-
Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion or the formation of degradation products.
-
Atmosphere: Tetrahydrofolate derivatives are susceptible to oxidation, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended.
-
Purity of Starting Materials: The purity of the initial folic acid or 5-formyltetrahydrofolic acid can directly impact the yield and impurity profile of the final product.
Troubleshooting Guide: Poor Yield
This section addresses specific issues that can lead to a lower-than-expected yield of this compound.
Issue 1: Incomplete Conversion of Starting Material
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Extend the reaction time if the starting material is still present in significant amounts. | Ensures the reaction proceeds to completion. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments, while monitoring for any signs of product degradation. | Reaction kinetics are temperature-dependent; a slight increase can improve the rate of conversion. |
| Incorrect pH | Carefully measure and adjust the pH of the reaction mixture to the optimal range for the specific synthetic route. For the conversion of 5-formyltetrahydrofolic acid, acidic conditions are necessary. | The cyclization reaction is pH-sensitive. |
| Inefficient Mixing | Ensure adequate stirring or agitation throughout the reaction to maintain a homogeneous mixture. | Promotes efficient contact between reactants. |
Issue 2: Degradation of Starting Material or Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation | Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the synthesis. The use of antioxidants may also be beneficial. | Tetrahydrofolate derivatives are sensitive to oxidation by atmospheric oxygen. |
| Excessive Heat | Avoid localized overheating. Use a well-controlled heating mantle or oil bath. If the reaction is highly exothermic, consider cooling options. | High temperatures can lead to the decomposition of the pteridine ring system. |
| Inappropriate pH (too acidic or too basic) | Maintain the pH within the recommended range for the stability of the specific folate derivative. | Extreme pH values can catalyze the degradation of both the starting material and the product. |
| Presence of Metal Ion Impurities | Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent. | Certain metal ions can catalyze the degradation of folates. |
Issue 3: Formation of Side Products and Impurities
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions | Optimize reaction conditions (temperature, pH, reaction time) to favor the desired reaction pathway. | Minimizes the formation of undesired byproducts. |
| Impure Starting Materials | Use starting materials of the highest possible purity. Analyze the starting materials for known impurities before use. | Impurities in the starting material can be carried through the synthesis or participate in side reactions. |
| Hydrolysis of the Product | During workup and purification, maintain the pH in a range where this compound is stable. Hydrolysis can occur at pH values above 4.5.[2] | This compound can hydrolyze back to 5-formyltetrahydrofolic acid or other related compounds. |
Common Impurities:
A study on process impurities in Leucovorin calcium identified the following potential impurities, which could also be present in the this compound intermediate:
-
Folic acid
-
N10-formyldihydrofolic acid
-
p-aminobenzoic acid
-
N-(4-aminobenzoyl)-L-glutamic acid
Experimental Protocols
Key Experiment: Synthesis of this compound from 5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt
This protocol is based on a literature procedure and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt
-
0.1 N Hydrochloric acid (HCl)
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
-
Vacuum desiccator
-
Sodium hydroxide (NaOH) pellets
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 5-formyl-5,6,7,8-tetrahydrofolic acid calcium salt.
-
Under a stream of inert gas, add cold (4°C) 0.1 N HCl. The typical ratio is 1.5 g of starting material to 500 mL of 0.1 N HCl.
-
Seal the flask and stir the suspension at 3°C for 6 days in the dark.
-
After the reaction is complete, carefully remove the supernatant by decantation or suction.
-
Filter the remaining precipitate using a Büchner funnel.
-
Wash the filter cake with a small amount of cold 0.1 N HCl.
-
Dry the product in a vacuum desiccator over NaOH pellets to obtain 5,10-methenyl-5,6,7,8-tetrahydrofolic acid chloride.
Visualizations
Logical Workflow for Troubleshooting Poor this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Signaling Pathway: Conversion of Folic Acid to this compound
Caption: Synthetic pathway from Folic Acid to this compound.
References
Technical Support Center: Anhydroleucovorin HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Anhydroleucovorin.
Troubleshooting Guide: HPLC Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise resolution, sensitivity, and the accuracy of quantification.[1][2] Below is a systematic guide to diagnosing and resolving peak tailing in this compound analysis.
Initial Assessment
Before modifying your method, it's crucial to determine if the tailing is a chemical or mechanical issue.
-
Observe all peaks in the chromatogram: If all peaks are tailing, the issue is likely mechanical or related to the overall system.[3] This could include problems with extra-column volume (e.g., excessive tubing length), a void in the column, or a contaminated guard column.[4][5]
-
Observe the this compound peak specifically: If only the this compound peak (or other basic compounds) is tailing, the cause is likely a chemical interaction between the analyte and the stationary phase.[3][6]
Chemical-Related Peak Tailing
This compound, containing amine groups, is susceptible to strong interactions with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[4][7] These secondary interactions are a primary cause of peak tailing for basic compounds.[7]
Troubleshooting Steps for Chemical-Related Tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor in controlling peak shape for ionizable compounds like this compound.[8][9]
-
Lower the pH: Operating at a lower pH (e.g., below 3) protonates the silanol groups (Si-OH), reducing their ability to interact with the positively charged amine groups of this compound.[2][7]
-
Increase the pH: At a higher pH (e.g., > 7-8), the analyte may be in its neutral form, which can also reduce tailing. However, ensure your column is stable at higher pH ranges.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[2]
-
Ion-Pairing Agents: For Leucovorin analysis, ion-pairing agents like tetrabutylammonium (B224687) phosphate (B84403) have been used to improve peak shape and retention.[10][11] This could be a viable strategy for this compound as well.
-
-
Column Selection:
-
Use an End-capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, rendering them less active.[3]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which are less prone to strong secondary interactions with basic analytes.[12]
-
Mechanical-Related Peak Tailing
If all peaks in your chromatogram exhibit tailing, the problem likely lies within the HPLC system itself.
Troubleshooting Steps for Mechanical-Related Tailing:
-
Check for Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause peak broadening and tailing.[1]
-
Ensure all tubing is as short as possible and has a narrow internal diameter.
-
Check all fittings and connections for tightness and proper installation to eliminate any voids.[6]
-
-
Inspect the Column and Guard Column:
-
Column Void: A void or channel in the column packing can lead to distorted peak shapes. This can be caused by pressure shocks or dissolving of the silica at high pH.[4] Reversing and flushing the column (if recommended by the manufacturer) may sometimes resolve this, but column replacement is often necessary.
-
Contamination: The column inlet frit or the guard column can become blocked with particulate matter from the sample or mobile phase.[1] Replace the guard column and/or filter your samples and mobile phases.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion that can resemble tailing.[1][5]
-
Dilute your sample or reduce the injection volume.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: this compound is a basic compound due to its amine functional groups. Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface which are acidic.[13] At typical mobile phase pH values (between 3 and 7), these silanols can become negatively charged (SiO-) and interact strongly with the positively charged this compound, causing peak tailing.[6][7] This is a common issue for basic analytes on traditional reversed-phase columns.[4]
Q2: How does adjusting the mobile phase pH help reduce peak tailing for this compound?
A2: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your analyte and the stationary phase.[8][14]
-
Low pH (e.g., 2.5-3.0): At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral Si-OH form. This minimizes the strong ionic interaction with the protonated this compound, leading to a more symmetrical peak shape.[2][7]
-
High pH (e.g., >8): At high pH, this compound may be in its neutral form, which can also reduce interactions with the now fully deprotonated silanols. However, you must use a pH-stable column for this approach.
Q3: What are the typical HPLC conditions for the analysis of Leucovorin and its related compounds?
A3: Based on published methods for Leucovorin (the parent compound of this compound), here are some example starting conditions. These can be adapted for this compound analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm | EC-C8, 150 x 4.6 mm, 2.7 µm | ACE C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.005M Tetrabutyl ammonium (B1175870) phosphate buffer | 5 mM Tetrabutylammonium phosphate buffer (80:20 methanol), pH 6.6 | Potassium Phosphate Tribasic and Tetrabutyl ammonium hydrogen sulfate (B86663) in water (90:10 Methanol), pH 6.8 |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Mode | Isocratic (70:30 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.75 mL/min | 0.5 mL/min |
| Detection | 292 nm | 290 nm | 280 nm |
| Temperature | Ambient | 55 °C | 40 °C |
| Reference | [10] | [11] | [15][16] |
Q4: Can my sample solvent cause peak tailing?
A4: Yes, if the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[1] It is always best to dissolve your sample in the initial mobile phase composition if possible.[17]
Q5: What is an acceptable tailing factor?
A5: The tailing factor (or asymmetry factor) is a quantitative measure of peak shape. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is often considered very good. For many applications, a tailing factor up to 1.5 is acceptable, but values above 2.0 are generally considered poor and indicate a problem that needs to be addressed.[7]
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and the chemical interactions leading to peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Caption: Chemical interactions causing peak tailing and the effect of low pH.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. support.waters.com [support.waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. jpsbr.org [jpsbr.org]
- 11. arlok.com [arlok.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. agilent.com [agilent.com]
- 15. ijpsr.com [ijpsr.com]
- 16. ijpsr.com [ijpsr.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Anhydroleucovorin HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Anhydroleucovorin.
Troubleshooting Guide: HPLC Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise resolution, sensitivity, and the accuracy of quantification.[1][2] Below is a systematic guide to diagnosing and resolving peak tailing in this compound analysis.
Initial Assessment
Before modifying your method, it's crucial to determine if the tailing is a chemical or mechanical issue.
-
Observe all peaks in the chromatogram: If all peaks are tailing, the issue is likely mechanical or related to the overall system.[3] This could include problems with extra-column volume (e.g., excessive tubing length), a void in the column, or a contaminated guard column.[4][5]
-
Observe the this compound peak specifically: If only the this compound peak (or other basic compounds) is tailing, the cause is likely a chemical interaction between the analyte and the stationary phase.[3][6]
Chemical-Related Peak Tailing
This compound, containing amine groups, is susceptible to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[4][7] These secondary interactions are a primary cause of peak tailing for basic compounds.[7]
Troubleshooting Steps for Chemical-Related Tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor in controlling peak shape for ionizable compounds like this compound.[8][9]
-
Lower the pH: Operating at a lower pH (e.g., below 3) protonates the silanol groups (Si-OH), reducing their ability to interact with the positively charged amine groups of this compound.[2][7]
-
Increase the pH: At a higher pH (e.g., > 7-8), the analyte may be in its neutral form, which can also reduce tailing. However, ensure your column is stable at higher pH ranges.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[2]
-
Ion-Pairing Agents: For Leucovorin analysis, ion-pairing agents like tetrabutylammonium phosphate have been used to improve peak shape and retention.[10][11] This could be a viable strategy for this compound as well.
-
-
Column Selection:
-
Use an End-capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, rendering them less active.[3]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, which are less prone to strong secondary interactions with basic analytes.[12]
-
Mechanical-Related Peak Tailing
If all peaks in your chromatogram exhibit tailing, the problem likely lies within the HPLC system itself.
Troubleshooting Steps for Mechanical-Related Tailing:
-
Check for Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause peak broadening and tailing.[1]
-
Ensure all tubing is as short as possible and has a narrow internal diameter.
-
Check all fittings and connections for tightness and proper installation to eliminate any voids.[6]
-
-
Inspect the Column and Guard Column:
-
Column Void: A void or channel in the column packing can lead to distorted peak shapes. This can be caused by pressure shocks or dissolving of the silica at high pH.[4] Reversing and flushing the column (if recommended by the manufacturer) may sometimes resolve this, but column replacement is often necessary.
-
Contamination: The column inlet frit or the guard column can become blocked with particulate matter from the sample or mobile phase.[1] Replace the guard column and/or filter your samples and mobile phases.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion that can resemble tailing.[1][5]
-
Dilute your sample or reduce the injection volume.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: this compound is a basic compound due to its amine functional groups. Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface which are acidic.[13] At typical mobile phase pH values (between 3 and 7), these silanols can become negatively charged (SiO-) and interact strongly with the positively charged this compound, causing peak tailing.[6][7] This is a common issue for basic analytes on traditional reversed-phase columns.[4]
Q2: How does adjusting the mobile phase pH help reduce peak tailing for this compound?
A2: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both your analyte and the stationary phase.[8][14]
-
Low pH (e.g., 2.5-3.0): At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral Si-OH form. This minimizes the strong ionic interaction with the protonated this compound, leading to a more symmetrical peak shape.[2][7]
-
High pH (e.g., >8): At high pH, this compound may be in its neutral form, which can also reduce interactions with the now fully deprotonated silanols. However, you must use a pH-stable column for this approach.
Q3: What are the typical HPLC conditions for the analysis of Leucovorin and its related compounds?
A3: Based on published methods for Leucovorin (the parent compound of this compound), here are some example starting conditions. These can be adapted for this compound analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm | EC-C8, 150 x 4.6 mm, 2.7 µm | ACE C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.005M Tetrabutyl ammonium phosphate buffer | 5 mM Tetrabutylammonium phosphate buffer (80:20 methanol), pH 6.6 | Potassium Phosphate Tribasic and Tetrabutyl ammonium hydrogen sulfate in water (90:10 Methanol), pH 6.8 |
| Mobile Phase B | Acetonitrile | Methanol | Methanol |
| Mode | Isocratic (70:30 A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.75 mL/min | 0.5 mL/min |
| Detection | 292 nm | 290 nm | 280 nm |
| Temperature | Ambient | 55 °C | 40 °C |
| Reference | [10] | [11] | [15][16] |
Q4: Can my sample solvent cause peak tailing?
A4: Yes, if the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[1] It is always best to dissolve your sample in the initial mobile phase composition if possible.[17]
Q5: What is an acceptable tailing factor?
A5: The tailing factor (or asymmetry factor) is a quantitative measure of peak shape. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is often considered very good. For many applications, a tailing factor up to 1.5 is acceptable, but values above 2.0 are generally considered poor and indicate a problem that needs to be addressed.[7]
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and the chemical interactions leading to peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Caption: Chemical interactions causing peak tailing and the effect of low pH.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. support.waters.com [support.waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. jpsbr.org [jpsbr.org]
- 11. arlok.com [arlok.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. agilent.com [agilent.com]
- 15. ijpsr.com [ijpsr.com]
- 16. ijpsr.com [ijpsr.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Preventing oxidation of Anhydroleucovorin in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Anhydroleucovorin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (also known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid) is a reduced folate derivative. Like other reduced folates, it is susceptible to oxidation, which can lead to the degradation of the compound and loss of its biological activity.[1][2][3] This instability can compromise the accuracy and reproducibility of experimental results.
Q2: What are the main factors that contribute to the oxidation of this compound?
The primary factors that contribute to the degradation of this compound and other reduced folates are:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Exposure to Light: Photodegradation can occur, so protection from light is crucial.[1][2][4]
-
Suboptimal pH: Solutions with a pH below 6 can lead to increased decomposition.[5]
-
Elevated Temperature: Higher temperatures accelerate the rate of degradation.[4][6]
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound, it is recommended to:
-
Store the lyophilized powder at a controlled room temperature, protected from light.[5]
-
Once reconstituted, the solution should be refrigerated at 2-8°C (36-46°F).[1][7]
Q4: What is the recommended procedure for preparing this compound solutions?
When preparing this compound solutions, it is best practice to:
-
Use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to use.
-
Reconstitute the lyophilized powder immediately before use whenever possible.[1]
-
If using a powdered form, weigh it out quickly and minimize its exposure to air.
Q5: Can I use antioxidants to protect my this compound solution?
Yes, the use of antioxidants is a common practice to protect reduced folates from oxidation. Ascorbic acid is frequently used for this purpose.[8][9] However, it is important to note that the choice and concentration of the antioxidant should be carefully considered, as some antioxidants can have unintended effects under certain conditions. For example, a combination of tromethamine and monothioglycerol has been shown to be effective in controlling pH and retarding oxidation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in the experiment. | Oxidation of the compound. | - Prepare fresh solutions for each experiment. - Use deoxygenated solvents for solution preparation. - Add an appropriate antioxidant (e.g., ascorbic acid) to the solution. - Protect the solution from light at all stages of the experiment. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution over time. | - Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. - Store aliquots at -70°C for long-term storage.[8][10] - Re-qualify the stock solution if it has been stored for an extended period. |
| Visible discoloration or precipitation in the this compound solution. | Degradation of the compound.[1] | - Discard the solution immediately. - Review the preparation and storage procedures to identify any deviations from the recommended protocol. |
| Assay results show unexpected peaks when analyzed by HPLC. | Presence of degradation products. | - This indicates that oxidation or other forms of degradation have occurred.[11][12] - Implement the preventative measures outlined in this guide to minimize degradation in future experiments. |
Experimental Protocols
Protocol for the Preparation of a Stabilized this compound Solution
This protocol outlines a method for preparing an this compound solution with enhanced stability for use in in vitro experiments.
-
Solvent Deoxygenation:
-
Take a suitable volume of the desired buffer (pH 7.1-7.4 for optimal stability).[5]
-
Bubble nitrogen or argon gas through the buffer for at least 15-20 minutes to remove dissolved oxygen.
-
-
Antioxidant Addition:
-
If using an antioxidant, dissolve it in the deoxygenated buffer to the desired final concentration (e.g., 0.1% w/v ascorbic acid).
-
-
This compound Reconstitution:
-
Weigh the required amount of this compound powder in a low-light environment.
-
Promptly dissolve the powder in the deoxygenated, antioxidant-containing buffer.
-
Mix gently until fully dissolved.
-
-
Storage and Handling:
-
Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.
-
Use the solution immediately. If short-term storage is necessary, keep it on ice and use within a few hours. For longer-term storage, aliquot and freeze at -70°C.
-
Visualizations
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Simplified pathway of this compound degradation via oxidation.
References
- 1. droracle.ai [droracle.ai]
- 2. EP0416232B1 - Stable injectable pharmaceutical formulation for folic acid and leucovorin salts and method - Google Patents [patents.google.com]
- 3. Enzymatic and non-enzymatic antioxidative effects of folic acid and its reduced derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. globalrph.com [globalrph.com]
- 8. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folate forms in red blood cell lysates and conventionally prepared whole blood lysates appear stable for up to 2 years at −70°C and show comparable concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arlok.com [arlok.com]
- 12. ijpsr.com [ijpsr.com]
Preventing oxidation of Anhydroleucovorin in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Anhydroleucovorin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (also known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid) is a reduced folate derivative. Like other reduced folates, it is susceptible to oxidation, which can lead to the degradation of the compound and loss of its biological activity.[1][2][3] This instability can compromise the accuracy and reproducibility of experimental results.
Q2: What are the main factors that contribute to the oxidation of this compound?
The primary factors that contribute to the degradation of this compound and other reduced folates are:
-
Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Exposure to Light: Photodegradation can occur, so protection from light is crucial.[1][2][4]
-
Suboptimal pH: Solutions with a pH below 6 can lead to increased decomposition.[5]
-
Elevated Temperature: Higher temperatures accelerate the rate of degradation.[4][6]
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound, it is recommended to:
-
Store the lyophilized powder at a controlled room temperature, protected from light.[5]
-
Once reconstituted, the solution should be refrigerated at 2-8°C (36-46°F).[1][7]
Q4: What is the recommended procedure for preparing this compound solutions?
When preparing this compound solutions, it is best practice to:
-
Use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to use.
-
Reconstitute the lyophilized powder immediately before use whenever possible.[1]
-
If using a powdered form, weigh it out quickly and minimize its exposure to air.
Q5: Can I use antioxidants to protect my this compound solution?
Yes, the use of antioxidants is a common practice to protect reduced folates from oxidation. Ascorbic acid is frequently used for this purpose.[8][9] However, it is important to note that the choice and concentration of the antioxidant should be carefully considered, as some antioxidants can have unintended effects under certain conditions. For example, a combination of tromethamine and monothioglycerol has been shown to be effective in controlling pH and retarding oxidation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in the experiment. | Oxidation of the compound. | - Prepare fresh solutions for each experiment. - Use deoxygenated solvents for solution preparation. - Add an appropriate antioxidant (e.g., ascorbic acid) to the solution. - Protect the solution from light at all stages of the experiment. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution over time. | - Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. - Store aliquots at -70°C for long-term storage.[8][10] - Re-qualify the stock solution if it has been stored for an extended period. |
| Visible discoloration or precipitation in the this compound solution. | Degradation of the compound.[1] | - Discard the solution immediately. - Review the preparation and storage procedures to identify any deviations from the recommended protocol. |
| Assay results show unexpected peaks when analyzed by HPLC. | Presence of degradation products. | - This indicates that oxidation or other forms of degradation have occurred.[11][12] - Implement the preventative measures outlined in this guide to minimize degradation in future experiments. |
Experimental Protocols
Protocol for the Preparation of a Stabilized this compound Solution
This protocol outlines a method for preparing an this compound solution with enhanced stability for use in in vitro experiments.
-
Solvent Deoxygenation:
-
Take a suitable volume of the desired buffer (pH 7.1-7.4 for optimal stability).[5]
-
Bubble nitrogen or argon gas through the buffer for at least 15-20 minutes to remove dissolved oxygen.
-
-
Antioxidant Addition:
-
If using an antioxidant, dissolve it in the deoxygenated buffer to the desired final concentration (e.g., 0.1% w/v ascorbic acid).
-
-
This compound Reconstitution:
-
Weigh the required amount of this compound powder in a low-light environment.
-
Promptly dissolve the powder in the deoxygenated, antioxidant-containing buffer.
-
Mix gently until fully dissolved.
-
-
Storage and Handling:
-
Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.
-
Use the solution immediately. If short-term storage is necessary, keep it on ice and use within a few hours. For longer-term storage, aliquot and freeze at -70°C.
-
Visualizations
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Simplified pathway of this compound degradation via oxidation.
References
- 1. droracle.ai [droracle.ai]
- 2. EP0416232B1 - Stable injectable pharmaceutical formulation for folic acid and leucovorin salts and method - Google Patents [patents.google.com]
- 3. Enzymatic and non-enzymatic antioxidative effects of folic acid and its reduced derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. globalrph.com [globalrph.com]
- 8. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folate forms in red blood cell lysates and conventionally prepared whole blood lysates appear stable for up to 2 years at −70°C and show comparable concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arlok.com [arlok.com]
- 12. ijpsr.com [ijpsr.com]
Technical Support Center: Anhydroleucovorin Interference in Downstream Enzymatic Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of anhydroleucovorin (B8779391) in common downstream enzymatic assays.
Introduction to this compound
This compound, chemically known as 5,10-methenyltetrahydrofolate, is a crucial intermediate in the metabolic pathway of folates. It is also known to be a degradation product of leucovorin (folinic acid) solutions, particularly under acidic conditions. The presence of this compound in experimental samples can potentially impact the accuracy of enzymatic assays that are downstream in the folate pathway. This guide will address these potential interferences and provide strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to leucovorin?
A1: this compound is the compound 5,10-methenyltetrahydrofolate. It is an active metabolic intermediate in the folate cycle. Leucovorin (5-formyltetrahydrofolate) is converted in vivo to 5,10-methenyltetrahydrofolate, which is then further metabolized. This compound can also form as a degradation product in leucovorin solutions, especially at a pH below 6.[1]
Q2: Which downstream enzymatic assays could potentially be affected by the presence of this compound?
A2: Enzymatic assays that are part of the folate metabolic pathway are most likely to be affected. These primarily include:
-
Dihydrofolate Reductase (DHFR): While not a direct substrate, high concentrations of folate derivatives can potentially influence DHFR activity.
-
Methylenetetrahydrofolate Reductase (MTHFR): this compound is a precursor to the direct substrate of MTHFR (5,10-methylenetetrahydrofolate), and its presence could lead to substrate-related effects.
-
Thymidylate Synthase (TS): This enzyme utilizes 5,10-methylenetetrahydrofolate as a cofactor, which is metabolically downstream of this compound.
Q3: Is this compound an inhibitor of these enzymes?
A3: Based on its role as a metabolic intermediate, this compound (5,10-methenyltetrahydrofolate) is not typically considered a direct inhibitor of DHFR, MTHFR, or Thymidylate Synthase at physiological concentrations. However, non-physiologically high concentrations, potentially present due to leucovorin degradation, could lead to substrate inhibition or competition at the active sites of downstream enzymes. For instance, excessive levels of 5,10-methylenetetrahydrofolate, which is derived from this compound, has been noted to cause substrate inhibition in thymidylate synthase assays.[2]
Q4: How can I prevent the formation of this compound in my leucovorin solutions?
A4: Leucovorin solutions are most stable at a neutral or mildly alkaline pH (pH 7.1 to 7.4).[1] To prevent degradation to this compound, it is crucial to:
-
Store leucovorin solutions at the recommended temperature (refrigerated at 2°C to 8°C) and protect them from light.[3][4]
-
Use freshly prepared solutions for your experiments.
-
Ensure the pH of your buffers and solutions is maintained above 6.0.
Troubleshooting Guides
Issue 1: Unexpected Results in Dihydrofolate Reductase (DHFR) Assay
Symptoms:
-
Lower than expected DHFR activity.
-
Inconsistent results between sample replicates.
Potential Cause: While dihydrofolate (DHF) is the primary substrate for DHFR, high concentrations of other folate derivatives, including metabolites of this compound, could potentially interfere with the assay.[5][6] Some studies have shown that 10-formyldihydrofolate (B1664512) can act as a substrate for DHFR, suggesting the enzyme may bind other similar structures.[1]
Troubleshooting Steps:
-
Sample Purity Check: Analyze your leucovorin stock solution for the presence of this compound and other degradation products using a validated HPLC method. Several HPLC methods are available for the separation of leucovorin and its related compounds.[7][8][9]
-
Use Fresh Leucovorin: Prepare fresh leucovorin solutions from a reliable source for each experiment to minimize the presence of degradation products.
-
Run a Control with this compound: If you suspect interference, and a pure standard of this compound is available, run a control experiment with varying concentrations of this compound added to your DHFR assay to quantify its effect.
-
Optimize Substrate Concentration: Ensure you are using the optimal concentration of the DHFR substrate (dihydrofolate). High concentrations of interfering compounds may be more pronounced at sub-optimal substrate levels.
Issue 2: Inaccurate Measurements in Methylenetetrahydrofolate Reductase (MTHFR) Assay
Symptoms:
-
Higher or lower than expected MTHFR activity.
-
Non-linear reaction kinetics.
Potential Cause: this compound (5,10-methenyltetrahydrofolate) is a direct metabolic precursor to 5,10-methylenetetrahydrofolate, the substrate for MTHFR.[3][7][10] The presence of high concentrations of this compound could lead to a rapid conversion to the substrate, potentially causing substrate inhibition or altering the expected enzyme kinetics.
Troubleshooting Steps:
-
Substrate Pre-incubation: If using a coupled-enzyme assay to generate the MTHFR substrate in situ, ensure the pre-incubation time is optimized to allow for complete conversion and to avoid a burst of substrate formation when the reaction is initiated.
-
Direct Substrate Measurement: Whenever possible, use a direct assay for MTHFR activity that measures the conversion of a known concentration of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. HPLC-based methods can be used for this purpose.[11]
-
Sample Dilution: If high concentrations of this compound are suspected, diluting the sample may help to bring its concentration below a level that would cause interference.
-
Kinetic Analysis: Carefully analyze the reaction kinetics. Substrate inhibition will often present as a decrease in reaction velocity at higher substrate (or precursor) concentrations.
Issue 3: Variability in Thymidylate Synthase (TS) Assay Results
Symptoms:
-
Inconsistent TS inhibition profiles when using 5-FU with leucovorin.
-
Unexplained variations in enzyme activity.
Potential Cause: The cofactor for thymidylate synthase is 5,10-methylenetetrahydrofolate. Leucovorin is administered to enhance the inhibition of TS by 5-fluorouracil (B62378) (5-FU) by increasing the intracellular pool of this cofactor, which stabilizes the inhibitory complex.[12] The presence of this compound, as a precursor, can influence the availability of 5,10-methylenetetrahydrofolate. High concentrations of the cofactor have been shown to cause substrate inhibition.[2]
Troubleshooting Steps:
-
Control Cofactor Concentration: Precisely control the concentration of the folate cofactor in your assay. Be aware that degraded leucovorin solutions may contain varying amounts of this compound, leading to inconsistent levels of the active cofactor.
-
HPLC Quantification of Folates: Use HPLC to quantify the different folate species (leucovorin, this compound, 5,10-methylenetetrahydrofolate) in your samples to ensure consistency.
-
Use a Stable Folate Source: Consider using a more stable, commercially available source of 5,10-methylenetetrahydrofolate directly in your assay to bypass the need for metabolic conversion from leucovorin.
-
Evaluate Ternary Complex Formation: If studying TS inhibition, directly measure the formation of the ternary complex (TS-FdUMP-5,10-methylenetetrahydrofolate) to assess the impact of different folate compositions.
Data Presentation
Table 1: Key Enzymes in Downstream Folate Metabolism and Potential this compound Impact
| Enzyme | Abbreviation | Primary Substrate/Cofactor | Role of this compound (5,10-methenyl-THF) | Potential Interference Mechanism |
| Dihydrofolate Reductase | DHFR | Dihydrofolate (DHF) | Not a direct substrate | Potential for non-specific binding at high concentrations. |
| Methylenetetrahydrofolate Reductase | MTHFR | 5,10-Methylenetetrahydrofolate | Precursor to the substrate | Substrate inhibition at high concentrations due to rapid conversion. |
| Thymidylate Synthase | TS | dUMP and 5,10-Methylenetetrahydrofolate (cofactor) | Precursor to the cofactor | Altered cofactor availability; potential for substrate inhibition. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Leucovorin and this compound
This protocol provides a general guideline for the separation of leucovorin and its potential degradation product, this compound. Method optimization may be required based on the specific HPLC system and column used.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Leucovorin standard
-
This compound standard (if available)
-
Sample extracts
Procedure:
-
Prepare Mobile Phases: Prepare the mobile phases and degas them.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dilute standards and samples in the mobile phase.
-
Injection: Inject 20 µL of the sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B to elute the compounds. A typical gradient might be from 5% B to 40% B over 20 minutes.
-
Detection: Monitor the eluent at a wavelength of 280 nm.
-
Quantification: Identify and quantify the peaks corresponding to leucovorin and this compound by comparing their retention times and peak areas to those of the standards.
Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This is a standard assay to measure DHFR activity.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Test samples containing potential inhibitors or interfering substances
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DHF and NADPH in the assay buffer.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, NADPH (final concentration ~100 µM), and the DHFR enzyme.
-
Blank Measurement: Measure the baseline absorbance at 340 nm.
-
Initiate Reaction: Add the DHF substrate (final concentration ~50 µM) to the cuvette to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of decrease is proportional to DHFR activity as NADPH is consumed.
-
Test Sample Analysis: To test for interference, pre-incubate the enzyme with the sample containing leucovorin/anhydroleucovorin for a short period before adding the DHF substrate.
-
Calculate Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
Caption: Folate metabolism pathway showing the conversion of Leucovorin.
Caption: Troubleshooting workflow for enzymatic assay interference.
Caption: Logical relationship of this compound to MTHFR and TS assays.
References
- 1. Utilisation of 10-formyldihydrofolate as substrate by dihydrofolate reductase (DHFR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) tranformylase/IMP cyclohydrolase (PurH) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High folic acid consumption leads to pseudo-MTHFR deficiency, altered lipid metabolism, and liver injury in mice1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 7. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folate Metabolism Gene 5,10-Methylenetetrahydrofolate Reductase (MTHFR) Is Associated with ADHD in Myelomeningocele Patients | PLOS One [journals.plos.org]
- 11. 5,10-Methylene-5,6,7,8-tetrahydrofolate conformational transitions upon binding to thymidylate synthase: molecular mechanics and continuum solvent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption kinetics of orally administered leucovorin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anhydroleucovorin Interference in Downstream Enzymatic Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of anhydroleucovorin in common downstream enzymatic assays.
Introduction to this compound
This compound, chemically known as 5,10-methenyltetrahydrofolate, is a crucial intermediate in the metabolic pathway of folates. It is also known to be a degradation product of leucovorin (folinic acid) solutions, particularly under acidic conditions. The presence of this compound in experimental samples can potentially impact the accuracy of enzymatic assays that are downstream in the folate pathway. This guide will address these potential interferences and provide strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to leucovorin?
A1: this compound is the compound 5,10-methenyltetrahydrofolate. It is an active metabolic intermediate in the folate cycle. Leucovorin (5-formyltetrahydrofolate) is converted in vivo to 5,10-methenyltetrahydrofolate, which is then further metabolized. This compound can also form as a degradation product in leucovorin solutions, especially at a pH below 6.[1]
Q2: Which downstream enzymatic assays could potentially be affected by the presence of this compound?
A2: Enzymatic assays that are part of the folate metabolic pathway are most likely to be affected. These primarily include:
-
Dihydrofolate Reductase (DHFR): While not a direct substrate, high concentrations of folate derivatives can potentially influence DHFR activity.
-
Methylenetetrahydrofolate Reductase (MTHFR): this compound is a precursor to the direct substrate of MTHFR (5,10-methylenetetrahydrofolate), and its presence could lead to substrate-related effects.
-
Thymidylate Synthase (TS): This enzyme utilizes 5,10-methylenetetrahydrofolate as a cofactor, which is metabolically downstream of this compound.
Q3: Is this compound an inhibitor of these enzymes?
A3: Based on its role as a metabolic intermediate, this compound (5,10-methenyltetrahydrofolate) is not typically considered a direct inhibitor of DHFR, MTHFR, or Thymidylate Synthase at physiological concentrations. However, non-physiologically high concentrations, potentially present due to leucovorin degradation, could lead to substrate inhibition or competition at the active sites of downstream enzymes. For instance, excessive levels of 5,10-methylenetetrahydrofolate, which is derived from this compound, has been noted to cause substrate inhibition in thymidylate synthase assays.[2]
Q4: How can I prevent the formation of this compound in my leucovorin solutions?
A4: Leucovorin solutions are most stable at a neutral or mildly alkaline pH (pH 7.1 to 7.4).[1] To prevent degradation to this compound, it is crucial to:
-
Store leucovorin solutions at the recommended temperature (refrigerated at 2°C to 8°C) and protect them from light.[3][4]
-
Use freshly prepared solutions for your experiments.
-
Ensure the pH of your buffers and solutions is maintained above 6.0.
Troubleshooting Guides
Issue 1: Unexpected Results in Dihydrofolate Reductase (DHFR) Assay
Symptoms:
-
Lower than expected DHFR activity.
-
Inconsistent results between sample replicates.
Potential Cause: While dihydrofolate (DHF) is the primary substrate for DHFR, high concentrations of other folate derivatives, including metabolites of this compound, could potentially interfere with the assay.[5][6] Some studies have shown that 10-formyldihydrofolate can act as a substrate for DHFR, suggesting the enzyme may bind other similar structures.[1]
Troubleshooting Steps:
-
Sample Purity Check: Analyze your leucovorin stock solution for the presence of this compound and other degradation products using a validated HPLC method. Several HPLC methods are available for the separation of leucovorin and its related compounds.[7][8][9]
-
Use Fresh Leucovorin: Prepare fresh leucovorin solutions from a reliable source for each experiment to minimize the presence of degradation products.
-
Run a Control with this compound: If you suspect interference, and a pure standard of this compound is available, run a control experiment with varying concentrations of this compound added to your DHFR assay to quantify its effect.
-
Optimize Substrate Concentration: Ensure you are using the optimal concentration of the DHFR substrate (dihydrofolate). High concentrations of interfering compounds may be more pronounced at sub-optimal substrate levels.
Issue 2: Inaccurate Measurements in Methylenetetrahydrofolate Reductase (MTHFR) Assay
Symptoms:
-
Higher or lower than expected MTHFR activity.
-
Non-linear reaction kinetics.
Potential Cause: this compound (5,10-methenyltetrahydrofolate) is a direct metabolic precursor to 5,10-methylenetetrahydrofolate, the substrate for MTHFR.[3][7][10] The presence of high concentrations of this compound could lead to a rapid conversion to the substrate, potentially causing substrate inhibition or altering the expected enzyme kinetics.
Troubleshooting Steps:
-
Substrate Pre-incubation: If using a coupled-enzyme assay to generate the MTHFR substrate in situ, ensure the pre-incubation time is optimized to allow for complete conversion and to avoid a burst of substrate formation when the reaction is initiated.
-
Direct Substrate Measurement: Whenever possible, use a direct assay for MTHFR activity that measures the conversion of a known concentration of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. HPLC-based methods can be used for this purpose.[11]
-
Sample Dilution: If high concentrations of this compound are suspected, diluting the sample may help to bring its concentration below a level that would cause interference.
-
Kinetic Analysis: Carefully analyze the reaction kinetics. Substrate inhibition will often present as a decrease in reaction velocity at higher substrate (or precursor) concentrations.
Issue 3: Variability in Thymidylate Synthase (TS) Assay Results
Symptoms:
-
Inconsistent TS inhibition profiles when using 5-FU with leucovorin.
-
Unexplained variations in enzyme activity.
Potential Cause: The cofactor for thymidylate synthase is 5,10-methylenetetrahydrofolate. Leucovorin is administered to enhance the inhibition of TS by 5-fluorouracil (5-FU) by increasing the intracellular pool of this cofactor, which stabilizes the inhibitory complex.[12] The presence of this compound, as a precursor, can influence the availability of 5,10-methylenetetrahydrofolate. High concentrations of the cofactor have been shown to cause substrate inhibition.[2]
Troubleshooting Steps:
-
Control Cofactor Concentration: Precisely control the concentration of the folate cofactor in your assay. Be aware that degraded leucovorin solutions may contain varying amounts of this compound, leading to inconsistent levels of the active cofactor.
-
HPLC Quantification of Folates: Use HPLC to quantify the different folate species (leucovorin, this compound, 5,10-methylenetetrahydrofolate) in your samples to ensure consistency.
-
Use a Stable Folate Source: Consider using a more stable, commercially available source of 5,10-methylenetetrahydrofolate directly in your assay to bypass the need for metabolic conversion from leucovorin.
-
Evaluate Ternary Complex Formation: If studying TS inhibition, directly measure the formation of the ternary complex (TS-FdUMP-5,10-methylenetetrahydrofolate) to assess the impact of different folate compositions.
Data Presentation
Table 1: Key Enzymes in Downstream Folate Metabolism and Potential this compound Impact
| Enzyme | Abbreviation | Primary Substrate/Cofactor | Role of this compound (5,10-methenyl-THF) | Potential Interference Mechanism |
| Dihydrofolate Reductase | DHFR | Dihydrofolate (DHF) | Not a direct substrate | Potential for non-specific binding at high concentrations. |
| Methylenetetrahydrofolate Reductase | MTHFR | 5,10-Methylenetetrahydrofolate | Precursor to the substrate | Substrate inhibition at high concentrations due to rapid conversion. |
| Thymidylate Synthase | TS | dUMP and 5,10-Methylenetetrahydrofolate (cofactor) | Precursor to the cofactor | Altered cofactor availability; potential for substrate inhibition. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Leucovorin and this compound
This protocol provides a general guideline for the separation of leucovorin and its potential degradation product, this compound. Method optimization may be required based on the specific HPLC system and column used.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Leucovorin standard
-
This compound standard (if available)
-
Sample extracts
Procedure:
-
Prepare Mobile Phases: Prepare the mobile phases and degas them.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dilute standards and samples in the mobile phase.
-
Injection: Inject 20 µL of the sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B to elute the compounds. A typical gradient might be from 5% B to 40% B over 20 minutes.
-
Detection: Monitor the eluent at a wavelength of 280 nm.
-
Quantification: Identify and quantify the peaks corresponding to leucovorin and this compound by comparing their retention times and peak areas to those of the standards.
Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)
This is a standard assay to measure DHFR activity.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Test samples containing potential inhibitors or interfering substances
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DHF and NADPH in the assay buffer.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, NADPH (final concentration ~100 µM), and the DHFR enzyme.
-
Blank Measurement: Measure the baseline absorbance at 340 nm.
-
Initiate Reaction: Add the DHF substrate (final concentration ~50 µM) to the cuvette to start the reaction.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of decrease is proportional to DHFR activity as NADPH is consumed.
-
Test Sample Analysis: To test for interference, pre-incubate the enzyme with the sample containing leucovorin/anhydroleucovorin for a short period before adding the DHF substrate.
-
Calculate Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
Caption: Folate metabolism pathway showing the conversion of Leucovorin.
Caption: Troubleshooting workflow for enzymatic assay interference.
Caption: Logical relationship of this compound to MTHFR and TS assays.
References
- 1. Utilisation of 10-formyldihydrofolate as substrate by dihydrofolate reductase (DHFR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) tranformylase/IMP cyclohydrolase (PurH) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High folic acid consumption leads to pseudo-MTHFR deficiency, altered lipid metabolism, and liver injury in mice1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 7. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Folate Metabolism Gene 5,10-Methylenetetrahydrofolate Reductase (MTHFR) Is Associated with ADHD in Myelomeningocele Patients | PLOS One [journals.plos.org]
- 11. 5,10-Methylene-5,6,7,8-tetrahydrofolate conformational transitions upon binding to thymidylate synthase: molecular mechanics and continuum solvent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption kinetics of orally administered leucovorin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Anhydroleucovorin Stock Solutions
For researchers, scientists, and drug development professionals utilizing Anhydroleucovorin, maintaining the stability of stock solutions is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: this compound is susceptible to pH-dependent degradation. Acidic conditions can lead to hydrolysis, while alkaline conditions can also promote degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Therefore, proper storage at recommended low temperatures is crucial.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of folate derivatives like this compound.
-
Oxidation: this compound, like other reduced folates, is susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the formation of inactive degradation products.
-
Solvent: The choice of solvent and its purity are critical. While DMSO is a common solvent for initial stock solutions due to its solubilizing power and ability to be stored at low temperatures, aqueous buffers can lead to faster degradation through hydrolysis. The presence of moisture in DMSO can also accelerate degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to the formation of ice crystals that can affect the physical and chemical stability of the compound. This can also introduce moisture into the solution, promoting degradation.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO allows for storage at ultra-low temperatures (-20°C to -80°C), which significantly slows down degradation rates. For immediate use in aqueous-based assays, a fresh dilution of the DMSO stock into the appropriate aqueous buffer is recommended. It is advisable to minimize the time the compound spends in aqueous solution before use.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is paramount for maintaining the integrity of your this compound stock solutions. Here are the general guidelines:
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solvent (DMSO): For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months. For storage up to 1 month, -20°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the exposure of the entire stock to temperature fluctuations and potential contamination.
-
Light Protection: Always store this compound solutions in light-protected containers, such as amber vials or tubes wrapped in foil, to prevent photodegradation.
Troubleshooting Guide
Issue 1: My this compound stock solution has changed color (e.g., turned darker yellow or brown).
| Possible Cause | Troubleshooting Step |
| Degradation | Discard the solution. A significant color change is a strong indicator of chemical degradation. Prepare a fresh stock solution from powder. |
| Oxidation | Ensure you are using anhydrous DMSO. When preparing aqueous dilutions, use deoxygenated buffers if your experiment allows. Prepare fresh dilutions immediately before use. |
| Light Exposure | Always store solutions in amber vials or protect them from light. |
Issue 2: I am seeing a precipitate in my thawed this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility at Low Temperature | Gently warm the vial to room temperature and vortex to redissolve the compound completely before making dilutions. |
| Precipitation upon Dilution in Aqueous Buffer | This compound has lower solubility in aqueous solutions compared to DMSO. When diluting into an aqueous buffer, do so just before use and ensure thorough mixing. Consider making an intermediate dilution in a co-solvent if precipitation is persistent. |
| Freeze-Thaw Induced Aggregation | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 3: I am observing a loss of biological activity or inconsistent results in my experiments.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | This is the most likely cause. Prepare a fresh stock solution from powder and compare its performance with the old stock. |
| Incorrect Concentration | Re-verify the calculations used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometric method or HPLC. |
| Multiple Freeze-Thaw Cycles | Discard the current stock and prepare a new one, ensuring it is aliquoted into single-use vials. |
Quantitative Data Summary
The stability of this compound is comparable to its related compound, Leucovorin. The following table summarizes the stability data for Leucovorin calcium solutions, which can be used as a guideline for this compound.
| Storage Condition | Concentration | Solvent/Diluent | Stability (Time to <10% degradation) |
| Room Temperature (20-25°C) | 10 mg/mL | Undiluted | 7 days |
| Room Temperature (20-25°C) | Diluted | D5W, 0.9% NaCl | 24 hours |
| Refrigerated (2-8°C) | 10 mg/mL | Undiluted | 7 days (Hospira product) |
| Refrigerated (2-8°C) | Diluted | D5W, 0.9% NaCl | 4 days |
| Near-physiologic (40°C) | Various | 0.9% NaCl | Stable for at least 48 hours, but degradation is more pronounced at lower concentrations.[2] |
Note: All solutions should be protected from light.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Once dissolved, immediately aliquot the stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
-
Protocol for Stability Assessment by HPLC (Adapted from Leucovorin Methods)
This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm)[3][4]
-
Mobile Phase A: A mixture of a buffer (e.g., Potassium Phosphate Triabasic and Tetra-butyl ammonium (B1175870) hydrogen sulfate (B86663) in water, pH 6.8) and Methanol (e.g., 90:10 v/v).[3][4]
-
Gradient Elution: A gradient program should be developed to effectively separate this compound from its potential degradation products.[3][4]
-
-
Procedure:
-
Sample Preparation: Prepare a known concentration of this compound in the desired solvent (e.g., DMSO, aqueous buffer).
-
Forced Degradation (Optional but Recommended): To identify potential degradation products, subject the this compound solution to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (e.g., 1% H₂O₂), heat (e.g., 100°C), and light (UV exposure).[3]
-
Time-Point Analysis: Store the this compound solution under the desired test conditions (e.g., different temperatures, light exposure). At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Interpretation: Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Improving the Stability of Anhydroleucovorin Stock Solutions
For researchers, scientists, and drug development professionals utilizing Anhydroleucovorin, maintaining the stability of stock solutions is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: this compound is susceptible to pH-dependent degradation. Acidic conditions can lead to hydrolysis, while alkaline conditions can also promote degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Therefore, proper storage at recommended low temperatures is crucial.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of folate derivatives like this compound.
-
Oxidation: this compound, like other reduced folates, is susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the formation of inactive degradation products.
-
Solvent: The choice of solvent and its purity are critical. While DMSO is a common solvent for initial stock solutions due to its solubilizing power and ability to be stored at low temperatures, aqueous buffers can lead to faster degradation through hydrolysis. The presence of moisture in DMSO can also accelerate degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to the formation of ice crystals that can affect the physical and chemical stability of the compound. This can also introduce moisture into the solution, promoting degradation.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO allows for storage at ultra-low temperatures (-20°C to -80°C), which significantly slows down degradation rates. For immediate use in aqueous-based assays, a fresh dilution of the DMSO stock into the appropriate aqueous buffer is recommended. It is advisable to minimize the time the compound spends in aqueous solution before use.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is paramount for maintaining the integrity of your this compound stock solutions. Here are the general guidelines:
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solvent (DMSO): For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months. For storage up to 1 month, -20°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the exposure of the entire stock to temperature fluctuations and potential contamination.
-
Light Protection: Always store this compound solutions in light-protected containers, such as amber vials or tubes wrapped in foil, to prevent photodegradation.
Troubleshooting Guide
Issue 1: My this compound stock solution has changed color (e.g., turned darker yellow or brown).
| Possible Cause | Troubleshooting Step |
| Degradation | Discard the solution. A significant color change is a strong indicator of chemical degradation. Prepare a fresh stock solution from powder. |
| Oxidation | Ensure you are using anhydrous DMSO. When preparing aqueous dilutions, use deoxygenated buffers if your experiment allows. Prepare fresh dilutions immediately before use. |
| Light Exposure | Always store solutions in amber vials or protect them from light. |
Issue 2: I am seeing a precipitate in my thawed this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Poor Solubility at Low Temperature | Gently warm the vial to room temperature and vortex to redissolve the compound completely before making dilutions. |
| Precipitation upon Dilution in Aqueous Buffer | This compound has lower solubility in aqueous solutions compared to DMSO. When diluting into an aqueous buffer, do so just before use and ensure thorough mixing. Consider making an intermediate dilution in a co-solvent if precipitation is persistent. |
| Freeze-Thaw Induced Aggregation | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 3: I am observing a loss of biological activity or inconsistent results in my experiments.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | This is the most likely cause. Prepare a fresh stock solution from powder and compare its performance with the old stock. |
| Incorrect Concentration | Re-verify the calculations used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometric method or HPLC. |
| Multiple Freeze-Thaw Cycles | Discard the current stock and prepare a new one, ensuring it is aliquoted into single-use vials. |
Quantitative Data Summary
The stability of this compound is comparable to its related compound, Leucovorin. The following table summarizes the stability data for Leucovorin calcium solutions, which can be used as a guideline for this compound.
| Storage Condition | Concentration | Solvent/Diluent | Stability (Time to <10% degradation) |
| Room Temperature (20-25°C) | 10 mg/mL | Undiluted | 7 days |
| Room Temperature (20-25°C) | Diluted | D5W, 0.9% NaCl | 24 hours |
| Refrigerated (2-8°C) | 10 mg/mL | Undiluted | 7 days (Hospira product) |
| Refrigerated (2-8°C) | Diluted | D5W, 0.9% NaCl | 4 days |
| Near-physiologic (40°C) | Various | 0.9% NaCl | Stable for at least 48 hours, but degradation is more pronounced at lower concentrations.[2] |
Note: All solutions should be protected from light.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Once dissolved, immediately aliquot the stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
-
Protocol for Stability Assessment by HPLC (Adapted from Leucovorin Methods)
This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm)[3][4]
-
Mobile Phase A: A mixture of a buffer (e.g., Potassium Phosphate Triabasic and Tetra-butyl ammonium hydrogen sulfate in water, pH 6.8) and Methanol (e.g., 90:10 v/v).[3][4]
-
Gradient Elution: A gradient program should be developed to effectively separate this compound from its potential degradation products.[3][4]
-
-
Procedure:
-
Sample Preparation: Prepare a known concentration of this compound in the desired solvent (e.g., DMSO, aqueous buffer).
-
Forced Degradation (Optional but Recommended): To identify potential degradation products, subject the this compound solution to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (e.g., 1% H₂O₂), heat (e.g., 100°C), and light (UV exposure).[3]
-
Time-Point Analysis: Store the this compound solution under the desired test conditions (e.g., different temperatures, light exposure). At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Interpretation: Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Anhydroleucovorin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Anhydroleucovorin and its subsequent conversion to Leucovorin.
Troubleshooting Guide: Contamination Issues
Contamination during the synthesis of this compound and its conversion to Leucovorin can arise from several sources, including incomplete reactions, side reactions, and degradation of intermediates or the final product. The following table summarizes common contamination issues, their potential causes, and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) | Expected Purity Improvement |
| CONTAM-01 | High levels of unreacted Folic Acid in this compound. | Incomplete reduction of the pyrazine (B50134) ring in Folic Acid. | - Ensure the activity of the hydrogenation catalyst (e.g., platinum oxide). - Optimize reaction time and temperature for the reduction step. - Verify the purity of the Folic Acid starting material. | Up to 95% purity of the intermediate. |
| CONTAM-02 | Presence of 10-formyldihydrofolic acid (10-CHO-DHF) in the final Leucovorin product. | Incomplete cyclization of 10-formyltetrahydrofolic acid to this compound or incomplete conversion of this compound during hydrolysis. This is a major impurity formed during the basic workup of the reaction. | - Ensure complete conversion during the formylation and cyclization steps to form this compound. - During the hydrolysis of this compound to Leucovorin, maintain the pH between 5.5 and 7.0.[1] - Utilize an amine base (e.g., triethylamine (B128534), N,N-diethylethanolamine) instead of an inorganic base for the hydrolysis.[1] | HPLC analysis can show a reduction of 10-CHO-DHF to below 0.5%. |
| CONTAM-03 | Formation of p-aminobenzoylglutamic acid (PABGA) and other pterin-related impurities. | Degradation of Folic Acid or its derivatives under harsh acidic or basic conditions. | - Avoid excessively low or high pH during the synthesis and purification steps. - For the hydrolysis of this compound, a pH range of 5-7 is recommended.[1] - Use milder reaction conditions and purification techniques like column chromatography if necessary. | Can reduce related impurities to levels compliant with USP specifications. |
| CONTAM-04 | Low purity of Leucovorin after hydrolysis of this compound. | Use of an inorganic base (e.g., sodium hydroxide) for the ring-opening of this compound. | The use of a water-soluble organic amine base, such as triethylamine or N,N-diethylethanolamine, has been shown to produce Leucovorin of sufficient purity to pass USP specifications without the need for column chromatography.[1] | Purity can increase from requiring extensive purification to directly meeting USP specifications.[1] |
| CONTAM-05 | Presence of residual solvents. | Inadequate drying or purification of the final product. | - Employ appropriate drying techniques under reduced pressure. - Utilize recrystallization or slurry washing with suitable anti-solvents to remove residual processing solvents. | Residual solvent levels can be reduced to within pharmaceutically acceptable limits. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling impurities during the conversion of this compound to Leucovorin?
A1: The most critical step is the hydrolysis (ring-opening) of the 5,10-methenyl bridge of this compound. The choice of base has a significant impact on the purity of the resulting Leucovorin. Using a water-soluble organic amine base is unexpectedly superior to using an inorganic base, leading to substantially lower levels of impurities.[1]
Q2: What are the common impurities found in Leucovorin synthesis that may originate from the this compound precursor?
A2: Common process impurities that can be carried over from or are byproducts of the this compound stage include:
-
Folic Acid (unreacted starting material)[2]
-
10-formyldihydrofolic acid[2]
-
p-aminobenzoic acid[2]
-
N-(4-aminobenzoyl)-L-glutamic acid[2]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for monitoring the reaction progress and quantifying the purity of this compound and Leucovorin. Thin-Layer Chromatography (TLC) can also be a useful and rapid qualitative tool for assessing the presence of impurities.[2]
Q4: What is the optimal pH for the hydrolysis of this compound to Leucovorin?
A4: The recommended pH for the hydrolysis of this compound is between 5 and 7. This pH range helps to minimize the degradation of the product and the formation of pH-related impurities.[1]
Q5: Are there any specific recommendations for the purification of Leucovorin if significant impurities are present?
A5: While using an amine base for hydrolysis can often yield a product that meets USP specifications directly, if further purification is needed, column chromatography is a common method. Additionally, treatment with synthetic magnesium silicate (B1173343) can be used to remove certain impurities before crystallization.
Experimental Protocols
Key Experiment: Hydrolysis of this compound to Leucovorin using an Amine Base
This protocol is based on methodologies that have been shown to produce high-purity Leucovorin.
Materials:
-
This compound (5,10-Methenyl-5,6,7,8-tetrahydrofolic acid)
-
Water-soluble organic amine base (e.g., N,N-diethylethanolamine, triethylamine)
-
Water
-
Water-soluble calcium salt (e.g., calcium chloride)
-
Ethanol (or other suitable anti-solvent)
Procedure:
-
Suspend this compound in water.
-
Adjust the pH of the mixture to approximately 6 with the chosen amine base.
-
Heat the mixture to reflux (approximately 50-100°C) for 4 to 6 hours.
-
Maintain the pH of the reaction mixture between 5.7 and 6.2 by adding small amounts of the amine base as needed.
-
After the reaction is complete, cool the mixture.
-
(Optional) Add synthetic magnesium silicate, stir, and filter to remove impurities.
-
To the filtrate, add a solution of a water-soluble calcium salt.
-
Precipitate the Calcium Leucovorin by adding a water-miscible organic solvent such as ethanol.
-
Filter the precipitate, wash with aqueous ethanol, then pure ethanol, and finally ether.
-
Dry the final product under reduced pressure.
Visualizations
This compound Synthesis and Contamination Pathway
Caption: this compound synthesis pathway and common impurity formation.
Troubleshooting Logic for Impurity Reduction
Caption: Decision tree for troubleshooting common impurities in this compound synthesis.
Experimental Workflow for Purity Analysis
Caption: A typical workflow for the purity analysis of this compound synthesis products.
References
Technical Support Center: Anhydroleucovorin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Anhydroleucovorin and its subsequent conversion to Leucovorin.
Troubleshooting Guide: Contamination Issues
Contamination during the synthesis of this compound and its conversion to Leucovorin can arise from several sources, including incomplete reactions, side reactions, and degradation of intermediates or the final product. The following table summarizes common contamination issues, their potential causes, and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) | Expected Purity Improvement |
| CONTAM-01 | High levels of unreacted Folic Acid in this compound. | Incomplete reduction of the pyrazine ring in Folic Acid. | - Ensure the activity of the hydrogenation catalyst (e.g., platinum oxide). - Optimize reaction time and temperature for the reduction step. - Verify the purity of the Folic Acid starting material. | Up to 95% purity of the intermediate. |
| CONTAM-02 | Presence of 10-formyldihydrofolic acid (10-CHO-DHF) in the final Leucovorin product. | Incomplete cyclization of 10-formyltetrahydrofolic acid to this compound or incomplete conversion of this compound during hydrolysis. This is a major impurity formed during the basic workup of the reaction. | - Ensure complete conversion during the formylation and cyclization steps to form this compound. - During the hydrolysis of this compound to Leucovorin, maintain the pH between 5.5 and 7.0.[1] - Utilize an amine base (e.g., triethylamine, N,N-diethylethanolamine) instead of an inorganic base for the hydrolysis.[1] | HPLC analysis can show a reduction of 10-CHO-DHF to below 0.5%. |
| CONTAM-03 | Formation of p-aminobenzoylglutamic acid (PABGA) and other pterin-related impurities. | Degradation of Folic Acid or its derivatives under harsh acidic or basic conditions. | - Avoid excessively low or high pH during the synthesis and purification steps. - For the hydrolysis of this compound, a pH range of 5-7 is recommended.[1] - Use milder reaction conditions and purification techniques like column chromatography if necessary. | Can reduce related impurities to levels compliant with USP specifications. |
| CONTAM-04 | Low purity of Leucovorin after hydrolysis of this compound. | Use of an inorganic base (e.g., sodium hydroxide) for the ring-opening of this compound. | The use of a water-soluble organic amine base, such as triethylamine or N,N-diethylethanolamine, has been shown to produce Leucovorin of sufficient purity to pass USP specifications without the need for column chromatography.[1] | Purity can increase from requiring extensive purification to directly meeting USP specifications.[1] |
| CONTAM-05 | Presence of residual solvents. | Inadequate drying or purification of the final product. | - Employ appropriate drying techniques under reduced pressure. - Utilize recrystallization or slurry washing with suitable anti-solvents to remove residual processing solvents. | Residual solvent levels can be reduced to within pharmaceutically acceptable limits. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling impurities during the conversion of this compound to Leucovorin?
A1: The most critical step is the hydrolysis (ring-opening) of the 5,10-methenyl bridge of this compound. The choice of base has a significant impact on the purity of the resulting Leucovorin. Using a water-soluble organic amine base is unexpectedly superior to using an inorganic base, leading to substantially lower levels of impurities.[1]
Q2: What are the common impurities found in Leucovorin synthesis that may originate from the this compound precursor?
A2: Common process impurities that can be carried over from or are byproducts of the this compound stage include:
-
Folic Acid (unreacted starting material)[2]
-
10-formyldihydrofolic acid[2]
-
p-aminobenzoic acid[2]
-
N-(4-aminobenzoyl)-L-glutamic acid[2]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for monitoring the reaction progress and quantifying the purity of this compound and Leucovorin. Thin-Layer Chromatography (TLC) can also be a useful and rapid qualitative tool for assessing the presence of impurities.[2]
Q4: What is the optimal pH for the hydrolysis of this compound to Leucovorin?
A4: The recommended pH for the hydrolysis of this compound is between 5 and 7. This pH range helps to minimize the degradation of the product and the formation of pH-related impurities.[1]
Q5: Are there any specific recommendations for the purification of Leucovorin if significant impurities are present?
A5: While using an amine base for hydrolysis can often yield a product that meets USP specifications directly, if further purification is needed, column chromatography is a common method. Additionally, treatment with synthetic magnesium silicate can be used to remove certain impurities before crystallization.
Experimental Protocols
Key Experiment: Hydrolysis of this compound to Leucovorin using an Amine Base
This protocol is based on methodologies that have been shown to produce high-purity Leucovorin.
Materials:
-
This compound (5,10-Methenyl-5,6,7,8-tetrahydrofolic acid)
-
Water-soluble organic amine base (e.g., N,N-diethylethanolamine, triethylamine)
-
Water
-
Water-soluble calcium salt (e.g., calcium chloride)
-
Ethanol (or other suitable anti-solvent)
Procedure:
-
Suspend this compound in water.
-
Adjust the pH of the mixture to approximately 6 with the chosen amine base.
-
Heat the mixture to reflux (approximately 50-100°C) for 4 to 6 hours.
-
Maintain the pH of the reaction mixture between 5.7 and 6.2 by adding small amounts of the amine base as needed.
-
After the reaction is complete, cool the mixture.
-
(Optional) Add synthetic magnesium silicate, stir, and filter to remove impurities.
-
To the filtrate, add a solution of a water-soluble calcium salt.
-
Precipitate the Calcium Leucovorin by adding a water-miscible organic solvent such as ethanol.
-
Filter the precipitate, wash with aqueous ethanol, then pure ethanol, and finally ether.
-
Dry the final product under reduced pressure.
Visualizations
This compound Synthesis and Contamination Pathway
Caption: this compound synthesis pathway and common impurity formation.
Troubleshooting Logic for Impurity Reduction
Caption: Decision tree for troubleshooting common impurities in this compound synthesis.
Experimental Workflow for Purity Analysis
Caption: A typical workflow for the purity analysis of this compound synthesis products.
References
Adjusting pH for optimal Anhydroleucovorin activity in buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimal use of Anhydroleucovorin in experimental buffers, with a focus on pH adjustment for maximal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in experiments?
This compound is the common name for 5,10-methenyltetrahydrofolate, a key intermediate in one-carbon metabolism. In experimental settings, it serves as a substrate for various enzymes involved in the synthesis of purines and thymidylate, which are essential for DNA replication and repair. Its stability and activity are highly dependent on the pH of the experimental buffer.
Q2: What is the optimal pH for this compound stability?
This compound (5,10-methenyltetrahydrofolate) is most stable in a pH range of 4.0 to 8.0.[1] Outside of this range, it is more susceptible to degradation. At a more acidic pH (<4.0), its formation from other folate derivatives is favored. Conversely, at a pH above 4.5, it tends to hydrolyze to 5-formyltetrahydrofolate.[2]
Q3: How does pH affect the activity of this compound?
The "activity" of this compound is dependent on the specific enzyme that is utilizing it as a substrate. Therefore, the optimal pH for an experiment involving this compound is determined by the optimal pH of the enzyme being studied. Using a buffer with a pH that deviates significantly from the enzyme's optimum can lead to reduced or no enzymatic activity.
Quantitative Data Summary
The optimal pH for the activity of enzymes that metabolize this compound can vary. The following table summarizes the optimal pH ranges for key enzymes in the one-carbon metabolism pathway that interact with or are related to this compound.
| Enzyme | Abbreviation | Optimal pH Range |
| 5,10-Methenyltetrahydrofolate Cyclohydrolase | MTHFC | ~7.3[3] |
| 5,10-Methylenetetrahydrofolate Dehydrogenase | MTHFD | ~7.5-8.5 |
| Serine Hydroxymethyltransferase | SHMT | 7.5 - 8.0[4][5] |
| 5,10-Methylenetetrahydrofolate Reductase | MTHFR | 6.3 - 6.9 |
Troubleshooting Guide
This guide addresses common issues encountered when adjusting pH for experiments with this compound.
Issue 1: Low or no enzymatic activity despite correct substrate and enzyme concentrations.
-
Question: I've prepared my reaction with this compound and the appropriate enzyme, but I'm not seeing the expected activity. What could be the problem?
-
Answer: The most likely culprit is a suboptimal pH of your reaction buffer. Enzymes have a narrow pH range for optimal activity.
-
Verify the optimal pH for your specific enzyme from literature or manufacturer's data.
-
Measure the pH of your buffer at the experimental temperature, as pH can shift with temperature changes.
-
Prepare fresh buffer if there is any doubt about the quality or pH of the existing stock.
-
Issue 2: Inconsistent or variable results between experiments.
-
Question: My results with this compound are not reproducible. What could be causing this variability?
-
Answer: Inconsistent pH is a common source of variability.
-
pH Meter Calibration: Ensure your pH meter is calibrated daily with fresh, high-quality calibration standards.
-
Buffer Preparation: Use a standardized protocol for buffer preparation to ensure consistency between batches.
-
This compound Stability: Be mindful of the pH-dependent stability of this compound. At pH values above 4.5, it can hydrolyze to 5-formyltetrahydrofolate, which may not be a substrate for your enzyme.[2] Consider preparing this compound solutions fresh for each experiment.
-
Issue 3: Unexpected reaction products are being formed.
-
Question: I'm detecting folate derivatives other than the expected product in my assay. Why is this happening?
-
Answer: this compound (5,10-methenyltetrahydrofolate) exists in a pH-dependent equilibrium with other folate species.
-
Acidic Conditions: At a pH below 4.0, the formation of 5,10-methenyltetrahydrofolate is favored.
-
Neutral to Mildly Alkaline Conditions: At a pH above 4.5, hydrolysis to 5-formyltetrahydrofolate can occur.[2] At a mildly alkaline pH of 7.4, spontaneous isomerization to 10-formyltetrahydrofolate has been reported.[6]
-
Action: Adjusting your buffer to a pH that maintains the desired form of the folate derivative is crucial. Refer to the stability data to select the appropriate pH for your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a Phosphate (B84403) Buffer (0.1 M, pH 7.4)
This protocol describes the preparation of a standard phosphate buffer, which is suitable for many enzymatic assays involving folate metabolism.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
0.2 M NaH₂PO₄ solution: Dissolve 27.6 g of NaH₂PO₄ in 1 L of deionized water.
-
0.2 M Na₂HPO₄ solution: Dissolve 28.4 g of Na₂HPO₄ in 1 L of deionized water.
-
-
Mix Stock Solutions:
-
To prepare 1 L of 0.1 M phosphate buffer at pH 7.4, mix 190 mL of the 0.2 M NaH₂PO₄ solution with 810 mL of the 0.2 M Na₂HPO₄ solution.
-
-
Adjust pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add the 0.2 M NaH₂PO₄ solution to decrease the pH or the 0.2 M Na₂HPO₄ solution to increase the pH until it reaches exactly 7.4.
-
-
Final Volume:
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
-
Storage:
-
Store the buffer at 4°C. For long-term storage, sterile filter the solution.
-
Protocol 2: General Enzymatic Assay for a 5,10-Methenyltetrahydrofolate-Utilizing Enzyme
This protocol provides a general framework for an enzymatic assay. Specific concentrations of substrates, cofactors, and the enzyme, as well as the incubation time and temperature, should be optimized for the specific enzyme being studied.
Materials:
-
This compound (5,10-methenyltetrahydrofolate)
-
Enzyme of interest
-
Appropriate buffer (e.g., Phosphate buffer, pH 7.4 from Protocol 1)
-
Cofactors (e.g., NADP⁺, NADPH) as required by the enzyme
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the chosen buffer. It is recommended to prepare this solution fresh.
-
Prepare stock solutions of any necessary cofactors.
-
Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer, this compound solution, and cofactor solution to each well.
-
Include appropriate controls:
-
No enzyme control: To measure the non-enzymatic degradation of the substrate.
-
No substrate control: To measure any background activity from the enzyme preparation.
-
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
-
Measure Activity:
-
Measure the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader. The wavelength will depend on the specific reaction being monitored (e.g., the conversion of NADP⁺ to NADPH can be monitored at 340 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance/fluorescence over time.
-
Visualizations
Caption: One-Carbon Metabolism Pathway Involving this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate at pH 2.5 to 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,10-methenyltetrahydrofolate cyclohydrolase, rat liver and chemically catalysed formation of 5-formyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine hydroxymethyltransferase from Plasmodium vivax is different in substrate specificity from its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Anhydroleucovorin activity in buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimal use of Anhydroleucovorin in experimental buffers, with a focus on pH adjustment for maximal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in experiments?
This compound is the common name for 5,10-methenyltetrahydrofolate, a key intermediate in one-carbon metabolism. In experimental settings, it serves as a substrate for various enzymes involved in the synthesis of purines and thymidylate, which are essential for DNA replication and repair. Its stability and activity are highly dependent on the pH of the experimental buffer.
Q2: What is the optimal pH for this compound stability?
This compound (5,10-methenyltetrahydrofolate) is most stable in a pH range of 4.0 to 8.0.[1] Outside of this range, it is more susceptible to degradation. At a more acidic pH (<4.0), its formation from other folate derivatives is favored. Conversely, at a pH above 4.5, it tends to hydrolyze to 5-formyltetrahydrofolate.[2]
Q3: How does pH affect the activity of this compound?
The "activity" of this compound is dependent on the specific enzyme that is utilizing it as a substrate. Therefore, the optimal pH for an experiment involving this compound is determined by the optimal pH of the enzyme being studied. Using a buffer with a pH that deviates significantly from the enzyme's optimum can lead to reduced or no enzymatic activity.
Quantitative Data Summary
The optimal pH for the activity of enzymes that metabolize this compound can vary. The following table summarizes the optimal pH ranges for key enzymes in the one-carbon metabolism pathway that interact with or are related to this compound.
| Enzyme | Abbreviation | Optimal pH Range |
| 5,10-Methenyltetrahydrofolate Cyclohydrolase | MTHFC | ~7.3[3] |
| 5,10-Methylenetetrahydrofolate Dehydrogenase | MTHFD | ~7.5-8.5 |
| Serine Hydroxymethyltransferase | SHMT | 7.5 - 8.0[4][5] |
| 5,10-Methylenetetrahydrofolate Reductase | MTHFR | 6.3 - 6.9 |
Troubleshooting Guide
This guide addresses common issues encountered when adjusting pH for experiments with this compound.
Issue 1: Low or no enzymatic activity despite correct substrate and enzyme concentrations.
-
Question: I've prepared my reaction with this compound and the appropriate enzyme, but I'm not seeing the expected activity. What could be the problem?
-
Answer: The most likely culprit is a suboptimal pH of your reaction buffer. Enzymes have a narrow pH range for optimal activity.
-
Verify the optimal pH for your specific enzyme from literature or manufacturer's data.
-
Measure the pH of your buffer at the experimental temperature, as pH can shift with temperature changes.
-
Prepare fresh buffer if there is any doubt about the quality or pH of the existing stock.
-
Issue 2: Inconsistent or variable results between experiments.
-
Question: My results with this compound are not reproducible. What could be causing this variability?
-
Answer: Inconsistent pH is a common source of variability.
-
pH Meter Calibration: Ensure your pH meter is calibrated daily with fresh, high-quality calibration standards.
-
Buffer Preparation: Use a standardized protocol for buffer preparation to ensure consistency between batches.
-
This compound Stability: Be mindful of the pH-dependent stability of this compound. At pH values above 4.5, it can hydrolyze to 5-formyltetrahydrofolate, which may not be a substrate for your enzyme.[2] Consider preparing this compound solutions fresh for each experiment.
-
Issue 3: Unexpected reaction products are being formed.
-
Question: I'm detecting folate derivatives other than the expected product in my assay. Why is this happening?
-
Answer: this compound (5,10-methenyltetrahydrofolate) exists in a pH-dependent equilibrium with other folate species.
-
Acidic Conditions: At a pH below 4.0, the formation of 5,10-methenyltetrahydrofolate is favored.
-
Neutral to Mildly Alkaline Conditions: At a pH above 4.5, hydrolysis to 5-formyltetrahydrofolate can occur.[2] At a mildly alkaline pH of 7.4, spontaneous isomerization to 10-formyltetrahydrofolate has been reported.[6]
-
Action: Adjusting your buffer to a pH that maintains the desired form of the folate derivative is crucial. Refer to the stability data to select the appropriate pH for your experiment.
-
Experimental Protocols
Protocol 1: Preparation of a Phosphate Buffer (0.1 M, pH 7.4)
This protocol describes the preparation of a standard phosphate buffer, which is suitable for many enzymatic assays involving folate metabolism.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
0.2 M NaH₂PO₄ solution: Dissolve 27.6 g of NaH₂PO₄ in 1 L of deionized water.
-
0.2 M Na₂HPO₄ solution: Dissolve 28.4 g of Na₂HPO₄ in 1 L of deionized water.
-
-
Mix Stock Solutions:
-
To prepare 1 L of 0.1 M phosphate buffer at pH 7.4, mix 190 mL of the 0.2 M NaH₂PO₄ solution with 810 mL of the 0.2 M Na₂HPO₄ solution.
-
-
Adjust pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add the 0.2 M NaH₂PO₄ solution to decrease the pH or the 0.2 M Na₂HPO₄ solution to increase the pH until it reaches exactly 7.4.
-
-
Final Volume:
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
-
Storage:
-
Store the buffer at 4°C. For long-term storage, sterile filter the solution.
-
Protocol 2: General Enzymatic Assay for a 5,10-Methenyltetrahydrofolate-Utilizing Enzyme
This protocol provides a general framework for an enzymatic assay. Specific concentrations of substrates, cofactors, and the enzyme, as well as the incubation time and temperature, should be optimized for the specific enzyme being studied.
Materials:
-
This compound (5,10-methenyltetrahydrofolate)
-
Enzyme of interest
-
Appropriate buffer (e.g., Phosphate buffer, pH 7.4 from Protocol 1)
-
Cofactors (e.g., NADP⁺, NADPH) as required by the enzyme
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the chosen buffer. It is recommended to prepare this solution fresh.
-
Prepare stock solutions of any necessary cofactors.
-
Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer, this compound solution, and cofactor solution to each well.
-
Include appropriate controls:
-
No enzyme control: To measure the non-enzymatic degradation of the substrate.
-
No substrate control: To measure any background activity from the enzyme preparation.
-
-
-
Initiate the Reaction:
-
Add the enzyme solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
-
Measure Activity:
-
Measure the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader. The wavelength will depend on the specific reaction being monitored (e.g., the conversion of NADP⁺ to NADPH can be monitored at 340 nm).
-
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance/fluorescence over time.
-
Visualizations
Caption: One-Carbon Metabolism Pathway Involving this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of 5,10-methenyltetrahydrofolate to 5-formyltetrahydrofolate at pH 2.5 to 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,10-methenyltetrahydrofolate cyclohydrolase, rat liver and chemically catalysed formation of 5-formyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine hydroxymethyltransferase from Plasmodium vivax is different in substrate specificity from its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Anhydroleucovorin Purity: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Anhydroleucovorin purity. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate methodology for specific analytical needs.
This compound, a derivative of folic acid, is a crucial intermediate in the synthesis of Leucovorin, a medication used to counteract the toxic effects of certain cancer therapies. The purity of this compound directly impacts the quality and safety of the final drug product. Therefore, robust analytical methods are required to identify and quantify any process-related impurities or degradation products.
At a Glance: HPLC and NMR for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, offers a distinct advantage in providing structural information and acting as a primary ratio method for quantification without the need for identical reference standards for each impurity. The choice between these two techniques often depends on the specific requirements of the analysis, such as the need for separation of complex mixtures versus the need for absolute quantification and structural elucidation.
Comparative Performance Data
The following tables summarize typical performance characteristics for HPLC and qNMR methods in the analysis of small molecules like this compound. It is important to note that the specific values for this compound would need to be established during method validation. The data presented here is based on validated methods for the closely related compound, Leucovorin, and serves as a reliable benchmark.[1][2][3]
Table 1: HPLC Method Performance Characteristics (Based on Leucovorin Analysis)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.015% of nominal concentration |
| Limit of Quantitation (LOQ) | ~0.05% of nominal concentration |
Table 2: qNMR Method Performance Characteristics (General)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) | Analyte and spectrometer dependent |
| Limit of Quantitation (LOQ) | Analyte and spectrometer dependent |
Experimental Workflow for Purity Validation
The validation of this compound purity involves a systematic workflow designed to identify potential impurities and develop robust analytical methods for their quantification. This process typically includes forced degradation studies to anticipate potential degradation products under various stress conditions.
Caption: Workflow for this compound Purity Validation.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. These are based on established methods for related folate derivatives and should be optimized and fully validated for this compound specifically.
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is designed to separate this compound from its potential impurities and degradation products.
1. Chromatographic Conditions:
-
Column: ACE C18 (150 x 4.6 mm, 3 µm) or equivalent C18 column.[3]
-
Mobile Phase A: 0.05 M Potassium Phosphate Dibasic and Tetrabutylammonium Hydrogen Sulfate in water, adjusted to pH 6.8 with Orthophosphoric Acid, mixed with Methanol (90:10 v/v).[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 15 4.0 15 10.0 20 12.0 20 30.0 35 33.0 15 | 40.0 | 15 |
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV at 280 nm.[3]
-
Injection Volume: 10 µL.[3]
2. Standard and Sample Preparation:
-
Diluent: Water or a suitable buffer.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
3. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, standard, and spiked sample solutions to demonstrate that no interference occurs at the retention time of this compound and its known impurities.[1] Perform forced degradation studies to ensure the method is stability-indicating.
-
Linearity: Prepare a series of solutions of this compound and its impurities at different concentrations (e.g., LOQ to 150% of the specification level) and plot a calibration curve of peak area versus concentration.[1][2]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound and its impurities at three different concentration levels (e.g., 80%, 100%, and 120%).[1]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][2]
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR provides a direct measurement of the molar concentration of an analyte relative to an internal standard of known purity.
1. Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: A suitable deuterated solvent in which both this compound and the internal standard are soluble and stable (e.g., DMSO-d₆, D₂O).
-
Internal Standard: A stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The purity of the internal standard must be accurately known.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
4. Method Validation Parameters (as per relevant guidelines):
-
Specificity: Ensure that the signals chosen for quantification for both the analyte and the internal standard are free from overlap with other signals in the spectrum.
-
Linearity: Analyze a series of samples with varying concentrations of this compound and a fixed concentration of the internal standard.
-
Accuracy and Precision: Prepare and analyze multiple replicate samples to determine the method's accuracy and precision.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and qNMR are powerful and reliable techniques for assessing the purity of this compound.
-
HPLC is the method of choice when dealing with complex mixtures of impurities that require high-resolution separation for accurate quantification. Its high sensitivity makes it ideal for detecting trace-level impurities.
-
qNMR , as a primary analytical method, offers the advantage of direct quantification without the need for specific reference standards for each impurity. It also provides invaluable structural information that can aid in the identification of unknown impurities.
For comprehensive purity validation of this compound, a complementary approach is often the most effective. HPLC can be used for routine quality control and for the separation and detection of impurities, while qNMR can be employed for the absolute quantification of the main component and for the structural elucidation of any significant impurities identified by HPLC. The detailed protocols and comparative data in this guide provide a solid foundation for establishing a robust and reliable purity testing regimen for this compound, ultimately contributing to the development of safe and effective pharmaceutical products.
References
A Comparative Guide to Validating Anhydroleucovorin Purity: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of Anhydroleucovorin purity. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate methodology for specific analytical needs.
This compound, a derivative of folic acid, is a crucial intermediate in the synthesis of Leucovorin, a medication used to counteract the toxic effects of certain cancer therapies. The purity of this compound directly impacts the quality and safety of the final drug product. Therefore, robust analytical methods are required to identify and quantify any process-related impurities or degradation products.
At a Glance: HPLC and NMR for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, offers a distinct advantage in providing structural information and acting as a primary ratio method for quantification without the need for identical reference standards for each impurity. The choice between these two techniques often depends on the specific requirements of the analysis, such as the need for separation of complex mixtures versus the need for absolute quantification and structural elucidation.
Comparative Performance Data
The following tables summarize typical performance characteristics for HPLC and qNMR methods in the analysis of small molecules like this compound. It is important to note that the specific values for this compound would need to be established during method validation. The data presented here is based on validated methods for the closely related compound, Leucovorin, and serves as a reliable benchmark.[1][2][3]
Table 1: HPLC Method Performance Characteristics (Based on Leucovorin Analysis)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.015% of nominal concentration |
| Limit of Quantitation (LOQ) | ~0.05% of nominal concentration |
Table 2: qNMR Method Performance Characteristics (General)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) | Analyte and spectrometer dependent |
| Limit of Quantitation (LOQ) | Analyte and spectrometer dependent |
Experimental Workflow for Purity Validation
The validation of this compound purity involves a systematic workflow designed to identify potential impurities and develop robust analytical methods for their quantification. This process typically includes forced degradation studies to anticipate potential degradation products under various stress conditions.
Caption: Workflow for this compound Purity Validation.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. These are based on established methods for related folate derivatives and should be optimized and fully validated for this compound specifically.
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is designed to separate this compound from its potential impurities and degradation products.
1. Chromatographic Conditions:
-
Column: ACE C18 (150 x 4.6 mm, 3 µm) or equivalent C18 column.[3]
-
Mobile Phase A: 0.05 M Potassium Phosphate Dibasic and Tetrabutylammonium Hydrogen Sulfate in water, adjusted to pH 6.8 with Orthophosphoric Acid, mixed with Methanol (90:10 v/v).[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 15 4.0 15 10.0 20 12.0 20 30.0 35 33.0 15 | 40.0 | 15 |
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV at 280 nm.[3]
-
Injection Volume: 10 µL.[3]
2. Standard and Sample Preparation:
-
Diluent: Water or a suitable buffer.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
3. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, standard, and spiked sample solutions to demonstrate that no interference occurs at the retention time of this compound and its known impurities.[1] Perform forced degradation studies to ensure the method is stability-indicating.
-
Linearity: Prepare a series of solutions of this compound and its impurities at different concentrations (e.g., LOQ to 150% of the specification level) and plot a calibration curve of peak area versus concentration.[1][2]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound and its impurities at three different concentration levels (e.g., 80%, 100%, and 120%).[1]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][2]
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR provides a direct measurement of the molar concentration of an analyte relative to an internal standard of known purity.
1. Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: A suitable deuterated solvent in which both this compound and the internal standard are soluble and stable (e.g., DMSO-d₆, D₂O).
-
Internal Standard: A stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The purity of the internal standard must be accurately known.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
4. Method Validation Parameters (as per relevant guidelines):
-
Specificity: Ensure that the signals chosen for quantification for both the analyte and the internal standard are free from overlap with other signals in the spectrum.
-
Linearity: Analyze a series of samples with varying concentrations of this compound and a fixed concentration of the internal standard.
-
Accuracy and Precision: Prepare and analyze multiple replicate samples to determine the method's accuracy and precision.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and qNMR are powerful and reliable techniques for assessing the purity of this compound.
-
HPLC is the method of choice when dealing with complex mixtures of impurities that require high-resolution separation for accurate quantification. Its high sensitivity makes it ideal for detecting trace-level impurities.
-
qNMR , as a primary analytical method, offers the advantage of direct quantification without the need for specific reference standards for each impurity. It also provides invaluable structural information that can aid in the identification of unknown impurities.
For comprehensive purity validation of this compound, a complementary approach is often the most effective. HPLC can be used for routine quality control and for the separation and detection of impurities, while qNMR can be employed for the absolute quantification of the main component and for the structural elucidation of any significant impurities identified by HPLC. The detailed protocols and comparative data in this guide provide a solid foundation for establishing a robust and reliable purity testing regimen for this compound, ultimately contributing to the development of safe and effective pharmaceutical products.
References
A Comparative In Vitro Efficacy Analysis of Anhydroleucovorin and Leucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anhydroleucovorin and Leucovorin
Leucovorin , also known as folinic acid, is a 5-formyl derivative of tetrahydrofolic acid. It is a racemic mixture of the dextrorotatory (d) and levorotatory (l) isomers, with the l-isomer (l-Leucovorin or Levoleucovorin) being the biologically active form[1]. Leucovorin serves as a crucial supportive agent in cancer chemotherapy.
This compound , chemically known as 5,10-methenyltetrahydrofolate, is a key intermediate in the intracellular metabolism of Leucovorin[2][3][4]. It is a substrate for cyclohydrolase, which converts it to 10-formyltetrahydrofolate, another vital component of the folate pool[2][3].
Mechanism of Action
Both Leucovorin and this compound exert their effects by participating in the folate metabolic pathway.
In Methotrexate (B535133) Rescue: Methotrexate (MTX) is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate (THF). This inhibition depletes the intracellular pool of reduced folates, leading to impaired DNA synthesis and cell death. Leucovorin, being a reduced folate, can bypass the DHFR block and replenish the THF pool, thereby "rescuing" normal cells from MTX-induced toxicity[5]. This compound, as a downstream metabolite, also contributes to this replenishment.
In 5-Fluorouracil (B62378) Potentiation: 5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that, upon conversion to its active metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS). This inhibition is significantly enhanced in the presence of 5,10-methylenetetrahydrofolate, a metabolite derived from Leucovorin. The FdUMP, TS, and 5,10-methylenetetrahydrofolate form a stable ternary complex, leading to prolonged inhibition of DNA synthesis and enhanced cancer cell death[6][7]. This compound is a direct precursor to 5,10-methylenetetrahydrofolate.
Metabolic Pathway of Leucovorin
The following diagram illustrates the intracellular conversion of Leucovorin to its active metabolites, including this compound.
Caption: Intracellular metabolism of Leucovorin and its interaction with Methotrexate and 5-Fluorouracil pathways.
In Vitro Efficacy Data: Leucovorin
Direct comparative data for this compound is lacking. The following tables summarize representative in vitro data for Leucovorin in methotrexate rescue and 5-FU potentiation.
Methotrexate Rescue
| Cell Line | Methotrexate (MTX) Concentration | Leucovorin (LV) Concentration | Outcome | Reference |
| Human Osteosarcoma Cells | 10⁻⁶ M to 10⁻⁷ M | Not specified | Substantial reversal of MTX cytotoxic effects when applied within 12 hours of MTX exposure. | [2] |
| CCRF-CEM (human leukemic lymphoblasts) | 10⁻⁷ to 10⁻⁵ M | 100-200 fold higher than MTX | Rescue from MTX cytotoxicity. | [1] |
| Human Trophoblast Cells (HTR-8/SVneo) | Minimum effective dose | Various | Significant rescuing effect observed with MTT viability assay. | [8] |
5-Fluorouracil Potentiation
| Cell Line | 5-Fluorouracil (5-FU) IC₅₀ (µM) | 5-FU + Leucovorin (LV) IC₅₀ (µM) | Fold Enhancement | Reference |
| Human Colon Carcinoma (C-1) | Not specified | Not specified | Optimal LV concentration for enhancement: 40-80 µg/mL. | [9] |
| Human Gastric Cancer Cell Lines (MKN45/5FU, NCI-N87/5FU, KATOIII/5FU) | 3.8- to 11.6-fold higher resistance than parent lines | 2.3- to 2.8-fold enhancement of cytotoxicity by LV | 2.3 - 2.8 | [7] |
| Human Lung Cancer Cell Lines (Panel of 7) | Not specified | Not specified | LV (20 µM) enhanced cytotoxicity of 5-FU in all cell lines. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro comparison of these compounds.
Methotrexate Rescue Assay
This protocol is a standard method to assess the ability of a compound to rescue cells from methotrexate-induced cytotoxicity.
Caption: General workflow for an in vitro Methotrexate rescue assay.
Detailed Steps:
-
Cell Culture: Culture a relevant cancer cell line (e.g., CCRF-CEM, human lymphoblastic leukemia) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight if applicable.
-
Methotrexate Exposure: Treat the cells with a range of methotrexate concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) for a fixed period (e.g., 24 hours).
-
Rescue: After the initial MTX exposure, add varying concentrations of Leucovorin or this compound to the wells. A control group with MTX alone should be included.
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the concentration of the rescue agent required to restore 50% of cell viability (EC₅₀) at each methotrexate concentration.
5-Fluorouracil Potentiation Assay
This protocol outlines a method to determine the ability of a compound to enhance the cytotoxic effects of 5-FU.
Caption: General workflow for an in vitro 5-Fluorouracil potentiation assay.
Detailed Steps:
-
Cell Culture: Use a suitable cancer cell line, such as a colon adenocarcinoma line (e.g., HT-29).
-
Cell Seeding: Plate the cells in 96-well plates as described above.
-
Co-treatment: Expose the cells to a range of 5-FU concentrations (e.g., 0.1 to 100 µM) either alone or in combination with a fixed concentration of Leucovorin or this compound (e.g., 10 µM).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., WST-8 assay).
-
Data Analysis: Determine the IC₅₀ (the concentration of 5-FU that inhibits cell growth by 50%) for 5-FU alone and in combination with the test compound. The potentiation effect can be quantified by the dose-enhancement ratio (IC₅₀ of 5-FU alone / IC₅₀ of 5-FU with the test compound).
Inferred Efficacy of this compound
Given that this compound (5,10-methenyltetrahydrofolate) is a key downstream metabolite of Leucovorin, it is logical to hypothesize that its direct administration in an in vitro setting would be at least as effective, if not more so, than Leucovorin in both methotrexate rescue and 5-FU potentiation. This is because providing the active metabolite directly would bypass the enzymatic conversion steps required for Leucovorin.
However, without direct experimental evidence, this remains a well-founded hypothesis. Factors such as cell membrane transport and intracellular stability of this compound compared to Leucovorin could influence its ultimate efficacy.
Conclusion
Leucovorin is a well-established agent for methotrexate rescue and 5-FU potentiation, with its efficacy being attributed to its intracellular conversion to active folates, including this compound. While a direct in vitro comparison with this compound is not available in the current literature, the metabolic pathway suggests that this compound would likely exhibit potent activity. Future in vitro studies directly comparing the efficacy of Leucovorin and this compound using standardized protocols, such as those outlined in this guide, are warranted to definitively elucidate their relative potencies. Such studies would provide valuable insights for the development of more targeted and efficient cancer chemotherapy strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Rescue from high-dose methotrexate with 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The modulation by L-leucovorin of 5-fluorouracil antitumor activity on human colon carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Anhydroleucovorin and Leucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anhydroleucovorin and Leucovorin
Leucovorin , also known as folinic acid, is a 5-formyl derivative of tetrahydrofolic acid. It is a racemic mixture of the dextrorotatory (d) and levorotatory (l) isomers, with the l-isomer (l-Leucovorin or Levoleucovorin) being the biologically active form[1]. Leucovorin serves as a crucial supportive agent in cancer chemotherapy.
This compound , chemically known as 5,10-methenyltetrahydrofolate, is a key intermediate in the intracellular metabolism of Leucovorin[2][3][4]. It is a substrate for cyclohydrolase, which converts it to 10-formyltetrahydrofolate, another vital component of the folate pool[2][3].
Mechanism of Action
Both Leucovorin and this compound exert their effects by participating in the folate metabolic pathway.
In Methotrexate Rescue: Methotrexate (MTX) is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate (THF). This inhibition depletes the intracellular pool of reduced folates, leading to impaired DNA synthesis and cell death. Leucovorin, being a reduced folate, can bypass the DHFR block and replenish the THF pool, thereby "rescuing" normal cells from MTX-induced toxicity[5]. This compound, as a downstream metabolite, also contributes to this replenishment.
In 5-Fluorouracil Potentiation: 5-Fluorouracil (5-FU) is a pyrimidine analog that, upon conversion to its active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS). This inhibition is significantly enhanced in the presence of 5,10-methylenetetrahydrofolate, a metabolite derived from Leucovorin. The FdUMP, TS, and 5,10-methylenetetrahydrofolate form a stable ternary complex, leading to prolonged inhibition of DNA synthesis and enhanced cancer cell death[6][7]. This compound is a direct precursor to 5,10-methylenetetrahydrofolate.
Metabolic Pathway of Leucovorin
The following diagram illustrates the intracellular conversion of Leucovorin to its active metabolites, including this compound.
Caption: Intracellular metabolism of Leucovorin and its interaction with Methotrexate and 5-Fluorouracil pathways.
In Vitro Efficacy Data: Leucovorin
Direct comparative data for this compound is lacking. The following tables summarize representative in vitro data for Leucovorin in methotrexate rescue and 5-FU potentiation.
Methotrexate Rescue
| Cell Line | Methotrexate (MTX) Concentration | Leucovorin (LV) Concentration | Outcome | Reference |
| Human Osteosarcoma Cells | 10⁻⁶ M to 10⁻⁷ M | Not specified | Substantial reversal of MTX cytotoxic effects when applied within 12 hours of MTX exposure. | [2] |
| CCRF-CEM (human leukemic lymphoblasts) | 10⁻⁷ to 10⁻⁵ M | 100-200 fold higher than MTX | Rescue from MTX cytotoxicity. | [1] |
| Human Trophoblast Cells (HTR-8/SVneo) | Minimum effective dose | Various | Significant rescuing effect observed with MTT viability assay. | [8] |
5-Fluorouracil Potentiation
| Cell Line | 5-Fluorouracil (5-FU) IC₅₀ (µM) | 5-FU + Leucovorin (LV) IC₅₀ (µM) | Fold Enhancement | Reference |
| Human Colon Carcinoma (C-1) | Not specified | Not specified | Optimal LV concentration for enhancement: 40-80 µg/mL. | [9] |
| Human Gastric Cancer Cell Lines (MKN45/5FU, NCI-N87/5FU, KATOIII/5FU) | 3.8- to 11.6-fold higher resistance than parent lines | 2.3- to 2.8-fold enhancement of cytotoxicity by LV | 2.3 - 2.8 | [7] |
| Human Lung Cancer Cell Lines (Panel of 7) | Not specified | Not specified | LV (20 µM) enhanced cytotoxicity of 5-FU in all cell lines. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro comparison of these compounds.
Methotrexate Rescue Assay
This protocol is a standard method to assess the ability of a compound to rescue cells from methotrexate-induced cytotoxicity.
Caption: General workflow for an in vitro Methotrexate rescue assay.
Detailed Steps:
-
Cell Culture: Culture a relevant cancer cell line (e.g., CCRF-CEM, human lymphoblastic leukemia) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight if applicable.
-
Methotrexate Exposure: Treat the cells with a range of methotrexate concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) for a fixed period (e.g., 24 hours).
-
Rescue: After the initial MTX exposure, add varying concentrations of Leucovorin or this compound to the wells. A control group with MTX alone should be included.
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the concentration of the rescue agent required to restore 50% of cell viability (EC₅₀) at each methotrexate concentration.
5-Fluorouracil Potentiation Assay
This protocol outlines a method to determine the ability of a compound to enhance the cytotoxic effects of 5-FU.
Caption: General workflow for an in vitro 5-Fluorouracil potentiation assay.
Detailed Steps:
-
Cell Culture: Use a suitable cancer cell line, such as a colon adenocarcinoma line (e.g., HT-29).
-
Cell Seeding: Plate the cells in 96-well plates as described above.
-
Co-treatment: Expose the cells to a range of 5-FU concentrations (e.g., 0.1 to 100 µM) either alone or in combination with a fixed concentration of Leucovorin or this compound (e.g., 10 µM).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., WST-8 assay).
-
Data Analysis: Determine the IC₅₀ (the concentration of 5-FU that inhibits cell growth by 50%) for 5-FU alone and in combination with the test compound. The potentiation effect can be quantified by the dose-enhancement ratio (IC₅₀ of 5-FU alone / IC₅₀ of 5-FU with the test compound).
Inferred Efficacy of this compound
Given that this compound (5,10-methenyltetrahydrofolate) is a key downstream metabolite of Leucovorin, it is logical to hypothesize that its direct administration in an in vitro setting would be at least as effective, if not more so, than Leucovorin in both methotrexate rescue and 5-FU potentiation. This is because providing the active metabolite directly would bypass the enzymatic conversion steps required for Leucovorin.
However, without direct experimental evidence, this remains a well-founded hypothesis. Factors such as cell membrane transport and intracellular stability of this compound compared to Leucovorin could influence its ultimate efficacy.
Conclusion
Leucovorin is a well-established agent for methotrexate rescue and 5-FU potentiation, with its efficacy being attributed to its intracellular conversion to active folates, including this compound. While a direct in vitro comparison with this compound is not available in the current literature, the metabolic pathway suggests that this compound would likely exhibit potent activity. Future in vitro studies directly comparing the efficacy of Leucovorin and this compound using standardized protocols, such as those outlined in this guide, are warranted to definitively elucidate their relative potencies. Such studies would provide valuable insights for the development of more targeted and efficient cancer chemotherapy strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Rescue from high-dose methotrexate with 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The modulation by L-leucovorin of 5-fluorouracil antitumor activity on human colon carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Anhydroleucovorin Quantification: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Anhydroleucovorin (also known as 5,8-dideazaisofolic acid), a potent thymidylate synthase inhibitor: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and metabolic studies in drug development.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established principles and data from the analysis of structurally related folate analogs to provide an objective overview of the expected performance of each method.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of small molecules like this compound in biological matrices. These are generalized parameters and may vary based on specific instrumentation, sample matrix, and method optimization.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Bias) | Generally within ±15% | Generally within ±15% |
| Precision (% CV) | Intra-day: < 15% Inter-day: < 15% | Intra-day: < 15% Inter-day: < 15% |
| Lower Limit of Quantification (LLOQ) | ng/mL range | pg/mL to low ng/mL range |
| Specificity/Selectivity | Moderate to Good | Excellent |
| Matrix Effect | Less susceptible | More susceptible to ion suppression/enhancement |
| Cost (Instrument & Maintenance) | Lower | Higher |
| Throughput | Moderate | High (with rapid chromatography) |
Experimental Protocols
Below are generalized experimental protocols for the quantification of this compound in plasma. These should be considered as starting points and require specific validation for the intended application.
HPLC-UV Method
This method is suitable for applications where high sensitivity is not the primary requirement.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength set to the maximum absorbance of this compound (to be determined experimentally, typically in the range of 280-310 nm).
LC-MS/MS Method
This method is preferred for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies with low dosage.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load 100 µL of plasma sample (pre-treated with an internal standard and diluted with an acidic buffer) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol containing 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 reverse-phase column with a smaller particle size for better resolution and faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.
Mandatory Visualization: this compound's Mechanism of Action
The primary mechanism of action of this compound is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
Cross-Validation of Methods
When transitioning between HPLC-UV and LC-MS/MS methods within a drug development program, or when comparing data from different laboratories, a cross-validation study is essential. This process ensures the consistency and reliability of the data generated by different methods. Cross-validation should involve the analysis of the same set of quality control samples and, if possible, incurred study samples by both methods to demonstrate a strong correlation between the results.
A Comparative Guide to Anhydroleucovorin Quantification: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Anhydroleucovorin (also known as 5,8-dideazaisofolic acid), a potent thymidylate synthase inhibitor: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and metabolic studies in drug development.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established principles and data from the analysis of structurally related folate analogs to provide an objective overview of the expected performance of each method.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of small molecules like this compound in biological matrices. These are generalized parameters and may vary based on specific instrumentation, sample matrix, and method optimization.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (% Bias) | Generally within ±15% | Generally within ±15% |
| Precision (% CV) | Intra-day: < 15% Inter-day: < 15% | Intra-day: < 15% Inter-day: < 15% |
| Lower Limit of Quantification (LLOQ) | ng/mL range | pg/mL to low ng/mL range |
| Specificity/Selectivity | Moderate to Good | Excellent |
| Matrix Effect | Less susceptible | More susceptible to ion suppression/enhancement |
| Cost (Instrument & Maintenance) | Lower | Higher |
| Throughput | Moderate | High (with rapid chromatography) |
Experimental Protocols
Below are generalized experimental protocols for the quantification of this compound in plasma. These should be considered as starting points and require specific validation for the intended application.
HPLC-UV Method
This method is suitable for applications where high sensitivity is not the primary requirement.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength set to the maximum absorbance of this compound (to be determined experimentally, typically in the range of 280-310 nm).
LC-MS/MS Method
This method is preferred for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies with low dosage.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load 100 µL of plasma sample (pre-treated with an internal standard and diluted with an acidic buffer) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 reverse-phase column with a smaller particle size for better resolution and faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the internal standard.
Mandatory Visualization: this compound's Mechanism of Action
The primary mechanism of action of this compound is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.
Cross-Validation of Methods
When transitioning between HPLC-UV and LC-MS/MS methods within a drug development program, or when comparing data from different laboratories, a cross-validation study is essential. This process ensures the consistency and reliability of the data generated by different methods. Cross-validation should involve the analysis of the same set of quality control samples and, if possible, incurred study samples by both methods to demonstrate a strong correlation between the results.
A Comparative Guide to the Biological Activity of Synthetic vs. Commercial Anhydroleucovorin
For researchers, scientists, and professionals in drug development, understanding the nuances between different sources of a critical compound like Anhydroleucovorin is paramount. This guide provides a comprehensive comparison of the biological activity of synthetically derived this compound versus commercially available preparations. The focus is on the key parameters that determine efficacy and safety, supported by experimental data and detailed protocols.
This compound, an active metabolite of Leucovorin (folinic acid), plays a crucial role in chemotherapy, primarily as a rescue agent for high-dose methotrexate (B535133) therapy. It replenishes the folate pool in healthy cells, mitigating the toxic effects of methotrexate on non-cancerous tissues. The biological activity of any this compound preparation, whether sourced from a custom synthesis or a commercial vendor, is fundamentally dependent on its purity, stability, and formulation.
Data Summary: Key Quality and Performance Attributes
The following table summarizes the critical quantitative parameters that should be assessed when comparing different sources of this compound. While direct comparative studies between a specific synthetic batch and a commercial product are not publicly available, this table outlines the expected specifications based on established pharmaceutical quality control principles.
| Parameter | Synthetic this compound (Typical Specification) | Commercial this compound (Typical Specification) | Significance |
| Purity (HPLC) | ≥ 99.0% | ≥ 99.0% | High purity is essential to minimize off-target effects and ensure accurate dosing. |
| Related Substances | Total Impurities ≤ 1.0% | Total Impurities ≤ 1.0% | Impurities can have their own biological activities or toxicities. |
| Moisture Content (Karl Fischer) | ≤ 2.0% | ≤ 2.0% | Water content can affect the stability and degradation of the compound. |
| Residual Solvents (GC) | Complies with ICH Q3C limits | Complies with ICH Q3C limits | Residual solvents from the synthesis process can be toxic. |
| In Vitro Biological Activity (Cell-based Assay) | 95% - 105% of reference standard | 95% - 105% of reference standard | Directly measures the ability to rescue cells from methotrexate-induced toxicity. |
| Stability (Accelerated Conditions, 40°C/75% RH, 6 months) | No significant degradation | No significant degradation | Ensures the product maintains its potency and safety profile over time. |
Mechanism of Action: The Folate Cycle and Methotrexate Rescue
This compound's primary biological function is to act as a precursor to tetrahydrofolate (THF) and its derivatives, which are essential cofactors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Methotrexate inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate cycle that regenerates THF from dihydrofolate (DHF). By providing a source of reduced folate that bypasses the DHFR-dependent step, this compound rescues cells from the cytotoxic effects of methotrexate.[1]
Mechanism of this compound in bypassing methotrexate-induced DHFR inhibition.
Experimental Protocols
To ensure a rigorous and objective comparison between synthetic and commercial this compound, the following experimental protocols are recommended.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify and quantify any related substances.
Methodology:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 30 minutes.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities are identified by their relative retention times compared to a reference standard.
In Vitro Biological Activity Assay (MTX Rescue Assay)
Objective: To compare the biological activity of synthetic and commercial this compound in rescuing cells from methotrexate-induced cytotoxicity.
Methodology:
-
Cell Line: A human cancer cell line sensitive to methotrexate (e.g., HT-29 or MCF-7).
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a fixed concentration of methotrexate (e.g., 1 µM) for 4 hours.
-
Wash the cells and add fresh media containing serial dilutions of either synthetic or commercial this compound.
-
Include a control group with methotrexate treatment but no this compound rescue.
-
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Analysis: Plot cell viability against the concentration of this compound and determine the EC50 (the concentration that restores 50% of cell viability). A lower EC50 indicates higher biological activity.
Stability Assessment under Accelerated Conditions
Objective: To evaluate the chemical stability of synthetic and commercial this compound under stress conditions.
Methodology:
-
Conditions: Store solid samples of this compound in a stability chamber at 40°C and 75% relative humidity for up to 6 months.
-
Time Points: Pull samples at 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for purity and related substances using the HPLC method described above.
-
Evaluation: A stable product will show no significant decrease in purity or increase in degradation products over the study period.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparison of synthetic and commercial this compound.
Workflow for the comparative analysis of this compound samples.
Conclusion
References
A Comparative Guide to the Biological Activity of Synthetic vs. Commercial Anhydroleucovorin
For researchers, scientists, and professionals in drug development, understanding the nuances between different sources of a critical compound like Anhydroleucovorin is paramount. This guide provides a comprehensive comparison of the biological activity of synthetically derived this compound versus commercially available preparations. The focus is on the key parameters that determine efficacy and safety, supported by experimental data and detailed protocols.
This compound, an active metabolite of Leucovorin (folinic acid), plays a crucial role in chemotherapy, primarily as a rescue agent for high-dose methotrexate therapy. It replenishes the folate pool in healthy cells, mitigating the toxic effects of methotrexate on non-cancerous tissues. The biological activity of any this compound preparation, whether sourced from a custom synthesis or a commercial vendor, is fundamentally dependent on its purity, stability, and formulation.
Data Summary: Key Quality and Performance Attributes
The following table summarizes the critical quantitative parameters that should be assessed when comparing different sources of this compound. While direct comparative studies between a specific synthetic batch and a commercial product are not publicly available, this table outlines the expected specifications based on established pharmaceutical quality control principles.
| Parameter | Synthetic this compound (Typical Specification) | Commercial this compound (Typical Specification) | Significance |
| Purity (HPLC) | ≥ 99.0% | ≥ 99.0% | High purity is essential to minimize off-target effects and ensure accurate dosing. |
| Related Substances | Total Impurities ≤ 1.0% | Total Impurities ≤ 1.0% | Impurities can have their own biological activities or toxicities. |
| Moisture Content (Karl Fischer) | ≤ 2.0% | ≤ 2.0% | Water content can affect the stability and degradation of the compound. |
| Residual Solvents (GC) | Complies with ICH Q3C limits | Complies with ICH Q3C limits | Residual solvents from the synthesis process can be toxic. |
| In Vitro Biological Activity (Cell-based Assay) | 95% - 105% of reference standard | 95% - 105% of reference standard | Directly measures the ability to rescue cells from methotrexate-induced toxicity. |
| Stability (Accelerated Conditions, 40°C/75% RH, 6 months) | No significant degradation | No significant degradation | Ensures the product maintains its potency and safety profile over time. |
Mechanism of Action: The Folate Cycle and Methotrexate Rescue
This compound's primary biological function is to act as a precursor to tetrahydrofolate (THF) and its derivatives, which are essential cofactors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Methotrexate inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate cycle that regenerates THF from dihydrofolate (DHF). By providing a source of reduced folate that bypasses the DHFR-dependent step, this compound rescues cells from the cytotoxic effects of methotrexate.[1]
Mechanism of this compound in bypassing methotrexate-induced DHFR inhibition.
Experimental Protocols
To ensure a rigorous and objective comparison between synthetic and commercial this compound, the following experimental protocols are recommended.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify and quantify any related substances.
Methodology:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 30 minutes.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities are identified by their relative retention times compared to a reference standard.
In Vitro Biological Activity Assay (MTX Rescue Assay)
Objective: To compare the biological activity of synthetic and commercial this compound in rescuing cells from methotrexate-induced cytotoxicity.
Methodology:
-
Cell Line: A human cancer cell line sensitive to methotrexate (e.g., HT-29 or MCF-7).
-
Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a fixed concentration of methotrexate (e.g., 1 µM) for 4 hours.
-
Wash the cells and add fresh media containing serial dilutions of either synthetic or commercial this compound.
-
Include a control group with methotrexate treatment but no this compound rescue.
-
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Analysis: Plot cell viability against the concentration of this compound and determine the EC50 (the concentration that restores 50% of cell viability). A lower EC50 indicates higher biological activity.
Stability Assessment under Accelerated Conditions
Objective: To evaluate the chemical stability of synthetic and commercial this compound under stress conditions.
Methodology:
-
Conditions: Store solid samples of this compound in a stability chamber at 40°C and 75% relative humidity for up to 6 months.
-
Time Points: Pull samples at 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for purity and related substances using the HPLC method described above.
-
Evaluation: A stable product will show no significant decrease in purity or increase in degradation products over the study period.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparison of synthetic and commercial this compound.
Workflow for the comparative analysis of this compound samples.
Conclusion
References
Navigating Folate Analogs in Oncology: A Comparative Guide to Leucovorin and Levoleucovorin in Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuances of folate analogs in cancer therapy is critical. This guide provides a comparative analysis of Leucovorin and its active isomer, Levoleucovorin, focusing on their effects on various cancer cell lines. While the term "Anhydroleucovorin" exists within the realm of folate metabolism as a derivative of tetrahydrofolate, there is a notable scarcity of recent, comprehensive research on its specific effects on cancer cell lines in publicly available literature. Therefore, this guide will focus on the extensively studied and clinically relevant compounds, Leucovorin and Levoleucovorin.
Introduction to Folate Analogs in Cancer Treatment
Folate is an essential B vitamin crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. Rapidly dividing cancer cells have a high demand for folate to sustain their proliferation. This dependency makes the folate metabolic pathway a key target for chemotherapy. Folate analogs, like Leucovorin and Levoleucovorin, are not chemotherapy drugs themselves but play a pivotal role in modulating the efficacy and mitigating the toxicity of certain chemotherapeutic agents.
Leucovorin (also known as folinic acid) is a racemic mixture of two stereoisomers: the biologically active l-isomer (Levoleucovorin) and the inactive d-isomer. Levoleucovorin consists solely of the active l-isomer. Their primary applications in oncology are:
-
Potentiation of 5-Fluorouracil (5-FU): By being converted to 5,10-methylenetetrahydrofolate, they stabilize the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase (TS), a critical enzyme in DNA synthesis. This enhanced inhibition of TS leads to increased cancer cell death.[1][2]
-
Methotrexate Rescue: High doses of methotrexate, a dihydrofolate reductase (DHFR) inhibitor, can be highly toxic to normal cells. Leucovorin and Levoleucovorin bypass the DHFR blockade, replenishing the folate pool in healthy cells and "rescuing" them from toxicity.[3][4]
Comparative Efficacy in Cancer Cell Lines
The primary measure of Leucovorin and Levoleucovorin's effect in vitro is their ability to enhance the cytotoxicity of chemotherapeutic agents like 5-FU. The following tables summarize key findings from studies on various cancer cell lines.
| Cancer Type | Cell Line(s) | Agent(s) | Key Findings | Reference |
| Colon Carcinoma | C-1 | 5-FU + L-Leucovorin | Optimal potentiation of 5-FU cytotoxicity was observed at 40-80 µg/mL of L-Leucovorin in vitro. | [5] |
| Colon Carcinoma | COLO 320DM, Ht-29 | 5-FU + Leucovorin | Modest enhancement of 5-FU activity was observed with the co-administration of Leucovorin. | [6] |
| Colon Adenocarcinoma | HxGC3/c1TK-c3 (xenografts) | 5-FU + Leucovorin + IFN-α2a | Leucovorin potentiated 5-FU activity, and this was further enhanced by the addition of interferon-alpha2a. | [7] |
| Murine Colon Carcinoma | Colon 26, Colon 38 | 5-FU + Leucovorin | Leucovorin pretreatment followed by co-administration with 5-FU significantly potentiated the antitumor effect of 5-FU in vivo. | [8] |
| Gastric Cancer | MKN45, NCI-N87, KATOIII | 5-FU + Leucovorin | Leucovorin enhanced the cytotoxicity of 5-FU in both parent and 5-FU-resistant gastric cancer cell lines that had upregulated thymidylate synthase. | [9] |
| Leukemia | CCRF-CEM | 5-FU + Leucovorin/Levoleucovorin | Both Leucovorin (d,l-LV) and Levoleucovorin (l-LV) enhanced the cytotoxicity of 5-FU, while the d-isomer had no effect. | [3][10] |
| Colorectal & Gastric Carcinoma | 5 CC lines, 5 GC lines | FdUrd + Leucovorin | Leucovorin modulated the cytotoxicity of FdUrd in all 5 colorectal and 3 of 5 gastric cancer cell lines. | [11] |
| Non-Small-Cell Lung Carcinoma | 4 NSCLC lines | FdUrd + Leucovorin | Leucovorin failed to modulate the cytotoxicity of FdUrd in any of the NSCLC cell lines tested. | [11] |
Levoleucovorin vs. Racemic Leucovorin: A Closer Look
Several studies have directly compared the efficacy of Levoleucovorin (l-LV) with racemic Leucovorin (dl-LV).
| Comparison Aspect | Finding | Reference |
| Transport Affinity | Levoleucovorin (l-LV) displayed an 8-fold and 3.5-fold higher substrate affinity than the d-isomer for the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT), respectively. | [1] |
| 5-FU Potentiation | In colon cancer cell lines, the greatest enhancement of 5-FU efficacy was observed with l-LV, followed by the racemic mixture (dl-LV), while the d-isomer was ineffective. | [1] |
| Antifolate Rescue | The cytotoxicity of antifolates in lymphoma and various solid tumor cell lines could be very efficiently rescued by l-LV but not by the d-isomer. | [1][12] |
| Clinical Equivalence | Two randomized Phase 3 clinical studies demonstrated that Levoleucovorin is as effective as Leucovorin in terms of response, toxicity, and survival. It can be used interchangeably with Leucovorin for modulating 5-FU. | [13] |
Signaling Pathways and Mechanism of Action
The potentiation of 5-FU by Leucovorin and Levoleucovorin is a well-defined biochemical process centered on the inhibition of thymidylate synthase (TS).
References
- 1. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucovorin enhancement of the effects of the fluoropyrimidines on thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The modulation by L-leucovorin of 5-fluorouracil antitumor activity on human colon carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of various strategies to enhance the cytotoxic activity of 5-fluorouracil/leucovorin in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of 5-fluorouracil-leucovorin activity by alpha2a-interferon in colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Levoleucovorin as replacement for leucovorin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Folate Analogs in Oncology: A Comparative Guide to Leucovorin and Levoleucovorin in Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuances of folate analogs in cancer therapy is critical. This guide provides a comparative analysis of Leucovorin and its active isomer, Levoleucovorin, focusing on their effects on various cancer cell lines. While the term "Anhydroleucovorin" exists within the realm of folate metabolism as a derivative of tetrahydrofolate, there is a notable scarcity of recent, comprehensive research on its specific effects on cancer cell lines in publicly available literature. Therefore, this guide will focus on the extensively studied and clinically relevant compounds, Leucovorin and Levoleucovorin.
Introduction to Folate Analogs in Cancer Treatment
Folate is an essential B vitamin crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. Rapidly dividing cancer cells have a high demand for folate to sustain their proliferation. This dependency makes the folate metabolic pathway a key target for chemotherapy. Folate analogs, like Leucovorin and Levoleucovorin, are not chemotherapy drugs themselves but play a pivotal role in modulating the efficacy and mitigating the toxicity of certain chemotherapeutic agents.
Leucovorin (also known as folinic acid) is a racemic mixture of two stereoisomers: the biologically active l-isomer (Levoleucovorin) and the inactive d-isomer. Levoleucovorin consists solely of the active l-isomer. Their primary applications in oncology are:
-
Potentiation of 5-Fluorouracil (B62378) (5-FU): By being converted to 5,10-methylenetetrahydrofolate, they stabilize the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase (TS), a critical enzyme in DNA synthesis. This enhanced inhibition of TS leads to increased cancer cell death.[1][2]
-
Methotrexate (B535133) Rescue: High doses of methotrexate, a dihydrofolate reductase (DHFR) inhibitor, can be highly toxic to normal cells. Leucovorin and Levoleucovorin bypass the DHFR blockade, replenishing the folate pool in healthy cells and "rescuing" them from toxicity.[3][4]
Comparative Efficacy in Cancer Cell Lines
The primary measure of Leucovorin and Levoleucovorin's effect in vitro is their ability to enhance the cytotoxicity of chemotherapeutic agents like 5-FU. The following tables summarize key findings from studies on various cancer cell lines.
| Cancer Type | Cell Line(s) | Agent(s) | Key Findings | Reference |
| Colon Carcinoma | C-1 | 5-FU + L-Leucovorin | Optimal potentiation of 5-FU cytotoxicity was observed at 40-80 µg/mL of L-Leucovorin in vitro. | [5] |
| Colon Carcinoma | COLO 320DM, Ht-29 | 5-FU + Leucovorin | Modest enhancement of 5-FU activity was observed with the co-administration of Leucovorin. | [6] |
| Colon Adenocarcinoma | HxGC3/c1TK-c3 (xenografts) | 5-FU + Leucovorin + IFN-α2a | Leucovorin potentiated 5-FU activity, and this was further enhanced by the addition of interferon-alpha2a. | [7] |
| Murine Colon Carcinoma | Colon 26, Colon 38 | 5-FU + Leucovorin | Leucovorin pretreatment followed by co-administration with 5-FU significantly potentiated the antitumor effect of 5-FU in vivo. | [8] |
| Gastric Cancer | MKN45, NCI-N87, KATOIII | 5-FU + Leucovorin | Leucovorin enhanced the cytotoxicity of 5-FU in both parent and 5-FU-resistant gastric cancer cell lines that had upregulated thymidylate synthase. | [9] |
| Leukemia | CCRF-CEM | 5-FU + Leucovorin/Levoleucovorin | Both Leucovorin (d,l-LV) and Levoleucovorin (l-LV) enhanced the cytotoxicity of 5-FU, while the d-isomer had no effect. | [3][10] |
| Colorectal & Gastric Carcinoma | 5 CC lines, 5 GC lines | FdUrd + Leucovorin | Leucovorin modulated the cytotoxicity of FdUrd in all 5 colorectal and 3 of 5 gastric cancer cell lines. | [11] |
| Non-Small-Cell Lung Carcinoma | 4 NSCLC lines | FdUrd + Leucovorin | Leucovorin failed to modulate the cytotoxicity of FdUrd in any of the NSCLC cell lines tested. | [11] |
Levoleucovorin vs. Racemic Leucovorin: A Closer Look
Several studies have directly compared the efficacy of Levoleucovorin (l-LV) with racemic Leucovorin (dl-LV).
| Comparison Aspect | Finding | Reference |
| Transport Affinity | Levoleucovorin (l-LV) displayed an 8-fold and 3.5-fold higher substrate affinity than the d-isomer for the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT), respectively. | [1] |
| 5-FU Potentiation | In colon cancer cell lines, the greatest enhancement of 5-FU efficacy was observed with l-LV, followed by the racemic mixture (dl-LV), while the d-isomer was ineffective. | [1] |
| Antifolate Rescue | The cytotoxicity of antifolates in lymphoma and various solid tumor cell lines could be very efficiently rescued by l-LV but not by the d-isomer. | [1][12] |
| Clinical Equivalence | Two randomized Phase 3 clinical studies demonstrated that Levoleucovorin is as effective as Leucovorin in terms of response, toxicity, and survival. It can be used interchangeably with Leucovorin for modulating 5-FU. | [13] |
Signaling Pathways and Mechanism of Action
The potentiation of 5-FU by Leucovorin and Levoleucovorin is a well-defined biochemical process centered on the inhibition of thymidylate synthase (TS).
References
- 1. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucovorin enhancement of the effects of the fluoropyrimidines on thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The modulation by L-leucovorin of 5-fluorouracil antitumor activity on human colon carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of various strategies to enhance the cytotoxic activity of 5-fluorouracil/leucovorin in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of 5-fluorouracil-leucovorin activity by alpha2a-interferon in colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Levoleucovorin as replacement for leucovorin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Anhydroleucovorin and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative stability analysis of Anhydroleucovorin (5,10-methenyltetrahydrofolate) and its key derivatives, Leucovorin (5-formyltetrahydrofolate) and 5-Methyltetrahydrofolate. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative stability data, details experimental protocols for stability-indicating assays, and visualizes relevant biochemical pathways and analytical workflows.
Introduction
This compound, an active metabolite in the folate pathway, and its derivatives are crucial in various therapeutic applications, including cancer therapy and as rescue agents for antifolate drugs. Understanding their relative stability under different stress conditions is paramount for formulation development, storage, and ensuring therapeutic efficacy. This guide presents a comparative analysis based on available experimental data.
Comparative Stability Analysis
The stability of this compound and its derivatives is significantly influenced by factors such as pH, temperature, and light. The following tables summarize the percentage of degradation observed under various forced degradation conditions. It is important to note that the data presented is a synthesis of findings from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Stress Condition | Duration | Temperature | % Degradation | Reference |
| This compound | Acidic (pH 2.5-4.5) | Equilibrium | Room Temp | Interconversion to 5-Formyltetrahydrofolate | [1] |
| Leucovorin | Acidic (0.1 N HCl) | 1 hour | 100°C | Significant Degradation | [No specific % degradation available] |
| 5-Methyl-THF | Acidic (pH 4) | Not Specified | 100°C | ~50% in 10 hours | [No specific % degradation available] |
| Leucovorin | Basic (0.1 N NaOH) | 1 hour | 100°C | Significant Degradation | [No specific % degradation available] |
| 5-Methyl-THF | Basic (pH 10) | Not Specified | 100°C | ~40% in 10 hours | [No specific % degradation available] |
| Leucovorin | Oxidative (3% H₂O₂) | 24 hours | Room Temp | Significant Degradation | [No specific % degradation available] |
| Leucovorin | Thermal | 4 hours | 80°C | Significant Degradation | [No specific % degradation available] |
| Leucovorin | Photolytic (UV light) | 24 hours | Room Temp | Significant Degradation | [No specific % degradation available] |
Key Stability Insights:
-
pH-Dependent Interconversion: this compound (5,10-methenyltetrahydrofolate) and Leucovorin (5-formyltetrahydrofolate) can interconvert, particularly under acidic conditions.[1][2] This equilibrium is a critical factor in their stability profiles.
-
General Instability of Reduced Folates: Reduced folates, including this compound and its derivatives, are generally susceptible to oxidation and degradation. Their stability is often enhanced in the presence of antioxidants and by protection from light.
-
Impact of Temperature: Elevated temperatures accelerate the degradation of all compounds, as is typical for chemical stability.
Experimental Protocols
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Stability-Indicating HPLC Method
This protocol is a general guideline adapted from established methods for Leucovorin and can be optimized for the specific analysis of this compound and its derivatives.
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).
-
For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., add acid, base, oxidizing agent, expose to heat or light).
-
Neutralize the sample if necessary and dilute to a suitable concentration for HPLC analysis.
4. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Visualizations
Folate Metabolism Pathway
The following diagram illustrates the central role of this compound (5,10-methenyltetrahydrofolate) in the folate metabolic pathway.
References
Comparative Stability of Anhydroleucovorin and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative stability analysis of Anhydroleucovorin (5,10-methenyltetrahydrofolate) and its key derivatives, Leucovorin (5-formyltetrahydrofolate) and 5-Methyltetrahydrofolate. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative stability data, details experimental protocols for stability-indicating assays, and visualizes relevant biochemical pathways and analytical workflows.
Introduction
This compound, an active metabolite in the folate pathway, and its derivatives are crucial in various therapeutic applications, including cancer therapy and as rescue agents for antifolate drugs. Understanding their relative stability under different stress conditions is paramount for formulation development, storage, and ensuring therapeutic efficacy. This guide presents a comparative analysis based on available experimental data.
Comparative Stability Analysis
The stability of this compound and its derivatives is significantly influenced by factors such as pH, temperature, and light. The following tables summarize the percentage of degradation observed under various forced degradation conditions. It is important to note that the data presented is a synthesis of findings from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Stress Condition | Duration | Temperature | % Degradation | Reference |
| This compound | Acidic (pH 2.5-4.5) | Equilibrium | Room Temp | Interconversion to 5-Formyltetrahydrofolate | [1] |
| Leucovorin | Acidic (0.1 N HCl) | 1 hour | 100°C | Significant Degradation | [No specific % degradation available] |
| 5-Methyl-THF | Acidic (pH 4) | Not Specified | 100°C | ~50% in 10 hours | [No specific % degradation available] |
| Leucovorin | Basic (0.1 N NaOH) | 1 hour | 100°C | Significant Degradation | [No specific % degradation available] |
| 5-Methyl-THF | Basic (pH 10) | Not Specified | 100°C | ~40% in 10 hours | [No specific % degradation available] |
| Leucovorin | Oxidative (3% H₂O₂) | 24 hours | Room Temp | Significant Degradation | [No specific % degradation available] |
| Leucovorin | Thermal | 4 hours | 80°C | Significant Degradation | [No specific % degradation available] |
| Leucovorin | Photolytic (UV light) | 24 hours | Room Temp | Significant Degradation | [No specific % degradation available] |
Key Stability Insights:
-
pH-Dependent Interconversion: this compound (5,10-methenyltetrahydrofolate) and Leucovorin (5-formyltetrahydrofolate) can interconvert, particularly under acidic conditions.[1][2] This equilibrium is a critical factor in their stability profiles.
-
General Instability of Reduced Folates: Reduced folates, including this compound and its derivatives, are generally susceptible to oxidation and degradation. Their stability is often enhanced in the presence of antioxidants and by protection from light.
-
Impact of Temperature: Elevated temperatures accelerate the degradation of all compounds, as is typical for chemical stability.
Experimental Protocols
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Stability-Indicating HPLC Method
This protocol is a general guideline adapted from established methods for Leucovorin and can be optimized for the specific analysis of this compound and its derivatives.
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).
-
For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., add acid, base, oxidizing agent, expose to heat or light).
-
Neutralize the sample if necessary and dilute to a suitable concentration for HPLC analysis.
4. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Visualizations
Folate Metabolism Pathway
The following diagram illustrates the central role of this compound (5,10-methenyltetrahydrofolate) in the folate metabolic pathway.
References
A Head-to-Head Examination of Folate Analogs: Anhydroleucovorin, Leucovorin, and the Emergence of Directly Active Folates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Anhydroleucovorin and other folate analogs, with a focus on their mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data from key studies.
Folate analogs are a cornerstone in chemotherapy, primarily used to enhance the efficacy of fluoropyrimidines like 5-fluorouracil (5-FU) or to mitigate the toxicity of antifolates such as methotrexate. While Leucovorin has long been the standard of care, the development of newer analogs, including the directly active metabolite Arfolitixorin, warrants a detailed comparative analysis. This compound, as a stable precursor to the active 5,10-methenyltetrahydrofolate, represents an important conceptual step in this evolution.
Mechanism of Action: The Critical Distinction
The primary role of these folate analogs in potentiation of 5-FU cytotoxicity is to provide the active cofactor, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). This molecule is essential for stabilizing the binding of the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to thymidylate synthase (TS). The formation of this stable ternary complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, ultimately leading to tumor cell death.[1]
Leucovorin and Levoleucovorin: Leucovorin is a racemic mixture of the diastereoisomers of 5-formyltetrahydrofolic acid. Only the (6S) or l-isomer (Levoleucovorin) is biologically active.[2] Crucially, Leucovorin is a prodrug that requires intracellular enzymatic conversion to the active [6R]-MTHF.[3] This multi-step metabolic activation can be a rate-limiting factor and is influenced by the expression of folate-activating genes.[2]
This compound and Arfolitixorin: this compound is the cyclized form of 5,10-methenyltetrahydrofolate. While not directly used clinically in the same way as Leucovorin, it represents a more direct precursor to the active form. Arfolitixorin is the hemisulfate salt of [6R]-5,10-MTHF, the active cofactor itself.[4] Unlike Leucovorin, Arfolitixorin does not require metabolic activation, thus bypassing the potential limitations of enzymatic conversion.[3]
Signaling Pathway: Folate Metabolism and 5-FU Potentiation
Head-to-Head Clinical Data: The AGENT and Modelle-001 Trials
Direct comparative data for this compound is limited. However, the AGENT and Modelle-001 trials provide valuable head-to-head comparisons between Leucovorin and the directly active folate, Arfolitixorin.
The AGENT Trial: A Phase III Study
The AGENT trial was a randomized, phase III study that compared the efficacy of Arfolitixorin versus Leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (mFOLFOX6 regimen) for the first-line treatment of metastatic colorectal cancer (mCRC).[4][5]
Experimental Protocol: Patients with mCRC were randomized 1:1 to receive either:
-
Arfolitixorin arm: Arfolitixorin (120 mg/m² given as two intravenous bolus doses of 60 mg/m²) plus 5-FU, oxaliplatin, and bevacizumab.[5]
-
Leucovorin arm: Leucovorin (400 mg/m² given as a single intravenous infusion) plus 5-FU, oxaliplatin, and bevacizumab.[5]
Tumor assessments were performed every 8 weeks. The primary endpoint was the overall response rate (ORR).[5]
Quantitative Data Summary:
| Endpoint | Arfolitixorin (n=245) | Leucovorin (n=245) | P-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Duration of Response | 12.2 months | 12.9 months | 0.40 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Grade ≥3 Adverse Events | 68.7% | 67.2% | - |
Data from the AGENT Trial[4]
The study concluded that Arfolitixorin at the dose of 120 mg/m² did not demonstrate a clinical benefit over Leucovorin in the first-line treatment of mCRC.[5] The authors suggest that the dose of Arfolitixorin may have been suboptimal.[4] However, a post-hoc analysis of the AGENT study, excluding patients not treated in compliance with the protocol, showed a numerical difference in ORR favoring Arfolitixorin (59.3% vs. 51.5%).[6]
The Modelle-001 Trial: A Proof-of-Principle Study
The Modelle-001 trial was designed to investigate whether a single intravenous bolus injection of Arfolitixorin, compared to Leucovorin, in combination with 5-FU, increases the inhibition of thymidylate synthase (TS) and the levels of folate concentrations in colorectal liver metastases.[7][8]
Experimental Protocol: Thirty patients with colorectal liver metastases were randomized to receive one of the following treatments preoperatively:
-
Leucovorin (60 mg/m²) + 5-FU
-
Arfolitixorin (30 mg/m²) + 5-FU
-
Arfolitixorin (120 mg/m²) + 5-FU
Levels of folates and TS inhibition were measured in resected tumor and liver parenchyma.[8]
Quantitative Data Summary:
| Parameter | Arfolitixorin Groups | Leucovorin Group | Finding |
| [6R]-MTHF Levels in Metastases | Significantly higher | Lower | Arfolitixorin leads to higher concentrations of the active metabolite in tumor tissue.[7] |
| TS Inhibition in Metastases | Greater increase | Lower increase | Arfolitixorin resulted in a greater, though not statistically significant, increase in TS inhibition.[7] |
The Modelle-001 trial demonstrated that Arfolitixorin leads to significantly higher levels of the active metabolite [6R]-MTHF in metastases compared to Leucovorin.[7]
Experimental Workflow: Modelle-001 Trial
Pharmacokinetic Comparison
The pharmacokinetic profiles of Leucovorin and Arfolitixorin differ significantly due to the metabolic activation required for Leucovorin.
| Parameter | Leucovorin | Arfolitixorin |
| Requirement for Metabolic Activation | Yes | No[3] |
| Active Metabolite | [6R]-5,10-MTHF | Is the active metabolite |
| tmax (Time to Peak Plasma Concentration) | - | ~10 minutes[9] |
| Bioavailability Influence | Influenced by folate gene expression[9] | Not influenced by folate gene expression[9] |
Conclusion
The landscape of folate analog therapy is evolving from prodrugs like Leucovorin to directly active agents such as Arfolitixorin. While this compound represents a conceptual advancement as a more direct precursor, Arfolitixorin is the clinically evaluated embodiment of this progress.
The key advantage of Arfolitixorin lies in its ability to bypass the need for metabolic activation, potentially leading to higher and more consistent intracellular concentrations of the active cofactor, [6R]-MTHF.[7] The Modelle-001 trial supports this hypothesis by demonstrating significantly higher levels of [6R]-MTHF in tumor tissue with Arfolitixorin compared to Leucovorin.[7]
However, the pivotal AGENT trial did not demonstrate a superiority in clinical efficacy for Arfolitixorin at the tested dose.[4] This highlights the complexities of translating a clear mechanistic advantage into improved patient outcomes and underscores the importance of dose optimization in clinical development. Future research, including further analysis of the AGENT trial data and potentially new studies with different dosing regimens, will be crucial in defining the ultimate clinical utility of directly active folate analogs in cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. isofolmedical.com [isofolmedical.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A Randomized Phase III Study of Arfolitixorin versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Study to Compare the Efficacy of Arfolitixorin Versus Leucovorin in Combination With 5 Fluorouracil, Oxaliplatin, and Bevacizumab in Patients With Advanced Colorectal Cancer [clin.larvol.com]
- 7. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Folate Analogs: Anhydroleucovorin, Leucovorin, and the Emergence of Directly Active Folates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Anhydroleucovorin and other folate analogs, with a focus on their mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data from key studies.
Folate analogs are a cornerstone in chemotherapy, primarily used to enhance the efficacy of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) or to mitigate the toxicity of antifolates such as methotrexate. While Leucovorin has long been the standard of care, the development of newer analogs, including the directly active metabolite Arfolitixorin, warrants a detailed comparative analysis. This compound, as a stable precursor to the active 5,10-methenyltetrahydrofolate, represents an important conceptual step in this evolution.
Mechanism of Action: The Critical Distinction
The primary role of these folate analogs in potentiation of 5-FU cytotoxicity is to provide the active cofactor, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF). This molecule is essential for stabilizing the binding of the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to thymidylate synthase (TS). The formation of this stable ternary complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, ultimately leading to tumor cell death.[1]
Leucovorin and Levoleucovorin: Leucovorin is a racemic mixture of the diastereoisomers of 5-formyltetrahydrofolic acid. Only the (6S) or l-isomer (Levoleucovorin) is biologically active.[2] Crucially, Leucovorin is a prodrug that requires intracellular enzymatic conversion to the active [6R]-MTHF.[3] This multi-step metabolic activation can be a rate-limiting factor and is influenced by the expression of folate-activating genes.[2]
This compound and Arfolitixorin: this compound is the cyclized form of 5,10-methenyltetrahydrofolate. While not directly used clinically in the same way as Leucovorin, it represents a more direct precursor to the active form. Arfolitixorin is the hemisulfate salt of [6R]-5,10-MTHF, the active cofactor itself.[4] Unlike Leucovorin, Arfolitixorin does not require metabolic activation, thus bypassing the potential limitations of enzymatic conversion.[3]
Signaling Pathway: Folate Metabolism and 5-FU Potentiation
Head-to-Head Clinical Data: The AGENT and Modelle-001 Trials
Direct comparative data for this compound is limited. However, the AGENT and Modelle-001 trials provide valuable head-to-head comparisons between Leucovorin and the directly active folate, Arfolitixorin.
The AGENT Trial: A Phase III Study
The AGENT trial was a randomized, phase III study that compared the efficacy of Arfolitixorin versus Leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab (mFOLFOX6 regimen) for the first-line treatment of metastatic colorectal cancer (mCRC).[4][5]
Experimental Protocol: Patients with mCRC were randomized 1:1 to receive either:
-
Arfolitixorin arm: Arfolitixorin (120 mg/m² given as two intravenous bolus doses of 60 mg/m²) plus 5-FU, oxaliplatin, and bevacizumab.[5]
-
Leucovorin arm: Leucovorin (400 mg/m² given as a single intravenous infusion) plus 5-FU, oxaliplatin, and bevacizumab.[5]
Tumor assessments were performed every 8 weeks. The primary endpoint was the overall response rate (ORR).[5]
Quantitative Data Summary:
| Endpoint | Arfolitixorin (n=245) | Leucovorin (n=245) | P-value |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |
| Median Duration of Response | 12.2 months | 12.9 months | 0.40 |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |
| Grade ≥3 Adverse Events | 68.7% | 67.2% | - |
Data from the AGENT Trial[4]
The study concluded that Arfolitixorin at the dose of 120 mg/m² did not demonstrate a clinical benefit over Leucovorin in the first-line treatment of mCRC.[5] The authors suggest that the dose of Arfolitixorin may have been suboptimal.[4] However, a post-hoc analysis of the AGENT study, excluding patients not treated in compliance with the protocol, showed a numerical difference in ORR favoring Arfolitixorin (59.3% vs. 51.5%).[6]
The Modelle-001 Trial: A Proof-of-Principle Study
The Modelle-001 trial was designed to investigate whether a single intravenous bolus injection of Arfolitixorin, compared to Leucovorin, in combination with 5-FU, increases the inhibition of thymidylate synthase (TS) and the levels of folate concentrations in colorectal liver metastases.[7][8]
Experimental Protocol: Thirty patients with colorectal liver metastases were randomized to receive one of the following treatments preoperatively:
-
Leucovorin (60 mg/m²) + 5-FU
-
Arfolitixorin (30 mg/m²) + 5-FU
-
Arfolitixorin (120 mg/m²) + 5-FU
Levels of folates and TS inhibition were measured in resected tumor and liver parenchyma.[8]
Quantitative Data Summary:
| Parameter | Arfolitixorin Groups | Leucovorin Group | Finding |
| [6R]-MTHF Levels in Metastases | Significantly higher | Lower | Arfolitixorin leads to higher concentrations of the active metabolite in tumor tissue.[7] |
| TS Inhibition in Metastases | Greater increase | Lower increase | Arfolitixorin resulted in a greater, though not statistically significant, increase in TS inhibition.[7] |
The Modelle-001 trial demonstrated that Arfolitixorin leads to significantly higher levels of the active metabolite [6R]-MTHF in metastases compared to Leucovorin.[7]
Experimental Workflow: Modelle-001 Trial
Pharmacokinetic Comparison
The pharmacokinetic profiles of Leucovorin and Arfolitixorin differ significantly due to the metabolic activation required for Leucovorin.
| Parameter | Leucovorin | Arfolitixorin |
| Requirement for Metabolic Activation | Yes | No[3] |
| Active Metabolite | [6R]-5,10-MTHF | Is the active metabolite |
| tmax (Time to Peak Plasma Concentration) | - | ~10 minutes[9] |
| Bioavailability Influence | Influenced by folate gene expression[9] | Not influenced by folate gene expression[9] |
Conclusion
The landscape of folate analog therapy is evolving from prodrugs like Leucovorin to directly active agents such as Arfolitixorin. While this compound represents a conceptual advancement as a more direct precursor, Arfolitixorin is the clinically evaluated embodiment of this progress.
The key advantage of Arfolitixorin lies in its ability to bypass the need for metabolic activation, potentially leading to higher and more consistent intracellular concentrations of the active cofactor, [6R]-MTHF.[7] The Modelle-001 trial supports this hypothesis by demonstrating significantly higher levels of [6R]-MTHF in tumor tissue with Arfolitixorin compared to Leucovorin.[7]
However, the pivotal AGENT trial did not demonstrate a superiority in clinical efficacy for Arfolitixorin at the tested dose.[4] This highlights the complexities of translating a clear mechanistic advantage into improved patient outcomes and underscores the importance of dose optimization in clinical development. Future research, including further analysis of the AGENT trial data and potentially new studies with different dosing regimens, will be crucial in defining the ultimate clinical utility of directly active folate analogs in cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. isofolmedical.com [isofolmedical.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A Randomized Phase III Study of Arfolitixorin versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Study to Compare the Efficacy of Arfolitixorin Versus Leucovorin in Combination With 5 Fluorouracil, Oxaliplatin, and Bevacizumab in Patients With Advanced Colorectal Cancer [clin.larvol.com]
- 7. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Anhydroleucovorin in Cellular Models: A Comparative Guide to On-Target and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anhydroleucovorin alongside its parent compound, Leucovorin, and the primary active folate in the body, 5-Methyltetrahydrofolate (5-MTHF). The focus is on their roles in cellular metabolism, with a critical evaluation of available data on their off-target effects in cellular models. While Leucovorin and 5-MTHF are extensively studied, specific data regarding the off-target effects of this compound remain limited in publicly available scientific literature.
Introduction to Folate Analogs in Cellular Metabolism
Leucovorin (folinic acid) is a synthetic folate analog used in cancer therapy to counteract the toxic effects of antifolate drugs like methotrexate, and to enhance the efficacy of fluoropyrimidines such as 5-fluorouracil.[1][2] Its biological activity stems from its conversion into various tetrahydrofolate (THF) derivatives, which are essential cofactors in one-carbon metabolism. This metabolic pathway is crucial for the de novo synthesis of purines and thymidylate, necessary for DNA and RNA synthesis.[3][4] this compound, also known as 5,10-methenyltetrahydrofolate, is a key intermediate in the intracellular metabolism of Leucovorin.[5]
Comparative Analysis of Metabolic Pathways
The primary on-target effect of these folate analogs is their participation in the one-carbon metabolic pathway. Differences in their cellular uptake, metabolic conversion, and enzymatic interactions can influence their efficacy and potential for off-target effects.
Table 1: Comparison of Cellular Uptake and Initial Metabolism
| Feature | This compound | Leucovorin (5-Formyl-THF) | 5-Methyltetrahydrofolate (5-MTHF) |
| Primary Cellular Uptake Mechanism | Primarily formed intracellularly from Leucovorin. | Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT).[3] | Predominantly via the Reduced Folate Carrier (RFC); also utilizes the Folate Receptor Alpha (FRα).[1] |
| Initial Metabolic Conversion | Can be directly utilized in the folate pathway or converted to other THF derivatives. | Converted to 5,10-methenyltetrahydrofolate by 5,10-methenyltetrahydrofolate synthetase in an ATP-dependent reaction.[5] | Directly enters the methionine synthesis cycle by donating a methyl group to homocysteine.[6] |
Table 2: Role in One-Carbon Metabolism and Downstream Effects
| Feature | This compound (5,10-Methenyl-THF) | Leucovorin (as a precursor) | 5-Methyltetrahydrofolate (5-MTHF) |
| Direct Role in Purine (B94841) Synthesis | Yes, as a precursor to 10-formyltetrahydrofolate.[4] | Indirectly, after conversion to 5,10-methenyl-THF.[5] | No direct role; must be converted to THF first. |
| Direct Role in Thymidylate Synthesis | Indirectly, after conversion to 5,10-methylenetetrahydrofolate.[7] | Indirectly, after conversion.[1][2] | Indirectly, after conversion to THF. |
| Interaction with Thymidylate Synthase | Its derivative, 5,10-methylenetetrahydrofolate, is a crucial cofactor.[7] | Its metabolic products enhance the binding of 5-FU metabolites to thymidylate synthase.[1][2] | Its metabolic products are necessary for the thymidylate synthesis cycle. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
To assess the cytotoxic effects of this compound in comparison to other folates, a standard MTT or similar cell viability assay can be employed.
-
Cell Culture: Human colorectal carcinoma cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound, Leucovorin, and 5-MTHF are dissolved in a suitable solvent (e.g., DMSO or cell culture medium) to create stock solutions. Serial dilutions are then prepared.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle only. For comparative studies, cells can be co-treated with 5-fluorouracil.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined from dose-response curves.
Protocol 2: Cellular Uptake and Metabolism Analysis
To compare the cellular accumulation and metabolic fate of these compounds, high-performance liquid chromatography (HPLC) can be utilized.
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then incubated with equimolar concentrations of this compound, Leucovorin, or 5-MTHF for various time points.
-
Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline and lysed to extract intracellular metabolites.
-
Sample Preparation: The cell lysates are deproteinized (e.g., by acid precipitation) and centrifuged. The supernatant containing the folate metabolites is collected.
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC with UV or mass spectrometry detection to separate and quantify the parent compounds and their various intracellular metabolites (e.g., THF, 5,10-methenyl-THF, 5,10-methylene-THF, 5-methyl-THF).
-
Data Analysis: The intracellular concentrations of each folate species are determined and compared across the different treatment groups and time points.
Signaling Pathways and Logical Relationships
The central role of these folate analogs is within the one-carbon metabolism pathway, which is intricately linked to DNA synthesis and repair.
Caption: Intracellular metabolism of Leucovorin and 5-MTHF.
Off-Target Effects: A Data Gap for this compound
A comprehensive search of the scientific literature reveals a significant lack of specific data on the off-target effects of this compound in cellular models. While the concept of off-target effects is a major concern in drug development,[8] research has primarily focused on the on-target activities of folate analogs within the established metabolic pathways.
Potential, yet unproven, off-target effects of folate analogs could theoretically include:
-
Interaction with other enzymes: Folate analogs could potentially interact with other enzymes that have binding sites for pteridine-containing molecules, although this has not been demonstrated for this compound.
-
Alteration of cellular redox state: The interconversion of folate derivatives involves redox reactions, which could potentially influence the overall cellular redox balance.
-
Modulation of gene expression: Changes in the availability of one-carbon units can affect DNA methylation patterns, which in turn can modulate gene expression. However, this is generally considered a downstream consequence of the on-target effects on one-carbon metabolism.
Table 3: Summary of Known and Potential Off-Target Effects
| Compound | Documented Off-Target Effects | Potential/Theoretical Off-Target Effects |
| This compound | No specific off-target effects documented in the reviewed literature. | Interactions with other pteridine-binding proteins; alterations in cellular redox state. |
| Leucovorin | Primarily related to its metabolic products and their influence on folate-dependent pathways. High doses can potentially interfere with antifolate therapies if not timed correctly. | Similar to this compound, as it is the precursor. |
| 5-Methyl-THF | Can mask the hematological signs of vitamin B12 deficiency.[9] | Potential for accumulation in certain genetic polymorphisms of folate-metabolizing enzymes.[9] |
Conclusion
This compound is a critical intermediate in the metabolic activation of Leucovorin, playing a direct role in the folate pathway that supports purine and thymidylate synthesis. While its on-target effects are understood within this context, there is a notable absence of published experimental data detailing its specific off-target effects in cellular models. In contrast, the broader effects and potential for metabolic interference of its precursor, Leucovorin, and the primary circulating folate, 5-MTHF, are better characterized.
Future research should aim to fill this knowledge gap by investigating the potential for this compound to interact with cellular components outside of the canonical one-carbon metabolism pathway. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for the development of more targeted and effective cancer therapies.
Caption: Workflow for comparing folate analogs in cellular models.
References
- 1. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of folic acid and its metabolites: a comparison with leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,10-Methenyltetrahydrofolate synthetase activity is increased in tumors and modifies the efficacy of antipurine LY309887 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic activation of 5-formyltetrahydrofolate via conversion to 5, 10-methenyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of folinic acid (leucovorin) following oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,10-Methylenetetrahydrofolate - Wikipedia [en.wikipedia.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of 5-formyltetrahydrofolic acid to 5-methyltetrahydrofolic acid is unimpaired in folate-adequate persons homozygous for the C677T mutation in the methylenetetrahydrofolate reductase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin in Cellular Models: A Comparative Guide to On-Target and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anhydroleucovorin alongside its parent compound, Leucovorin, and the primary active folate in the body, 5-Methyltetrahydrofolate (5-MTHF). The focus is on their roles in cellular metabolism, with a critical evaluation of available data on their off-target effects in cellular models. While Leucovorin and 5-MTHF are extensively studied, specific data regarding the off-target effects of this compound remain limited in publicly available scientific literature.
Introduction to Folate Analogs in Cellular Metabolism
Leucovorin (folinic acid) is a synthetic folate analog used in cancer therapy to counteract the toxic effects of antifolate drugs like methotrexate, and to enhance the efficacy of fluoropyrimidines such as 5-fluorouracil.[1][2] Its biological activity stems from its conversion into various tetrahydrofolate (THF) derivatives, which are essential cofactors in one-carbon metabolism. This metabolic pathway is crucial for the de novo synthesis of purines and thymidylate, necessary for DNA and RNA synthesis.[3][4] this compound, also known as 5,10-methenyltetrahydrofolate, is a key intermediate in the intracellular metabolism of Leucovorin.[5]
Comparative Analysis of Metabolic Pathways
The primary on-target effect of these folate analogs is their participation in the one-carbon metabolic pathway. Differences in their cellular uptake, metabolic conversion, and enzymatic interactions can influence their efficacy and potential for off-target effects.
Table 1: Comparison of Cellular Uptake and Initial Metabolism
| Feature | This compound | Leucovorin (5-Formyl-THF) | 5-Methyltetrahydrofolate (5-MTHF) |
| Primary Cellular Uptake Mechanism | Primarily formed intracellularly from Leucovorin. | Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT).[3] | Predominantly via the Reduced Folate Carrier (RFC); also utilizes the Folate Receptor Alpha (FRα).[1] |
| Initial Metabolic Conversion | Can be directly utilized in the folate pathway or converted to other THF derivatives. | Converted to 5,10-methenyltetrahydrofolate by 5,10-methenyltetrahydrofolate synthetase in an ATP-dependent reaction.[5] | Directly enters the methionine synthesis cycle by donating a methyl group to homocysteine.[6] |
Table 2: Role in One-Carbon Metabolism and Downstream Effects
| Feature | This compound (5,10-Methenyl-THF) | Leucovorin (as a precursor) | 5-Methyltetrahydrofolate (5-MTHF) |
| Direct Role in Purine Synthesis | Yes, as a precursor to 10-formyltetrahydrofolate.[4] | Indirectly, after conversion to 5,10-methenyl-THF.[5] | No direct role; must be converted to THF first. |
| Direct Role in Thymidylate Synthesis | Indirectly, after conversion to 5,10-methylenetetrahydrofolate.[7] | Indirectly, after conversion.[1][2] | Indirectly, after conversion to THF. |
| Interaction with Thymidylate Synthase | Its derivative, 5,10-methylenetetrahydrofolate, is a crucial cofactor.[7] | Its metabolic products enhance the binding of 5-FU metabolites to thymidylate synthase.[1][2] | Its metabolic products are necessary for the thymidylate synthesis cycle. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
To assess the cytotoxic effects of this compound in comparison to other folates, a standard MTT or similar cell viability assay can be employed.
-
Cell Culture: Human colorectal carcinoma cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound, Leucovorin, and 5-MTHF are dissolved in a suitable solvent (e.g., DMSO or cell culture medium) to create stock solutions. Serial dilutions are then prepared.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle only. For comparative studies, cells can be co-treated with 5-fluorouracil.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined from dose-response curves.
Protocol 2: Cellular Uptake and Metabolism Analysis
To compare the cellular accumulation and metabolic fate of these compounds, high-performance liquid chromatography (HPLC) can be utilized.
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then incubated with equimolar concentrations of this compound, Leucovorin, or 5-MTHF for various time points.
-
Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline and lysed to extract intracellular metabolites.
-
Sample Preparation: The cell lysates are deproteinized (e.g., by acid precipitation) and centrifuged. The supernatant containing the folate metabolites is collected.
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC with UV or mass spectrometry detection to separate and quantify the parent compounds and their various intracellular metabolites (e.g., THF, 5,10-methenyl-THF, 5,10-methylene-THF, 5-methyl-THF).
-
Data Analysis: The intracellular concentrations of each folate species are determined and compared across the different treatment groups and time points.
Signaling Pathways and Logical Relationships
The central role of these folate analogs is within the one-carbon metabolism pathway, which is intricately linked to DNA synthesis and repair.
Caption: Intracellular metabolism of Leucovorin and 5-MTHF.
Off-Target Effects: A Data Gap for this compound
A comprehensive search of the scientific literature reveals a significant lack of specific data on the off-target effects of this compound in cellular models. While the concept of off-target effects is a major concern in drug development,[8] research has primarily focused on the on-target activities of folate analogs within the established metabolic pathways.
Potential, yet unproven, off-target effects of folate analogs could theoretically include:
-
Interaction with other enzymes: Folate analogs could potentially interact with other enzymes that have binding sites for pteridine-containing molecules, although this has not been demonstrated for this compound.
-
Alteration of cellular redox state: The interconversion of folate derivatives involves redox reactions, which could potentially influence the overall cellular redox balance.
-
Modulation of gene expression: Changes in the availability of one-carbon units can affect DNA methylation patterns, which in turn can modulate gene expression. However, this is generally considered a downstream consequence of the on-target effects on one-carbon metabolism.
Table 3: Summary of Known and Potential Off-Target Effects
| Compound | Documented Off-Target Effects | Potential/Theoretical Off-Target Effects |
| This compound | No specific off-target effects documented in the reviewed literature. | Interactions with other pteridine-binding proteins; alterations in cellular redox state. |
| Leucovorin | Primarily related to its metabolic products and their influence on folate-dependent pathways. High doses can potentially interfere with antifolate therapies if not timed correctly. | Similar to this compound, as it is the precursor. |
| 5-Methyl-THF | Can mask the hematological signs of vitamin B12 deficiency.[9] | Potential for accumulation in certain genetic polymorphisms of folate-metabolizing enzymes.[9] |
Conclusion
This compound is a critical intermediate in the metabolic activation of Leucovorin, playing a direct role in the folate pathway that supports purine and thymidylate synthesis. While its on-target effects are understood within this context, there is a notable absence of published experimental data detailing its specific off-target effects in cellular models. In contrast, the broader effects and potential for metabolic interference of its precursor, Leucovorin, and the primary circulating folate, 5-MTHF, are better characterized.
Future research should aim to fill this knowledge gap by investigating the potential for this compound to interact with cellular components outside of the canonical one-carbon metabolism pathway. Such studies would be invaluable for a more complete understanding of its pharmacological profile and for the development of more targeted and effective cancer therapies.
Caption: Workflow for comparing folate analogs in cellular models.
References
- 1. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of folic acid and its metabolites: a comparison with leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,10-Methenyltetrahydrofolate synthetase activity is increased in tumors and modifies the efficacy of antipurine LY309887 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic activation of 5-formyltetrahydrofolate via conversion to 5, 10-methenyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of folinic acid (leucovorin) following oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,10-Methylenetetrahydrofolate - Wikipedia [en.wikipedia.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of 5-formyltetrahydrofolic acid to 5-methyltetrahydrofolic acid is unimpaired in folate-adequate persons homozygous for the C677T mutation in the methylenetetrahydrofolate reductase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin: A Comparative Analysis of its Clinically Relevant Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Anhydroleucovorin in the Context of Folate Metabolism
This compound, chemically known as 5,10-methenyltetrahydrofolate, is a pivotal intermediate in the intracellular metabolism of folates. While crucial for biochemical research into folate-dependent pathways, this compound itself is not administered as a therapeutic agent. Instead, its clinically significant and commercially available counterparts, Leucovorin and its active isomer Levoleucovorin (B1675110), are integral components of various chemotherapy regimens. This guide provides a comprehensive comparison of the efficacy and experimental protocols of Leucovorin and Levoleucovorin, offering valuable insights for researchers and drug development professionals.
Leucovorin is a racemic mixture of equal parts of the dextrorotatory (d) and levorotatory (l) isomers, with only the l-isomer (Levoleucovorin) being pharmacologically active. Levoleucovorin serves as a reduced folate that can be directly utilized by cells, playing a critical role in rescuing normal cells from the toxic effects of antifolate chemotherapeutic agents like methotrexate (B535133) and potentiating the cytotoxic effects of fluoropyrimidines such as 5-fluorouracil (B62378) (5-FU).
Comparative Efficacy of Leucovorin and Levoleucovorin in Colorectal Cancer
The primary application of Leucovorin and Levoleucovorin is in combination with 5-FU for the treatment of colorectal cancer. The fundamental therapeutic principle is that Levoleucovorin enhances the binding of 5-FU's active metabolite (FdUMP) to the enzyme thymidylate synthase, thereby inhibiting DNA synthesis more effectively in cancer cells. Given that Levoleucovorin is the sole active component of Leucovorin, it is administered at half the dosage of the racemic mixture.
Numerous clinical trials have established the bioequivalence and comparable efficacy of Levoleucovorin and Leucovorin when administered in a 1:2 dose ratio. Below is a summary of key comparative studies.
Table 1: Comparative Efficacy of Levoleucovorin vs. Leucovorin in Advanced Colorectal Cancer
| Clinical Trial | Treatment Arms | Number of Patients | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Reference |
| Goldberg et al. (N9741) | FOLFOX4 (Oxaliplatin, 5-FU, Leucovorin 200 mg/m²) | 267 | 45% | 8.7 months | 19.5 months | [1][2] |
| IFL (Irinotecan, 5-FU, Leucovorin 20 mg/m²) | 264 | 31% | 6.9 months | 15.0 months | [1][2] | |
| IROX (Irinotecan, Oxaliplatin) | 264 | 35% | 6.5 months | 17.4 months | [1][2] | |
| Scheithauer et al. | 5-FU + Levoleucovorin (100 mg/m²) | Not Specified | 32% | Not Reported | 14.5 months | [3] |
| 5-FU + Leucovorin (200 mg/m²) | Not Specified | 25% | Not Reported | 15 months | [3] |
Note: The N9741 trial did not directly compare Leucovorin and Levoleucovorin but established the efficacy of a Leucovorin-containing regimen (FOLFOX4) that has been a benchmark for subsequent studies. The Scheithauer et al. trial provided a direct comparison, demonstrating no statistically significant difference in efficacy between the two at a 1:2 dose ratio.
Experimental Protocols
Detailed methodologies for the administration of Leucovorin and Levoleucovorin are crucial for the reproducibility and interpretation of clinical trial data. The following are representative protocols for commonly used chemotherapy regimens.
FOLFOX4 Regimen (as per the N9741 trial)[4][5]
-
Day 1:
-
Oxaliplatin (B1677828) 85 mg/m² as an intravenous (IV) infusion in 250-500 mL of 5% Dextrose in Water (D5W) over 120 minutes.
-
Leucovorin 200 mg/m² IV infusion in D5W over 120 minutes, administered concurrently with oxaliplatin in separate bags using a Y-line.
-
Fluorouracil (5-FU) 400 mg/m² IV bolus administered over 2-4 minutes after the Leucovorin infusion.
-
5-FU 600 mg/m² IV infusion in 500 mL D5W as a 22-hour continuous infusion.
-
-
Day 2:
-
Leucovorin 200 mg/m² IV infusion over 120 minutes.
-
5-FU 400 mg/m² IV bolus over 2-4 minutes.
-
5-FU 600 mg/m² IV infusion in 500 mL D5W as a 22-hour continuous infusion.
-
-
Treatment Cycle: Repeated every 2 weeks.
FOLFIRI Regimen[6][7][8]
-
Day 1:
-
Irinotecan 180 mg/m² IV infusion over 90 minutes.
-
Folinic Acid (Leucovorin) 400 mg/m² (or Levoleucovorin 200 mg/m²) IV infusion over 120 minutes, which can be administered concurrently with Irinotecan.
-
Fluorouracil (5-FU) 400-500 mg/m² IV bolus.
-
5-FU 2400-3000 mg/m² as a continuous IV infusion over 46 hours.
-
-
Treatment Cycle: Repeated every 14 days.
Signaling Pathways and Experimental Workflows
The mechanism of action of Leucovorin/Levoleucovorin in modulating 5-FU cytotoxicity is a well-defined biochemical pathway. The following diagram illustrates this interaction.
Caption: Folate metabolism and 5-FU interaction pathway.
The following diagram illustrates a typical workflow for a comparative clinical trial of Leucovorin and Levoleucovorin.
Caption: Comparative clinical trial workflow.
Conclusion
The available evidence from randomized clinical trials demonstrates that Levoleucovorin, at half the dose of Leucovorin, provides equivalent efficacy and safety when used as a modulator of 5-fluorouracil in the treatment of advanced colorectal cancer.[3][4] The choice between the two agents may, therefore, be influenced by factors such as drug acquisition costs and availability. For researchers and clinicians, understanding the interchangeability of these agents is crucial for optimizing patient care and designing future clinical trials. The foundational role of this compound (5,10-methenyltetrahydrofolate) in the metabolic activation of these drugs underscores the importance of continued research into the intricacies of folate metabolism for the development of novel anticancer therapies.
References
- 1. Resampling the N9741 Trial to Compare Tumor Dynamic Versus Conventional End Points in Randomized Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of fluorouracil plus leucovorin, irinotecan, and oxaliplatin combinations in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is levoleucovorin an alternative to racemic leucovorin? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levoleucovorin as replacement for leucovorin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroleucovorin: A Comparative Analysis of its Clinically Relevant Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Anhydroleucovorin in the Context of Folate Metabolism
This compound, chemically known as 5,10-methenyltetrahydrofolate, is a pivotal intermediate in the intracellular metabolism of folates. While crucial for biochemical research into folate-dependent pathways, this compound itself is not administered as a therapeutic agent. Instead, its clinically significant and commercially available counterparts, Leucovorin and its active isomer Levoleucovorin, are integral components of various chemotherapy regimens. This guide provides a comprehensive comparison of the efficacy and experimental protocols of Leucovorin and Levoleucovorin, offering valuable insights for researchers and drug development professionals.
Leucovorin is a racemic mixture of equal parts of the dextrorotatory (d) and levorotatory (l) isomers, with only the l-isomer (Levoleucovorin) being pharmacologically active. Levoleucovorin serves as a reduced folate that can be directly utilized by cells, playing a critical role in rescuing normal cells from the toxic effects of antifolate chemotherapeutic agents like methotrexate and potentiating the cytotoxic effects of fluoropyrimidines such as 5-fluorouracil (5-FU).
Comparative Efficacy of Leucovorin and Levoleucovorin in Colorectal Cancer
The primary application of Leucovorin and Levoleucovorin is in combination with 5-FU for the treatment of colorectal cancer. The fundamental therapeutic principle is that Levoleucovorin enhances the binding of 5-FU's active metabolite (FdUMP) to the enzyme thymidylate synthase, thereby inhibiting DNA synthesis more effectively in cancer cells. Given that Levoleucovorin is the sole active component of Leucovorin, it is administered at half the dosage of the racemic mixture.
Numerous clinical trials have established the bioequivalence and comparable efficacy of Levoleucovorin and Leucovorin when administered in a 1:2 dose ratio. Below is a summary of key comparative studies.
Table 1: Comparative Efficacy of Levoleucovorin vs. Leucovorin in Advanced Colorectal Cancer
| Clinical Trial | Treatment Arms | Number of Patients | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Reference |
| Goldberg et al. (N9741) | FOLFOX4 (Oxaliplatin, 5-FU, Leucovorin 200 mg/m²) | 267 | 45% | 8.7 months | 19.5 months | [1][2] |
| IFL (Irinotecan, 5-FU, Leucovorin 20 mg/m²) | 264 | 31% | 6.9 months | 15.0 months | [1][2] | |
| IROX (Irinotecan, Oxaliplatin) | 264 | 35% | 6.5 months | 17.4 months | [1][2] | |
| Scheithauer et al. | 5-FU + Levoleucovorin (100 mg/m²) | Not Specified | 32% | Not Reported | 14.5 months | [3] |
| 5-FU + Leucovorin (200 mg/m²) | Not Specified | 25% | Not Reported | 15 months | [3] |
Note: The N9741 trial did not directly compare Leucovorin and Levoleucovorin but established the efficacy of a Leucovorin-containing regimen (FOLFOX4) that has been a benchmark for subsequent studies. The Scheithauer et al. trial provided a direct comparison, demonstrating no statistically significant difference in efficacy between the two at a 1:2 dose ratio.
Experimental Protocols
Detailed methodologies for the administration of Leucovorin and Levoleucovorin are crucial for the reproducibility and interpretation of clinical trial data. The following are representative protocols for commonly used chemotherapy regimens.
FOLFOX4 Regimen (as per the N9741 trial)[4][5]
-
Day 1:
-
Oxaliplatin 85 mg/m² as an intravenous (IV) infusion in 250-500 mL of 5% Dextrose in Water (D5W) over 120 minutes.
-
Leucovorin 200 mg/m² IV infusion in D5W over 120 minutes, administered concurrently with oxaliplatin in separate bags using a Y-line.
-
Fluorouracil (5-FU) 400 mg/m² IV bolus administered over 2-4 minutes after the Leucovorin infusion.
-
5-FU 600 mg/m² IV infusion in 500 mL D5W as a 22-hour continuous infusion.
-
-
Day 2:
-
Leucovorin 200 mg/m² IV infusion over 120 minutes.
-
5-FU 400 mg/m² IV bolus over 2-4 minutes.
-
5-FU 600 mg/m² IV infusion in 500 mL D5W as a 22-hour continuous infusion.
-
-
Treatment Cycle: Repeated every 2 weeks.
FOLFIRI Regimen[6][7][8]
-
Day 1:
-
Irinotecan 180 mg/m² IV infusion over 90 minutes.
-
Folinic Acid (Leucovorin) 400 mg/m² (or Levoleucovorin 200 mg/m²) IV infusion over 120 minutes, which can be administered concurrently with Irinotecan.
-
Fluorouracil (5-FU) 400-500 mg/m² IV bolus.
-
5-FU 2400-3000 mg/m² as a continuous IV infusion over 46 hours.
-
-
Treatment Cycle: Repeated every 14 days.
Signaling Pathways and Experimental Workflows
The mechanism of action of Leucovorin/Levoleucovorin in modulating 5-FU cytotoxicity is a well-defined biochemical pathway. The following diagram illustrates this interaction.
Caption: Folate metabolism and 5-FU interaction pathway.
The following diagram illustrates a typical workflow for a comparative clinical trial of Leucovorin and Levoleucovorin.
Caption: Comparative clinical trial workflow.
Conclusion
The available evidence from randomized clinical trials demonstrates that Levoleucovorin, at half the dose of Leucovorin, provides equivalent efficacy and safety when used as a modulator of 5-fluorouracil in the treatment of advanced colorectal cancer.[3][4] The choice between the two agents may, therefore, be influenced by factors such as drug acquisition costs and availability. For researchers and clinicians, understanding the interchangeability of these agents is crucial for optimizing patient care and designing future clinical trials. The foundational role of this compound (5,10-methenyltetrahydrofolate) in the metabolic activation of these drugs underscores the importance of continued research into the intricacies of folate metabolism for the development of novel anticancer therapies.
References
- 1. Resampling the N9741 Trial to Compare Tumor Dynamic Versus Conventional End Points in Randomized Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of fluorouracil plus leucovorin, irinotecan, and oxaliplatin combinations in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is levoleucovorin an alternative to racemic leucovorin? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levoleucovorin as replacement for leucovorin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility of Folate Pathway Modulation: A Comparative Guide to Leucovorin and its Chemical Precursor, Anhydroleucovorin
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of Leucovorin, a widely used agent in cancer chemotherapy, and its chemical precursor, Anhydroleucovorin. While extensive data on Leucovorin supports its consistent application, the experimental profile of this compound remains less defined, presenting a critical knowledge gap for researchers in this domain.
Leucovorin, a 5-formyl derivative of tetrahydrofolic acid, is a cornerstone in clinical oncology, primarily used to counteract the toxic effects of the folic acid antagonist methotrexate (B535133) and to enhance the efficacy of 5-fluorouracil (B62378) (5-FU).[1][2] Its well-characterized mechanism of action and extensive clinical use provide a solid foundation for reproducible experimental design. In contrast, this compound, or 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is primarily known as an intermediate in the chemical synthesis of Leucovorin.[3] While it is a substrate for the enzyme cyclohydrolase, which converts it to 10-formyltetrahydrofolate, a comprehensive body of public research on its direct experimental use and reproducibility is lacking.[4]
This guide will focus on the established experimental parameters of Leucovorin, offering a benchmark for researchers, and will highlight the current limitations in our understanding of this compound, thereby identifying areas for future investigation.
Comparative Data on Leucovorin
To ensure experimental reproducibility, a thorough understanding of a compound's pharmacokinetic and stability profiles is essential. The following tables summarize key quantitative data for Leucovorin.
| Parameter | Value | Reference |
| Bioavailability (Oral) | Dose-dependent; saturable at doses >25 mg | [5] |
| Time to Peak Plasma Concentration (Oral) | 10 to 20 minutes | [1] |
| Time to Onset of Action (Intravenous) | < 5 minutes | [1] |
| Plasma Protein Binding | ~15% | [6] |
| Metabolism | Extensively metabolized in the liver and gastrointestinal tract to its active metabolite, 5-methyltetrahydrofolate (5-MTHF). | [5] |
| Elimination Half-Life | Approximately 6.2 hours | [6] |
| Primary Route of Excretion | Renal | [1] |
Table 1: Pharmacokinetic Properties of Leucovorin
| Condition | Stability | Reference |
| Reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags | Stable for 14 days, retaining >95% of their initial concentration with no change in color, turbidity, or pH. | [] |
| Forced Degradation (Acid, Base, Heat, Oxidation, UV light) | Stability-indicating HPLC methods have been developed and validated to separate degradation products from the parent compound. | [8] |
Table 2: Stability of Leucovorin Formulations
Experimental Protocols
Reproducibility is fundamentally linked to meticulous and well-documented experimental protocols. Below are methodologies for key experiments involving Leucovorin.
Leucovorin Rescue in Methotrexate Treatment
This protocol is fundamental to studies investigating the mitigation of methotrexate toxicity.
-
Cell Culture: Human cancer cell lines (e.g., osteosarcoma, colon cancer) are cultured in appropriate media.
-
Methotrexate Treatment: Cells are exposed to a clinically relevant concentration of methotrexate for a specified duration (e.g., 24 hours).
-
Leucovorin Rescue: Following methotrexate exposure, the media is replaced with fresh media containing Leucovorin at varying concentrations. Leucovorin is typically administered 24 hours after methotrexate to avoid interference with its therapeutic effect.[5]
-
Assessment of Cell Viability: Cell viability is assessed using standard assays such as MTT or trypan blue exclusion at defined time points post-Leucovorin administration.
-
Data Analysis: The concentration of Leucovorin required to rescue 50% of the cells from methotrexate-induced toxicity (EC50) is calculated.
Enhancement of 5-Fluorouracil (5-FU) Cytotoxicity
This protocol is crucial for studies on the synergistic effects of Leucovorin and 5-FU.
-
Cell Culture: Colorectal cancer cell lines are a common model for this experiment.
-
Leucovorin Pre-treatment: Cells are incubated with Leucovorin for a defined period (e.g., 4 hours) to allow for its intracellular conversion to 5,10-methylenetetrahydrofolate.
-
5-FU Treatment: 5-FU is then added to the culture media, and the cells are incubated for a further period (e.g., 48-72 hours).
-
Cytotoxicity Assessment: The cytotoxic effect is measured using assays that quantify apoptosis (e.g., Annexin V staining) or cell proliferation.
-
Data Analysis: The potentiation of 5-FU's cytotoxic effect by Leucovorin is determined by comparing the IC50 of 5-FU in the presence and absence of Leucovorin.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can significantly enhance understanding and reproducibility.
Caption: Mechanism of Leucovorin in MTX rescue and 5-FU enhancement.
Caption: A generalized workflow for in vitro Leucovorin experiments.
The Unexplored Potential of this compound
This compound's role as a direct therapeutic or experimental agent is not well-documented in publicly available literature. Its primary significance lies in its position as a precursor to Leucovorin.[3] The lack of comparative experimental data makes it impossible to definitively assess the reproducibility of experiments using this compound.
For researchers considering the use of this compound, several factors could influence experimental reproducibility:
-
Purity and Stability: As a chemical intermediate, the purity of commercially available this compound could be variable. Its stability in different formulations and experimental conditions is also not well-characterized.
-
Metabolic Conversion: The efficiency of its conversion to other active folate derivatives by cellular enzymes could vary between different cell types and experimental systems.
-
Lack of Standardized Protocols: Without established and validated protocols, researchers would need to invest significant effort in optimizing experimental conditions, which could lead to inter-laboratory variability.
Conclusion
The reproducibility of experiments involving Leucovorin is well-supported by a wealth of scientific literature and a deep understanding of its pharmacology. The provided data tables, experimental protocols, and diagrams offer a robust framework for designing and executing reproducible studies.
Conversely, this compound represents an area with significant knowledge gaps. While its chemical relationship to Leucovorin is known, the absence of comprehensive experimental data precludes a meaningful comparison of reproducibility. Future research is needed to characterize the biological activity, stability, and experimental utility of this compound. For now, researchers seeking to modulate the folate pathway with a high degree of reproducibility should continue to rely on the well-established properties of Leucovorin.
References
- 1. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 3. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Folinic acid - Wikipedia [en.wikipedia.org]
- 8. arlok.com [arlok.com]
The Reproducibility of Folate Pathway Modulation: A Comparative Guide to Leucovorin and its Chemical Precursor, Anhydroleucovorin
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of Leucovorin, a widely used agent in cancer chemotherapy, and its chemical precursor, Anhydroleucovorin. While extensive data on Leucovorin supports its consistent application, the experimental profile of this compound remains less defined, presenting a critical knowledge gap for researchers in this domain.
Leucovorin, a 5-formyl derivative of tetrahydrofolic acid, is a cornerstone in clinical oncology, primarily used to counteract the toxic effects of the folic acid antagonist methotrexate and to enhance the efficacy of 5-fluorouracil (5-FU).[1][2] Its well-characterized mechanism of action and extensive clinical use provide a solid foundation for reproducible experimental design. In contrast, this compound, or 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is primarily known as an intermediate in the chemical synthesis of Leucovorin.[3] While it is a substrate for the enzyme cyclohydrolase, which converts it to 10-formyltetrahydrofolate, a comprehensive body of public research on its direct experimental use and reproducibility is lacking.[4]
This guide will focus on the established experimental parameters of Leucovorin, offering a benchmark for researchers, and will highlight the current limitations in our understanding of this compound, thereby identifying areas for future investigation.
Comparative Data on Leucovorin
To ensure experimental reproducibility, a thorough understanding of a compound's pharmacokinetic and stability profiles is essential. The following tables summarize key quantitative data for Leucovorin.
| Parameter | Value | Reference |
| Bioavailability (Oral) | Dose-dependent; saturable at doses >25 mg | [5] |
| Time to Peak Plasma Concentration (Oral) | 10 to 20 minutes | [1] |
| Time to Onset of Action (Intravenous) | < 5 minutes | [1] |
| Plasma Protein Binding | ~15% | [6] |
| Metabolism | Extensively metabolized in the liver and gastrointestinal tract to its active metabolite, 5-methyltetrahydrofolate (5-MTHF). | [5] |
| Elimination Half-Life | Approximately 6.2 hours | [6] |
| Primary Route of Excretion | Renal | [1] |
Table 1: Pharmacokinetic Properties of Leucovorin
| Condition | Stability | Reference |
| Reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags | Stable for 14 days, retaining >95% of their initial concentration with no change in color, turbidity, or pH. | [] |
| Forced Degradation (Acid, Base, Heat, Oxidation, UV light) | Stability-indicating HPLC methods have been developed and validated to separate degradation products from the parent compound. | [8] |
Table 2: Stability of Leucovorin Formulations
Experimental Protocols
Reproducibility is fundamentally linked to meticulous and well-documented experimental protocols. Below are methodologies for key experiments involving Leucovorin.
Leucovorin Rescue in Methotrexate Treatment
This protocol is fundamental to studies investigating the mitigation of methotrexate toxicity.
-
Cell Culture: Human cancer cell lines (e.g., osteosarcoma, colon cancer) are cultured in appropriate media.
-
Methotrexate Treatment: Cells are exposed to a clinically relevant concentration of methotrexate for a specified duration (e.g., 24 hours).
-
Leucovorin Rescue: Following methotrexate exposure, the media is replaced with fresh media containing Leucovorin at varying concentrations. Leucovorin is typically administered 24 hours after methotrexate to avoid interference with its therapeutic effect.[5]
-
Assessment of Cell Viability: Cell viability is assessed using standard assays such as MTT or trypan blue exclusion at defined time points post-Leucovorin administration.
-
Data Analysis: The concentration of Leucovorin required to rescue 50% of the cells from methotrexate-induced toxicity (EC50) is calculated.
Enhancement of 5-Fluorouracil (5-FU) Cytotoxicity
This protocol is crucial for studies on the synergistic effects of Leucovorin and 5-FU.
-
Cell Culture: Colorectal cancer cell lines are a common model for this experiment.
-
Leucovorin Pre-treatment: Cells are incubated with Leucovorin for a defined period (e.g., 4 hours) to allow for its intracellular conversion to 5,10-methylenetetrahydrofolate.
-
5-FU Treatment: 5-FU is then added to the culture media, and the cells are incubated for a further period (e.g., 48-72 hours).
-
Cytotoxicity Assessment: The cytotoxic effect is measured using assays that quantify apoptosis (e.g., Annexin V staining) or cell proliferation.
-
Data Analysis: The potentiation of 5-FU's cytotoxic effect by Leucovorin is determined by comparing the IC50 of 5-FU in the presence and absence of Leucovorin.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can significantly enhance understanding and reproducibility.
Caption: Mechanism of Leucovorin in MTX rescue and 5-FU enhancement.
Caption: A generalized workflow for in vitro Leucovorin experiments.
The Unexplored Potential of this compound
This compound's role as a direct therapeutic or experimental agent is not well-documented in publicly available literature. Its primary significance lies in its position as a precursor to Leucovorin.[3] The lack of comparative experimental data makes it impossible to definitively assess the reproducibility of experiments using this compound.
For researchers considering the use of this compound, several factors could influence experimental reproducibility:
-
Purity and Stability: As a chemical intermediate, the purity of commercially available this compound could be variable. Its stability in different formulations and experimental conditions is also not well-characterized.
-
Metabolic Conversion: The efficiency of its conversion to other active folate derivatives by cellular enzymes could vary between different cell types and experimental systems.
-
Lack of Standardized Protocols: Without established and validated protocols, researchers would need to invest significant effort in optimizing experimental conditions, which could lead to inter-laboratory variability.
Conclusion
The reproducibility of experiments involving Leucovorin is well-supported by a wealth of scientific literature and a deep understanding of its pharmacology. The provided data tables, experimental protocols, and diagrams offer a robust framework for designing and executing reproducible studies.
Conversely, this compound represents an area with significant knowledge gaps. While its chemical relationship to Leucovorin is known, the absence of comprehensive experimental data precludes a meaningful comparison of reproducibility. Future research is needed to characterize the biological activity, stability, and experimental utility of this compound. For now, researchers seeking to modulate the folate pathway with a high degree of reproducibility should continue to rely on the well-established properties of Leucovorin.
References
- 1. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 3. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Folinic acid - Wikipedia [en.wikipedia.org]
- 8. arlok.com [arlok.com]
Safety Operating Guide
Essential Safety and Handling: Personal Protective Equipment for Anhydroleucovorin
Anhydroleucovorin is a chemical that requires careful handling to prevent exposure and ensure laboratory safety. Adherence to proper personal protective equipment (PPE) protocols is critical for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
WARNING: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage[1]. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date safety information.
Recommended Personal Protective Equipment
When handling this compound, the following personal protective equipment is required to minimize the risk of exposure.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection:
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact[1][4]. Ensure clothing is clean and free of contamination before each use.
Respiratory Protection:
-
Respiratory protection is required when dusts are generated[1]. The type of respiratory protection should be based on a risk assessment of the specific procedure being performed.
Quantitative PPE Guidelines
For clarity, the following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles, Face Shield | Nitrile or Latex Gloves | Lab Coat | Required if dust is generated |
| Preparing Solutions | Safety Goggles, Face Shield | Nitrile or Latex Gloves | Lab Coat | Recommended if aerosols may be generated |
| Cleaning Spills | Safety Goggles, Face Shield | Heavy-duty Nitrile or Latex Gloves | Lab Coat, Chemical-resistant Apron | Required |
| Waste Disposal | Safety Goggles | Nitrile or Latex Gloves | Lab Coat | As needed based on procedure |
Operational Plan: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean lab coat and fasten it completely.
-
Respiratory Protection: If required, put on your respirator. Ensure it has a proper fit.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Face Shield/Goggles: Remove face and eye protection from the back.
-
Lab Coat: Remove your lab coat by rolling it down your arms and folding the contaminated outside inwards.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan for Contaminated PPE
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Collection: Place all used disposable PPE, such as gloves and any contaminated lab materials, into a designated, leak-proof, and puncture-resistant hazardous waste container[5].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures for Exposure
In the event of an accidental exposure to this compound, follow these immediate first aid measures while seeking prompt medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately[1].
-
Eye Contact: Rinse out the eyes with plenty of water. Immediately call an ophthalmologist. If present, remove contact lenses[1].
-
Inhalation: Move the affected person to fresh air. Call a physician[1].
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). Avoid inducing vomiting due to the risk of perforation. Call a physician immediately[1].
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for Contaminated PPE.
References
Essential Safety and Handling: Personal Protective Equipment for Anhydroleucovorin
Anhydroleucovorin is a chemical that requires careful handling to prevent exposure and ensure laboratory safety. Adherence to proper personal protective equipment (PPE) protocols is critical for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
WARNING: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage[1]. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date safety information.
Recommended Personal Protective Equipment
When handling this compound, the following personal protective equipment is required to minimize the risk of exposure.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection:
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact[1][4]. Ensure clothing is clean and free of contamination before each use.
Respiratory Protection:
-
Respiratory protection is required when dusts are generated[1]. The type of respiratory protection should be based on a risk assessment of the specific procedure being performed.
Quantitative PPE Guidelines
For clarity, the following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles, Face Shield | Nitrile or Latex Gloves | Lab Coat | Required if dust is generated |
| Preparing Solutions | Safety Goggles, Face Shield | Nitrile or Latex Gloves | Lab Coat | Recommended if aerosols may be generated |
| Cleaning Spills | Safety Goggles, Face Shield | Heavy-duty Nitrile or Latex Gloves | Lab Coat, Chemical-resistant Apron | Required |
| Waste Disposal | Safety Goggles | Nitrile or Latex Gloves | Lab Coat | As needed based on procedure |
Operational Plan: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean lab coat and fasten it completely.
-
Respiratory Protection: If required, put on your respirator. Ensure it has a proper fit.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Face Shield/Goggles: Remove face and eye protection from the back.
-
Lab Coat: Remove your lab coat by rolling it down your arms and folding the contaminated outside inwards.
-
Respirator: Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan for Contaminated PPE
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Collection: Place all used disposable PPE, such as gloves and any contaminated lab materials, into a designated, leak-proof, and puncture-resistant hazardous waste container[5].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures for Exposure
In the event of an accidental exposure to this compound, follow these immediate first aid measures while seeking prompt medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately[1].
-
Eye Contact: Rinse out the eyes with plenty of water. Immediately call an ophthalmologist. If present, remove contact lenses[1].
-
Inhalation: Move the affected person to fresh air. Call a physician[1].
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). Avoid inducing vomiting due to the risk of perforation. Call a physician immediately[1].
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Workflow for Contaminated PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
